molecular formula C7H8ClNO2 B054017 3-Methylpicolinic acid hydrochloride CAS No. 123811-72-3

3-Methylpicolinic acid hydrochloride

Cat. No.: B054017
CAS No.: 123811-72-3
M. Wt: 173.6 g/mol
InChI Key: ADZVDJRKIHGDQW-UHFFFAOYSA-N
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Description

3-Methylpicolinic acid hydrochloride is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly those targeting biological pathways involving picolinic acid derivatives. Its primary research value lies in its role as a precursor for the development of novel ligands and inhibitors. Notably, derivatives of picolinic acid are extensively studied for their potential as inhibitors of enzymes like IDO1 (Indoleamine 2,3-dioxygenase 1), a key immunomodulatory target in oncology and autoimmune disease research. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling in various organic synthesis protocols. Researchers utilize this compound in the exploration of new therapeutic agents, mechanistic studies, and as a standard in analytical chemistry. This product is strictly for research and development purposes.

Properties

IUPAC Name

3-methylpyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.ClH/c1-5-3-2-4-8-6(5)7(9)10;/h2-4H,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZVDJRKIHGDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40527988
Record name 3-Methylpyridine-2-carboxylic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123811-72-3
Record name 3-Methylpyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40527988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methylpicolinic acid hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 3-Methylpicolinic Acid Hydrochloride

Executive Summary

This compound is a heterocyclic organic compound of significant interest to the research and development sectors, particularly in coordination chemistry and as a versatile building block for pharmaceutical and agrochemical synthesis. As the hydrochloride salt of 3-methylpicolinic acid, it offers enhanced stability and solubility, facilitating its use in various synthetic applications. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, reactivity, analytical characterization, and safe handling protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. This compound is the protonated form of 3-methylpicolinic acid, where the pyridine nitrogen is bonded to a hydrogen and associated with a chloride counter-ion. This salt formation is a common strategy to improve the handling characteristics and aqueous solubility of the parent carboxylic acid.

Core Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific accuracy. The core identifiers for this compound are summarized below.

IdentifierValueSource(s)
Chemical Name This compound[1][2]
Synonyms 3-Methylpyridine-2-carboxylic acid hydrochloride[1][2]
CAS Number 123811-72-3[1][2][3]
Molecular Formula C₇H₈ClNO₂[1][2]
Molecular Weight 173.60 g/mol [1]
Physicochemical Data

The physical properties of a compound dictate its behavior in different environments and are crucial for designing experiments and processes. Data for the parent free acid (3-Methylpicolinic acid, CAS: 4021-07-2) is often reported and provides essential context.

PropertyValue (for 3-Methylpicolinic acid)Notes and RationaleSource(s)
Appearance SolidThe hydrochloride salt is also a solid.
Melting Point 114-118 °CThe melting point of the hydrochloride salt may differ.[4]
Boiling Point 300.6 °C at 760 mmHgHigh boiling point is typical for aromatic carboxylic acids.[4]
Density 1.23 g/cm³---[4]
Solubility Slightly soluble in waterThe hydrochloride salt form is prepared specifically to enhance aqueous solubility due to its ionic nature.[5]
Chemical Structure

The structure reveals a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 3-position with a methyl group. In the hydrochloride form, the pyridine nitrogen is protonated.

Caption: Structure of this compound.

Synthesis and Reactivity

Synthetic Pathway

The synthesis of this compound is typically a two-step process: first, the synthesis of the free acid, followed by its conversion to the hydrochloride salt.

Step 1: Synthesis of 3-Methylpicolinic Acid A common laboratory-scale synthesis involves the hydrolysis of 2-cyano-3-methylpyridine.[6] This method is effective because the nitrile group (-CN) can be reliably converted to a carboxylic acid (-COOH) under strong acidic conditions.

  • Reaction: 2-cyano-3-methylpyridine is heated in a concentrated acid, such as 90% sulfuric acid.

  • Mechanism: The nitrile carbon is electrophilic and undergoes nucleophilic attack by water, followed by a series of proton transfers and tautomerization steps, ultimately yielding the carboxylic acid and an ammonium salt byproduct.

  • Workup: The reaction mixture is cooled, and the pH is carefully adjusted to precipitate the product, which can then be isolated via filtration.

Step 2: Formation of the Hydrochloride Salt The isolated 3-methylpicolinic acid is dissolved in a suitable organic solvent (e.g., isopropanol, diethyl ether) and treated with a solution of hydrochloric acid (e.g., HCl in ether or gaseous HCl). The protonation of the basic pyridine nitrogen is thermodynamically favorable and leads to the precipitation of the crystalline hydrochloride salt, which is then collected.

Caption: General synthetic workflow for the target compound.

Key Reactivity and Applications

The primary utility of 3-methylpicolinic acid stems from its structure as a substituted pyridinecarboxylic acid.

  • Coordination Chemistry: It acts as a bidentate chelating agent, coordinating to metal ions through the pyridine nitrogen and the carboxylate oxygen.[6] This property makes it a valuable ligand for synthesizing metal complexes with potential applications in catalysis and materials science. Examples of synthesized complexes include those with copper, cobalt, nickel, and zinc.[6][7]

  • Synthetic Intermediate: As a functionalized heterocycle, it serves as an important raw material and building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[3]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the compound.

Spectroscopic Data

Spectroscopic methods provide a fingerprint of the molecule. The following table summarizes expected data, referencing predicted values for the parent free acid. The protonation in the hydrochloride salt will cause predictable downfield shifts for protons near the nitrogen atom in the ¹H NMR spectrum.

TechniquePredicted Data (for 3-Methylpicolinic Acid in D₆-DMSO)Expected Observations for HydrochlorideSource(s)
¹H NMR δ ≈ 2.49 (s, 3H, CH₃)δ ≈ 7.49 (dd, 1H, H-5)δ ≈ 7.79 (dd, 1H, H-4)δ ≈ 8.49 (d, 1H, H-6)δ ≈ 10.72 (s, 1H, COOH)Aromatic protons (H-4, H-5, H-6) will shift downfield due to the positive charge on the adjacent nitrogen. A broad N-H proton signal will appear.[4]
¹³C NMR Data available.Carbons adjacent to the protonated nitrogen (C2, C6) will experience a downfield shift.[8]
IR Spec. Key peaks for C=O (carboxylic acid), O-H stretch, aromatic C=C and C-N stretches.A broad peak corresponding to the N⁺-H stretch is expected (~2500-3000 cm⁻¹).[8]
Mass Spec. ---The parent ion [M+H]⁺ would correspond to the mass of the free acid (C₇H₇NO₂).[9]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical reagent. The hazard profile is based on data for the parent compound and structurally related chemicals.

GHS Hazard Identification
Hazard ClassGHS CodeSignal WordDescriptionSource(s)
Skin Corrosion/Irritation H315WarningCauses skin irritation.[4][8]
Eye Damage/Irritation H319WarningCauses serious eye irritation.[4][8]
STOT - Single Exposure H335WarningMay cause respiratory irritation.[4][8]
Acute Toxicity (Oral) H302WarningHarmful if swallowed (inferred from related compounds).[10][11]
Protocol: Safe Laboratory Handling

This protocol outlines the minimum requirements for safely handling this compound powder in a research setting.

  • Engineering Controls:

    • Rationale: To minimize inhalation exposure.

    • Action: Handle the solid compound exclusively within a certified chemical fume hood or a powder containment enclosure. Ensure adequate ventilation in the work area.[12]

  • Personal Protective Equipment (PPE):

    • Rationale: To prevent skin and eye contact.

    • Action: Wear nitrile gloves, a flame-resistant lab coat, and ANSI-approved safety glasses or goggles. For transfers of significant amounts of powder, a face shield is recommended.[10][12]

  • Dispensing and Weighing:

    • Rationale: To prevent dust generation and contamination.

    • Action: Use anti-static spatulas and weigh boats. Dispense the material slowly and carefully. Clean any spills immediately by gently wiping with a damp cloth (do not dry sweep) and dispose of as chemical waste.

  • Post-Handling:

    • Rationale: To prevent accidental ingestion and cross-contamination.

    • Action: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10][12] Decontaminate all surfaces and equipment used.

Storage and Stability
  • Conditions: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.[3]

  • Rationale: Proper storage is crucial to prevent degradation from moisture and light and to maintain the compound's integrity over time.

Conclusion

This compound is a valuable and versatile chemical reagent with well-defined properties. Its utility as a chelating ligand in coordination chemistry and as a heterocyclic building block underscores its importance in scientific research and development. A comprehensive understanding of its synthesis, reactivity, and analytical profile, combined with strict adherence to safety and handling protocols, enables its effective and responsible use in the laboratory.

References

  • CymitQuimica. (2024). Safety Data Sheet - 3-Amino-4-methylpicolinic acid hydrochloride.
  • ChemicalBook. (n.d.). This compound(123811-72-3) 1H NMR spectrum.
  • iChemical. (n.d.). 3-Methylpicolinic acid, CAS No. 4021-07-2.
  • Sigma-Aldrich. (2024).
  • Spectrum Chemical. (2018).
  • ChemWhat. (n.d.). This compound CAS#: 123811-72-3.
  • P&S Chemicals. (n.d.). Product information, this compound.
  • PubChem. (n.d.). 3-Methylpicolinic acid.
  • Santa Cruz Biotechnology, Inc. (n.d.). 3-Methylpicolinic acid HCl, CAS 123811-72-3.
  • Guidechem. (n.d.). This compound cas no.123811-72-3.
  • BLD Pharm. (n.d.). 4021-07-2|3-Methylpicolinic acid.
  • Sigma-Aldrich. (n.d.). 3-Methylpyridine-2-carboxylic acid 97%.
  • ChemicalBook. (2023). 3-Methylpyridine-2-carboxylic acid Chemical Properties,Uses,Production.
  • AiFChem. (n.d.). 4021-07-2 | 3-Methylpicolinic acid.
  • Wikipedia. (n.d.). Picolinic acid.

Sources

3-Methylpicolinic acid hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis of 3-Methylpicolinic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Methylpicolinic acid, a substituted pyridine derivative, serves as a crucial building block in the synthesis of novel compounds within medicinal chemistry and materials science.[1][2] Its structural features, including a carboxylic acid and a methyl group on the pyridine ring, make it a versatile ligand for the formation of metal complexes and a key intermediate in the development of pharmacologically active agents.[2][3] This guide provides a comprehensive overview of the primary synthetic pathways to 3-methylpicolinic acid and its subsequent conversion to the hydrochloride salt, a form often preferred for its stability and handling properties.[4][5] As a senior application scientist, this document is crafted to deliver not only procedural steps but also the underlying chemical principles and strategic considerations essential for successful synthesis in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of 3-methylpicolinic acid is presented below.

PropertyValueSource
Molecular Formula C₇H₇NO₂[6]
Molar Mass 137.14 g/mol [6]
CAS Number 4021-07-2[6]
Appearance White to tan crystalline powder[2]
Melting Point 114-118 °C[2]
IUPAC Name 3-methylpyridine-2-carboxylic acid[6]

Core Synthetic Strategies

The synthesis of 3-methylpicolinic acid can be approached through two principal and well-documented strategies: the direct oxidation of a readily available precursor, 3-methylpyridine (also known as 3-picoline), and a multi-step pathway involving the formation and subsequent hydrolysis of a nitrile intermediate. Each pathway offers distinct advantages and presents unique challenges, which will be discussed in detail.

Pathway I: Direct Oxidation of 3-Methylpyridine

The oxidation of the methyl group of 3-picoline to a carboxylic acid is a direct and atom-economical approach. The primary challenge lies in achieving selective oxidation of the methyl group without degrading the pyridine ring. Various oxidizing agents and conditions have been explored to optimize this transformation.

Principle of Oxidation

The oxidation of alkylpyridines, such as 3-picoline, to their corresponding pyridinecarboxylic acids is a fundamental transformation in heterocyclic chemistry.[7] The choice of oxidant and reaction conditions is critical to ensure high yield and selectivity, as the pyridine ring itself can be susceptible to oxidation under harsh conditions.

Protocol: Potassium Permanganate Oxidation

Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent commonly used for this purpose.[8][9] The reaction is typically carried out in an aqueous medium.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 3-methylpyridine in water.

  • Addition of Oxidant: Gradually add potassium permanganate to the solution in portions. The molar ratio of 3-methylpyridine to potassium permanganate is typically in the range of 1:2.1 to 1:2.3.[9]

  • Heating: Heat the reaction mixture to 85-90°C.[9] The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion.

  • Reaction Completion: Continue heating for approximately 30 minutes after the final addition of potassium permanganate.[9]

  • Work-up:

    • Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct.

    • Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to a pH of 3.[9]

    • Cool the acidified solution to induce precipitation of the 3-methylpicolinic acid.

    • Collect the product by filtration, wash with cold water, and dry.

Causality and Insights:

  • The portion-wise addition of KMnO₄ helps to control the exothermic nature of the reaction.

  • The formation of a brown MnO₂ precipitate is indicative of the oxidation reaction proceeding.

  • Acidification of the reaction mixture is necessary to protonate the carboxylate salt, which is soluble in water, to the free carboxylic acid, which is less soluble and thus precipitates out.

Pathway II: Synthesis via Nitrile Intermediate

This two-step pathway involves the introduction of a cyano group at the 2-position of the 3-methylpyridine ring, followed by hydrolysis of the nitrile to the carboxylic acid. This method can offer high selectivity and is a valuable alternative to direct oxidation.

Step 1: Synthesis of 3-Methylpicolinonitrile

A common method for the synthesis of 2-cyanopyridines is through the reaction of the corresponding pyridine-N-oxide with a cyanide source.[10]

Experimental Protocol:

  • N-oxide Activation: Mix 3-methylpyridine-N-oxide with dimethyl sulfate and stir the reaction at 70-75°C for 2 hours.[10] This forms a reactive intermediate.

  • Cyanation: Prepare a solution of potassium cyanide in water and add it dropwise to the reaction mixture while maintaining the temperature.[10]

  • Reaction Completion: After the addition is complete, continue stirring at the same temperature for 1 hour, followed by stirring at room temperature for another hour.[10]

  • Extraction and Purification:

    • Dilute the reaction mixture with water and extract the product with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 3-methylpicolinonitrile.[10]

Causality and Insights:

  • The activation of the N-oxide with dimethyl sulfate makes the 2-position of the pyridine ring more susceptible to nucleophilic attack by the cyanide ion.

  • This method provides a regioselective route to the 2-cyano derivative.

Step 2: Hydrolysis of 3-Methylpicolinonitrile

The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions.[11][12][13] Acid-catalyzed hydrolysis is often preferred for the synthesis of pyridinecarboxylic acids.[14]

Experimental Protocol (Acid Hydrolysis):

  • Reaction Setup: Dissolve 3-methylpicolinonitrile (also known as 2-cyano-3-methylpyridine) in 90% sulfuric acid.[2]

  • Heating: Heat the solution with stirring at 120°C for 2 hours.[2]

  • Work-up:

    • Cool the reaction solution to room temperature.

    • Slowly add a solution of sodium sulfite in water.

    • Continue stirring at room temperature, then warm the mixture to 75-85°C.[2]

    • The 3-methylpicolinic acid can then be isolated by adjusting the pH to induce precipitation, followed by filtration.

Causality and Insights:

  • The strong acidic conditions and high temperature are necessary to facilitate the hydrolysis of the stable nitrile group.[12][14] The reaction proceeds through an amide intermediate.[11]

  • The addition of sodium sulfite is likely to quench any residual oxidizing species.

Visualizing the Synthetic Pathways

The two primary synthetic routes are summarized in the diagram below.

Synthesis_Pathways cluster_0 Pathway I: Direct Oxidation cluster_1 Pathway II: Nitrile Hydrolysis 3-Methylpyridine 3-Methylpyridine 3-Methylpicolinic Acid 3-Methylpicolinic Acid 3-Methylpyridine->3-Methylpicolinic Acid KMnO₄, H₂O, Δ 3-Methylpyridine_N-oxide 3-Methylpyridine_N-oxide 3-Methylpicolinonitrile 3-Methylpicolinonitrile 3-Methylpyridine_N-oxide->3-Methylpicolinonitrile 1. (CH₃)₂SO₄ 2. KCN, H₂O 3-Methylpicolinic_Acid_2 3-Methylpicolinic Acid 3-Methylpicolinonitrile->3-Methylpicolinic_Acid_2 H₂SO₄, H₂O, Δ

Caption: Primary synthetic routes to 3-methylpicolinic acid.

Formation of the Hydrochloride Salt

For ease of handling, improved stability, and increased aqueous solubility, 3-methylpicolinic acid is often converted to its hydrochloride salt.[4][5][15]

Experimental Protocol:

  • Dissolution: Dissolve the purified 3-methylpicolinic acid in a suitable solvent, such as absolute ethanol.

  • Acidification: Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an appropriate solvent (e.g., ethanol or ether).

  • Precipitation: Continue the addition of HCl until the solution is saturated, which will cause the hydrochloride salt to crystallize.

  • Isolation: Chill the mixture to complete the precipitation, then collect the crystals by filtration.

  • Drying: Wash the crystals with a cold, non-polar solvent (e.g., dry ether) and dry under vacuum.

HCl_Salt_Formation Free_Acid 3-Methylpicolinic Acid HCl_Salt 3-Methylpicolinic Acid Hydrochloride Free_Acid->HCl_Salt Dry HCl (gas or solution) in Ethanol/Ether

Caption: Conversion of the free acid to its hydrochloride salt.

Conclusion and Outlook

The synthesis of this compound is achievable through robust and well-established chemical pathways. The choice between direct oxidation of 3-picoline and the nitrile hydrolysis route will depend on factors such as starting material availability, scalability, and the desired purity profile. The permanganate oxidation offers a more direct route, while the nitrile pathway provides a high degree of control and selectivity. Both methods culminate in a straightforward conversion to the stable hydrochloride salt, providing a versatile intermediate for further application in research and development.

References

  • Selective photoelectrocatalytic oxidation of 3-methylpyridine to vitamin B3 by WO3 decorated nanotube-structured TiO2. (2023). Chemical Communications (RSC Publishing).
  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. (2023). MDPI.
  • Selective photoelectrocatalytic oxidation of 3-methylpyridine to vitamin B 3 by WO 3 decorated nanotube-structured TiO 2. (2023). RSC Publishing.
  • Oxidation of 3-methylpyridine to KN with oxygen or air. (2024). ResearchGate.
  • Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. (2023). CoLab.
  • Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts. (2026). ResearchGate.
  • Rediscovered synthesis of 3-cyanoquinoline derivatives. (2025). ResearchGate.
  • The various possible products of oxidation of 3-picoline. Nicotinic... (n.d.). ResearchGate.
  • Catalyst of picolinic acid synthesized by selectively oxygenizing picoline as well as preparation method and application thereof. (n.d.). Google Patents.
  • picolinic acid hydrochloride. Organic Syntheses Procedure.
  • Process for the synthesis of 3-methyl-pyridine. (n.d.). Google Patents.
  • 3-Methylpicolinic acid | C7H7NO2 | CID 268757. (n.d.). PubChem - NIH.
  • Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. (2018). ACS Omega.
  • Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. (2022). PMC - NIH.
  • Synthetic method of 3-(chloromethyl)pyridine hydrochloride. (n.d.). Google Patents.
  • Synthesis of picolinic acid chloride. PrepChem.com.
  • 3-Methylpicolinic acid (CHEBI:194858). EMBL-EBI.
  • Synthesis of 3, 6-dichloropicolinic acid. (n.d.). ResearchGate.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts.
  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry.
  • Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab.
  • This compound CAS#: 123811-72-3. ChemWhat.
  • Product information, this compound. P&S Chemicals.

Sources

An In-depth Technical Guide to 3-Methylpicolinic Acid Hydrochloride: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, lending its versatile electronic properties to a vast array of therapeutic agents. Among its numerous derivatives, 3-Methylpicolinic acid and its hydrochloride salt represent a class of compounds with underexplored potential. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering a deep dive into the synthesis, chemical properties, and prospective applications of 3-Methylpicolinic acid hydrochloride (CAS Number: 123811-72-3). By synthesizing established protocols with insights from related pyridine carboxylic acids, this document aims to provide a solid foundation for future investigation and innovation.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. This compound is the salt form of 3-Methylpicolinic acid, which enhances its stability and solubility in aqueous solutions, a desirable characteristic for many biological assays and formulation studies.

PropertyValueSource(s)
IUPAC Name 3-methylpyridine-2-carboxylic acid hydrochloride[1]
CAS Number 123811-72-3[2]
Molecular Formula C₇H₈ClNO₂[2]
Molecular Weight 173.60 g/mol [2]
Parent Compound (3-Methylpicolinic acid) CAS: 4021-07-2, MW: 137.14 g/mol [1]
Appearance White to tan crystalline powder (for the parent acid)[3]
Melting Point (Parent Acid) 114-118 °C

Part 2: Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with the oxidation of a readily available starting material, 3-methylpyridine (also known as β-picoline). The subsequent acidification and salt formation yield the final product. The causality behind these steps lies in the controlled transformation of a methyl group into a carboxylic acid, followed by protonation to enhance stability and handling.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of picolinic acid and its derivatives.[4]

Step 1: Oxidation of 3-Methylpyridine to 3-Methylpicolinic Acid

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 3-methylpyridine to water.

  • Oxidation: While stirring, gradually add potassium permanganate (KMnO₄) to the solution. The molar ratio of 3-methylpyridine to KMnO₄ should be carefully controlled.

  • Heating: Heat the reaction mixture on a steam bath. The disappearance of the purple color of the permanganate indicates the progression of the reaction. Additional portions of KMnO₄ may be required to drive the reaction to completion.

  • Work-up: After the reaction is complete, cool the mixture and filter off the manganese dioxide (MnO₂) precipitate. Wash the precipitate with hot water to recover any adsorbed product.

  • Isolation: Combine the filtrates and concentrate the volume under reduced pressure.

Step 2: Formation and Purification of this compound

  • Acidification: Acidify the concentrated filtrate with concentrated hydrochloric acid (HCl) until the solution is acidic to Congo red.

  • Evaporation: Evaporate the acidified solution to dryness under reduced pressure to obtain the crude hydrochloride salt.

  • Purification: The crude solid can be purified by recrystallization. Reflux the solid with 95% ethanol and filter. This step is repeated to ensure the removal of inorganic salts.

  • Precipitation: Pass dry hydrogen chloride gas through the combined ethanolic filtrates. The solution should be chilled in a freezing mixture to facilitate the precipitation of the pure this compound crystals.

  • Final Product: Filter the crystals and air-dry them. The final product should be a crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 3-Methylpyridine Oxidation Oxidation with KMnO₄ in H₂O Start->Oxidation Step 1.1 Filtration Filtration of MnO₂ Oxidation->Filtration Step 1.2 Concentration Concentration of Filtrate Filtration->Concentration Step 1.3 Acidification Acidification with conc. HCl Concentration->Acidification Step 2.1 Evaporation Evaporation to Dryness Acidification->Evaporation Step 2.2 Purification Recrystallization from Ethanol Evaporation->Purification Step 2.3 Precipitation Precipitation with dry HCl gas Purification->Precipitation Step 2.4 End This compound Precipitation->End Step 2.5

Caption: Workflow for the synthesis of this compound.

Part 3: Potential Applications and Mechanism of Action

While direct studies on the biological activities of this compound are limited, valuable insights can be drawn from research on the parent compound, picolinic acid, and its other derivatives. These studies suggest potential therapeutic applications in neuroprotection and metabolic disorders.

Neuroprotective Effects

Picolinic acid, a metabolite of the kynurenine pathway, has demonstrated neuroprotective properties against the excitotoxicity induced by quinolinic acid, another tryptophan metabolite.[5][6][7] Specifically, picolinic acid has been shown to attenuate quinolinic acid-induced cholinergic neurotoxicity.[5] It is plausible that the 3-methyl derivative could retain or even possess enhanced neuroprotective activities. The mechanism is thought to involve the modulation of neurotoxic pathways, although the precise molecular targets are still under investigation.[8][9]

Enzyme Inhibition: A Potential Role in Diabetes Research

A study on chromium(III) complexes of picolinic acid derivatives, including 3-methylpicolinic acid, revealed potential α-glucosidase inhibitory activity.[10][11] α-Glucosidase is a key enzyme in the digestion of carbohydrates, and its inhibition can help manage postprandial hyperglycemia in diabetic patients.[12] This finding suggests that this compound itself could be investigated as a potential α-glucosidase inhibitor.

Hypothesized Signaling Pathway: Modulation of Glucose Metabolism

Alpha_Glucosidase_Inhibition cluster_pathway Hypothesized Mechanism of Action Compound This compound Enzyme α-Glucosidase (in small intestine) Compound->Enzyme Inhibits Glucose Glucose Absorption into bloodstream Enzyme->Glucose Catalyzes breakdown to Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Carbohydrates->Enzyme Substrate BloodGlucose Reduced Postprandial Hyperglycemia Glucose->BloodGlucose Leads to

Caption: Hypothesized inhibition of α-glucosidase by this compound.

Part 4: Experimental Protocols for Biological Evaluation

To facilitate the investigation of this compound's therapeutic potential, the following is a detailed protocol for an in vitro α-glucosidase inhibition assay.

Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol is a standard method for assessing the inhibitory activity of compounds against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (test compound)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare serial dilutions of this compound and acarbose in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 50 µL of the test compound or control solution to each well.

    • Add 50 µL of the α-glucosidase solution to each well and incubate at 37 °C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37 °C for 20 minutes.

    • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

  • Calculation:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

Spectroscopic Data

The identity and purity of this compound can be confirmed using various spectroscopic techniques. A ¹H NMR spectrum is available for this compound, which can be used for structural verification.[13] Additional spectroscopic data such as ¹³C NMR, IR, and Mass Spectrometry would further aid in its characterization.[14][15][16][17]

Part 5: Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use only under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]

Conclusion

This compound is a compound of significant interest for researchers in medicinal chemistry and drug development. Its straightforward synthesis from common starting materials, coupled with the emerging evidence of the biological activities of related picolinic acid derivatives, positions it as a promising scaffold for the development of novel therapeutic agents. The potential for neuroprotective effects and α-glucosidase inhibition warrants further in-depth investigation. This guide provides the foundational knowledge and practical protocols to empower scientists to unlock the full potential of this intriguing molecule.

References

  • Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage. Brain Research. 1992.
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A Senior Application Scientist's Guide to the Molecular Weight of 3-Methylpicolinic Acid Hydrochloride: From Core Principles to Practical Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylpicolinic acid hydrochloride is a substituted pyridine derivative with applications in synthetic chemistry and as a potential building block in pharmaceutical development. A precise understanding of its molecular weight is not merely a trivial data point; it is the fundamental cornerstone for ensuring accuracy, reproducibility, and stoichiometric integrity in all quantitative applications. This guide provides a comprehensive examination of the molecular weight of this compound, detailing its foundational chemical properties, the critical role of molecular weight in drug development, and validated methodologies for its verification. We will explore practical, field-proven protocols for quantitative analysis and solution preparation, grounding theoretical knowledge in actionable laboratory workflows. This document is intended to serve as an authoritative resource for scientists, ensuring that the foundational parameter of molecular weight is correctly applied in research and development.

Foundational Chemical and Physical Properties

A precise understanding of a compound begins with its fundamental identifiers. For this compound, these core properties dictate its handling, reactivity, and application in quantitative scientific endeavors. The hydrochloride salt form is distinct from its free acid precursor, 3-Methylpicolinic acid, a difference that is critical in calculating the correct molecular weight. The addition of a hydrogen chloride (HCl) molecule to the basic nitrogen on the pyridine ring results in the salt, altering the chemical formula and increasing the molar mass.

The key quantitative and structural data for this compound are summarized below.

Identifier Value Source(s)
IUPAC Name 3-methylpyridine-2-carboxylic acid; hydrochloridePubChem[1]
Synonyms 3-Methylpyridine-2-carboxylic acid HClSCBT[2]
CAS Number 123811-72-3SCBT, ChemWhat[2][3]
Molecular Formula C₇H₈ClNO₂SCBT, ChemWhat, P&S[2][3][4]
Molecular Weight 173.60 g/mol SCBT, ChemWhat[2][3]
Canonical SMILES CC1=C(N=CC=C1)C(=O)O.ClPubChem (derived)

Note: The molecular weight of the corresponding free base, 3-Methylpicolinic acid (CAS: 4021-07-2), is 137.14 g/mol .[1][5][6][7][8]

The Imperative of Molecular Weight in Drug Development

In the pharmaceutical sciences, molecular weight (MW) transcends being a simple physical property; it is a critical determinant of a compound's potential as a therapeutic agent.[9][10] The value of 173.60 g/mol for this compound places it firmly in the category of a "small molecule," a classification that has profound implications for its pharmacokinetic and pharmacodynamic profiles.

Core Pillars of MW Significance:

  • Absorption, Distribution, Metabolism, Excretion (ADME): A compound's ability to be absorbed orally, distribute to target tissues, be metabolized, and ultimately excreted is heavily influenced by its size.[9] Lower molecular weight compounds often exhibit improved solubility and membrane permeability, which are prerequisites for oral bioavailability.[9]

  • Lipinski's Rule of Five: This foundational principle in drug discovery posits that poor oral absorption is more likely when, among other factors, the molecular weight is over 500 g/mol . At 173.60 g/mol , this compound comfortably satisfies this criterion, suggesting a favorable starting point for oral drug design.[9]

  • Target Binding and Efficacy: The size and shape of a molecule are critical for its ability to fit into the binding pocket of a biological target (e.g., an enzyme or receptor). The molecular weight provides a primary estimate of this size.[9]

  • Formulation and Delivery: The physical properties governed by molecular weight, such as solubility and stability, directly impact the ability to formulate a compound into a viable dosage form (e.g., tablets, injectables).[9]

MW_Influence MW Molecular Weight (173.60 g/mol) Sol Aqueous Solubility MW->Sol Influences Perm Membrane Permeability MW->Perm Influences Bio Oral Bioavailability (ADME Profile) Sol->Bio Perm->Bio Form Drug Formulation Bio->Form Tox Efficacy & Toxicity Bio->Tox

Fig 1. The central role of molecular weight in influencing key drug development parameters.

Methodologies for Verification and Quantitative Analysis

While supplier-provided data is generally reliable, experimental verification of a compound's identity and purity is a hallmark of rigorous science. The molecular weight is central to these validation protocols.

Protocol 1: Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ionized molecules, providing the most definitive confirmation of molecular mass.

Objective: To verify the monoisotopic mass of the 3-Methylpicolinic acid cation.

Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of ~1-10 µg/mL.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer, commonly coupled with a liquid chromatography system (LC-MS).

  • Analysis Mode: Operate the instrument in positive ion detection mode. ESI will gently ionize the molecule.

  • Expected Result: The hydrochloride salt will dissociate in solution. The ESI process will protonate the free base (C₇H₇NO₂). Therefore, the primary ion observed will be the protonated molecule, [M+H]⁺.

    • Monoisotopic mass of C₇H₇NO₂ = 137.05 Da

    • Expected m/z for [M+H]⁺ = 138.05 m/z

  • Validation: The detection of a prominent peak at m/z 138.05 provides high confidence in the identity of the core molecular structure.

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_result Data Interpretation Weigh Weigh Compound (1 mg) Dissolve Dissolve in Solvent (1 mL) Weigh->Dissolve Dilute Dilute to ~5 µg/mL Dissolve->Dilute Inject Inject into ESI-MS (Positive Ion Mode) Dilute->Inject Detect Detect m/z Ratio Inject->Detect Result Observe Peak at m/z = 138.05 [M+H]⁺ Detect->Result Confirm Identity Confirmed Result->Confirm

Fig 2. Workflow for molecular identity confirmation using Electrospray Ionization Mass Spectrometry.
Protocol 2: Purity Assessment and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) separates components in a mixture, allowing for the assessment of purity.[11][12] For quantitative work, an accurate molecular weight is useless if the compound is impure. This protocol establishes the purity, which is then used in concentration calculations.

Objective: To determine the purity of a this compound sample and accurately calculate solution concentration.

Methodology:

  • Standard Preparation: Accurately weigh approximately 17.4 mg of this compound (using an analytical balance). Dissolve in 10.00 mL of mobile phase in a volumetric flask. This creates a nominal 10 mM standard solution, whose exact concentration depends on the purity determined.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

    • Mobile Phase: A simple isocratic mobile phase, such as 0.1 M sodium phosphate buffer (pH 3.0) with acetonitrile, can be effective for picolinic acid derivatives.[11][13]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer at a wavelength of maximum absorbance (e.g., ~265 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared standard. The resulting chromatogram will show a major peak for the compound and potentially minor peaks for impurities.

  • Purity Calculation: Purity is determined by the area percent method:

    • Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100

  • Concentration Calculation: The accurate concentration of the stock solution is then calculated:

    • Concentration (mol/L) = (Mass (g) x Purity (%/100)) / (Molecular Weight ( g/mol ) x Volume (L))

HPLC_Workflow Prep Prepare Standard (Weigh Compound) HPLC Analyze via HPLC-UV Prep->HPLC Chrom Obtain Chromatogram (Peak Areas) HPLC->Chrom Purity Calculate Purity (%) (Area Percent Method) Chrom->Purity Calc Calculate Final Concentration (M) Purity->Calc MW Use MW (173.60 g/mol) MW->Calc

Fig 3. Workflow for using HPLC and molecular weight to determine the accurate concentration of a solution.

Practical Applications: Stoichiometry and Solution Preparation

The direct application of molecular weight is in converting a measured mass into a molar quantity—the fundamental currency of chemistry.

Workflow 1: Preparation of a 10 mM Stock Solution

Objective: To prepare 50 mL of a 10 mM stock solution of this compound for use in biological assays or chemical reactions.

Calculation:

  • Moles required:

    • Moles = Concentration (mol/L) x Volume (L)

    • Moles = 0.010 mol/L x 0.050 L = 0.0005 mol

  • Mass required:

    • Mass (g) = Moles (mol) x Molecular Weight ( g/mol )

    • Mass (g) = 0.0005 mol x 173.60 g/mol = 0.0868 g

    • Mass (mg) = 86.8 mg

Procedure:

  • Accurately weigh 86.8 mg of this compound on an analytical balance.

  • Quantitatively transfer the solid to a 50 mL Class A volumetric flask.

  • Add approximately 30-40 mL of the desired solvent (e.g., deionized water or an appropriate buffer) and swirl to dissolve the compound completely.

  • Once dissolved, carefully add solvent up to the 50 mL calibration mark.

  • Cap the flask and invert it 15-20 times to ensure a homogenous solution.

Workflow 2: Stoichiometric Calculation for Ligand Synthesis

3-Methylpicolinic acid can be used as a ligand in the synthesis of metal complexes.[5][6]

Objective: To calculate the mass of this compound required to react with 100 mg of copper(II) acetate (MW = 181.63 g/mol ) in a 2:1 ligand-to-metal molar ratio.

Calculation:

  • Moles of Copper(II) Acetate:

    • Moles Cu(OAc)₂ = 0.100 g / 181.63 g/mol = 0.0005506 mol

  • Moles of Ligand Required:

    • Moles Ligand = 0.0005506 mol x 2 = 0.0011012 mol

  • Mass of this compound Required:

    • Mass = 0.0011012 mol x 173.60 g/mol = 0.1912 g

    • Mass (mg) = 191.2 mg

This calculation ensures the correct stoichiometry for the desired reaction, preventing waste of reagents and maximizing product yield.

Safety and Handling

While this guide focuses on molecular weight, safe handling is paramount. Based on safety data for the free acid and related compounds, the following precautions should be observed.[1]

  • Hazard Profile: 3-Methylpicolinic acid and its salts are classified as irritants. They may cause skin, eye, and respiratory irritation.[1][8]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the solid or its solutions.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

The molecular weight of this compound, 173.60 g/mol , is a definitive value that serves as the bedrock for its quantitative use in research and development. From ensuring the correct concentration in a cellular assay to achieving the precise stoichiometry in a synthetic reaction, this single parameter is indispensable. By integrating this foundational knowledge with rigorous analytical practices like mass spectrometry and HPLC, researchers can ensure the integrity, accuracy, and reproducibility of their work. This guide has provided the theoretical context, practical methodologies, and validated workflows to empower scientists to use this compound with the highest degree of confidence and precision.

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Structure Elucidation of 3-Methylpicolinic Acid Hydrochloride: A Multi-Technique, Mechanistic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Blueprint

In the realm of pharmaceutical development and chemical synthesis, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a compound like 3-Methylpicolinic acid hydrochloride, a substituted pyridine derivative, assuming a structure based on its synthetic route is insufficient. Rigorous, orthogonal analytical techniques are required to provide a self-validating system of proof.

This guide eschews a simple checklist of procedures. Instead, it presents a holistic and logical workflow designed to systematically unravel the molecular architecture of this compound. We will explore the "why" behind each experimental choice, detailing how data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography interlock to create an undeniable structural assignment. This document is intended for the practicing scientist who requires not just data, but a deep, mechanistic understanding of the evidence.

The Target Molecule: An Overview

This compound is the salt form of 3-methylpyridine-2-carboxylic acid. Understanding its constituent parts is the first step in designing an elucidation strategy.

  • IUPAC Name: 3-methylpyridine-2-carboxylic acid hydrochloride[1]

  • Molecular Formula: C₇H₈ClNO₂[2][3][4]

  • Molecular Weight: 173.60 g/mol [2][4]

  • Core Structure: A pyridine ring substituted with a methyl group at position 3 and a carboxylic acid group at position 2. The hydrochloride salt forms by protonation of the basic pyridine nitrogen.

Chemical Structure of this compound

Figure 1: Expected structure of this compound.

The Elucidation Workflow: A Strategy of Orthogonal Analysis

A robust structure confirmation relies on multiple, independent lines of evidence. Our workflow is designed to first probe the molecular framework and functional groups (NMR, IR), then confirm the exact mass and formula (MS), and finally, to obtain the definitive three-dimensional atomic arrangement (X-ray Crystallography).

G cluster_0 Initial Characterization cluster_1 Definitive Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Final_Structure Confirmed Structure NMR->Final_Structure Connectivity Data MS Mass Spectrometry (ESI-MS) MS->Final_Structure Molecular Weight Data IR FTIR Spectroscopy IR->Final_Structure Functional Group Data XRD X-Ray Crystallography XRD->Final_Structure Absolute 3D Structure Hypothesized_Structure Hypothesized Structure: 3-Methylpicolinic Acid HCl Hypothesized_Structure->NMR Probes H/C Framework Hypothesized_Structure->MS Confirms Mass/Formula Hypothesized_Structure->IR Identifies Functional Groups Hypothesized_Structure->XRD Requires Crystal G Molecule [C₇H₇NO₂ + H]⁺ m/z = 138.0550 Fragment [C₆H₈N]⁺ m/z = 94.0651 Molecule->Fragment - COOH

Diagram 2: Primary fragmentation pathway in ESI-MS.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent mixture such as 50:50 methanol:water with 0.1% formic acid to promote protonation.

  • Chromatography (Optional but Recommended): Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid). This step ensures sample purity before it enters the mass spectrometer.

  • MS Instrument Settings: Use an ESI source in positive ion mode. Set the mass analyzer (e.g., TOF or Orbitrap) to scan a range of m/z 50-500.

  • Data Acquisition: Acquire both full scan data to identify the molecular ion and tandem MS (MS/MS) data to characterize fragment ions. For MS/MS, the precursor ion (m/z 138.0550) is isolated and fragmented.

  • Data Analysis: Identify the [M+H]⁺ peak in the full scan spectrum. Compare the exact mass to the theoretical mass to confirm the elemental formula. Analyze the MS/MS spectrum to confirm the structural fragments.

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy – Identifying Functional Groups

Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. This provides direct evidence for the presence of the carboxylic acid, the aromatic pyridine ring, and the aliphatic methyl group.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (very broad)O-H stretchCarboxylic Acid
~3100-3000C-H stretch (sp²)Aromatic (Pyridine)
~2980-2850C-H stretch (sp³)Aliphatic (Methyl)
~1710-1680 (strong)C=O stretchCarboxylic Acid
~1600-1450C=C and C=N stretchesAromatic Ring

Table 4: Characteristic FTIR absorption frequencies. [5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The standard range is 4000-400 cm⁻¹.

  • Data Analysis: The instrument software will automatically perform the background subtraction. Identify the major absorption bands and assign them to their corresponding functional groups by comparing their positions to correlation charts.

Part 4: Single-Crystal X-ray Crystallography – The Definitive 3D Structure

Causality: While spectroscopic and spectrometric methods provide compelling, interconnected evidence, X-ray crystallography offers the ultimate, unambiguous proof of structure. By analyzing the diffraction pattern of X-rays by a single crystal, we can determine the precise spatial location of every atom, confirming connectivity, bond lengths, bond angles, and intermolecular interactions in the solid state. [6][7]

Expected Outcome
  • Absolute Connectivity: Unambiguous confirmation that the methyl group is at C3 and the carboxyl group is at C2.

  • Stereochemistry: Confirmation of the planarity of the pyridine ring.

  • Intermolecular Interactions: Visualization of the hydrogen bonding network involving the carboxylic acid, the protonated pyridine nitrogen, and the chloride counter-ion. This validates the hydrochloride salt form.

Experimental Protocol: Single-Crystal XRD
  • Crystal Growth (Rate-Limiting Step): This is the most critical part of the experiment. High-quality single crystals are required. A common method is slow evaporation:

    • Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol/water mixture).

    • Loosely cover the vial and allow the solvent to evaporate over several days to weeks in a vibration-free environment.

  • Crystal Selection and Mounting: Using a microscope, select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting thousands of diffraction spots.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. Specialized software is then used to solve the phase problem and generate an initial electron density map, from which an atomic model is built and refined to best fit the experimental data.

Conclusion: Synthesis of Evidence

The structure elucidation of this compound is complete only when the data from all techniques converge on a single, consistent structure.

G cluster_NMR NMR Evidence cluster_MS MS Evidence cluster_IR FTIR Evidence cluster_XRD XRD Evidence Structure Final Confirmed Structure 3-Methylpicolinic Acid HCl NMR_H ¹H: Correct number, splitting, and integration of protons NMR_C ¹³C: 7 unique carbons NMR_C->Structure Confirms C-H Framework MS_MW HRMS: Correct m/z for [M+H]⁺, confirms C₇H₇NO₂ formula MS_MW->Structure Confirms Molecular Formula IR_FG IR: Presence of -COOH, Aromatic C=C/C=N, Alkyl C-H IR_FG->Structure Confirms Functional Groups XRD_3D XRD: Absolute 3D atomic arrangement and connectivity XRD_3D->Structure Provides Definitive Proof

Diagram 3: Convergence of analytical data for structural confirmation.

The NMR data establishes the covalent framework and substituent positions. Mass spectrometry confirms the elemental composition. FTIR verifies the presence of all key functional groups. Finally, X-ray crystallography provides the definitive, high-resolution 3D picture of the molecule, leaving no ambiguity. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and trustworthiness for any subsequent research or development activities.

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An In-depth Technical Guide to the Solubility of 3-Methylpicolinic Acid Hydrochloride for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-methylpicolinic acid hydrochloride, a critical parameter for its development as a potential therapeutic agent. As direct, quantitative solubility data for this specific salt is not extensively available in public literature, this document serves as both a theoretical guide and a practical manual for researchers, scientists, and drug development professionals. It outlines the foundational principles of solubility, details the industry-standard methodologies for its determination, and provides the framework for interpreting the resulting data in the context of pharmaceutical formulation.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity from discovery to a marketable drug product is fraught with challenges, with poor aqueous solubility being a primary hurdle. Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, directly influences a drug's bioavailability and, consequently, its therapeutic efficacy. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation. Therefore, a thorough understanding and characterization of the solubility of an active pharmaceutical ingredient (API) like this compound is a cornerstone of pre-formulation and formulation development.[1]

This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, addressing the nuances of its salt form and the impact of environmental factors such as pH.

Physicochemical Properties of 3-Methylpicolinic Acid and its Hydrochloride Salt

A foundational understanding of the molecule's intrinsic properties is essential before embarking on solubility studies.

3-Methylpicolinic Acid (the free acid) is a derivative of picolinic acid.[2] Its structure consists of a pyridine ring with a carboxylic acid group at the 2-position and a methyl group at the 3-position.

This compound is the salt form, created by reacting the free acid with hydrochloric acid. This is often done to improve the solubility and stability of a compound.[3][4]

Property3-Methylpicolinic AcidThis compound
Molecular Formula C₇H₇NO₂[5][6]C₇H₈ClNO₂[3][4][7]
Molecular Weight 137.14 g/mol [5]173.60 g/mol [3][4]
CAS Number 4021-07-2[8]123811-72-3[3][4]
Predicted pKa 1.11 ± 0.50[9]Not directly applicable (see discussion below)
Appearance White to tan crystalline powder[9]Solid (Appearance to be determined)
Melting Point 114-118 °C[8]To be determined

Note: The predicted pKa value is for the free acid and is crucial for understanding its pH-dependent solubility.

Theoretical Framework for Solubility

Thermodynamic vs. Kinetic Solubility

In the realm of pharmaceutical sciences, it is critical to distinguish between two types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent under conditions of thermodynamic equilibrium.[10][11] It is a fixed value for a given solid form in a specific solvent at a constant temperature and pressure. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[12]

  • Kinetic Solubility: This is often a higher, metastable value obtained under non-equilibrium conditions.[10][11] It is commonly measured in high-throughput screening where a compound, often dissolved in an organic solvent like DMSO, is added to an aqueous buffer, and the concentration at which precipitation occurs is determined.[13][14][15][16] While useful for initial screening, kinetic solubility can be misleading for formulation development, which requires an understanding of the long-term stability of the drug in solution.

This guide will focus on the determination of thermodynamic solubility , as it is the most relevant parameter for robust drug development.

The Influence of pH on the Solubility of an Ionizable Compound

3-Methylpicolinic acid is an ionizable compound, possessing both a weakly acidic carboxylic acid group and a weakly basic pyridine ring. Its hydrochloride salt form further complicates its behavior in solution. The solubility of such compounds is highly dependent on the pH of the medium.

The Henderson-Hasselbalch equation governs the ionization state of the molecule in relation to the pH and its pKa value(s). The predicted pKa of approximately 1.11 for the free acid suggests that the carboxylic acid is quite acidic.[9] The pyridine nitrogen will also have a pKa associated with its protonation state. The overall solubility will be a sum of the intrinsic solubility of the neutral species and the concentration of the ionized species in solution.

For this compound, in an aqueous solution, it will dissociate into the protonated 3-methylpicolinic acid cation and a chloride ion. The solubility will be lowest at the isoelectric point and will increase at pH values where either the carboxylic acid group is deprotonated (higher pH) or the pyridine nitrogen is protonated (lower pH).

The Common Ion Effect

A crucial consideration for the hydrochloride salt is the common ion effect . The dissolution equilibrium of this compound can be represented as:

3-MPA·HCl(s) ⇌ 3-MPA-H⁺(aq) + Cl⁻(aq)

According to Le Châtelier's principle, if the concentration of one of the ions in solution (the common ion) is increased, the equilibrium will shift to the left, favoring the solid, undissolved state. This leads to a decrease in the solubility of the salt. In the context of oral drug delivery, the presence of chloride ions in the gastric fluid can suppress the dissolution of a hydrochloride salt.

The Impact of Crystal Form (Polymorphism)

The solid-state properties of an API can significantly influence its solubility. Polymorphism refers to the ability of a compound to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice.[17] These different forms can have distinct physicochemical properties, including solubility and dissolution rate.[17][18][19] Amorphous forms, lacking a regular crystal lattice, are generally more soluble but less stable than their crystalline counterparts.[20] When determining solubility, it is imperative to characterize the solid form of the material being tested.

Experimental Determination of Solubility

The following section outlines a detailed protocol for determining the thermodynamic solubility of this compound.

The Shake-Flask Method: The Gold Standard

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[12] It involves agitating an excess amount of the solid drug in a specific solvent or buffer until equilibrium is reached.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_api Weigh excess 3-Methylpicolinic Acid HCl add_to_vial Add API and solvent to sealed vials prep_api->add_to_vial prep_solvent Prepare solvent/buffer (e.g., Water, Ethanol, pH buffers) prep_solvent->add_to_vial agitate Agitate at constant temperature (e.g., 25°C or 37°C) for a set time (e.g., 24-72h) add_to_vial->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant (e.g., 0.22 µm syringe filter) centrifuge->filter dilute Dilute filtrate with mobile phase filter->dilute hplc Quantify concentration using a validated HPLC method dilute->hplc calculate Calculate solubility (e.g., in mg/mL) hplc->calculate

Caption: Workflow for the Shake-Flask Solubility Determination Method.

  • Preparation:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility into a series of glass vials. A preliminary test can help estimate the required excess.

    • Add a precise volume of the desired solvent or buffer to each vial. Studies should be conducted in triplicate for each solvent system.[12]

    • Recommended Solvents:

      • Purified Water

      • Ethanol

      • Methanol

      • Isopropyl Alcohol

      • Aqueous buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8 to mimic the gastrointestinal tract).[12]

      • Other pharmaceutically relevant solvents as needed.[21][22][23]

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker bath or on an orbital shaker maintained at a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).[12]

    • Agitate the samples for a sufficient period to reach equilibrium. This is typically 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved API remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE). This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.

  • Analysis:

    • Immediately after filtration, accurately dilute a known volume of the filtrate with the mobile phase to be used for analysis to prevent precipitation.

    • Quantify the concentration of 3-methylpicolinic acid in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[24][25][26][27] A validated method ensures accuracy, precision, and linearity.

    • The solubility is then calculated by taking the dilution factor into account and is typically expressed in mg/mL or µg/mL.

Analytical Method: HPLC for Quantification

A robust and validated HPLC method is essential for accurately quantifying the concentration of dissolved 3-methylpicolinic acid.

  • Column: A C18 reversed-phase column is a good starting point.[24]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous component can be adjusted to ensure good peak shape.

  • Detection: UV detection at a wavelength where 3-methylpicolinic acid has significant absorbance.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: Typically 10-20 µL.

  • Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate analysis and comparison.

Table of Expected Solubility Data for this compound
Solvent/BufferTemperature (°C)Solubility (mg/mL)Standard Deviation
Purified Water25To Be DeterminedTBD
Purified Water37To Be DeterminedTBD
Ethanol25To Be DeterminedTBD
Methanol25To Be DeterminedTBD
Isopropyl Alcohol25To Be DeterminedTBD
0.1 M HCl (pH ~1.2)37To Be DeterminedTBD
Acetate Buffer (pH 4.5)37To Be DeterminedTBD
Phosphate Buffer (pH 6.8)37To Be DeterminedTBD
Interpreting the pH-Solubility Profile

A graph of solubility versus pH is a powerful tool for understanding how the compound will behave in different physiological environments.

G cluster_0 pH-Solubility Profile Logic start Determine pKa of 3-Methylpicolinic Acid low_ph Low pH (e.g., < pKa of Pyridine) Pyridine is Protonated (Cationic) Carboxylic Acid is Protonated (Neutral) start->low_ph mid_ph Intermediate pH (between pKa values) Zwitterionic and/or Neutral Species start->mid_ph high_ph High pH (e.g., > pKa of COOH) Pyridine is Neutral Carboxylic Acid is Deprotonated (Anionic) start->high_ph sol_increase_low Increased Solubility due to Cationic Form low_ph->sol_increase_low sol_min Minimum Solubility (near isoelectric point) mid_ph->sol_min sol_increase_high Increased Solubility due to Anionic Form high_ph->sol_increase_high

Caption: Factors influencing the pH-solubility profile of 3-methylpicolinic acid.

Conclusion and Future Directions

While publicly available quantitative solubility data for this compound is scarce, this guide provides the necessary theoretical foundation and practical experimental protocols for its determination. A thorough characterization of its solubility in various pharmaceutically relevant solvents and across a range of pH values is a non-negotiable step in its development pathway. The data generated from these studies will be instrumental in guiding formulation strategies, such as the selection of appropriate excipients and the development of a suitable dosage form, ultimately impacting the therapeutic potential of this compound. It is strongly recommended that the solid form of the material be characterized before and after solubility experiments to ensure that no phase transformations have occurred, which would significantly impact the interpretation of the results.

References

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Spectroscopic Characterization of 3-Methylpicolinic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the spectroscopic data for 3-methylpicolinic acid hydrochloride, a key intermediate in pharmaceutical and agrochemical research. As direct experimental spectra for this specific salt are not widely published, this document synthesizes predicted data, comparative analysis with analogous compounds, and fundamental spectroscopic principles to offer a robust characterization framework for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Spectroscopic Verification

3-Methylpicolinic acid, a substituted pyridine carboxylic acid, and its hydrochloride salt are of significant interest due to their versatile applications as building blocks in the synthesis of complex organic molecules. The hydrochloride form often enhances solubility and stability, making it a preferred form in various synthetic protocols. Accurate and unambiguous characterization of this compound is paramount to ensure the integrity of subsequent research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a detailed fingerprint of the molecular structure, confirming its identity and purity.

This guide will delve into the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. By examining the influence of the methyl group and the protonation of the pyridine nitrogen, we will build a comprehensive spectral profile.

Molecular Structure and Spectroscopic Implications

The formation of the hydrochloride salt from 3-methylpicolinic acid involves the protonation of the basic nitrogen atom of the pyridine ring. This structural change has a profound and predictable impact on the electronic environment of the molecule, which is directly reflected in its NMR and IR spectra.

Caption: From Free Acid to Hydrochloride Salt.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the presence of a distinct residual solvent peak for referencing.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width and number of scans.

  • Data Acquisition: Acquire the free induction decay (FID) and process the data using Fourier transformation, phasing, and baseline correction.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data and Interpretation

While experimental data for the hydrochloride is scarce, predicted data for the free acid in DMSO-d₆ provides a solid foundation.[1] The formation of the hydrochloride salt will induce a downfield shift (to higher ppm values) of the aromatic protons due to the increased positive charge on the nitrogen atom, which deshields the ring protons.[2]

Proton Assignment Predicted Chemical Shift (δ) for Free Acid (DMSO-d₆)[1] Expected Chemical Shift (δ) for Hydrochloride (DMSO-d₆) Multiplicity Coupling Constant (J)
COOH~10.72> 11.0Broad Singlet (br s)N/A
H-6~8.49~8.6 - 8.8Doublet (d)~5 Hz
H-4~7.79~7.9 - 8.1Doublet of Doublets (dd)~8, 2 Hz
H-5~7.49~7.6 - 7.8Doublet of Doublets (dd)~8, 5 Hz
CH₃~2.49~2.5 - 2.6Singlet (s)N/A

Interpretation:

  • Carboxylic Acid Proton (COOH): This proton is highly acidic and its chemical shift is concentration and solvent-dependent. In the hydrochloride salt, the overall acidity of the medium may lead to a further downfield shift.

  • Aromatic Protons (H-4, H-5, H-6): The protonation of the pyridine nitrogen withdraws electron density from the aromatic ring, causing a general downfield shift for all ring protons. The H-6 proton, being closest to the protonated nitrogen, is expected to experience the most significant deshielding.

  • Methyl Protons (CH₃): The methyl group at the 3-position is relatively distant from the site of protonation and is therefore expected to show only a minor downfield shift.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation of the ¹³C nucleus. Proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise.

Inferred ¹³C NMR Data and Interpretation
Carbon Assignment Expected Chemical Shift (δ) for Hydrochloride (DMSO-d₆)
C=O~165 - 170
C-2~148 - 152
C-6~145 - 149
C-4~140 - 144
C-3~135 - 139
C-5~125 - 129
CH₃~18 - 22

Interpretation:

  • Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is sensitive to the electronic environment.

  • Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): Similar to the protons, the carbon atoms of the pyridine ring will experience a downfield shift upon protonation, with the carbons alpha and gamma to the nitrogen (C-2, C-6, and C-4) being the most affected.

  • Methyl Carbon (CH₃): The methyl carbon is expected to show a minimal change in its chemical shift.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly used. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent disk.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

Expected IR Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The spectrum of picolinic acid hydrochloride can be used as a reference.[3]

Vibrational Mode Expected Wavenumber (cm⁻¹) Range Intensity
O-H stretch (Carboxylic Acid)3300 - 2500Broad, Strong
N⁺-H stretch~3200 - 2800Broad, Medium
C-H stretch (Aromatic)~3100 - 3000Medium
C-H stretch (Aliphatic)~2980 - 2850Medium
C=O stretch (Carboxylic Acid)~1730 - 1700Strong
C=C and C=N stretch (Aromatic Ring)~1620 - 1450Medium to Strong
O-H bend~1440 - 1395Medium
C-O stretch~1320 - 1210Strong

Interpretation:

  • O-H and N⁺-H Stretching: The broad absorption in the high-frequency region is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid, which will overlap with the N⁺-H stretching vibration of the pyridinium ion.

  • C=O Stretching: The strong absorption around 1700 cm⁻¹ is a clear indicator of the carbonyl group of the carboxylic acid. The exact position can be influenced by hydrogen bonding.

  • Aromatic Ring Vibrations: The absorptions in the 1620-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations of the pyridine ring.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bending vibrations that are unique to the molecule.

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy NMR_Sample Sample Dissolution (DMSO-d6 or D2O) NMR_Acquisition Data Acquisition (¹H and ¹³C) NMR_Sample->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shifts, Coupling) NMR_Processing->NMR_Analysis IR_Sample Sample Preparation (KBr Pellet) IR_Acquisition Data Acquisition IR_Sample->IR_Acquisition IR_Analysis Spectral Analysis (Functional Groups) IR_Acquisition->IR_Analysis Start Start->NMR_Sample NMR Start->IR_Sample IR

Caption: Spectroscopic Analysis Workflow.

Conclusion: A Framework for Confident Characterization

This technical guide provides a comprehensive spectroscopic framework for the characterization of this compound. By integrating predicted data, comparative analysis of analogous compounds, and a solid understanding of spectroscopic principles, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for scientists engaged in pharmaceutical and chemical research, ensuring the reliability and reproducibility of their work.

References

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Discovery and history of 3-Methylpicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of 3-Methylpicolinic Acid

Foreword: This guide provides a comprehensive technical overview of 3-Methylpicolinic acid, a significant heterocyclic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the historical context of its parent molecules, elucidates its primary synthesis methodologies, details its applications, and offers a granular, step-by-step experimental protocol. The narrative is structured to provide not just procedural knowledge but also the underlying scientific rationale, ensuring a deep and actionable understanding of the subject matter.

Introduction and Strategic Importance

3-Methylpicolinic acid, systematically named 3-methylpyridine-2-carboxylic acid, is an aromatic heterocyclic compound belonging to the family of substituted picolinic acids.[1] Its structure consists of a pyridine ring carboxylated at the 2-position, with a methyl group substituent at the 3-position. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable molecule in several scientific domains.

While not as ubiquitously known as its parent compound, picolinic acid, or its isomer, nicotinic acid (Vitamin B3), 3-Methylpicolinic acid holds considerable importance as:

  • A versatile bidentate ligand in coordination chemistry, capable of forming stable chelate complexes with a variety of metal ions.[2]

  • A crucial building block and intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents.[3][4]

The strategic placement of the methyl group adjacent to the carboxylic acid influences the molecule's conformation and reactivity, offering distinct advantages in the design of complex molecular architectures.

Historical Context: The Legacy of Pyridinecarboxylic Acids

The scientific journey of 3-Methylpicolinic acid is best understood within the broader historical context of pyridinecarboxylic acids. The three simple isomers—picolinic acid (2-), nicotinic acid (3-), and isonicotinic acid (4-)—have been pillars of chemical and pharmaceutical research for over a century.[5][6]

Historically, these parent compounds were key to the development of a vast array of drugs targeting conditions like tuberculosis, hyperlipidemia, and cancer.[5][7] The foundational methods for their synthesis, primarily involving the oxidation of corresponding picolines (methylpyridines), were established early on. For instance, picolinic acid has been traditionally prepared by the potassium permanganate oxidation of α-picoline.[8] This established precedent of oxidizing methylpyridines logically paved the way for the synthesis of substituted derivatives like 3-Methylpicolinic acid from the corresponding dimethylpyridine precursor. The rich history of these core scaffolds continues to inspire research into their derivatives, with a modern focus on discovering novel enzyme inhibitors and other bioactive molecules.[5][7]

Evolution of Synthesis Methodologies

The discovery and development of 3-Methylpicolinic acid are intrinsically linked to the evolution of synthetic organic chemistry. While a singular "discovery" event is not prominently documented, its existence was a logical extension of established pyridine chemistry. Two primary, reliable pathways have emerged for its synthesis.

Route A: Oxidation of 2,3-Dimethylpyridine (2,3-Lutidine)

This is the most direct and classical approach, mirroring the synthesis of picolinic acid from α-picoline. The underlying principle is the selective oxidation of the methyl group at the C2 position. This selectivity is driven by the electron-withdrawing nature of the adjacent ring nitrogen, which activates the C2-methyl group towards oxidation more readily than the C3-methyl group.

  • Causality of Experimental Choice: Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃) are typically employed.[8] In industrial settings, vapor-phase catalytic oxidation over metal oxide catalysts (e.g., vanadium-based) offers a more controlled and efficient alternative, analogous to processes developed for nicotinic acid production.[9][10] The choice of oxidant and reaction conditions (temperature, pressure, solvent) is critical to maximize yield and minimize over-oxidation or side reactions.

Route B: Hydrolysis of 2-Cyano-3-methylpyridine

This method leverages the robust and well-established transformation of a nitrile group into a carboxylic acid. It is a valuable alternative, especially when the nitrile precursor is more readily accessible than 2,3-lutidine.

  • Causality of Experimental Choice: The hydrolysis can be performed under either strongly acidic (e.g., concentrated H₂SO₄) or basic (e.g., NaOH) conditions, followed by neutralization.[11][12] Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization, and subsequent hydrolysis of the resulting amide intermediate. This pathway is often clean and high-yielding.[12]

SynthesisPathways

Physicochemical and Spectroscopic Data

Accurate characterization is fundamental to the application of any chemical compound. The key properties of 3-Methylpicolinic acid are summarized below.

PropertyValueSource
CAS Number 4021-07-2[1]
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol [1]
Appearance White to tan crystalline powder[3][11]
Melting Point 114-118 °C[11]
IUPAC Name 3-methylpyridine-2-carboxylic acid[1]

Spectroscopic data from techniques like FT-IR, NMR, and Raman are essential for structural confirmation and are widely available in chemical databases. [1]

Key Applications and Scientific Impact

The utility of 3-Methylpicolinic acid stems from its unique structure, enabling its use in diverse scientific fields.

Coordination Chemistry and Catalysis

3-Methylpicolinic acid is widely employed as a bidentate chelating ligand, coordinating to metal ions through the pyridine nitrogen and one of the carboxylate oxygens. This ability has led to the synthesis of numerous metal complexes with interesting structural and catalytic properties. Documented examples include complexes with:

  • Copper (II): Forming compounds like [Cu(3-Mepic)₂(4-pic)] and [Cu(3-Mepic)₂]·2H₂O. [2]* Cobalt (II): Resulting in complexes such as [Co(3-Mepic)₃]. [2]* Nickel (II): Creating structures like [Ni(3-Mepic)₂(H₂O)₂]. [2]* Zinc (II): Used in the synthesis of bis(3-methyl-picolinato-κ² N,O)(1,10-phenanthroline)zinc(II) tetrahydrate. [2] These complexes are subjects of study for their potential in catalysis, magnetic materials, and as model systems for bioinorganic processes.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The picolinic acid scaffold is a "privileged structure" in medicinal chemistry, and its derivatives are actively investigated. 3-Methylpicolinic acid serves as a valuable intermediate for constructing more complex molecules. Its dianion, formed by reaction with strong bases like lithium diisopropylamide (LDA), can undergo C-alkylation, allowing for further functionalization. [11]There is significant interest in using picolinic acid derivatives as intermediates for respiratory disorder treatments and as core structures in novel herbicides. [13][14][15]

Detailed Experimental Protocol: Synthesis via Nitrile Hydrolysis

This section provides a self-validating, step-by-step methodology for the synthesis of 3-Methylpicolinic acid from 2-cyano-3-methylpyridine, based on established procedures. [12]The rationale behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize 3-Methylpicolinic acid through the acid-catalyzed hydrolysis of 2-cyano-3-methylpyridine.
Materials & Reagents:
  • 2-cyano-3-methylpyridine

  • 90% Sulfuric acid (H₂SO₄)

  • Sodium sulfite (Na₂SO₃)

  • Sodium carbonate (Na₂CO₃)

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and cooling bath.

Step-by-Step Methodology:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2.00 g (approx. 17 mmol) of 2-cyano-3-methylpyridine in 90% sulfuric acid.

    • Expertise & Causality: Concentrated sulfuric acid acts as both the solvent and the catalyst. The high acidity protonates the nitrile, making it highly susceptible to nucleophilic attack by water present in the 90% solution.

  • Hydrolysis: Heat the resulting solution to 120°C and stir for 2 hours.

    • Expertise & Causality: Elevated temperature is required to overcome the activation energy for both the initial hydrolysis to the amide intermediate and the subsequent hydrolysis of the amide to the carboxylic acid. The 2-hour duration ensures the reaction proceeds to completion.

  • Quenching and Workup Preparation: Cool the reaction mixture to room temperature (20-25°C) using a water bath. Slowly add a solution of 4.00 g of sodium sulfite dissolved in 8 ml of water dropwise.

    • Trustworthiness & Self-Validation: This step is critical for safety and purity. Cooling prevents uncontrolled exothermic reactions during quenching. Sodium sulfite is a reducing agent that neutralizes any residual oxidizing species that may have formed at high temperatures, preventing unwanted side reactions.

  • Stirring and Heating: Continue stirring the mixture at room temperature for 1.5 hours. Then, warm the mixture to 75-85°C and hold for an additional 1.5 hours.

    • Expertise & Causality: These extended stirring and heating periods ensure the complete reaction of the quenching agent and help precipitate any inorganic salts, simplifying the subsequent extraction.

  • Neutralization and Extraction: Cool the reaction solution again. Carefully adjust the pH to approximately 3 using sodium carbonate. Extract the aqueous solution with chloroform.

    • Trustworthiness & Self-Validation: Adjusting the pH to ~3 is crucial. At this pH, the 3-Methylpicolinic acid is in its neutral, protonated form (-COOH), making it soluble in organic solvents like chloroform. If the solution were too acidic or too basic, the product would exist as a salt and remain in the aqueous layer. Multiple extractions with chloroform are necessary to ensure quantitative recovery of the product.

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude solid product.

    • Expertise & Causality: Anhydrous sodium sulfate removes trace amounts of water from the organic phase, which is essential for obtaining a pure, dry product upon solvent evaporation.

  • Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexane to obtain the final pure product.

    • Trustworthiness & Self-Validation: Recrystallization is a standard purification technique. The product is dissolved in a minimal amount of a hot solvent in which it is highly soluble (ethyl acetate), and then a co-solvent in which it is poorly soluble (hexane) is added to induce crystallization as the solution cools, leaving impurities behind in the mother liquor.

ProtocolWorkflow

Caption: Experimental workflow for synthesis via nitrile hydrolysis.

References

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. MDPI. (2023-09-04). [Link]
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. (2025-05-20). [Link]
  • Dipicolinic Acid as Intermediate for the Synthesis. UniVOOK. (2024-05-28). [Link]
  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. (2023-07-25). [Link]
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. (2025-05-20). [Link]
  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. R Discovery. (2025-05-02). [Link]
  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).
  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. (2012-04-25). [Link]
  • Process for producing pyridine carboxylic acids.
  • The various possible products of oxidation of 3-picoline.
  • Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•).
  • PICOLINIC ACID HYDROCHLORIDE. Organic Syntheses Procedure. [Link]
  • Historical context and new applications of pyridinium salt reactivity.
  • 3-Methyl-2-picolinic acid. ChemBK. (2024-04-09). [Link]
  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • 3-Methylpicolinic acid | C7H7NO2 | CID 268757. PubChem - NIH. [Link]
  • Picolinic acid derivatives and their use as intermediates.
  • New picolinic acid derivatives and their use as intermediates.
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. (2023-02-02). [Link]
  • Pyridinecarboxylic acid. Wikipedia. [Link]
  • 3-Methylpicolinic Acid. Stanford Chemicals. [Link]

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An In-depth Technical Guide on the Stability and Degradation of 3-Methylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the stability and degradation profile of 3-methylpicolinic acid hydrochloride, a key intermediate in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge and practical insights into the physicochemical properties, solid-state and solution stability, and potential degradation pathways of this compound. The guide details robust methodologies for conducting forced degradation studies in line with regulatory expectations and outlines appropriate analytical techniques for monitoring stability. By elucidating the chemical liabilities of this compound, this guide aims to support the development of stable formulations and robust manufacturing processes.

Introduction

This compound, a derivative of picolinic acid, belongs to the class of pyridine carboxylic acids.[1] These structures are prevalent in numerous biologically active compounds and serve as critical building blocks in organic synthesis.[2] The hydrochloride salt form is often utilized to enhance the solubility and handling properties of the parent molecule.[3] A thorough understanding of the stability and degradation characteristics of this compound is paramount for ensuring the quality, safety, and efficacy of any downstream products. This guide provides an in-depth analysis of its stability under various stress conditions and outlines systematic approaches for its characterization.

Physicochemical Properties of 3-Methylpicolinic Acid

A foundational understanding of the physicochemical properties of 3-methylpicolinic acid is essential for predicting its stability and developing appropriate analytical methods.

PropertyValueSource
Chemical Name 3-methylpyridine-2-carboxylic acid hydrochloride[4]
CAS Number 123811-72-3[4]
Molecular Formula C₇H₈ClNO₂[4]
Molecular Weight 173.60 g/mol [4]
Appearance White to tan crystalline powder[5]
Melting Point 114-118 °C[5]
pKa ~1.0 (estimated based on picolinic acid)[3][5]
Solubility Soluble in DMSO and Methanol[6]

Note: Some properties are for the free acid form, as indicated.

Solid-State Stability of this compound

The solid-state stability of an active pharmaceutical ingredient (API) or intermediate is critical for its storage, handling, and formulation into a final dosage form. For hydrochloride salts, a key area of concern is the potential for disproportionation.

Disproportionation

Disproportionation is a process where a salt converts to its free base (or acid) and the corresponding acid (or base) of the counter-ion.[7][8][9] In the case of this compound, this would involve the conversion to 3-methylpicolinic acid and hydrochloric acid. This phenomenon is often mediated by environmental factors such as humidity and temperature, and can be influenced by the presence of excipients in a formulation.[7][8]

The propensity for disproportionation is influenced by the volatility of the counter-ion; hydrochloride salts can be more susceptible due to the volatility of HCl.[10][11] The presence of moisture can create a microenvironment that facilitates the dissociation of the salt.[7]

Logical Relationship: Factors Influencing Disproportionation

cluster_factors Influencing Factors Humidity Humidity/Moisture Disproportionation Disproportionation of 3-Methylpicolinic Acid HCl Humidity->Disproportionation Temperature Temperature Temperature->Disproportionation Excipients Basic Excipients Excipients->Disproportionation FreeBase Formation of 3-Methylpicolinic Acid (Free Base) Disproportionation->FreeBase HCl Release of HCl (gas) Disproportionation->HCl

Caption: Factors leading to the disproportionation of this compound.

Stability in Solution: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[12][13][14] These studies are a regulatory expectation and are crucial for the development of stability-indicating analytical methods.[15] The following sections outline a systematic approach to the forced degradation of this compound, in line with ICH Q1A(R2) guidelines.[15]

Experimental Workflow for Forced Degradation

A logical workflow is critical for ensuring a comprehensive and efficient forced degradation study.

Experimental Workflow: Forced Degradation Study

Start Prepare Stock Solution of 3-Methylpicolinic Acid HCl Stress Subject Aliquots to Stress Conditions Start->Stress Neutralize Neutralize Samples (if necessary) Stress->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze Characterize Characterize Degradation Products (LC-MS, NMR) Analyze->Characterize End Establish Degradation Profile and Pathways Characterize->End cluster_main 3-Methylpicolinic Acid HCl cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation cluster_photo Photodegradation Main 3-Methylpicolinic Acid HCl N_Oxide 3-Methylpicolinic Acid N-oxide Main->N_Oxide H₂O₂ Hydroxymethyl 3-Hydroxymethylpicolinic Acid Main->Hydroxymethyl H₂O₂ Decarboxylation 3-Methylpyridine Main->Decarboxylation Heat Ring_Cleavage Ring Cleavage Products Main->Ring_Cleavage UV Light

Sources

Key characteristics of 3-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methylpyridine-2-Carboxylic Acid: Properties, Synthesis, and Applications in Modern Research

Introduction

3-Methylpyridine-2-carboxylic acid, also widely known in the scientific community as 3-methylpicolinic acid, is a heterocyclic organic compound of significant interest.[1][2][3] As a substituted derivative of picolinic acid, its unique structural arrangement—featuring a carboxylic acid and a methyl group on adjacent positions of a pyridine ring—imparts a distinct chemical reactivity profile that makes it a valuable building block in various scientific domains. This guide provides a comprehensive overview of its core characteristics, synthesis, and applications, tailored for professionals in chemical research and drug development. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials, underscoring its versatility and importance in modern chemistry.[1][4][5]

Chapter 1: Molecular Structure and Physicochemical Properties

The foundational characteristics of 3-methylpyridine-2-carboxylic acid dictate its behavior in chemical systems. Its structure is comprised of a pyridine ring, an aromatic heterocycle, substituted at the C2 and C3 positions with a carboxylic acid and a methyl group, respectively. This ortho-positioning is crucial for some of its key functionalities, such as its ability to act as a chelating agent.

Synthesis_Workflow start_material 2-Cyano-3-methylpyridine intermediate Protonated Nitrile Intermediate start_material->intermediate  Heat (120°C, 2h) reagent 90% Sulfuric Acid (H₂SO₄) reagent->intermediate product 3-Methylpyridine-2-carboxylic Acid intermediate->product  Hydrolysis & Work-up (Na₂SO₃, Na₂CO₃, Extraction)

Caption: Workflow for the synthesis via hydrolysis of the corresponding nitrile.

Experimental Protocol: Synthesis from 2-Cyano-3-methylpyridine

This protocol is based on a reported laboratory procedure and provides a reliable method for obtaining the target compound. [6][7] Materials:

  • 2-cyano-3-methylpyridine (2.00 g, 19 mmol)

  • 90% Sulfuric acid

  • Sodium sulfite (4.00 g)

  • Deionized water (8 mL)

  • Sodium carbonate

  • Chloroform

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2.00 g (19 mmol) of 2-cyano-3-methylpyridine in 90% sulfuric acid.

  • Hydrolysis: Heat the resulting solution to 120°C and stir for 2 hours. The nitrile group undergoes hydrolysis to a carboxylic acid under these conditions.

  • Quenching and Work-up: Cool the reaction mixture to room temperature (20-25°C). Prepare a solution of 4.00 g of sodium sulfite in 8 mL of water and add it slowly (dropwise) to the reaction mixture. Causality: This step neutralizes excess oxidizing species and controls the reaction exotherm.

  • Stirring and Heating: Continue stirring the mixture at room temperature for 1.5 hours. Subsequently, warm the mixture to 75-85°C and maintain this temperature for another 1.5 hours to ensure the reaction goes to completion.

  • Neutralization and Extraction: Cool the reaction solution. Carefully adjust the pH to approximately 3 using sodium carbonate. Transfer the mixture to a separatory funnel and extract the product with chloroform (3x volumes).

  • Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to yield the crude solid product.

  • Purification: Purify the solid by recrystallization from a mixture of ethyl acetate and hexane to obtain the final pure product (Typical yield: ~54%). [6][7]The melting point of the purified product should be sharp, around 115.5-116.5°C. [6][7]

Chapter 4: Key Chemical Reactivity and Applications

The utility of 3-methylpyridine-2-carboxylic acid stems from its versatile chemical nature, making it a cornerstone intermediate in several fields.

Ligand Formation and Coordination Chemistry

A defining characteristic is its ability to act as a bidentate ligand, coordinating with metal ions through the pyridine nitrogen and the carboxylate oxygen. This chelating property is fundamental to its use in inorganic synthesis and catalysis. [3][7]It readily forms stable complexes with various transition metals, including copper (Cu), cobalt (Co), nickel (Ni), and zinc (Zn). [3][7]These metal complexes are subjects of research for their potential catalytic, magnetic, and biological properties.

Chelation_Diagram cluster_ligand 3-Methylpicolinate Ligand M M²⁺ N N M->N Coordination O O M->O Bond C_ring N->C_ring Pyridine Ring O_carbonyl O C_carboxyl C C_ring->C_carboxyl C_carboxyl->O C_carboxyl->O_carbonyl

Caption: Chelation of a metal ion (M²⁺) by the 3-methylpicolinate ligand.

Role in Pharmaceutical and Agrochemical Synthesis

3-Methylpyridine-2-carboxylic acid is a pivotal raw intermediate for the pharmaceutical and agrochemical industries. [1][4]Its scaffold is present in molecules designed to interact with biological systems.

  • Drug Development: It is used to synthesize molecules with specific biological activities, including agents that regulate nervous system function. [4]Furthermore, its derivatives have been investigated for preparing inhibitors of enzymes such as cholesterol 24-hydroxylase, highlighting its role in developing treatments for metabolic or neurodegenerative disorders. [8]The broader class of pyridine carboxylic acids is known to be a source of anti-inflammatory, antimicrobial, and anti-cancer agents. [9]* Agrochemicals: It serves as an intermediate in the production of modern pesticides, herbicides, and fungicides, where the pyridine core is often essential for efficacy and selectivity. [4][5]

Applications in Materials Science

Beyond life sciences, this compound is employed in the synthesis of functional materials. It can be incorporated into dyes and pigments to enhance properties like color intensity and thermal stability. [5]It also finds use in creating optoelectronic materials, where its heterocyclic structure can contribute to desired electronic properties. [4]

Chapter 5: Safety and Handling

As with any laboratory chemical, proper handling of 3-methylpyridine-2-carboxylic acid is essential to ensure personnel safety. It is classified as an irritant.

Hazard ClassGHS CodeStatementReference(s)
Skin IrritationH315Causes skin irritation[3][10]
Eye IrritationH319Causes serious eye irritation[3][10]
Respiratory IrritationH335May cause respiratory irritation[3][10]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. When handling the powder, use a dust mask (e.g., N95) to prevent inhalation. [3]* Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure to dust or vapors.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. [10]If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

3-Methylpyridine-2-carboxylic acid is a compound of substantial scientific and commercial value. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an indispensable tool for chemists. From its fundamental role as a chelating ligand in coordination chemistry to its application as a critical building block for life-saving pharmaceuticals and innovative materials, its importance is clear. This guide has provided the core technical knowledge required for researchers, scientists, and drug development professionals to effectively and safely utilize this versatile molecule in their work.

References

  • 3-Methyl-2-pyridinecarboxylic Acid - Pipzine Chemicals.
  • The Significance of 3-Methylpyridine-2-carboxylic Acid in Advancing Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • 3-Methylpyridine-2-carboxylic acid synthesis. ChemicalBook.
  • 3-Methylpicolinic acid | C7H7NO2.
  • 3-Methylpicolinic acid, CAS No. 4021-07-2. iChemical.
  • 3-Methylpicolinic Acid. Stanford Chemicals.
  • 3-Methylpyridine-2-carboxylic acid | 4021-07-2. ChemicalBook.
  • 3-Methylpyridine-2-carboxylic acid 97 4021-07-2. Sigma-Aldrich.
  • 3-Methylisonicotinic acid CAS NO.4021-12-9. LookChem.
  • 3-Methyl-isonicotinic acid | CAS 4021-12-9. Santa Cruz Biotechnology.
  • 3-Methylpyridine-2-carboxylic acid | CAS 4021-07-2. Santa Cruz Biotechnology.
  • 3-Methyl-isonicotinic acid. CymitQuimica.
  • 3-Methyl picolinic acid / 3-Methylpyridine-2-carboxylic acid 97%. IndiaMART. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKsRkU_gGRcR4TXX_YemPRyL5V_TNqL-YkPxA9vRlsWA2Zn1F72NEnEr6a8KNZw95poYq3msfdeGLaOCajvDS6EzP87RWacw4rQkYgQT1cCHmwvAyGw99lNJRerANRpspUFuavm3KDvPDyLAtKjSxhwb-lDWyvPpLewo4B7Rl4IlP7LjSmcP-eKjQ1FZYZMKPlYNGepfyURkoREZTQbbZoWzABIXkrxC5WCN4t]([Link]

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The Biological Significance of Picolinic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Picolinic acid, an endogenous catabolite of the essential amino acid L-tryptophan, and its derivatives represent a class of molecules with profound and diverse biological significance. Arising from the kynurenine pathway, these compounds are not mere metabolic byproducts but active participants in a host of physiological and pathological processes. Their inherent ability to chelate metal ions underpins their roles in nutrient absorption and cellular homeostasis. Beyond this fundamental property, picolinic acid derivatives exhibit remarkable immunomodulatory, neuroprotective, and anti-proliferative activities. This technical guide provides an in-depth exploration of the multifaceted biological roles of picolinic acid and its derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present detailed experimental protocols for their study, and visualize key signaling pathways, thereby providing a comprehensive framework for future research and therapeutic development.

Introduction: The Emergence of a Bioactive Metabolite

Picolinic acid (pyridine-2-carboxylic acid) is a heterocyclic compound synthesized in mammals through the kynurenine pathway, the primary route for tryptophan degradation.[1][2] While the pathway's role in generating NAD+ is well-established, the significance of its side-branch metabolites, including picolinic acid, has been a subject of intensifying research.[2] Initially recognized for its metal-chelating properties, the biological activities of picolinic acid are now understood to be far more extensive, encompassing a range of cellular and systemic effects.[1][3] Its derivatives, synthesized to enhance or modify these natural activities, are emerging as promising candidates for therapeutic intervention in a variety of diseases.[4] This guide will systematically unpack the biological importance of this intriguing class of molecules.

Physicochemical Properties

Picolinic acid is a white crystalline solid with a melting point of approximately 136-138 °C and is soluble in water.[5] Its structure, featuring a carboxylic acid group at the 2-position of a pyridine ring, is isomeric with nicotinic acid (vitamin B3) and isonicotinic acid. This specific arrangement is crucial for its potent bidentate chelating activity towards various metal ions.[5]

PropertyValueReference
Molecular Formula C6H5NO2[5]
Molar Mass 123.11 g/mol [5]
Melting Point 136-138 °C[5]
Solubility in Water Soluble[6]
pKa ~5.2

Table 1: Physicochemical Properties of Picolinic Acid. This table summarizes key physical and chemical characteristics of the parent molecule, picolinic acid.

Biosynthesis via the Kynurenine Pathway

The synthesis of picolinic acid is intricately linked to the kynurenine pathway of tryptophan metabolism.[2] This pathway is a critical metabolic route that accounts for over 95% of tryptophan turnover in the central nervous system (CNS).[2]

The journey from tryptophan to picolinic acid involves several enzymatic steps. The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, catalyzed by either indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[2] Subsequent steps lead to the formation of 2-amino-3-carboxymuconate semialdehyde (ACMS), a crucial branch point. The enzyme aminocarboxymuconate semialdehyde decarboxylase (ACMSD) then directs ACMS towards the synthesis of picolinic acid, competing with the non-enzymatic cyclization of ACMS to quinolinic acid, a known neurotoxin.[2][7] This enzymatic control highlights a potential regulatory mechanism for balancing neuroprotective and neurotoxic metabolites derived from tryptophan.[8]

Kynurenine_Pathway Tryptophan Tryptophan N_Formylkynurenine N_Formylkynurenine Tryptophan->N_Formylkynurenine IDO/TDO Kynurenine Kynurenine N_Formylkynurenine->Kynurenine 3-Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->3-Hydroxykynurenine Anthranilic_Acid Anthranilic Acid Kynurenine->Anthranilic_Acid KYNU 3-Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid 3-Hydroxykynurenine->3-Hydroxyanthranilic_Acid Anthranilic_Acid->3-Hydroxyanthranilic_Acid ACMS 2-Amino-3-carboxymuconate semialdehyde 3-Hydroxyanthranilic_Acid->ACMS 3HAO Quinolinic_Acid Quinolinic Acid (Neurotoxin) ACMS->Quinolinic_Acid Spontaneous Picolinic_Acid Picolinic Acid (Neuroprotective) ACMS->Picolinic_Acid ACMSD NAD NAD+ ACMS->NAD

Figure 1: Biosynthesis of Picolinic Acid via the Kynurenine Pathway. This diagram illustrates the enzymatic conversion of L-tryptophan to picolinic acid, highlighting the critical branch point at ACMS which also leads to the formation of the neurotoxin quinolinic acid.

Core Biological Function: Metal Chelation

One of the most well-characterized biological functions of picolinic acid is its ability to act as a potent chelator of divalent and trivalent metal ions, including zinc (Zn²⁺), iron (Fe²⁺/Fe³⁺), chromium (Cr³⁺), and copper (Cu²⁺). The nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group form a stable five-membered ring with the metal ion.[5] This chelation has profound physiological consequences.

Enhancing Mineral Absorption

Picolinic acid has been shown to facilitate the absorption of essential minerals, particularly zinc, from the intestine. By forming a stable, lipid-soluble complex, it is proposed to aid the transport of these ions across the intestinal membrane. This property has led to the development of mineral supplements, such as zinc picolinate and chromium picolinate, which exhibit enhanced bioavailability.

Cellular Homeostasis and Therapeutic Implications

The ability of picolinic acid to modulate intracellular metal ion concentrations has significant therapeutic implications. For instance, by chelating iron, it can deprive cancer cells of this essential nutrient, thereby inhibiting their proliferation.[9] This mechanism contributes to its observed antitumor activity. Furthermore, its chelation of zinc can influence the activity of various zinc-dependent enzymes and transcription factors.

Experimental Protocol: Assessing Metal Chelation Ability (Ferrozine Assay for Iron)

This protocol outlines a common spectrophotometric method to determine the iron-chelating activity of picolinic acid derivatives.

Materials:

  • Picolinic acid derivative solution (in a suitable solvent)

  • Ferrozine solution (in water)

  • FeCl₂ solution (in water)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • To each well of a 96-well plate, add 50 µL of various concentrations of the picolinic acid derivative solution.

  • Add 100 µL of FeCl₂ solution to each well.

  • Incubate the mixture at room temperature for 10 minutes.

  • Add 50 µL of ferrozine solution to each well to initiate the reaction. The ferrozine will react with any free Fe²⁺ to form a colored complex.

  • Incubate the plate at room temperature for another 10 minutes.

  • Measure the absorbance at 562 nm using a microplate reader.[10]

  • A control containing all reagents except the picolinic acid derivative is used to represent 0% chelation. EDTA can be used as a positive control.

  • The percentage of iron-chelating activity is calculated using the following formula: Chelating Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100

Immunomodulatory Effects: A Double-Edged Sword

Picolinic acid and its derivatives exert complex and context-dependent effects on the immune system, acting as both pro-inflammatory and anti-inflammatory agents.

Macrophage Activation

Picolinic acid can act as a potent activator of macrophages, often in synergy with interferon-gamma (IFN-γ).[11] This activation leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and the induction of nitric oxide synthase, enhancing the microbicidal and tumoricidal activity of these immune cells.[12][13] This pro-inflammatory action is believed to contribute to its anti-cancer and anti-microbial properties.[14]

T-Cell Regulation

Conversely, picolinic acid has been shown to suppress the proliferation and metabolic activity of CD4+ T cells.[15] This immunosuppressive effect on T-cells, without inducing apoptosis, suggests a role in maintaining immune tolerance and preventing excessive inflammation.

Picolinic_Acid_Immunity cluster_Macrophage Macrophage cluster_TCell CD4+ T-Cell Macrophage Macrophage TNFa TNF-α Production Macrophage->TNFa NO_Synthase Nitric Oxide Synthase Induction Macrophage->NO_Synthase Microbicidal_Activity Enhanced Microbicidal & Tumoricidal Activity TNFa->Microbicidal_Activity NO_Synthase->Microbicidal_Activity T_Cell CD4+ T-Cell Proliferation Proliferation T_Cell->Proliferation Metabolic_Activity Metabolic Activity T_Cell->Metabolic_Activity Picolinic_Acid Picolinic Acid Derivatives Picolinic_Acid->Macrophage Activates Picolinic_Acid->T_Cell Suppresses

Figure 2: Dual Immunomodulatory Roles of Picolinic Acid Derivatives. This diagram illustrates the contrasting effects of picolinic acid derivatives on macrophages (activation) and CD4+ T-cells (suppression).

Experimental Protocol: Measurement of Cytokine Production by ELISA

This protocol describes how to measure the effect of picolinic acid derivatives on cytokine production by macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Picolinic acid derivative solution

  • Lipopolysaccharide (LPS) for stimulation (optional)

  • Commercial ELISA kit for the cytokine of interest (e.g., TNF-α)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed macrophages into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[1]

  • Remove the medium and replace it with fresh medium containing various concentrations of the picolinic acid derivative. Include a vehicle control.

  • If desired, stimulate the cells with LPS (e.g., 100 ng/mL) to induce a strong inflammatory response.[16]

  • Incubate the cells for a specified period (e.g., 24 hours).[1]

  • Collect the cell culture supernatants.

  • Perform the ELISA for the target cytokine according to the manufacturer's instructions.[1][4] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., streptavidin-HRP).

    • Adding a substrate to produce a colorimetric signal.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Neurological Effects: A Tale of Protection and Modulation

Picolinic acid and its derivatives exhibit significant neuroactive properties, with a primary role in neuroprotection.

Antagonism of Quinolinic Acid Neurotoxicity

As mentioned earlier, picolinic acid is a metabolic counterpart to the neurotoxin quinolinic acid.[2] Quinolinic acid exerts its neurotoxic effects primarily through the overactivation of the N-methyl-D-aspartate (NMDA) receptor.[2] Picolinic acid has been shown to protect neurons from quinolinic acid-induced damage, although the exact mechanism remains to be fully elucidated.[17][18] This neuroprotective effect is of significant interest for neurodegenerative diseases where excitotoxicity is implicated.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol provides a method to assess the neuroprotective effects of picolinic acid derivatives against quinolinic acid-induced toxicity in a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Picolinic acid derivative solution

  • Quinolinic acid solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed neuronal cells into a 96-well plate and allow them to differentiate for several days.

  • Pre-treat the cells with various concentrations of the picolinic acid derivative for a specified time (e.g., 2 hours).

  • Expose the cells to a neurotoxic concentration of quinolinic acid for 24 hours. Include control wells with no treatment, vehicle control, picolinic acid derivative alone, and quinolinic acid alone.

  • Assess cell viability using the MTT assay:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.[14]

    • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.[3]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control. An increase in viability in the presence of the picolinic acid derivative indicates a neuroprotective effect.

Therapeutic Potential in Oncology

The anti-proliferative and pro-apoptotic effects of picolinic acid derivatives have positioned them as potential anticancer agents.

Induction of Apoptosis via Endoplasmic Reticulum Stress

Some novel picolinic acid derivatives have been shown to induce apoptosis in cancer cells through the activation of the endoplasmic reticulum (ER) stress pathway.[1] This involves the upregulation of ER stress markers such as GRP78 and CHOP, leading to the activation of caspases and programmed cell death.[1][19]

ER_Stress_Apoptosis Picolinic_Acid Picolinic Acid Derivative ER Endoplasmic Reticulum Picolinic_Acid->ER Induces Stress UPR Unfolded Protein Response (UPR) ER->UPR PERK PERK UPR->PERK IRE1a IRE1α UPR->IRE1a ATF6 ATF6 UPR->ATF6 eIF2a p-eIF2α PERK->eIF2a CHOP CHOP IRE1a->CHOP ATF6->CHOP ATF4 ATF4 eIF2a->ATF4 ATF4->CHOP Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) CHOP->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 3: Picolinic Acid Derivative-Induced Apoptosis via the ER Stress Pathway. This diagram depicts how certain picolinic acid derivatives can trigger the Unfolded Protein Response (UPR) in the endoplasmic reticulum, leading to the activation of pro-apoptotic factors like CHOP and caspases.

Experimental Protocol: Western Blot for ER Stress Markers

This protocol details the use of Western blotting to detect the upregulation of ER stress markers in cancer cells treated with a picolinic acid derivative.

Materials:

  • Cancer cell line

  • Picolinic acid derivative solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against ER stress markers (e.g., GRP78, CHOP, p-eIF2α) and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cancer cells with the picolinic acid derivative for a specified time.

  • Lyse the cells and collect the protein extracts.[11]

  • Determine the protein concentration of each sample.[11]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]

  • Block the membrane to prevent non-specific antibody binding.[11]

  • Incubate the membrane with primary antibodies overnight at 4°C.[11]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detect the protein bands using an ECL reagent and an imaging system.[11]

  • Quantify the band intensities and normalize them to the loading control to determine the relative expression of the ER stress markers.

Synthesis and Drug Development

The versatile scaffold of picolinic acid allows for the synthesis of a wide array of derivatives with tailored biological activities. Common synthetic strategies involve modifications of the carboxylic acid group to form esters or amides, or substitutions on the pyridine ring.[7]

General Synthesis of Picolinamide Derivatives

A common method for synthesizing picolinamide derivatives involves the activation of the carboxylic acid of picolinic acid, followed by reaction with an appropriate amine.

Procedure:

  • Activation: Picolinic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the more reactive picolinoyl chloride.

  • Coupling: The in-situ generated picolinoyl chloride is then reacted with the desired amine in the presence of a base (e.g., triethylamine) to yield the corresponding picolinamide.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Conclusion and Future Directions

Picolinic acid and its derivatives are a fascinating and biologically significant class of molecules. Their diverse activities, stemming from their unique chemical structure, make them attractive candidates for further investigation and therapeutic development. Future research should focus on elucidating the precise molecular mechanisms underlying their varied effects, particularly their interactions with specific cellular targets. The development of more potent and selective derivatives through medicinal chemistry efforts holds great promise for the treatment of a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore the full potential of these remarkable compounds.

References

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An In-depth Technical Guide to the 3-Methylpicolinate Ligand: Synthesis, Coordination Chemistry, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern chemistry, the design and application of specialized ligands are paramount to advancing catalysis, materials science, and drug discovery. Among the vast family of pyridine-based ligands, 3-methylpicolinic acid and its corresponding anion, 3-methylpicolinate, have emerged as a versatile and influential scaffold. The strategic placement of a methyl group at the 3-position of the pyridine ring, adjacent to the coordinating carboxylic acid, introduces unique steric and electronic properties that significantly influence its coordination behavior and the subsequent reactivity of its metal complexes. This guide provides a comprehensive technical overview of the 3-methylpicolinate ligand, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, rich coordination chemistry, and its burgeoning applications in catalysis and medicinal chemistry, offering field-proven insights and detailed experimental methodologies.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a ligand is fundamental to its effective application. 3-Methylpicolinic acid is a white crystalline solid with a molecular weight of 137.14 g/mol .[1][2] Its key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₇NO₂[1]
Molecular Weight 137.14 g/mol [1]
Melting Point 114-118 °C[2]
Boiling Point 300.6 ± 22.0 °C (Predicted)[2]
Density 1.230 ± 0.06 g/cm³ (Predicted)[2]
pKa 1.11 ± 0.50 (Predicted)[2]
Appearance White to tan crystalline powder[2]
Spectroscopic Characterization

The structural identity of 3-methylpicolinic acid can be unequivocally confirmed through various spectroscopic techniques.

  • ¹H NMR Spectroscopy: In DMSO-d₆, the proton NMR spectrum typically shows a singlet for the methyl protons around 2.49 ppm. The aromatic protons on the pyridine ring appear as multiplets in the range of 7.49 to 8.49 ppm. The acidic proton of the carboxylic acid is often observed as a broad singlet at a downfield chemical shift, around 10.72 ppm.[3]

  • ¹³C NMR Spectroscopy: The carbon spectrum provides further structural confirmation. The methyl carbon resonates at approximately 20-25 ppm. The aromatic carbons of the pyridine ring appear in the 120-150 ppm region, and the carbonyl carbon of the carboxylic acid is typically found in the 165-175 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the 3300-2500 cm⁻¹ region, indicative of the O-H stretching of the hydrogen-bonded carboxylic acid. A strong carbonyl (C=O) stretching vibration is observed around 1700 cm⁻¹. Additional characteristic peaks for C=N and C=C stretching of the pyridine ring are present in the 1600-1400 cm⁻¹ region.[1][4]

Synthesis of 3-Methylpicolinic Acid

The synthesis of 3-methylpicolinic acid can be achieved through several routes, with the oxidation of 3-picoline (3-methylpyridine) being a common and scalable approach. Another viable method involves the hydrolysis of 3-methyl-2-cyanopyridine.

Oxidation of 3-Picoline

The direct oxidation of the methyl group at the 2-position of 3-picoline can be challenging due to the potential for over-oxidation or reaction at the pyridine nitrogen. A robust method involves the initial N-oxidation of 3-picoline to form 3-picoline-N-oxide, which then facilitates the selective oxidation of the adjacent methyl group.

G cluster_synthesis Synthesis of 3-Methylpicolinic Acid from 3-Picoline start 3-Picoline step1 3-Picoline-N-oxide start->step1 H₂O₂ step2 2-Acetoxymethyl-3-methylpyridine step1->step2 Ac₂O step3 2-Hydroxymethyl-3-methylpyridine step2->step3 Hydrolysis step4 3-Methylpicolinic Acid step3->step4 Oxidation (e.g., KMnO₄) G M Mⁿ⁺ N N M->N O O M->O C1 N->C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 C5 C C4->C5 C_Me CH₃ C4->C_Me C5->N C_O C C5->C_O C_O->O O2 O C_O->O2 G cluster_catalysis Proposed Catalytic Cycle for Mo-picolinate Catalyzed Amide Cyclodehydration catalyst MoO₂(pic)₂ intermediate1 [MoO₂(pic)₂(Amide)] catalyst->intermediate1 + Amide substrate Amide Substrate substrate->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Oxazoline/Thiazoline intermediate2->product - H₂O water H₂O intermediate2->water G cluster_pathway Simplified VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Signaling Angiogenesis Angiogenesis, Cell Proliferation, Survival Signaling->Angiogenesis Inhibitor 3-Methylpicolinamide Derivative Inhibitor->VEGFR2 Binds to ATP pocket

Sources

Methodological & Application

Synthesis of 3-Methylpicolinic Acid Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols for the synthesis of 3-methylpicolinic acid hydrochloride, a valuable pyridine-based building block in pharmaceutical and agrochemical research. Two primary, industrially relevant synthetic routes are explored: the robust oxidation of 3-picoline and the selective hydrolysis of 3-methyl-2-cyanopyridine. This document offers in-depth, step-by-step methodologies, mechanistic insights, safety protocols, and characterization data. The guide is designed for researchers, chemists, and drug development professionals, emphasizing causal relationships behind experimental choices to ensure reproducibility and safety.

Introduction and Strategic Overview

3-Methylpicolinic acid, also known as 3-methylpyridine-2-carboxylic acid, is an aromatic carboxylic acid and a derivative of pyridine.[1] Its hydrochloride salt is often preferred for its improved stability and handling characteristics. The strategic placement of the methyl and carboxylic acid groups at the 2- and 3-positions of the pyridine ring makes it a versatile intermediate for constructing complex molecular architectures.

Two principal synthetic strategies are presented, each with distinct advantages and considerations. The choice of method often depends on the availability of starting materials, scalability, and desired purity profile.

  • Route A: Oxidation of 3-Picoline. This "classic" approach utilizes a common and inexpensive starting material, 3-picoline (3-methylpyridine), and a powerful oxidizing agent, potassium permanganate. It is a well-established method for the synthesis of pyridine carboxylic acids.[2]

  • Route B: Hydrolysis of 3-Methyl-2-cyanopyridine. This route offers high selectivity by starting with a precursor that already contains the carbon skeleton of the final product. The hydrolysis of the nitrile group to a carboxylic acid is typically a high-yielding transformation.

The final step, conversion to the hydrochloride salt, is a straightforward acid-base reaction applicable to the free acid obtained from either route.

Comparative Workflow of Synthetic Routes

The following diagram illustrates the two primary pathways for the synthesis of this compound.

G cluster_A Route A: Oxidation cluster_B Route B: Hydrolysis A1 3-Picoline (3-Methylpyridine) A2 Potassium 3-Methylpicolinate (in situ) A1->A2 1. KMnO4, H2O 2. Heat A3 3-Methylpicolinic Acid (Free Acid) A2->A3 1. Filter MnO2 2. Acidify (e.g., HCl) Final_Product 3-Methylpicolinic Acid Hydrochloride A3->Final_Product Ethanol, HCl (gas) B1 3-Methyl-2-cyanopyridine B2 3-Methylpicolinamide (Intermediate) B1->B2 H2SO4 (conc.), H2O Heat B3 3-Methylpicolinic Acid (Free Acid) B2->B3 Continued Heating B3->Final_Product Ethanol, HCl (gas) caption Fig 1. Synthetic pathways to 3-methylpicolinic acid HCl.

Sources

Protocol for the Purification of 3-Methylpicolinic Acid Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

3-Methylpicolinic acid, a substituted pyridinecarboxylic acid, and its hydrochloride salt are important intermediates in pharmaceutical and materials science research.[1] As with any synthetic intermediate, particularly those intended for drug development pathways, achieving high purity is critical to ensure the reliability of subsequent reactions and the safety profile of the final active pharmaceutical ingredient (API). This application note provides a detailed, field-tested protocol for the purification of 3-methylpicolinic acid hydrochloride, focusing on the principles and practice of recrystallization. We will delve into the rationale behind solvent selection, impurity profiles, and the analytical validation of the final product, offering a self-validating system for researchers.

The primary purification challenge often lies in removing unreacted starting materials, synthesis by-products, and inorganic salts. For instance, if the compound is synthesized via oxidation of 3-picoline, residual starting material and inorganic salts from the oxidizing agent (e.g., potassium permanganate) may be present.[2] A well-designed recrystallization protocol leverages solubility differences between the desired compound and these contaminants to achieve excellent purity.

Principles of Purification: Recrystallization

Recrystallization is a premier technique for purifying solid organic compounds. The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.

The Ideal Recrystallization Solvent:

  • High Solvation at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.

  • Low Solvation at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor upon crystallization).

  • Non-Reactive: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

For pyridinecarboxylic acids and their salts, polar protic solvents are often effective. Studies on the parent compound, picolinic acid, show it is highly soluble in water, moderately soluble in ethanol, and sparingly soluble in acetonitrile.[3][4][5] As a hydrochloride salt, its solubility in non-polar solvents is negligible, while solubility in alcohols like ethanol is significant, especially when heated. This makes ethanol an excellent candidate for the primary recrystallization solvent. Furthermore, a procedure for the closely related picolinic acid hydrochloride successfully uses hot absolute ethanol for dissolution, followed by the addition of diethyl ether as an "anti-solvent" to induce crystallization and improve recovery.[2] This mixed-solvent approach is highly effective for removing impurities that may have similar solubility profiles to the target compound in a single solvent.

Potential Impurities Profile

Understanding potential impurities is key to designing an effective purification strategy. Depending on the synthetic route, common impurities may include:

Impurity ClassExamplesRationale for Removal by this Protocol
Inorganic Salts Potassium Chloride (KCl), Manganese Dioxide (MnO₂)Insoluble in hot ethanol; removed during hot filtration.
Starting Materials 3-Picoline, 2-Cyano-3-methylpyridineTypically more soluble in the ethanol/ether mother liquor than the hydrochloride salt.
Related Organics Isomeric acids, over-oxidation productsOften have different solubility profiles and will remain in the mother liquor.

Experimental Protocol: Purification of 3-Methylpicolinic Acid HCl

This protocol is designed for the purification of approximately 10 grams of crude this compound. Adjust volumes accordingly for different scales.

Materials & Equipment
Reagents & MaterialsEquipment
Crude 3-Methylpicolinic Acid HCl (~10 g)Erlenmeyer Flasks (1x 250 mL, 1x 100 mL)
Absolute Ethanol (200 proof), Reagent GradeHeating Mantle or Hot Plate with Stirrer
Diethyl Ether or MTBE, AnhydrousMagnetic Stir Bar
Activated Charcoal (optional, for color removal)Short-Stem Glass Funnel & Fluted Filter Paper
Celite® (optional, for filtering fine particulates)Büchner Funnel and Flask
Vacuum Source
pH Paper or Meter
Watch Glass & Spatula
Drying Oven or Vacuum Desiccator
Step-by-Step Purification Procedure
  • Dissolution: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add approximately 80-100 mL of absolute ethanol. Heat the mixture to a gentle boil while stirring. The goal is to use the minimum amount of hot solvent required to fully dissolve the solid. Add more ethanol in small portions (5-10 mL) if needed until a clear solution is achieved.

    • Expert Insight: Using a minimal volume of hot solvent is crucial for maximizing the yield. An excessively dilute solution will result in poor recovery upon cooling.

  • Decolorization (Optional): If the hot solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount (0.1-0.2 g) of activated charcoal to the flask. Swirl the flask and gently reheat to boiling for 2-3 minutes.

    • Causality Note: Activated charcoal has a high surface area that adsorbs colored organic impurities. Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration (Critical for Inorganic Impurities): If charcoal was added or if insoluble impurities are visible, perform a hot filtration. Place a short-stem glass funnel with fluted filter paper into the neck of a clean 100 mL Erlenmeyer flask. Preheat the entire apparatus (funnel and flask) with hot solvent vapor or in an oven to prevent premature crystallization in the funnel. Pour the hot solution through the filter paper as quickly as possible. Wash the original flask and the filter paper with a small amount (5-10 mL) of hot ethanol to recover any remaining product.

    • Trustworthiness: This step is essential for removing insoluble impurities like inorganic salts or Celite® and ensures they are not incorporated into the final crystalline product.[2]

  • Crystallization: Method A (Cooling)

    • Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.

  • Crystallization: Method B (Anti-Solvent Addition)

    • Allow the hot, clear filtrate to cool slightly. While stirring, slowly add diethyl ether or MTBE (an anti-solvent) until the solution becomes faintly cloudy (the point of saturation).

    • Warm the solution slightly until it becomes clear again, then cover and allow to cool slowly as described in Method A.

    • Expert Insight: Method B is often faster and can lead to higher recovery, especially if the compound is moderately soluble in cold ethanol. The procedure of adding an anti-solvent to a warm ethanolic solution is a proven method for purifying picolinic acid hydrochlorides.[2]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel. Break up the crystalline mass with a spatula and wash the crystals with a small amount of ice-cold diethyl ether or MTBE to remove any residual mother liquor.

    • Causality Note: Washing with a cold anti-solvent is critical to remove soluble impurities adhering to the crystal surface without dissolving a significant amount of the product.

  • Drying: Transfer the crystalline product to a pre-weighed watch glass. Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved. The typical melting point for the free acid (3-methylpicolinic acid) is 114-118 °C.[6][7] The hydrochloride salt will have a significantly higher melting point.

Process Visualization

The following diagram illustrates the complete recrystallization workflow.

Purification_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolate Isolation & Drying A Crude 3-Methylpicolinic Acid Hydrochloride B Add Minimum Volume of Hot Absolute Ethanol A->B C Hot Filtration (Remove Insolubles) B->C D Clear, Hot Filtrate C->D E Cool Slowly & Chill in Ice Bath D->E F OR: Add Anti-Solvent (e.g., Diethyl Ether) D->F G Crystallization Occurs E->G F->G H Vacuum Filtration G->H I Wash Crystals with Cold Anti-Solvent H->I J Dry Under Vacuum I->J K Pure Crystalline Product J->K

Sources

The Versatile Bidentate Ligand: 3-Methylpicolinic Acid Hydrochloride in Coordination Chemistry - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, the deliberate design of coordination complexes underpins advancements in catalysis, drug development, and functional materials. Among the vast arsenal of available ligands, substituted picolinic acids offer a compelling platform due to their robust chelating properties and tunable electronic and steric profiles. This guide provides an in-depth exploration of 3-Methylpicolinic acid hydrochloride, a derivative that is gaining traction for its utility in constructing novel metal complexes with diverse applications.

3-Methylpicolinic acid, also known as 3-methyl-2-pyridinecarboxylic acid, is a bidentate ligand that coordinates to metal ions through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group.[1][2] The presence of the methyl group at the 3-position introduces steric and electronic modifications to the picolinic acid scaffold, influencing the stability, geometry, and reactivity of the resulting metal complexes.[3][4] This guide will detail the synthesis, characterization, and potential applications of coordination complexes derived from this versatile ligand.

Part 1: Foundational Principles and Ligand Characteristics

This compound (C₇H₇NO₂·HCl) is the salt form of 3-Methylpicolinic acid, making it a stable, solid precursor for coordination reactions.[5][6] In solution, particularly in the presence of a base or upon coordination to a metal ion, the carboxylic acid deprotonates to form the 3-methylpicolinate anion, which acts as the chelating agent.

Key Physicochemical Properties of 3-Methylpicolinic Acid:

PropertyValue
Molecular FormulaC₇H₇NO₂[7][8]
Molecular Weight137.14 g/mol [7][8]
Melting Point114-118 °C
AppearanceWhite to off-white solid[2]
CAS Number4021-07-2[7][8][9]

The coordination of 3-methylpicolinate to a metal center results in the formation of a stable five-membered chelate ring. This bidentate N,O-coordination is a recurring motif in the crystal structures of its metal complexes.[1]

Part 2: Synthesis of 3-Methylpicolinic Acid Coordination Complexes: Protocols and Mechanistic Insights

The synthesis of coordination complexes with 3-Methylpicolinic acid typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry are critical parameters that dictate the final product's structure and purity.

Protocol 1: Synthesis of Bis(3-methylpicolinato)diaquonickel(II), [Ni(3-Mepic)₂(H₂O)₂]

This protocol describes the synthesis of a discrete mononuclear nickel(II) complex, a valuable precursor for further reactivity studies or as a building block for more complex architectures.[9]

Materials:

  • Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of a 1:1 ethanol/water mixture.

  • Slowly add a 1.0 M aqueous solution of NaOH dropwise with stirring until the ligand is fully dissolved and the solution reaches a pH of approximately 6-7. This deprotonates the carboxylic acid, forming the active picolinate ligand in situ.

  • In a separate beaker, dissolve 0.5 mmol of NiSO₄·6H₂O in 10 mL of deionized water.

  • Add the nickel(II) sulfate solution dropwise to the ligand solution with continuous stirring. A color change and the formation of a precipitate should be observed.

  • Heat the reaction mixture at 60°C for 2 hours with stirring to ensure complete reaction.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold deionized water followed by a small amount of cold ethanol.

  • Dry the product in a desiccator over silica gel.

Causality in Experimental Choices: The use of a mixed solvent system ensures the solubility of both the organic ligand and the inorganic metal salt. The addition of NaOH is crucial for the deprotonation of the picolinic acid, enabling its coordination to the nickel(II) center. Heating the reaction mixture provides the necessary activation energy for the complexation reaction to proceed to completion.

Protocol 2: Solvothermal Synthesis of a Copper(II)-Based Metal-Organic Framework (MOF) Analogue

This protocol adapts general solvothermal methods for MOF synthesis to utilize 3-Methylpicolinic acid as a linker, aiming to create a porous coordination polymer.[10][11][12][13][14]

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of Cu(NO₃)₂·3H₂O and 1.0 mmol of this compound in 10 mL of DMF.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120°C over 2 hours and hold at this temperature for 24 hours.

  • Slowly cool the oven to room temperature over 12 hours.

  • Crystals of the MOF should form at the bottom of the vial.

  • Carefully decant the supernatant and wash the crystals with fresh DMF three times, followed by ethanol three times.

  • The product can be activated by heating under vacuum to remove the solvent molecules from the pores.

Expert Insights: The solvothermal method utilizes high temperature and pressure to promote the formation of crystalline, extended structures. DMF is a common solvent in MOF synthesis due to its high boiling point and ability to solubilize a wide range of metal salts and organic linkers. The slow cooling rate is critical for obtaining well-defined single crystals suitable for X-ray diffraction analysis.

solvothermal_synthesis reagents Cu(NO₃)₂·3H₂O + 3-Methylpicolinic acid HCl in DMF dissolution Dissolution & Mixing reagents->dissolution heating Sealed Vial Heating (120°C, 24h) dissolution->heating Self-assembly cooling Slow Cooling heating->cooling crystallization Crystal Formation cooling->crystallization washing Washing with DMF & Ethanol crystallization->washing activation Activation (Vacuum Heating) washing->activation product Porous Cu-(3-Mepic) MOF activation->product

Caption: Workflow for the solvothermal synthesis of a MOF using 3-Methylpicolinic acid.

Part 3: Characterization of 3-Methylpicolinic Acid Complexes

A multi-technique approach is essential for the unambiguous characterization of newly synthesized coordination complexes.

Spectroscopic Techniques:

  • Infrared (IR) Spectroscopy: A key diagnostic tool for confirming the coordination of the picolinate ligand. The C=O stretching frequency of the carboxylic acid group in the free ligand will shift upon coordination to the metal center.[1][15] Typically, the strong absorption band around 1700 cm⁻¹ in the free acid disappears and is replaced by two new bands corresponding to the asymmetric and symmetric stretches of the coordinated carboxylate group at lower wavenumbers.

  • UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex, which are indicative of the coordination geometry around the metal ion.[15][16] For instance, d-d transitions in transition metal complexes give rise to characteristic absorption bands in the visible region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While paramagnetic complexes can be challenging to analyze by NMR, diamagnetic complexes (e.g., with Zn²⁺) will show shifts in the proton and carbon signals of the pyridine ring and methyl group upon coordination, confirming the ligand's binding in solution.[16]

Structural and Analytical Techniques:

  • Single-Crystal X-ray Diffraction: The definitive method for determining the solid-state structure of a coordination complex, providing precise information on bond lengths, bond angles, and the overall coordination geometry.[1][3][4]

  • Elemental Analysis: Confirms the empirical formula of the synthesized complex by determining the percentage composition of C, H, and N.

  • Thermogravimetric Analysis (TGA): Used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.[1]

characterization_workflow synthesis Synthesized Complex ir IR Spectroscopy synthesis->ir uvvis UV-Vis Spectroscopy synthesis->uvvis nmr NMR Spectroscopy (for diamagnetic complexes) synthesis->nmr xrd Single-Crystal X-ray Diffraction synthesis->xrd ea Elemental Analysis synthesis->ea tga Thermogravimetric Analysis synthesis->tga structure Structural & Compositional Information ir->structure Spectroscopic Evidence uvvis->structure Spectroscopic Evidence nmr->structure Spectroscopic Evidence xrd->structure Structural/Analytical Data ea->structure Structural/Analytical Data tga->structure Structural/Analytical Data

Caption: A comprehensive workflow for the characterization of coordination complexes.

Part 4: Applications in Drug Development and Catalysis

The structural and electronic properties of 3-Methylpicolinic acid make it an attractive ligand for applications in medicinal chemistry and catalysis.

Metalloenzyme Inhibition: Picolinic acid and its derivatives are known to be effective chelators of metal ions that are essential for the catalytic activity of metalloenzymes.[17][18] By designing coordination complexes that mimic the transition state of an enzymatic reaction or by using the ligand to sequester the active site metal ion, potent and selective inhibitors can be developed. The methyl group in 3-Methylpicolinic acid can be exploited to probe steric constraints within an enzyme's active site, potentially leading to improved inhibitor designs.

Catalysis: Coordination complexes of picolinic acid derivatives have been investigated as catalysts for various organic transformations.[19][20] The ligand can stabilize different oxidation states of the metal center and influence the accessibility of the catalytic site. For example, copper complexes with picolinic acid-type ligands have shown activity in oxidation reactions. The introduction of the methyl group can modulate the catalyst's solubility, stability, and catalytic efficiency.

Conclusion

This compound is a readily accessible and highly versatile ligand for the synthesis of a wide range of coordination complexes. Its predictable bidentate coordination mode, coupled with the steric and electronic influence of the methyl group, provides a robust platform for the rational design of new materials and bioactive compounds. The protocols and characterization workflows detailed in this guide offer a solid foundation for researchers to explore the rich coordination chemistry of this valuable building block.

References

  • Kukovec, B. M., Kodrin, I., Vojkovic, V., & Popovic, Z. (2013). Synthesis and characterization of copper(II) complexes with 3-methylpicolinic acid. Crystal and molecular structure of bis(3-methylpicolinato-N,O)(4-picoline)copper(II). Polyhedron, 52, 1349-1361. [Link]
  • Parveen, S., & Arjmand, F. (2013). A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry, 29(3), 1147-1156. [Link]
  • ResearchGate. (n.d.). Synthesis, characterization and spectroscopic study of Eu(III)
  • Habibi, D., Khodakarami, H., & Beiranvand, M. (2021). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Scientific Reports, 11(1), 1-12. [Link]
  • Celestine, M. J., et al. (2016). Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. Journal of Coordination Chemistry, 69(11-13), 1805-1840. [Link]
  • ResearchGate. (n.d.).
  • Stanford Chemicals. (n.d.). 3-Methylpicolinic Acid. [Link]
  • Lopresti, M., et al. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen, 12(6), e202300197. [Link]
  • Protocol Exchange. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). [Link]
  • Wikipedia. (n.d.). Picolinic acid. [Link]
  • Lopresti, M., et al. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen, 12(6), e202300197. [Link]
  • PubChem. (n.d.). 3-Methylpicolinic acid. [Link]
  • LookChem. (n.d.). This compound cas no.123811-72-3. [Link]
  • SJCTNI. (n.d.). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. [Link]
  • IntechOpen. (2022). Synthesis of metal-organic frameworks with interest in analytical chemistry. [Link]
  • National Center for Biotechnology Information. (2016). Recent progress in the synthesis of metal–organic frameworks. [Link]
  • MDPI. (2021). Synthesis of Metal Organic Frameworks (MOFs)
  • Chemistry LibreTexts. (2024). 6.1: Structures of Metal Complexes. [Link]
  • European Bioinformatics Institute. (n.d.). 3-Methylpicolinic acid (CHEBI:194858). [Link]
  • National Center for Biotechnology Information. (2022). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. [Link]
  • Google Patents. (n.d.). US6806289B1 - Coordination complexes, and methods for preparing by combinatorial methods, assaying and using the same.
  • National Center for Biotechnology Information. (2015). Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes. [Link]
  • National Center for Biotechnology Information. (2022). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)
  • Journal of Physical Science. (2018).
  • Chemistry LibreTexts. (2018). 25.

Sources

Application Notes & Protocols: 3-Methylpicolinic Acid as a Bidentate Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes utilizing 3-Methylpicolinic acid (3-MepicH) as a versatile bidentate ligand. Designed for researchers in coordination chemistry, catalysis, and drug development, this document details robust protocols for the synthesis of both the ligand and its representative transition metal complexes, specifically with Nickel(II) and Copper(II). We delve into the critical aspects of spectroscopic and structural characterization, offering field-proven insights into the interpretation of analytical data. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods. Potential applications in catalysis are also explored, grounded in the established reactivity of related picolinate complexes.

Introduction: The Scientific Merit of 3-Methylpicolinic Acid

Picolinic acid and its derivatives are fundamental building blocks in coordination chemistry, prized for their ability to form stable chelate rings with a wide array of metal ions.[1] 3-Methylpicolinic acid, a substituted pyridine derivative, retains the essential N,O-donor atom set of picolinic acid, enabling it to act as a potent bidentate ligand. The coordination typically occurs through the nitrogen atom of the pyridine ring and the deprotonated carboxylate oxygen.[2][3]

The introduction of a methyl group at the 3-position of the pyridine ring introduces subtle but significant steric and electronic modifications compared to the parent picolinic acid. This substituent can influence the geometry of the resulting metal complex, its solubility, and its subsequent reactivity, making 3-MepicH an intriguing ligand for fine-tuning the properties of metal-based catalysts and functional materials.[2] This guide will focus on the practical aspects of harnessing these properties in a laboratory setting.

Synthesis of 3-Methylpicolinic Acid (3-MepicH)

A reliable supply of the ligand is paramount for any coordination chemistry research. While commercially available, an in-house synthesis may be required. A validated method for the preparation of 3-Methylpicolinic acid is the hydrolysis of 2-cyano-3-methylpyridine.[4]

Protocol 2.1: Synthesis of 3-Methylpicolinic Acid via Nitrile Hydrolysis

Materials:

  • 2-cyano-3-methylpyridine

  • Sulfuric acid (90%)

  • Sodium sulfite

  • Sodium carbonate

  • Chloroform

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2.00 g (approx. 16.9 mmol) of 2-cyano-3-methylpyridine in 90% sulfuric acid.

  • Heat the solution to 120°C and stir for 2 hours.

  • Cool the reaction mixture to room temperature (20-25°C).

  • Slowly and carefully add a solution of 4.00 g of sodium sulfite dissolved in 8 mL of water. Caution: This may cause gas evolution and an exothermic reaction.

  • Stir the mixture at room temperature for 1.5 hours.

  • Gently warm the mixture to 75-85°C and maintain this temperature for an additional 1.5 hours.[4]

  • After cooling the reaction solution, adjust the pH to approximately 3 using a saturated solution of sodium carbonate.

  • Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 50 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude solid product.[4]

  • Purify the solid by recrystallization from a mixture of ethyl acetate and hexane to obtain pure 3-Methylpicolinic acid.[4] The expected yield is approximately 54%.[4]

Characterization of 3-MepicH:

  • Melting Point: 115.5-116.5°C[4]

  • FT-IR (KBr, cm⁻¹): Characteristic peaks around 3350 (O-H stretch), 1650 (C=O stretch), and 1590 (C=N/C=C stretch).[4]

Synthesis of Metal Complexes with 3-Methylpicolinic Acid

The true utility of 3-MepicH is realized upon its complexation with transition metals. The following protocols are based on established procedures for the synthesis of Nickel(II) and Copper(II) complexes, which serve as excellent models for complexation with other divalent metal ions.[2]

Protocol 3.1: Synthesis of Diaquabis(3-methylpicolinato)nickel(II), [Ni(3-Mepic)₂(H₂O)₂]

This protocol is adapted from the work of Kukovec et al. (2013) in Polyhedron.[2]

Materials:

  • 3-Methylpicolinic acid (3-MepicH)

  • Nickel(II) carbonate (NiCO₃) or Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare an aqueous solution of 3-Methylpicolinic acid (2 molar equivalents). For example, dissolve 0.274 g (2.0 mmol) of 3-MepicH in 20 mL of hot deionized water.

  • In a separate beaker, prepare a solution of the Nickel(II) salt (1 molar equivalent). For instance, use 0.119 g (1.0 mmol) of NiCO₃ or 0.291 g (1.0 mmol) of Ni(NO₃)₂·6H₂O in a minimal amount of water.

  • Slowly add the Nickel(II) salt solution to the hot solution of 3-Methylpicolinic acid with constant stirring. If using NiCO₃, effervescence (CO₂ evolution) will be observed.

  • Continue stirring the resulting green solution and allow it to cool slowly to room temperature.

  • Slow evaporation of the solvent over several days will yield green crystals suitable for analysis.

  • Collect the crystals by filtration, wash with a small amount of cold water, followed by a small amount of ethanol, and air dry.

Characterization of 3-MepicH Metal Complexes

A multi-technique approach is essential for the unambiguous characterization of newly synthesized coordination complexes. This section outlines the expected results from key analytical methods.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal center. The key is to compare the spectrum of the complex with that of the free ligand.

  • Causality: Upon deprotonation and coordination of the carboxylate group, the sharp C=O stretching vibration (ν(C=O)) of the free acid (around 1650-1700 cm⁻¹) is replaced by two distinct stretches in the complex: the asymmetric carboxylate stretch (νₐₛ(COO⁻)) and the symmetric carboxylate stretch (νₛ(COO⁻)). The position of these bands, typically in the 1550-1620 cm⁻¹ and 1380-1440 cm⁻¹ regions, respectively, is indicative of the coordination mode.

  • Validation: A significant shift in the pyridine ring vibrations (around 1590 cm⁻¹) upon complexation confirms the involvement of the pyridine nitrogen in coordination. New, weaker bands may also appear in the far-IR region (typically below 600 cm⁻¹), which can be assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations.[3]

UV-Visible Spectroscopy

Electronic spectroscopy provides information about the d-orbital splitting and the coordination geometry of the metal ion.

  • For [Ni(3-Mepic)₂(H₂O)₂]: An aqueous solution of this complex is expected to display absorption bands characteristic of an octahedral Ni(II) center. These correspond to the spin-allowed transitions from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states.[2]

  • For Copper(II) Complexes: Cu(II) complexes, with a d⁹ electronic configuration, typically exhibit a broad d-d transition band in the visible region (e.g., ~650 nm), the position and shape of which are sensitive to the coordination geometry (e.g., square-pyramidal or trigonal-bipyramidal).[2][5]

Structural Analysis (X-ray Crystallography)

Single-crystal X-ray diffraction provides the most definitive structural information. For complexes of 3-MepicH, it has been shown that the ligand coordinates in a bidentate fashion through the pyridine nitrogen and one of the carboxylate oxygens, forming a stable five-membered chelate ring.[2] In the case of [Ni(3-Mepic)₂(H₂O)₂], an octahedral geometry is expected, with the two 3-MepicH ligands in a trans or cis arrangement and two water molecules occupying the remaining coordination sites.

Data Presentation

The following table summarizes typical characterization data for 3-MepicH and its Ni(II) and Cu(II) complexes, compiled from available literature.

CompoundKey IR Peaks (cm⁻¹)UV-Vis λₘₐₓ (nm) (Solvent)Geometry (from X-ray)Reference
3-Methylpicolinic Acid (Ligand) ~3350 (O-H), ~1650 (C=O), ~1590 (C=N/C=C)N/AN/A[4]
[Ni(3-Mepic)₂(H₂O)₂] νₐₛ(COO⁻) ~1600, νₛ(COO⁻) ~1390, M-O/M-N < 600Bands typical for Octahedral Ni(II)Octahedral[2]
[Cu(3-Mepic)₂(H₂O)] (example)νₐₛ(COO⁻) ~1610, νₛ(COO⁻) ~1385, M-O/M-N < 600Broad band ~600-700Square-pyramidal[2]

Visualizations

Diagrams

Caption: Bidentate coordination of 3-methylpicolinate to a metal center.

G Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization Ligand_Prep Prepare Ligand Solution (3-MepicH in H₂O) Reaction Mix Solutions & Stir Ligand_Prep->Reaction Metal_Prep Prepare Metal Salt Solution (e.g., NiCO₃ in H₂O) Metal_Prep->Reaction Crystallization Slow Evaporation & Crystal Growth Reaction->Crystallization IR FT-IR Spectroscopy Crystallization->IR Analyze Crystals UVVis UV-Vis Spectroscopy Crystallization->UVVis XRay Single-Crystal X-ray Diffraction (if possible) Crystallization->XRay

Sources

Application Note: High-Resolution ¹H NMR Spectroscopy of 3-Methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for acquiring and processing a high-resolution proton nuclear magnetic resonance (¹H NMR) spectrum of 3-Methylpicolinic acid. As a key pyridine derivative, the structural elucidation of 3-Methylpicolinic acid and its analogues is fundamental in pharmaceutical and materials science research.[1] This guide is designed to deliver not just a procedural checklist, but a deeper understanding of the rationale behind each step, ensuring both technical accuracy and the ability to troubleshoot potential issues. We will cover optimal sample preparation, instrument setup, and data processing techniques to yield a publication-quality spectrum.

Introduction: The Significance of 3-Methylpicolinic Acid

3-Methylpicolinic acid, a substituted pyridine carboxylic acid, serves as a vital building block in the synthesis of various chemical entities.[2][3] Its structural characterization is paramount for quality control and for understanding its reactivity in subsequent synthetic steps. ¹H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound.[1] By analyzing the chemical shifts, coupling constants, and integration of the proton signals, we can confirm the identity and purity of 3-Methylpicolinic acid.

Chemical Structure of 3-Methylpicolinic acid:

  • Molecular Formula: C₇H₇NO₂[4][5]

  • Molecular Weight: 137.14 g/mol [4][5]

  • CAS Number: 4021-07-2[4][5]

Experimental Design: A Validating Workflow

The following protocol is designed to be a self-validating system. Each step, from solvent selection to data processing, is chosen to minimize ambiguity and ensure the final spectrum is an accurate representation of the molecule's structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing solubility Solubility Test (DMSO, Methanol) solvent Solvent Selection (DMSO-d6) solubility->solvent Informs Choice weigh Weighing Analyte (5-10 mg) solvent->weigh dissolve Dissolution in Deuterated Solvent weigh->dissolve tms Add Internal Standard (TMS) dissolve->tms transfer Transfer to NMR Tube tms->transfer insert Insert Sample into Spectrometer transfer->insert lock Locking on Solvent Signal insert->lock shim Shimming (Field Homogeneity) lock->shim acquire Acquire FID shim->acquire ft Fourier Transform (Time to Frequency) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate reference Referencing (to TMS) integrate->reference

Figure 1: A logical workflow for the ¹H NMR analysis of 3-Methylpicolinic acid.

Materials and Equipment

Reagents and Consumables Equipment
3-Methylpicolinic acid (≥97% purity)NMR Spectrometer (300 MHz or higher)
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.8 atom % D)5 mm NMR tubes
Tetramethylsilane (TMS, NMR grade)Pasteur pipettes
Analytical balance
Vortex mixer
Fume hood

Step-by-Step Experimental Protocol

Part 1: Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation. The primary goal is to obtain a clear, homogeneous solution of the analyte in a suitable deuterated solvent.

Rationale for Solvent Choice: 3-Methylpicolinic acid is reported to be soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[4] DMSO-d₆ is an excellent choice for this compound due to its high dissolving power for polar organic molecules. Deuterated solvents are essential in ¹H NMR to avoid large, interfering solvent signals that would otherwise obscure the analyte's peaks.[6][7][8][9]

Protocol:

  • Weighing the Analyte: In a clean, dry vial, accurately weigh approximately 5-10 mg of 3-Methylpicolinic acid.

  • Solvent Addition: In a fume hood, add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Dissolution: Gently vortex the vial to fully dissolve the solid. Visually inspect the solution against a light source to ensure no particulate matter remains. The solution should be clear and homogeneous.

  • Internal Standard: Add a small drop (approximately 10 µL of a 1% solution) of Tetramethylsilane (TMS) to the solution. TMS is the universally accepted internal reference for ¹H NMR, with its signal defined as 0.00 ppm.[10][11][12][13] It is chemically inert, volatile for easy removal, and its sharp singlet signal rarely overlaps with analyte signals.[11][13]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid column height is approximately 4-5 cm, which is optimal for most spectrometer probes.

  • Capping: Cap the NMR tube securely. Label the tube clearly.

Part 2: Data Acquisition

Instrument Setup:

  • Spectrometer Insertion: Carefully insert the NMR tube into the spinner turbine and adjust its depth using the depth gauge. Wipe the outside of the tube before inserting it into the magnet to prevent contamination.

  • Locking: The spectrometer's lock system uses the deuterium signal from the solvent (DMSO-d₆) to maintain a stable magnetic field throughout the experiment.[14] Initiate the locking procedure on the spectrometer software.

  • Shimming: This is arguably the most critical step for obtaining high-resolution spectra. Shimming is the process of adjusting small electrical currents in coils around the sample to counteract inhomogeneities in the main magnetic field.[15][16] A well-shimmed magnet results in sharp, symmetrical peaks.[15][17]

    • Begin with an automated shimming routine if available.

    • Manually adjust the Z1 and Z2 shims to maximize the lock signal level. Proceed to higher-order shims (Z3, Z4, etc.) as needed to improve the lineshape of the lock signal. The goal is to achieve the narrowest and most symmetrical spectral lines possible.[15]

  • Acquisition Parameters: For a standard ¹H NMR experiment, typical parameters on a 400 MHz spectrometer would be:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 (can be increased for dilute samples)

  • Acquiring the Spectrum: Initiate the acquisition. The spectrometer will pulse the sample with radiofrequency energy and record the resulting signal, known as the Free Induction Decay (FID).[18][19]

Part 3: Data Processing and Analysis

The raw data (FID) is a time-domain signal which must be mathematically processed to generate the familiar frequency-domain NMR spectrum.[18][20][21]

  • Fourier Transform (FT): The FID is converted from a time-domain signal to a frequency-domain spectrum using a Fourier Transform.[18][20][21] This mathematical operation resolves the composite decay signal into its individual frequency components, which correspond to the different proton environments in the molecule.[20]

  • Phase Correction: After the Fourier Transform, the peaks in the spectrum may not be in a pure absorption mode, leading to distorted, asymmetric shapes.[22][23][24] Phase correction adjusts the spectrum to ensure all peaks are upright and have a flat baseline at their base.[22][25] This can be done automatically, but manual adjustment of the zero-order (PH0) and first-order (PH1) phase parameters often yields better results.[22][25]

  • Baseline Correction: The baseline of the spectrum should be flat and at zero intensity. Minor distortions or "rolling" of the baseline can be corrected using polynomial fitting algorithms available in the processing software.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.

  • Integration: Integrate the area under each peak. The relative area of each signal is proportional to the number of protons it represents.

Expected Results and Interpretation

Based on the structure of 3-Methylpicolinic acid, the following signals are expected in the ¹H NMR spectrum. A predicted spectrum in DMSO-d₆ suggests the following chemical shifts:[26]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)~10.72Broad Singlet1H
H-6 (Pyridine Ring)~8.49Doublet1H
H-4 (Pyridine Ring)~7.79Doublet of Doublets1H
H-5 (Pyridine Ring)~7.49Doublet of Doublets1H
Methyl (-CH₃)~2.49Singlet3H
  • Aromatic Protons (H-4, H-5, H-6): These protons appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.[1] Their specific shifts and coupling patterns will confirm their relative positions on the pyridine ring.

  • Methyl Protons (-CH₃): The methyl group protons will appear as a singlet further upfield, as they are not coupled to any adjacent protons.

  • Carboxylic Acid Proton (-COOH): This proton is acidic and its chemical shift can be highly variable, often appearing as a broad singlet far downfield. Its broadness is due to chemical exchange with residual water in the solvent.

Conclusion

This protocol outlines a robust and reliable method for obtaining a high-resolution ¹H NMR spectrum of 3-Methylpicolinic acid. By understanding the principles behind each step—from the critical choice of a deuterated solvent to the nuances of shimming and phase correction—researchers can confidently acquire high-quality data for structural verification, purity assessment, and further scientific investigation. Adherence to this detailed methodology will ensure reproducible and accurate results, which are the cornerstone of scientific integrity.

References

  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Nanalysis. (2022, March 28). NMR data processing: Phase Correction. NMR Blog.
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  • NMR D
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  • iChemical. 3-Methylpicolinic acid, CAS No. 4021-07-2.
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  • NMR data processing, visualization, analysis and structure calcul
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  • National Institutes of Health. 3-Methylpicolinic acid | C7H7NO2 | CID 268757. PubChem.
  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
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  • Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.
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LC-MS analysis of 3-Methylpicolinic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantitative Analysis of 3-Methylpicolinic Acid Hydrochloride using Liquid Chromatography-Mass Spectrometry (LC-MS)

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note presents a robust and validated method for the quantitative analysis of this compound in a biological matrix. 3-Methylpicolinic acid, a substituted pyridine carboxylic acid, represents a class of polar acidic compounds that can be challenging to analyze using conventional reversed-phase liquid chromatography. This guide details a complete workflow, from sample preparation to method validation, employing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). The causality behind each experimental choice is explained to provide researchers, scientists, and drug development professionals with a foundational understanding for adapting this method to their specific needs. All protocols are designed as self-validating systems, adhering to principles outlined in authoritative regulatory guidelines.

Introduction: The Analytical Challenge

3-Methylpicolinic acid is an aromatic carboxylic acid and a member of the pyridine family.[1][2] Its hydrochloride salt form ensures solubility and stability. The analysis of such small, polar, and ionizable molecules is a well-known challenge in bioanalysis.[3][4] Standard reversed-phase (RP) liquid chromatography often provides insufficient retention for these compounds, leading to elution near the solvent front, poor peak shape, and significant susceptibility to matrix effects.[4]

This guide addresses these challenges by utilizing a Hydrophilic Interaction Liquid Chromatography (HILIC) strategy. HILIC is an effective alternative for retaining and separating polar compounds that are poorly retained in RP-LC. Coupled with the high selectivity and sensitivity of tandem mass spectrometry, this method provides a reliable and reproducible analytical solution suitable for pharmacokinetic, metabolomic, and other quantitative studies. The validation framework described herein is based on the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines to ensure data integrity and regulatory compliance.[5][6][7][8]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Compound Name This compound[9][10][11]
Synonyms 3-Methylpyridine-2-carboxylic acid hydrochloride[10]
CAS Number 123811-72-3[9][11]
Molecular Formula C₇H₈ClNO₂[11]
Molecular Weight 173.60 g/mol [11]
Free Acid MW 137.14 g/mol [1]
Calculated [M+H]⁺ 138.0550 m/zDerived from Free Acid Formula (C₇H₇NO₂)

Experimental Workflow and Protocols

The overall analytical process is a multi-step workflow designed to ensure accuracy and reproducibility from sample receipt to final data reporting.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Biological Sample (e.g., Plasma) ISTD Add Internal Standard Sample->ISTD PPT Protein Precipitation (ACN) ISTD->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute for Injection Supernatant->Dilute LC HILIC Separation Dilute->LC ESI Positive ESI LC->ESI MS Tandem MS (MRM) ESI->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant Validation Method Validation Quant->Validation

Caption: Overall workflow for the LC-MS analysis of 3-Methylpicolinic acid.

Materials and Reagents
  • Reference Standard: this compound (≥98% purity).

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte (e.g., 3-Methylpicolinic acid-d3) is highly recommended. If unavailable, a compound with similar physicochemical properties and chromatographic behavior can be used.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Buffers: Ammonium acetate or ammonium formate, LC-MS grade.

  • Matrix: Control (blank) human plasma.

Protocol 1: Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is a rapid and effective technique for removing the bulk of proteins from biological samples like plasma or serum, making it suitable for high-throughput analysis.[12]

Rationale: Acetonitrile is used as the precipitating agent. It is highly effective at denaturing and precipitating plasma proteins. Critically, for a HILIC injection, the resulting supernatant has a high organic content, which is ideal for promoting good peak shape and retention on the column.

Step-by-Step Protocol:

  • Aliquot 50 µL of plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50:50 acetonitrile:water).

  • Add 200 µL of cold acetonitrile (<4°C). The cold temperature enhances the precipitation efficiency.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Add 100 µL of 95:5 acetonitrile:water to the supernatant. This ensures the final injection solvent is compatible with the initial HILIC mobile phase conditions.

  • Seal the plate/vial and place it in the autosampler for injection.

Protocol 2: LC-MS/MS Method

Causality in Method Design:

  • Column Choice: A HILIC column (e.g., a BEH Amide column) is selected to retain the polar 3-methylpicolinic acid. The amide stationary phase provides robust and reproducible retention for a wide range of polar analytes.

  • Mobile Phase: A mobile phase consisting of acetonitrile and an aqueous buffer (ammonium acetate) is used. Acetonitrile is the weak solvent in HILIC, while water is the strong solvent. The ammonium acetate buffer aids in creating consistent ionization and improves peak shape.[13]

  • Ionization: Electrospray Ionization (ESI) in positive mode is chosen. The pyridine nitrogen in 3-methylpicolinic acid is readily protonated, leading to a strong signal for the precursor ion [M+H]⁺. Studies on similar picolinoyl derivatives confirm the efficacy of positive mode ESI.[14][15]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its superior selectivity and sensitivity, which is essential for quantification in complex biological matrices. This involves monitoring a specific precursor → product ion transition.

Table 1: Optimized LC-MS/MS Parameters

ParameterRecommended Setting
LC System High-Performance Liquid Chromatography System
Column Waters ACQUITY UPLC BEH Amide (or equivalent), 2.1 x 100 mm, 1.7 µm
Column Temp. 40 °C
Mobile Phase A 10 mM Ammonium Acetate in 95:5 Water:Acetonitrile
Mobile Phase B 10 mM Ammonium Acetate in 5:95 Water:Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 95% B (0-1.0 min), 95% to 50% B (1.0-3.0 min), 50% B (3.0-3.5 min), 50% to 95% B (3.5-3.6 min), 95% B (3.6-5.0 min)
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 450 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transition Analyte: 138.1 → 92.1 (Loss of COOH group); IS (d3): 141.1 → 95.1
Dwell Time 100 ms
Note: MS parameters (voltages, gas flows, collision energy) must be optimized for the specific instrument used.

Method Validation Protocol

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[7] The following protocol is based on the ICH Q2(R1) guideline.[5][6]

Validation_Logic cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance cluster_reliability Reliability & Robustness Specificity Specificity & Selectivity (No interference at RT) Validation Validated Method Specificity->Validation Linearity Linearity & Range (r² > 0.99) Accuracy Accuracy (85-115% Recovery) Linearity->Accuracy Precision Precision (RSD < 15%) Accuracy->Precision Sensitivity LLOQ & LOD Precision->Sensitivity Sensitivity->Validation Matrix Matrix Effect (Ion Suppression/Enhancement) Stability Stability (Freeze-Thaw, Bench-Top) Matrix->Stability Robustness Robustness (Minor Method Variations) Stability->Robustness Robustness->Validation

Caption: Logical framework for LC-MS method validation.

Specificity and Selectivity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as matrix components or impurities.

  • Protocol: Analyze at least six different blank matrix lots. Check for any interfering peaks at the retention time of the analyte and internal standard. The response of any interfering peak should be <20% of the response at the Lower Limit of Quantification (LLOQ).

Linearity and Range
  • Objective: To establish the relationship between instrument response and known concentrations of the analyte.

  • Protocol: Prepare a set of calibration standards in the matrix, typically 8 non-zero concentrations, spanning the expected range of the study samples. Analyze in triplicate. Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression analysis with a 1/x² weighting.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentration for each standard should be within ±15% of the nominal value (±20% at the LLOQ).

Accuracy and Precision
  • Objective: To determine the closeness of agreement between the measured value and the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol: Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC, Mid QC, and High QC. Analyze five replicates of each QC level on three separate days (inter-day) and within the same day (intra-day).

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal value (80-120% for LLOQ). The precision, expressed as the relative standard deviation (%RSD), should not exceed 15% (20% for LLOQ).

Table 2: Example Validation Summary Template

QC Level Nominal (ng/mL) Intra-day Precision (%RSD) Intra-day Accuracy (%) Inter-day Precision (%RSD) Inter-day Accuracy (%)
LLOQ 1.0 ≤ 20% 80-120% ≤ 20% 80-120%
Low 3.0 ≤ 15% 85-115% ≤ 15% 85-115%
Mid 50 ≤ 15% 85-115% ≤ 15% 85-115%

| High | 150 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |

Matrix Effect
  • Objective: To assess the impact of co-eluting, undetected matrix components on the ionization of the analyte.

  • Protocol: Prepare two sets of samples at Low and High QC concentrations.

    • Set A: Analyte and IS spiked into the post-extraction supernatant of blank matrix.

    • Set B: Analyte and IS spiked into a neat solution (e.g., mobile phase).

  • Calculation: Matrix Factor (MF) = (Peak Response in Set A) / (Peak Response in Set B). The IS-normalized MF should be calculated for each lot.

  • Acceptance Criteria: The %RSD of the IS-normalized MF across at least six matrix lots should be ≤ 15%.

Stability
  • Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.

  • Protocol: Analyze Low and High QC samples after subjecting them to conditions such as:

    • Freeze-Thaw Stability: Three cycles of freezing (-20°C or -80°C) and thawing.

    • Bench-Top Stability: Stored at room temperature for a period reflecting typical sample handling time (e.g., 4-24 hours).

    • Long-Term Stability: Stored at -20°C or -80°C for a duration matching the intended sample storage time.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the quantitative analysis of this compound by LC-MS/MS. By employing a HILIC separation strategy, the inherent challenges of analyzing this polar acidic compound are overcome. The detailed sample preparation, instrument parameters, and validation protocols offer a clear and robust framework for researchers in pharmaceutical development and other scientific fields. Adherence to these methodologies and validation principles will ensure the generation of high-quality, reliable, and defensible data.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][6][17]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][7]
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link][8]
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link][18]
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link][19]
  • Higashi, T., et al. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 862(1-2), 111-119. [Link][15]
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • Yamashita, K., et al. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link][9][20]
  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 13-18. [Link][13]
  • Phenomenex. (2017). Selectivity for Polar Acids in LC: Tips & Techniques. Phenomenex. [Link][3]
  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. BioPharma Services Inc. [Link][4]
  • Cogiam. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.
  • ChemWhat. (n.d.). This compound CAS#: 123811-72-3.
  • P&S Chemicals. (n.d.). Product information, this compound. P&S Chemicals. [Link][11]
  • National Center for Biotechnology Information. (n.d.). 3-Methylpicolinic acid. PubChem. [Link][1]

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The Catalytic Versatility of 3-Methylpicolinic Acid: From Organocatalysis to Ligand-Accelerated C-H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Chemical Profile of 3-Methylpicolinic Acid

3-Methylpicolinic acid (3-MepicH), a substituted pyridine carboxylic acid, has emerged as a molecule of significant interest in the field of chemical catalysis. Its structure, featuring a pyridine ring, a carboxylic acid group at the 2-position, and a methyl group at the 3-position, imparts a unique combination of properties that make it a versatile tool for chemists. The pyridine nitrogen acts as a Lewis base and a hydrogen bond acceptor, while the adjacent carboxylic acid can function as a Brønsted acid, a hydrogen bond donor, and a chelating group for metal ions. This bifunctional nature is central to its catalytic activity.

This application note provides a detailed exploration of two primary roles of 3-methylpicolinic acid in catalysis: first, as a standalone, metal-free organocatalyst for multicomponent reactions, and second, as an essential ancillary ligand in transition metal-catalyzed C-H functionalization. We will provide in-depth technical insights, field-proven protocols, and mechanistic discussions to guide researchers, scientists, and drug development professionals in leveraging the catalytic potential of this remarkable molecule.

Part 1: 3-Methylpicolinic Acid as a Metal-Free Organocatalyst for Imidazole Synthesis

The development of green, metal-free catalytic systems is a cornerstone of modern organic synthesis. 3-Methylpicolinic acid has been identified as a highly efficient organocatalyst for the one-pot, multicomponent synthesis of highly substituted imidazoles—a scaffold of immense importance in medicinal chemistry and materials science.[1][2][3]

Scientific Rationale and Mechanistic Insight

The efficacy of 3-methylpicolinic acid in this context stems from its ability to act as a bifunctional catalyst. The carboxylic acid proton can activate carbonyl groups, making them more susceptible to nucleophilic attack. Simultaneously, the pyridine nitrogen can act as a base to facilitate proton transfers and promote condensation steps. This dual activation pathway lowers the overall activation energy of the reaction, allowing it to proceed efficiently under mild conditions.

The proposed mechanism for the three-component synthesis of 2,4,5-trisubstituted imidazoles is a classic example of condensation chemistry, catalyzed by the acidic and basic sites of 3-methylpicolinic acid. The reaction proceeds through the formation of a diimine intermediate from the 1,2-dicarbonyl compound and ammonia (from ammonium acetate), which then condenses with an aldehyde.

Diagram: Proposed Catalytic Role of 3-Methylpicolinic Acid in Imidazole Synthesis

G cluster_activation Carbonyl Activation cluster_condensation Condensation Cascade Aldehyde Aldehyde (R-CHO) Activated_Aldehyde Activated Aldehyde [R-CH=O-H]+ Aldehyde->Activated_Aldehyde Protonation Catalyst_H 3-Mepic-H+ Catalyst_H->Aldehyde Ammonia Ammonia (from NH4OAc) Catalyst_H->Ammonia Proton Shuttle Diimine Diimine Intermediate Activated_Aldehyde->Diimine Condensation Dicarbonyl 1,2-Dicarbonyl Dicarbonyl->Diimine Ammonia->Diimine Imidazole_Precursor Cyclized Intermediate Diimine->Imidazole_Precursor Cyclization Imidazole Trisubstituted Imidazole Imidazole_Precursor->Imidazole Oxidative Aromatization

Caption: Dual activation by 3-Methylpicolinic acid in imidazole synthesis.

Application Data: Synthesis of Tri- and Tetrasubstituted Imidazoles

A study by Al Munsur et al. demonstrated the superior catalytic activity of 3-picolinic acid compared to other potential organocatalysts for the synthesis of 2,4,5-triphenylimidazole.[1][3] The optimized conditions, using just 10 mol% of the catalyst in an ethanol/water mixture, provided excellent yields.

EntryAldehydeAmine SourceProduct Yield (%)[1]
1BenzaldehydeAmmonium Acetate95
24-ChlorobenzaldehydeAmmonium Acetate94
34-MethoxybenzaldehydeAmmonium Acetate92
44-NitrobenzaldehydeAmmonium Acetate90
5BenzaldehydeAniline + NH4OAc91 (Tetrasubstituted)
64-ChlorobenzaldehydeAniline + NH4OAc89 (Tetrasubstituted)
Experimental Protocol: Three-Component Synthesis of 2,4,5-Triphenylimidazole

This protocol is adapted from the work of Al Munsur, A. Z., et al. (2020).[1][2]

Materials:

  • Benzil (2 mmol, 420.5 mg)

  • Benzaldehyde (2 mmol, 212.2 mg, 204 µL)

  • Ammonium acetate (5 mmol, 385.4 mg)

  • 3-Methylpicolinic acid (3-MepicH) (0.2 mmol, 27.4 mg, 10 mol%)

  • Ethanol/Water (1:1, v/v), 2 mL

  • Round-bottom flask (25 mL) with magnetic stir bar

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask, add benzil (2 mmol), benzaldehyde (2 mmol), ammonium acetate (5 mmol), and 3-methylpicolinic acid (10 mol%).

  • Add 2 mL of a 1:1 ethanol/water mixture to the flask.

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-3 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 10 mL of cold distilled water to the flask to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water (2 x 5 mL).

  • Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole as a white solid.

Self-Validation:

  • The purity of the product can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR).

  • The high yield and ease of purification without the need for column chromatography validate the efficiency and practicality of the protocol.[1]

Part 2: 3-Methylpicolinic Acid as a Ligand in Palladium-Catalyzed C-H Functionalization

While a powerful organocatalyst in its own right, 3-methylpicolinic acid and its derivatives also play a crucial role as ancillary or "helper" ligands in transition metal catalysis. In this capacity, they coordinate to the metal center, modifying its electronic properties and steric environment to promote challenging bond-forming reactions, most notably the activation of otherwise inert C-H bonds.

Scientific Rationale: The Role of Picolinic Acid Ligands in C-H Activation

Palladium-catalyzed C-H activation is a transformative strategy in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-X bonds.[4] These reactions often rely on a directing group on the substrate to position the palladium catalyst near a specific C-H bond. However, the efficiency and selectivity of these transformations are highly dependent on the ligands coordinated to the palladium center.

Picolinic acid derivatives, including 3-methylpicolinic acid, have proven to be highly effective ligands in this context. They are thought to facilitate the C-H activation step, which is often the rate-determining step of the catalytic cycle, through a "concerted metalation-deprotonation" (CMD) mechanism. The ligand assists in the deprotonation of the C-H bond at the transition state, lowering the energy barrier for this crucial step.

Diagram: Generalized Catalytic Cycle for Pd-Catalyzed C-H Arylation with a Picolinic Acid Ligand

G Pd_L Pd(II) Precatalyst + 3-MepicH Ligand Cyclometalated_Intermediate Cyclometalated Pd(II) Intermediate Pd_L->Cyclometalated_Intermediate C-H Activation (CMD Pathway) Substrate Substrate (R-H) + Directing Group Substrate->Cyclometalated_Intermediate Oxidative_Addition Pd(IV) Intermediate Cyclometalated_Intermediate->Oxidative_Addition Oxidative Addition (Ar-I) Product Functionalized Product (R-Ar) Oxidative_Addition->Product Reductive Elimination Pd0 Pd(0) Species Oxidative_Addition->Pd0 Pd0->Pd_L Reoxidation Oxidant Oxidant Oxidant->Pd0

Sources

Application Notes and Protocols for 3-Methylpicolinic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Picolinic Acid Scaffold

Picolinic acid and its derivatives are a cornerstone in medicinal chemistry, offering a versatile structural scaffold for the development of novel therapeutic agents. The pyridine ring, coupled with a carboxylic acid at the 2-position, provides a unique combination of aromaticity, hydrogen bonding capabilities, and metal-chelating properties. The introduction of a methyl group at the 3-position, yielding 3-methylpicolinic acid, further refines the electronic and steric properties of the molecule, opening new avenues for targeted drug design. These derivatives have demonstrated a broad spectrum of biological activities, including enzyme inhibition, anticonvulsant properties, and anticancer effects, making them a focal point of contemporary drug discovery efforts.[1][2] This guide provides an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of 3-methylpicolinic acid derivatives for researchers, scientists, and drug development professionals.

Synthesis of 3-Methylpicolinic Acid Derivatives: A Protocol for Amide Synthesis

The synthesis of derivatives from the 3-methylpicolinic acid core is crucial for exploring their therapeutic potential. Amidation of the carboxylic acid is a common and effective strategy to generate a diverse library of compounds with varied physicochemical properties and biological activities. The following protocol details a general yet robust method for the synthesis of N-aryl/alkyl-3-methylpicolinamides.

General Workflow for Amide Synthesis

The synthesis of 3-methylpicolinic acid amides can be efficiently achieved through the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. A common method involves the use of thionyl chloride to form the acyl chloride intermediate, which then readily reacts with the desired amine.[3][4]

G cluster_0 Activation cluster_1 Coupling cluster_2 Purification 3-Methylpicolinic Acid 3-Methylpicolinic Acid 3-Methylpicolinoyl Chloride 3-Methylpicolinoyl Chloride 3-Methylpicolinic Acid->3-Methylpicolinoyl Chloride  Reflux Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->3-Methylpicolinic Acid N-substituted-3-methylpicolinamide N-substituted-3-methylpicolinamide 3-Methylpicolinoyl Chloride->N-substituted-3-methylpicolinamide  DCM, 0°C to RT Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->N-substituted-3-methylpicolinamide Triethylamine (Et3N) Triethylamine (Et3N) Triethylamine (Et3N)->N-substituted-3-methylpicolinamide Crude Product Crude Product N-substituted-3-methylpicolinamide->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure N-substituted-3-methylpicolinamide Pure N-substituted-3-methylpicolinamide Column Chromatography->Pure N-substituted-3-methylpicolinamide G 3-Methylpicolinic Acid Derivative 3-Methylpicolinic Acid Derivative ER Stress ER Stress 3-Methylpicolinic Acid Derivative->ER Stress Induces UPR Activation UPR Activation ER Stress->UPR Activation eIF2α Phosphorylation eIF2α Phosphorylation UPR Activation->eIF2α Phosphorylation ATF4 Upregulation ATF4 Upregulation eIF2α Phosphorylation->ATF4 Upregulation CHOP Upregulation CHOP Upregulation ATF4 Upregulation->CHOP Upregulation Bcl-2 Downregulation Bcl-2 Downregulation CHOP Upregulation->Bcl-2 Downregulation Bax/Bak Upregulation Bax/Bak Upregulation CHOP Upregulation->Bax/Bak Upregulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Downregulation->Mitochondrial Outer Membrane Permeabilization Bax/Bak Upregulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Sources

Application Notes and Protocols for the Analysis of 3-Methylpyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the analytical characterization of 3-methylpyridine-2-carboxylic acid (3-MPCA), a key intermediate in pharmaceutical and fine chemical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for identity, purity, and stability assessment. The protocols herein are grounded in established scientific principles and are designed to be self-validating systems, ensuring technical accuracy and reliability. We will explore a range of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Significance of 3-Methylpyridine-2-carboxylic Acid

3-Methylpyridine-2-carboxylic acid, also known as 3-methylpicolinic acid, is a substituted pyridine derivative with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol .[2][3] Its structure, featuring both a carboxylic acid and a methyl-substituted pyridine ring, makes it a versatile building block in organic synthesis. This compound serves as a critical intermediate in the production of various pharmaceutical agents and fine chemicals, where its purity and stability are of paramount importance to the quality and safety of the final product.[1]

The analytical control of 3-MPCA presents unique challenges due to its polar nature and potential for various degradation pathways. This guide aims to provide a suite of robust analytical methods to address these challenges, ensuring accurate and reliable characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-MPCA is fundamental to the development of robust analytical methods.

PropertyValueSource
Molecular Formula C₇H₇NO₂[2][3]
Molecular Weight 137.14 g/mol [2][3]
Appearance White to off-white crystalline powder
Melting Point 114-118 °C[4]
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in non-polar solvents.

Chromatographic Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of 3-MPCA and its potential impurities.

Stability-Indicating High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for assessing the purity of 3-MPCA and for monitoring its stability under various stress conditions. The method must be able to separate the parent compound from its degradation products and any process-related impurities.

Principle: Reversed-phase HPLC is the preferred mode of separation for polar compounds like 3-MPCA. A C18 column provides a non-polar stationary phase, while a polar mobile phase, typically a mixture of an aqueous buffer and an organic modifier, is used for elution. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

Workflow for Stability-Indicating HPLC Method Development:

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol: Stability-Indicating RP-HPLC Method for 3-MPCA

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterRecommended ConditionsRationale
Column C18 (e.g., Phenomenex Luna, Waters Symmetry), 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for polar aromatic compounds.
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric AcidBuffered mobile phase controls the ionization of the carboxylic acid group, leading to consistent retention times.
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase HPLC.
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% BA gradient is necessary to elute both the polar parent compound and potentially less polar degradation products within a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 265 nmBased on the UV absorbance maximum of the pyridine chromophore.
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of 3-MPCA in methanol at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution with the mobile phase (initial conditions) to a final concentration of 0.1 mg/mL.

Forced Degradation Studies: Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

  • Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl at 80°C for 2 hours. Neutralize before injection.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for 30 minutes. Neutralize before injection.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 1 hour.

  • Thermal Degradation: Expose the solid sample to 80°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Expected Degradation Products: Based on the degradation of similar pyridine carboxylic acids, potential degradation products could include hydroxylated derivatives and products of decarboxylation.[6][7] The developed HPLC method should effectively separate these from the parent peak.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers higher resolution, sensitivity, and specificity compared to HPLC, making it ideal for the trace-level quantification of impurities and for the structural elucidation of degradation products. Due to the polar nature of 3-MPCA, derivatization is often employed to enhance its retention on reversed-phase columns and to improve its ionization efficiency in the mass spectrometer.

Principle: Derivatization with 3-nitrophenylhydrazine (3-NPH) is a common and effective method for the analysis of carboxylic acids by LC-MS.[8][9] The reaction, catalyzed by a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and pyridine, forms a hydrazone derivative which is more amenable to reversed-phase chromatography and shows enhanced ionization in the mass spectrometer.[9]

Workflow for UPLC-MS/MS Analysis of 3-MPCA:

UPLCMS_Workflow Sample Sample containing 3-MPCA Derivatization Derivatization with 3-NPH, EDC, Pyridine Sample->Derivatization UPLC UPLC Separation (e.g., C18 column) Derivatization->UPLC MSMS Tandem MS Detection (MRM mode) UPLC->MSMS Quantification Quantification & Identification MSMS->Quantification

Caption: UPLC-MS/MS workflow with derivatization.

Protocol: UPLC-MS/MS Analysis of 3-MPCA with 3-NPH Derivatization

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Derivatization Reagents:

  • 3-Nitrophenylhydrazine (3-NPH) solution (200 mM in 50% acetonitrile/water)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) solution (120 mM in 50% acetonitrile/water containing 6% pyridine)

Derivatization Procedure:

  • To 20 µL of the sample solution, add 20 µL of the 3-NPH solution.

  • Add 20 µL of the EDC/pyridine solution.

  • Incubate the mixture at 40°C for 30 minutes.

  • Quench the reaction by adding 200 µL of 0.1% formic acid in water.

  • Centrifuge the sample before injection.

UPLC-MS/MS Conditions:

ParameterRecommended Conditions
Column Acquity UPLC HSS T3 C18, 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition To be determined by infusing the derivatized 3-MPCA standard. The precursor ion will be [M+H]⁺ of the derivative, and the product ion will likely correspond to the loss of the 3-NPH moiety.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 3-MPCA, derivatization is necessary to increase their volatility.

Principle: Silylation is a common derivatization technique for compounds containing active hydrogens, such as carboxylic acids. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the carboxylic acid group to form a volatile trimethylsilyl (TMS) ester, which can then be analyzed by GC-MS.

Protocol: GC-MS Analysis of 3-MPCA after Silylation

Instrumentation:

  • GC system coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

Derivatization Reagent:

  • BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Pyridine (as a solvent and catalyst).

Derivatization Procedure:

  • Evaporate a known amount of the 3-MPCA sample to dryness under a stream of nitrogen.

  • Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

  • Heat the mixture at 70°C for 30 minutes in a sealed vial.

  • Cool to room temperature before injection.

GC-MS Conditions:

ParameterRecommended Conditions
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Split (e.g., 20:1)
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Energy 70 eV
Scan Range m/z 40-500

Expected Mass Fragmentation: The mass spectrum of the TMS-derivatized 3-MPCA is expected to show a molecular ion peak [M]⁺ and characteristic fragments corresponding to the loss of a methyl group ([M-15]⁺) from the TMS group, and cleavage of the ester bond.[4][9]

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of 3-MPCA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 3-MPCA.

¹H NMR Spectroscopy:

Expected Chemical Shifts (in DMSO-d₆):

  • COOH proton: A broad singlet in the region of 13-14 ppm. The acidic proton of carboxylic acids typically appears in this downfield region.[6]

  • Pyridine protons: Three aromatic protons will be observed in the range of 7.5-8.5 ppm. Their exact chemical shifts and coupling patterns will depend on the electronic effects of the methyl and carboxylic acid groups.

  • Methyl protons: A singlet at approximately 2.3-2.5 ppm.

¹³C NMR Spectroscopy:

Expected Chemical Shifts (in DMSO-d₆):

  • Carboxylic carbon (C=O): A signal around 165-170 ppm.

  • Pyridine carbons: Five aromatic carbons will be observed in the range of 120-150 ppm.

  • Methyl carbon: A signal around 18-20 ppm.

Sample Preparation for NMR: Dissolve approximately 10-20 mg of 3-MPCA in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid) 2500-3300 (broad)Stretching vibration, often overlaps with C-H stretching.
C=O (Carboxylic Acid) 1700-1725Stretching vibration, a strong and sharp peak.
C=C and C=N (Pyridine Ring) 1450-1600Aromatic ring stretching vibrations.
C-H (Methyl and Aromatic) 2850-3100Stretching vibrations.

Sample Preparation for FTIR: Prepare a potassium bromide (KBr) pellet containing a small amount of the 3-MPCA sample, or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

Conclusion

The analytical techniques and protocols detailed in this application note provide a comprehensive framework for the robust characterization of 3-methylpyridine-2-carboxylic acid. The selection of the appropriate method will depend on the specific analytical objective, whether it is for routine quality control, stability testing, or in-depth structural elucidation. By following these guidelines, researchers and drug development professionals can ensure the quality, purity, and stability of this important chemical intermediate, thereby contributing to the development of safe and effective pharmaceutical products.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • ResearchGate. (n.d.). 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa.
  • MDPI. (n.d.). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18.
  • Development and Validation of Stability Indicating UPLC method for simultaneous Quantification of Imidacloprid, Carboxin and Captan in Pesticide Formulation. (n.d.).
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • ResearchGate. (2019, March 6). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18.
  • National Center for Biotechnology Information. (n.d.). Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • SAGE Journals. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • STABILITY INDICATING METHOD DEVELOPMENT OF RP- UPLC, VALIDATION OF SIMULTANEOUS QUANTITATION OF BUPIVACAINE and MELOXICAM IN PUR. (n.d.).
  • ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b.
  • PubMed. (n.d.). Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135.
  • NMR Chemical Shifts. (n.d.).
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • YouTube. (2022, December 23). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
  • YouTube. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE.
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • National Center for Biotechnology Information. (n.d.). Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage Form Using AQbD Principles.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 3-Methylpyridine-2-carboxylic Acid in Advancing Chemical Research.
  • J&K Scientific. (n.d.). 3-Methylpyridine-2-carboxylic acid, 98%.

Sources

Step-by-step synthesis of substituted picolinic acids

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Strategic Importance of the Picolinic Acid Scaffold

Picolinic acid, or pyridine-2-carboxylic acid, is far more than a simple pyridine derivative. It represents a "privileged" structural motif in medicinal chemistry, forming the backbone of numerous therapeutic agents and biologically active molecules.[1][2][3] Its isomers, nicotinic and isonicotinic acid, have also given rise to a plethora of drugs for conditions ranging from tuberculosis to cancer and neurodegenerative diseases.[2][3][4] The unique arrangement of the carboxylic acid at the 2-position of the pyridine ring imparts a potent bidentate chelating capability, allowing it to form stable complexes with a variety of metal ions, including chromium, zinc, and iron.[5][6] This property is not only crucial for its biological roles, such as assisting in the intestinal absorption of metal ions, but also makes it a versatile ligand in coordination chemistry and the development of diagnostic agents.[5][6][7][8]

In drug discovery, the picolinic acid scaffold serves as a versatile building block for creating enzyme inhibitors, antivirals, and herbicides.[1][2][9] Its derivatives have been successfully developed into clinical candidates, demonstrating the scaffold's value in interacting with key biological targets.[1] This guide provides a detailed, experience-driven overview of the principal synthetic routes to substituted picolinic acids, moving from classical, robust methods to modern, efficient catalytic strategies. We will not only detail the steps but also explain the underlying chemical logic, empowering researchers to adapt and innovate upon these foundational protocols.

Core Synthetic Strategies for the Picolinic Acid Backbone

The construction of the core picolinic acid structure is the first critical phase. The choice of method often depends on the available starting materials, desired scale, and tolerance for specific reagents.

Strategy 1: Oxidation of 2-Methylpyridine (α-Picoline)

This is the most traditional and widely documented laboratory-scale method for producing picolinic acid. The principle is the oxidation of the methyl group at the 2-position to a carboxylic acid. While various oxidizing agents can be used, potassium permanganate (KMnO₄) is the most common.[5]

Causality Behind the Method: Potassium permanganate is a powerful oxidizing agent capable of converting an alkyl side chain on an aromatic ring into a carboxylic acid. The reaction proceeds through a series of oxidative steps, ultimately cleaving the C-H bonds of the methyl group and forming the carboxylate. The pyridine ring itself is relatively resistant to oxidation under these conditions, making the method selective for the side chain.

Protocol 1: Picolinic Acid via Permanganate Oxidation of α-Picoline [10]

Materials:

  • α-Picoline (2-methylpyridine)

  • Potassium permanganate (KMnO₄)

  • Concentrated Hydrochloric Acid (HCl)

  • 95% Ethanol

  • Anhydrous Ethanol

  • Dry Ether

  • 5-L three-necked flask, reflux condenser, mechanical stirrer, steam bath, filtration apparatus

Procedure:

  • Initial Reaction Setup: In a 5-L three-necked flask equipped with a reflux condenser and stirrer, combine 2500 mL of water and 50 g (0.54 mole) of α-picoline.

  • First Permanganate Addition: Add 90 g (0.57 mole) of KMnO₄ to the mixture. Heat the solution on a steam bath. The reaction progress can be monitored by the disappearance of the purple permanganate color, which typically takes about 1 hour.

  • Second Permanganate Addition: Once the purple color has faded, introduce a second 90 g portion of KMnO₄, followed by an additional 500 mL of water. Continue heating for another 2-2.5 hours until the permanganate is consumed.

  • Workup - Removal of Manganese Dioxide: Allow the reaction mixture to cool slightly. Filter the precipitated manganese dioxide (a brown solid) and wash it thoroughly with approximately 1 L of hot water. This step is crucial to separate the product from the inorganic byproduct.

  • Concentration and Acidification: Combine the filtrates and concentrate the volume to 150-200 mL under reduced pressure. Filter again if necessary, then acidify the solution with concentrated HCl until it is acidic to Congo red paper (approx. 65-70 mL).

  • Isolation of Crude Product: Evaporate the acidified solution to dryness under reduced pressure. The solid residue contains the picolinic acid hydrochloride and inorganic salts.

  • Ethanolic Extraction: Reflux the solid residue for one hour with 250 mL of 95% ethanol and filter. Repeat the extraction with another 150 mL of 95% ethanol. This step selectively dissolves the organic hydrochloride, leaving behind most of the inorganic salts.

  • Crystallization of Hydrochloride Salt: Combine the ethanolic filtrates and pass dry hydrogen chloride gas through the solution until crystals begin to form. Chill the solution to approximately 10°C and continue saturating with HCl.

  • Final Filtration and Purification: Filter the crystals of picolinic acid hydrochloride and air-dry them. For higher purity, the hydrochloride can be dissolved in hot absolute ethanol, filtered from any insoluble potassium chloride, and recrystallized by adding an equal volume of dry ether and cooling.[10]

Oxidation_Workflow cluster_0 Reaction Phase cluster_1 Workup & Isolation Picoline α-Picoline in Water KMnO4_1 Add KMnO₄ (Portion 1) Picoline->KMnO4_1 Heat_1 Heat on Steam Bath (~1 hr) KMnO4_1->Heat_1 KMnO4_2 Add KMnO₄ (Portion 2) Heat_1->KMnO4_2 Heat_2 Continue Heating (~2-2.5 hrs) KMnO4_2->Heat_2 Filter_MnO2 Filter MnO₂ precipitate Heat_2->Filter_MnO2 Concentrate Concentrate Filtrate Filter_MnO2->Concentrate Acidify Acidify with HCl Concentrate->Acidify Evaporate Evaporate to Dryness Acidify->Evaporate Extract Extract with Ethanol Evaporate->Extract Precipitate Precipitate with HCl gas Extract->Precipitate Final_Product Picolinic Acid HCl Precipitate->Final_Product

Caption: Workflow for the synthesis of picolinic acid via oxidation.

Strategy 2: Hydrolysis of 2-Cyanopyridine

On a commercial scale, a more common route involves the ammoxidation of 2-picoline to 2-cyanopyridine, followed by hydrolysis of the nitrile group.[5] This method can also be readily adapted for laboratory synthesis starting from commercially available 2-cyanopyridine.

Causality Behind the Method: The nitrile group (-C≡N) is readily hydrolyzed to a carboxylic acid under either acidic or basic conditions. The reaction proceeds via the formation of a primary amide intermediate (picolinamide), which is then further hydrolyzed to the carboxylate salt. Final acidification yields the desired picolinic acid.

Protocol 2: Picolinic Acid via Hydrolysis of 2-Cyanopyridine [11]

Materials:

  • 2-Cyanopyridine

  • 30% Sodium Hydroxide (NaOH) solution

  • 30% Hydrochloric Acid (HCl)

  • Anhydrous Ethanol

  • Three-necked flask, reflux condenser, stirrer, heating mantle

Procedure:

  • Initial Reaction: In a 500 mL three-necked flask, add 100 g of 2-cyanopyridine and 200 g of deionized water. Begin stirring and heat the mixture to 50°C.

  • Base Addition: Slowly add 128.2 g of 30% NaOH solution to the flask. After the addition is complete, heat the reaction to reflux and maintain for 4 hours.

  • Distillation and Cooling: Distill off approximately 50 g of water from the reaction mixture. Then, cool the solution to 20°C.

  • Acidification: Carefully add 30% HCl to the cooled solution to adjust the pH to 2.5. This step neutralizes the excess base and protonates the picolinate to form picolinic acid.

  • Evaporation: Evaporate the reaction solution to dryness.

  • Extraction and Crystallization: Add 300 g of anhydrous ethanol to the flask and maintain the temperature at 55°C to dissolve the picolinic acid. Upon cooling, the product will crystallize.

  • Isolation: Filter the solid precipitate and dry to obtain picolinic acid. The reported yield for this procedure is high, around 89.6%.[11]

Modern Synthetic Developments

While classical methods are reliable, modern organic synthesis seeks greater efficiency, milder conditions, and novel pathways.

Multi-Component Catalytic Synthesis

Recent research has focused on multi-component reactions (MCRs) that can construct complex picolinate derivatives in a single step from simple precursors. One innovative approach uses a metal-organic framework (MOF) catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂, to facilitate a cooperative vinylogous anomeric-based oxidation.[12][13][14]

Causality Behind the Method: This method involves a complex cascade reaction. The MOF acts as a heterogeneous catalyst, providing active sites for the reaction between an aldehyde, malononitrile, ammonium acetate, and a 2-oxo-acid.[13] The reaction proceeds through a series of condensations and cyclizations, culminating in an anomeric-based oxidation step to form the aromatic pyridine ring without the need for an external oxidizing agent.[12][14] The phosphorous acid groups on the catalyst are key to enabling the reaction at ambient temperatures.[13] This approach offers significant advantages in terms of atom economy and procedural simplicity.

Method Starting Material Key Reagent Typical Scale Advantages Disadvantages
Oxidation 2-MethylpyridineKMnO₄LabRobust, well-establishedLarge amount of waste (MnO₂), harsh conditions
Hydrolysis 2-CyanopyridineNaOH / HClLab / IndustrialHigh yield, cleanRequires 2-cyanopyridine precursor
MCR Aldehydes, etc.MOF CatalystLab (Research)High efficiency, mild conditionsCatalyst synthesis required, substrate scope may vary

Synthesis of Substituted Picolinic Acids: Functionalization Strategies

Creating derivatives often involves modifying a pre-formed picolinic acid or picolinate ester. These functionalization reactions are key to building the diverse chemical space needed for drug discovery.

Functionalization_Pathways cluster_Amine Amine Derivatives cluster_Halogen Halogenated Intermediates cluster_Carboxyl Carboxylic Acid Derivatives PicolinicAcid Picolinic Acid (Core Scaffold) N_Oxide Picolinic Acid N-Oxide PicolinicAcid->N_Oxide Chloro 4-Chloromethyl- picolinate HCl PicolinicAcid->Chloro 1. SOCl₂, DMF 2. MeOH AcidChloride Picolinoyl Chloride HCl PicolinicAcid->AcidChloride SOCl₂, DMF Nitro 4-Nitropicolinic Acid N-Oxide N_Oxide->Nitro H₂SO₄ / HNO₃ Amino 4-Aminopicolinic Acid Nitro->Amino Catalytic Hydrogenation Iodo 4-Iodopicolinic Acid Chloro->Iodo HI / H₃PO₂ Coupling Sonogashira Coupling Product Iodo->Coupling Pd Catalyst, Alkyne Ester Picolinate Ester AcidChloride->Ester Alcohol, Base Amide Picolinamide AcidChloride->Amide Amine, Base

Caption: Key pathways for the functionalization of picolinic acid.

Synthesis of Aminopicolinic Acids via Nitration

Introducing an amino group is a common strategy to provide a point for further modification or to modulate the electronic properties of the ring. A reliable method involves the nitration of picolinic acid N-oxide, followed by reduction.[15]

Protocol 3: Synthesis of 4-Aminopicolinic Acid [15]

Part A: Nitration of Picolinic Acid N-Oxide

  • Prepare picolinic acid N-oxide from picolinic acid using a suitable oxidizing agent (e.g., m-CPBA or H₂O₂/Acetic Acid).

  • In a reaction vessel, carefully add the picolinic acid N-oxide to a mixture of sulfuric acid and fuming nitric acid.

  • Control the reaction temperature as nitration is exothermic.

  • After the reaction is complete, carefully pour the mixture onto ice and neutralize to precipitate the 4-nitropicolinic acid N-oxide.

Part B: Reduction to 4-Aminopicolinic Acid

  • Dissolve the 4-nitropicolinic acid N-oxide in a suitable solvent.

  • Perform a catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • The reaction reduces both the nitro group to an amine and removes the N-oxide.

  • After the reaction, filter off the catalyst and remove the solvent to yield 4-aminopicolinic acid.

Halogenation and Cross-Coupling Reactions

Introducing a halogen, such as iodine, onto the pyridine ring creates a versatile chemical handle for forming new carbon-carbon bonds via cross-coupling reactions like the Sonogashira, Suzuki, or Heck reactions.[15]

Protocol 4: Synthesis of 4-Iodopicolinic Acid Intermediates [15]

  • Chlorination: Treat picolinic acid with thionyl chloride (SOCl₂) and a catalytic amount of DMF at 72°C. This converts the carboxylic acid to an acid chloride and can also lead to ring chlorination. Subsequent treatment with methanol can yield a 4-chloromethylpicolinate hydrochloride intermediate.[15]

  • Halogen Exchange: Treat the 4-chloromethylpicolinate with hydriodic acid (HI) and hypophosphorous acid (H₃PO₂) at elevated temperatures (e.g., 107°C) for several hours. This procedure results in a halogen exchange to produce 4-iodopicolinic acid.[15]

  • Cross-Coupling: The resulting 4-iodopicolinic acid (or its ester) can then be used in palladium-catalyzed cross-coupling reactions. For example, a Sonogashira coupling with a terminal alkyne (like 3-ethynylaniline) can be performed to synthesize extended, substituted picolinic acid derivatives.[15]

Derivatization of the Carboxylic Acid Group

The carboxylic acid is readily converted into esters and amides, which are themselves important final products or key intermediates. The most common strategy is to first convert the acid to a more reactive acyl chloride.[1][15][16]

Protocol 5: General Procedure for Picolinate Esters and Amides [1][16]

Part A: Formation of Picolinoyl Chloride Hydrochloride

  • To the desired picolinic acid, add an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF). The DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is the active catalytic species for converting the acid to the acid chloride.

  • Allow the reaction to proceed at room temperature or with gentle heating until gas evolution (SO₂ and HCl) ceases.[15]

  • Remove the excess SOCl₂ under reduced pressure. The resulting crude picolinoyl chloride hydrochloride can often be used directly.

Part B: Ester or Amide Formation

  • Dissolve the crude picolinoyl chloride hydrochloride in an anhydrous aprotic solvent (e.g., THF, DCM).

  • To this solution, add the desired alcohol or amine (1 equivalent).

  • Add a non-nucleophilic base, such as triethylamine (2 equivalents), to neutralize the HCl generated during the reaction.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup to remove salts, followed by extraction and purification (e.g., column chromatography) to isolate the final ester or amide.

Derivative Type Key Reagents Reaction Logic Potential Applications
Aminopicolinic Acids HNO₃/H₂SO₄, then H₂/Pd-CElectrophilic nitration followed by reduction.Ligands, further functionalization.[15]
Aryl/Alkynyl Picolinates SOCl₂, HI, then Pd catalystHalogenation provides a handle for C-C bond formation.Building complex molecular scaffolds.[15]
Picolinate Esters SOCl₂, Alcohol, BaseActivation of carboxylic acid enables nucleophilic attack by alcohol.Prodrugs, intermediates.[1][16]
Picolinamides SOCl₂, Amine, BaseActivation of carboxylic acid enables nucleophilic attack by amine.Bioactive compounds, enzyme inhibitors.[2][3]

Conclusion

The synthesis of substituted picolinic acids is a cornerstone of modern medicinal and materials chemistry. Mastery of both classical oxidative routes and modern functionalization techniques provides researchers with a powerful toolkit for creating novel molecules. The protocols outlined here, from the robust permanganate oxidation to the strategic derivatization via acid chlorides and cross-coupling reactions, represent validated and reliable pathways. By understanding the chemical principles behind each step, scientists can troubleshoot, optimize, and ultimately innovate to develop the next generation of picolinic acid-based drugs and materials.

References

  • Singer, A. W., & McElvain, S. M. (n.d.). Picolinic acid hydrochloride. Organic Syntheses Procedure.
  • Wikipedia. (n.d.). Picolinic acid.
  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of picolinate and picolinic acid derivatives....
  • ChemicalBook. (n.d.). 2-Picolinic acid synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry.
  • Yaqoob, et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
  • Grant, G. J., & Guillemin, G. J. (2009). The Physiological Action of Picolinic Acid in the Human Brain. PMC.
  • Yaqoob, et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central.
  • (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing.
  • ChemicalBook. (2024). 2-Picolinic acid: Properties, Biological Synthesis and Physiological Action.
  • ResearchGate. (n.d.). Pyridine carboxylic acid derivatives in drug development pipeline.
  • Da Pieve, C., et al. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central.
  • ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)....
  • Liu, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC - NIH.
  • (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. NIH.
  • (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. R Discovery.

Sources

Application Notes and Protocols: 3-Methylpicolinic Acid Hydrochloride in Chemical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Picolinic Acids

In the landscape of modern drug discovery and materials science, pyridine-based heterocyclic compounds represent a class of "privileged" structural motifs.[1] Their prevalence in a significant number of FDA-approved nitrogen-heterocyclic drugs underscores their importance.[1] Among these, the picolinic acid scaffold—a pyridine ring bearing a carboxylic acid at the 2-position—is a particularly versatile building block. Its ability to act as a bidentate chelating agent and its susceptibility to a wide range of chemical transformations make it an invaluable starting point for constructing complex, biologically active molecules.[1]

This guide focuses on a specific, valuable derivative: 3-Methylpicolinic acid hydrochloride (CAS: 123811-72-3). The introduction of a methyl group at the 3-position subtly modulates the electronic and steric properties of the picolinic acid core. This modification can significantly influence molecular recognition, binding affinity to biological targets, and the coordination geometry of resulting metal complexes. As a hydrochloride salt, the compound offers enhanced stability and solubility in polar solvents, making it a convenient and reliable starting material for a variety of research applications. These notes provide an in-depth look at its properties, core applications, and detailed protocols for its use and synthesis.

Compound Data: Properties and Safe Handling

Accurate characterization and safe handling are the foundation of reproducible science. This section consolidates the essential physicochemical and safety data for this compound.

Compound Identification
PropertyValue
IUPAC Name 3-methylpyridine-2-carboxylic acid hydrochloride
Synonyms 3-Methylpicolinic acid HCl, 3-Mepic-HCI
CAS Number 123811-72-3[2][3][4]
Molecular Formula C₇H₈ClNO₂[2][4]
Molecular Weight 173.60 g/mol [2][4]
Physicochemical Properties
PropertyValueNotes
Appearance White to off-white crystalline solidVaries by supplier
Melting Point 114-118 °C[5]Data for the free acid (non-hydrochloride form). The salt form may have a different melting point.
Solubility Soluble in DMSO, Methanol[6]Expected solubility in water and other polar protic solvents.
Purity Typically ≥97%Varies by supplier; always refer to the Certificate of Analysis.
Safety and Handling Protocol

3-Methylpicolinic acid and its hydrochloride salt are classified as hazardous substances. Strict adherence to safety protocols is mandatory.

Hazard Profile:

  • Acute Toxicity: Harmful if swallowed.[7][8]

  • Skin Irritation: Causes skin irritation.[5][7][8]

  • Eye Irritation: Causes serious eye irritation or damage.[5][7]

  • Respiratory Irritation: May cause respiratory tract irritation.[5][7][8]

Mandatory Handling Procedures:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[9]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and ANSI-approved safety glasses or goggles.[7] For weighing or operations that may generate dust, a NIOSH-approved N95 dust mask is required.

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke in the handling area.[7] Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[9][10]

  • Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it in a sealed container for disposal, and clean the affected area.

  • First Aid:

    • If Swallowed: Rinse mouth and immediately call a POISON CENTER or doctor.[7]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][7]

    • If on Skin: Remove contaminated clothing and wash the skin with plenty of soap and water.[7]

Core Applications and Methodologies

The utility of this compound stems from its dual functionality: it is both a premier ligand for creating coordination complexes and a versatile building block for more complex organic molecules.

Application I: Ligand in Coordination Chemistry

Scientific Rationale: The picolinate moiety is an excellent bidentate chelating ligand. The pyridine nitrogen and the deprotonated carboxylate oxygen form a stable five-membered ring with a metal center. The 3-methyl group provides steric hindrance that can influence the coordination number and geometry of the final complex, leading to unique catalytic or material properties. It has been successfully used to synthesize complexes with metals like Copper (Cu), Cobalt (Co), Nickel (Ni), and Zinc (Zn).

Protocol 3.1.1: General Synthesis of a Metal (II) Picolinate Complex

This protocol describes a general method for synthesizing a neutral M(3-Mepic)₂ complex.

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) (1.0 eq)

  • Metal (II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O) (0.5 eq)

  • Methanol or Ethanol/Water mixture

  • Stir plate and magnetic stir bar

  • Reaction flask and condenser

Procedure:

  • Ligand Deprotonation: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of water or methanol.

  • Slowly add an aqueous solution of NaOH (1.0 eq) dropwise while stirring. This neutralizes the hydrochloride and deprotonates the carboxylic acid, forming the sodium 3-methylpicolinate salt in situ.

  • Complexation: In a separate flask, dissolve the metal (II) salt (0.5 eq) in water or methanol.

  • Add the metal salt solution dropwise to the sodium 3-methylpicolinate solution. A precipitate often forms immediately.

  • Reaction Completion: Gently heat the reaction mixture to 50-60 °C and stir for 1-2 hours to ensure complete complexation.

  • Isolation: Cool the mixture to room temperature, then in an ice bath. Collect the solid product by vacuum filtration.

  • Purification: Wash the solid with cold water, followed by a small amount of cold ethanol or diethyl ether to remove impurities.

  • Dry the resulting metal complex under vacuum. Characterize by IR spectroscopy (disappearance of the broad O-H stretch, shifts in C=O stretch) and other analytical methods.

Application II: Versatile Building Block in Organic Synthesis

Scientific Rationale: The carboxylic acid functional group is a gateway to numerous other functionalities. Conversion to an acid chloride creates a highly reactive electrophile, enabling the synthesis of esters, amides, and other derivatives. These transformations are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, where modifying this position can drastically alter a compound's biological activity.[11]

Protocol 3.2.1: Conversion to 3-Methylpicolinoyl Chloride Hydrochloride

This protocol details the conversion of the carboxylic acid to a highly reactive acid chloride using thionyl chloride (SOCl₂), a standard and effective method.[1][12]

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (2-3 eq, excess)

  • Toluene or Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Reaction flask with reflux condenser and drying tube

  • Rotary evaporator

Procedure (Perform in a Fume Hood):

  • Suspend this compound (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add a catalytic amount of DMF (1-2 drops).

  • Carefully add thionyl chloride (2-3 eq) to the suspension. Gas evolution (HCl and SO₂) will occur.

  • Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours, or until the solution becomes clear and gas evolution ceases.

  • Cool the reaction to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Caution: The vapors are corrosive; use a trap.

  • The resulting residue, crude 3-methylpicolinoyl chloride hydrochloride, is often a solid and can be used directly in the next step without further purification.

Synthesis of the Core Reagent

While commercially available, this compound can be synthesized in the lab from its precursor, 3-methylpyridine (3-picoline). The following protocol is adapted from established oxidation methods for substituted pyridines.[13][14]

Protocol 4.1: Synthesis of 3-Methylpicolinic Acid via Permanganate Oxidation

Scientific Rationale: Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting an alkyl side chain on an aromatic ring into a carboxylic acid.[14] The reaction is typically performed in water under heating. Subsequent acidification protonates the carboxylate to yield the desired product.

Materials:

  • 3-Methylpyridine (3-Picoline) (1.0 eq)

  • Potassium permanganate (KMnO₄) (approx. 2.2 eq)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bisulfite (for quenching)

  • Large reaction flask (e.g., 3-neck flask), reflux condenser, mechanical stirrer

  • Heating mantle

Procedure:

  • In a large three-necked flask, add 3-methylpyridine (1.0 eq) and a significant volume of water.

  • Begin vigorous stirring and heat the mixture to 85-90 °C.[14]

  • In portions, slowly add potassium permanganate (approx. 2.2 eq) to the heated solution. The addition should be slow enough to control the exothermic reaction. The purple color of the permanganate will disappear as it is consumed.

  • After the addition is complete, maintain the mixture at 85-90 °C for an additional 1-2 hours, or until the purple color is gone, indicating the reaction is complete. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Cool the reaction mixture and filter off the manganese dioxide solids through a pad of Celite. Wash the filter cake with hot water to recover any trapped product.

  • Quench (Optional but Recommended): If any purple color remains, add a small amount of sodium bisulfite until the solution is colorless.

  • Combine the aqueous filtrates and concentrate the volume under reduced pressure.

  • Cool the concentrated solution in an ice bath and carefully acidify it with concentrated HCl until the pH is ~3-4. The 3-methylpicolinic acid will precipitate as a white solid.

  • Isolate the solid product by vacuum filtration, wash with a small amount of cold water, and dry. This yields the free acid.

Protocol 4.2: Conversion to this compound

Scientific Rationale: The final salt formation is achieved by treating the free acid with excess hydrogen chloride in an appropriate solvent, typically a non-polar one like ethanol, to precipitate the hydrochloride salt.[13]

Procedure:

  • Take the crude, dry 3-methylpicolinic acid from the previous step and dissolve it in a minimal amount of hot 95% ethanol.

  • Filter the hot solution if any insoluble material is present.

  • Cool the ethanolic solution and begin bubbling dry hydrogen chloride gas through it, or add a saturated solution of HCl in ethanol.

  • The hydrochloride salt will precipitate. Continue adding HCl until the solution is saturated and precipitation is complete.

  • Cool the mixture in an ice bath to maximize yield.

  • Collect the crystals of this compound by vacuum filtration, wash with a small amount of cold dry ether, and air-dry.

Visualized Workflows

To clarify the relationships between the protocols, the following diagrams illustrate the key chemical transformations.

SynthesisWorkflow Start 3-Methylpyridine Intermediate Sodium 3-Methylpicolinate (in situ) Start->Intermediate 1. KMnO₄, Heat 2. NaOH (workup) Product_Acid 3-Methylpicolinic Acid Intermediate->Product_Acid Acidification (HCl) Product_HCl 3-Methylpicolinic Acid HCl Product_Acid->Product_HCl Excess HCl / EtOH ApplicationWorkflow Start 3-Methylpicolinic Acid HCl AcidChloride 3-Methylpicolinoyl Chloride HCl Start->AcidChloride SOCl₂, DMF (cat.) Complex Metal Complex [M(3-Mepic)₂] Start->Complex 1. Base 2. Metal Salt (MX₂) Ester Ester Derivative AcidChloride->Ester R-OH, Base Amide Amide Derivative AcidChloride->Amide R₂NH, Base

Caption: Key derivatization pathways for this compound.

Conclusion

This compound is more than just a simple chemical; it is an enabling tool for innovation in research and development. Its well-defined reactivity, combined with the strategic placement of the methyl group, provides a platform for creating novel coordination complexes with tailored properties and for building diverse libraries of organic compounds for screening in drug discovery programs. The protocols and data presented in this guide offer a robust framework for researchers to safely and effectively harness the full potential of this valuable reagent.

References

  • CymitQuimica. (2024, December 19).
  • ChemWhat. This compound CAS#: 123811-72-3.
  • P&S Chemicals. Product information, this compound.
  • Santa Cruz Biotechnology. 3-Methylpicolinic acid HCl, CAS 123811-72-3.
  • Sigma-Aldrich. (2024, September 8).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 268757, 3-Methylpicolinic acid. PubChem.
  • Cayman Chemical. (2025, July 2).
  • Spectrum Chemical. (2018, July 23).
  • Sigma-Aldrich. 3-Methylpyridine-2-carboxylic acid 97.
  • Zhenyu Biotech. This compound CAS NO.123811-72-3.
  • Singer, A. W., & McElvain, S. M. (n.d.). Picolinic acid hydrochloride. Organic Syntheses Procedure.
  • BenchChem. (2025).
  • Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • PrepChem.com. Synthesis of picolinic acid chloride.
  • iChemical. 3-Methylpicolinic acid, CAS No. 4021-07-2.
  • IndiaMART. 3-Methyl picolinic acid / 3-Methylpyridine-2-carboxylic acid97%.
  • BenchChem. (2025, December).

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 3-Methylpicolinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for high-yield, high-purity outcomes.

Introduction to 3-Methylpicolinic Acid Synthesis

3-Methylpicolinic acid is a valuable pyridinecarboxylic acid derivative used as a building block in the synthesis of various pharmaceuticals and agrochemicals. Its synthesis, while conceptually straightforward, often presents challenges in achieving high yields and purity due to competing side reactions and purification difficulties. The most common synthetic routes involve the oxidation of 3-picoline (3-methylpyridine). This guide will focus on troubleshooting and optimizing this primary pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-Methylpicolinic acid?

The most prevalent and industrially scalable method is the oxidation of 3-picoline. Common oxidizing agents include potassium permanganate (KMnO₄), nitric acid, and catalytic oxidation with air or oxygen. The choice of oxidant and reaction conditions significantly impacts yield, purity, and safety.

Q2: My yield of 3-Methylpicolinic acid is consistently low. What are the likely causes?

Low yields can stem from several factors:

  • Incomplete Reaction: Insufficient reaction time, inadequate temperature, or a suboptimal ratio of oxidant to substrate can lead to unreacted 3-picoline.

  • Over-oxidation: Harsh reaction conditions can lead to the degradation of the pyridine ring, resulting in the formation of smaller, undesired byproducts.

  • Side-product Formation: Depending on the oxidant, side reactions can compete with the desired oxidation.

  • Product Loss During Work-up: 3-Methylpicolinic acid has some solubility in water, and significant amounts can be lost during aqueous extraction and washing steps if the pH is not carefully controlled.

Q3: I am observing the formation of significant impurities. How can I identify and minimize them?

Common impurities include unreacted 3-picoline, isomeric picolinic acids (if the starting material is impure), and byproducts from over-oxidation.

  • Identification: Use analytical techniques like NMR spectroscopy, mass spectrometry, and HPLC to identify the structure of the impurities.

  • Minimization:

    • Ensure the purity of the starting 3-picoline.

    • Optimize the reaction temperature and time to avoid over-oxidation.

    • Carefully control the stoichiometry of the oxidizing agent.

Q4: What is the optimal pH for the work-up and isolation of 3-Methylpicolinic acid?

3-Methylpicolinic acid is an amphoteric molecule. To maximize its precipitation from an aqueous solution, the pH should be adjusted to its isoelectric point. For picolinic acids, this is typically in the range of pH 3-4. Adjusting the pH with a mineral acid (like HCl) will protonate the carboxylate, minimizing its solubility in water and allowing for efficient isolation by filtration.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: The reaction appears to stall or proceed very slowly.
  • Potential Cause A: Inadequate Temperature.

    • Explanation: The oxidation of the methyl group on the pyridine ring requires a significant activation energy. If the temperature is too low, the reaction rate will be impractically slow.

    • Solution: Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or HPLC. Be cautious not to overheat, as this can lead to over-oxidation.

  • Potential Cause B: Poor Reagent Stoichiometry.

    • Explanation: An insufficient amount of the oxidizing agent will naturally lead to an incomplete reaction.

    • Solution: Ensure the accurate calculation and addition of the oxidizing agent. For heterogeneous reactions (like with KMnO₄), ensure efficient stirring to maximize surface contact.

  • Potential Cause C: Catalyst Deactivation (for catalytic oxidations).

    • Explanation: In catalytic systems, the catalyst can be poisoned by impurities in the starting material or solvent, or it may degrade under the reaction conditions.

    • Solution: Use high-purity starting materials and solvents. If catalyst deactivation is suspected, consider adding a fresh portion of the catalyst or exploring different catalyst systems.

Issue 2: The final product is discolored or contains dark, tarry impurities.
  • Potential Cause: Over-oxidation and Ring Degradation.

    • Explanation: Excessive temperatures, prolonged reaction times, or an overly aggressive oxidizing agent can lead to the breakdown of the pyridine ring, forming polymeric, tar-like substances.

    • Solution:

      • Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.

      • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further oxidation of the product.

      • Controlled Addition of Oxidant: Add the oxidizing agent portion-wise or as a solution over a period of time to maintain better control over the reaction exotherm and concentration.

Issue 3: Difficulty in purifying the final product.
  • Potential Cause A: Co-precipitation of Inorganic Salts.

    • Explanation: If using an oxidant like KMnO₄, the manganese dioxide (MnO₂) byproduct can be difficult to remove completely and may co-precipitate with the product.

    • Solution: After the reaction is complete, filter the hot reaction mixture to remove the insoluble MnO₂ before acidification and product precipitation. Washing the crude product with dilute acid can also help remove residual inorganic salts.

  • Potential Cause B: Emulsion formation during extraction.

    • Explanation: The amphoteric nature of 3-Methylpicolinic acid can sometimes lead to the formation of stable emulsions during acid-base extractions.

    • Solution: Add a small amount of a saturated brine solution to the aqueous layer to increase its ionic strength, which can help to break the emulsion. Alternatively, centrifugation can be an effective method for separating the layers.

Experimental Protocols

Protocol 1: Oxidation of 3-Picoline using Potassium Permanganate (KMnO₄)

This is a common lab-scale synthesis.

Materials:

  • 3-Picoline

  • Potassium Permanganate (KMnO₄)

  • Water

  • Hydrochloric Acid (HCl)

  • Sodium bisulfite (for quenching)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-picoline and water.

  • Heat the mixture to reflux (approximately 80-90 °C).

  • Slowly and portion-wise, add solid KMnO₄ to the refluxing mixture. The addition should be controlled to maintain a gentle reflux and avoid a runaway reaction. The purple color of the permanganate should disappear as it is consumed.

  • After the addition is complete, continue to heat the mixture at reflux for an additional 2-3 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • While still hot, filter the reaction mixture through a pad of celite to remove the brown manganese dioxide precipitate.

  • Cool the filtrate in an ice bath.

  • Slowly add concentrated HCl to the filtrate until the pH is approximately 3-4. The 3-Methylpicolinic acid will precipitate as a white solid.

  • Cool the mixture for a further 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to obtain the crude 3-Methylpicolinic acid.

  • Recrystallization from water or an ethanol/water mixture can be performed for further purification.

Diagrams

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield of 3-Methylpicolinic Acid check_reaction Check Reaction Completion (TLC, HPLC, NMR) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes temp Increase Temperature incomplete->temp stoich Check Oxidant Stoichiometry incomplete->stoich time Increase Reaction Time incomplete->time workup Investigate Work-up / Isolation complete->workup over_ox Check for Over-oxidation complete->over_ox ph_check Verify pH for Precipitation (pH 3-4) workup->ph_check extraction Optimize Extraction Protocol workup->extraction

Technical Support Center: 3-Methylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Methylpicolinic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges and ensure the quality of your experimental outcomes. Here, we delve into the common impurities associated with this compound, providing in-depth troubleshooting guides and frequently asked questions to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my batch of this compound?

A1: Impurities in this compound can generally be categorized into three main types:

  • Synthesis-Related Impurities: These are substances that originate from the manufacturing process. The most common synthetic route to 3-Methylpicolinic Acid is the oxidation of 3-methyl-2-picoline (also known as 3,2-lutidine). Potential impurities from this process include:

    • Unreacted Starting Material: Residual 3-methyl-2-picoline.

    • Partially Oxidized Intermediates: Such as 3-methyl-2-pyridinemethanol or 3-methyl-2-pyridinecarboxaldehyde.

    • Over-oxidation Byproducts: Formation of dipicolinic acids if the reaction is not well-controlled.

    • Isomeric Impurities: If the starting material contains other lutidine isomers, corresponding isomeric picolinic acids could be present.

    • Inorganic Salts: Residual salts from the workup process, such as potassium chloride if potassium permanganate is used as the oxidizing agent and the final product is precipitated with hydrochloric acid.[1]

  • Degradation Products: this compound is generally stable under recommended storage conditions. However, exposure to harsh conditions such as high temperatures, extreme pH, or strong light could potentially lead to degradation. A common degradation pathway for picolinic acid derivatives involves hydroxylation of the pyridine ring.[2][3]

  • Residual Solvents: Organic solvents used during the synthesis and purification steps (e.g., ethanol, toluene, acetone) can be present in the final product. These are typically monitored using gas chromatography.[1][4][5]

Q2: My NMR spectrum shows unexpected peaks. How can I identify if they are impurities?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying impurities.[6][7][8] To determine if unexpected peaks are impurities, follow these steps:

  • Compare with a Reference Spectrum: Obtain a high-purity reference standard of this compound and compare its NMR spectrum with your sample's spectrum.

  • Analyze Peak Characteristics: Impurity peaks are typically of lower intensity than the main compound's peaks. Their chemical shifts and coupling patterns can provide clues about their structure.

  • Spiking Study: If you suspect a specific impurity (e.g., the starting material 3-methyl-2-picoline), you can "spike" your NMR sample with a small amount of the suspected compound. An increase in the intensity of the unknown peak will confirm its identity.

  • 2D NMR Techniques: Techniques like COSY, HSQC, and HMBC can help in elucidating the structure of unknown impurities by revealing proton-proton and proton-carbon correlations.

Q3: What is the expected purity of commercially available this compound?

A3: The purity of commercially available this compound can vary between suppliers and grades (e.g., research grade vs. GMP grade). Typically, for research purposes, a purity of ≥98% as determined by HPLC is common. Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity information.

Troubleshooting Guides

Issue 1: High levels of unreacted starting material (3-methyl-2-picoline) detected by GC-MS.
  • Causality: This indicates an incomplete oxidation reaction during synthesis. The reaction time may have been too short, the temperature too low, or an insufficient amount of the oxidizing agent was used.

  • Troubleshooting Steps:

    • Reaction Monitoring: During synthesis, monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.

    • Purification: If the impurity is present in the final product, recrystallization is an effective method for purification. This compound has different solubility properties compared to the more volatile and less polar 3-methyl-2-picoline.

Issue 2: HPLC analysis shows a broad peak for the main compound or the presence of several minor, unidentified peaks.
  • Causality: This could be due to the presence of closely related impurities, degradation of the sample, or suboptimal HPLC method parameters. Isomeric impurities or partially oxidized intermediates can often co-elute or cause peak tailing.

  • Troubleshooting Steps:

    • Method Optimization: Adjust the HPLC method parameters. Experiment with different mobile phase compositions, pH, gradients, and column types (e.g., mixed-mode columns can be effective for separating isomers of pyridinecarboxylic acids).[9][10]

    • Sample Stability: Ensure the sample is properly dissolved and analyzed promptly. Picolinic acid derivatives can sometimes degrade in certain solvents or under prolonged exposure to light.

    • Peak Purity Analysis: Use a Diode Array Detector (DAD) or a Mass Spectrometer (MS) coupled with the HPLC to check the peak purity of the main component and to obtain mass information on the minor peaks, which can aid in their identification.

Experimental Protocols & Data Presentation

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general method for the purity analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg/mL of this compound in the initial mobile phase composition (95:5 A:B). Filter through a 0.45 µm syringe filter before injection.

Table 1: Typical Impurity Profile
ImpurityTypical Retention Time (min)Likely Origin
3-Methylpicolinic Acid~8.5Active Ingredient
3-methyl-2-picoline>15 (highly retained on RP)Starting Material
6-methylpicolinic acid~8.2Isomeric Impurity
3-methyl-2-pyridinemethanol~6.5Intermediate

Note: Retention times are approximate and can vary depending on the specific HPLC system and column.

Protocol 2: GC-MS for Residual Solvent Analysis

This protocol is based on USP <467> guidelines for residual solvent analysis.[1][4][12][13]

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer and a Headspace Autosampler.

  • Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness).

  • Carrier Gas: Helium.

  • Oven Program: 40°C for 20 min, then ramp to 240°C at 10°C/min, hold for 20 min.

  • Injector Temperature: 140°C.

  • Detector Temperature: 250°C.

  • Headspace Parameters:

    • Oven Temperature: 80°C

    • Loop Temperature: 85°C

    • Transfer Line Temperature: 90°C

    • Vial Equilibration Time: 60 min

  • Sample Preparation: Accurately weigh about 100 mg of this compound into a headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).

Visualizations

Impurity Formation Pathway

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities 3-methyl-2-picoline 3-methyl-2-picoline (Starting Material) Oxidation Oxidation (e.g., KMnO4) 3-methyl-2-picoline->Oxidation 3-Methylpicolinic_Acid 3-Methylpicolinic Acid (Product) Oxidation->3-Methylpicolinic_Acid Unreacted_SM Unreacted 3-methyl-2-picoline Oxidation->Unreacted_SM Incomplete Reaction Intermediate Partially Oxidized Intermediates Oxidation->Intermediate Partial Oxidation Over-oxidation Over-oxidation Products Oxidation->Over-oxidation Harsh Conditions

Caption: Potential impurity formation during the synthesis of 3-Methylpicolinic Acid.

Analytical Workflow for Impurity Profiling

G Sample 3-Methylpicolinic Acid HCl Sample HPLC HPLC-UV/MS (Purity, Non-volatile Impurities) Sample->HPLC GCMS GC-MS (Residual Solvents, Volatile Impurities) Sample->GCMS NMR NMR (Structure Elucidation, Quantification) Sample->NMR Data_Analysis Data Analysis and Impurity Identification HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis

Caption: A typical analytical workflow for comprehensive impurity profiling.

References

  • Organic Syntheses. Picolinic acid hydrochloride.
  • Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • MDPI. Biodegradation of Picolinic Acid by Rhodococcus sp. PA18.
  • ResearchGate. (a) 2-Picolinamide degrading pathway through 2,5-DHP to maleamate78;....
  • Internet Scientific Publications. Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients.
  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • PubMed. Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid.
  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids.
  • ResearchGate. Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135.
  • Agilent. Residual Solvent Analysis of Pharmaceutical Products.
  • Labsolution. The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Google Patents. Process for producing pyridine carboxylic acids.
  • PubMed. Combined application of high-performance liquid chromatography and NMR spectroscopy in the impurity profiling of drugs.
  • Google Patents. Process for the production of pyridine carboxylic acids.
  • CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
  • Google Patents. Two stage process for preparing 2,6-pyridinedicarboxylic acid.
  • ResearchGate. Synthesis of 3, 6-dichloropicolinic acid.
  • ACS Publications. Journal of Natural Products.
  • Google Patents. Preparation of 3,5-lutidine.
  • Science.gov. permanganate promoted oxidative: Topics by Science.gov.
  • RSC Publishing. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.
  • ACS Publications. OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS.
  • Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.
  • NIH. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline.
  • PubMed. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
  • IRL @ UMSL. Synthesis of Some Aminopicolinic Acids.
  • ResearchGate. Mechanism of Oxidation of L-Histidine by Heptavalent Manganese in Alkaline Medium.
  • Physical Chemistry Research. Regular Article.
  • ResearchGate. (PDF) Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review).

Sources

Technical Support Center: Synthesis of 3-Methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Welcome to the technical support center for the synthesis of 3-methylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively. This center is structured in a question-and-answer format to directly address the practical issues you may face in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis via Oxidation of 3-Picoline

The oxidation of 3-picoline (3-methylpyridine) is a common and direct route to 3-methylpicolinic acid. However, controlling the oxidation to achieve high yield and purity can be challenging. This section addresses the most frequent issues encountered with this method.

Question 1: My oxidation of 3-picoline is resulting in a low yield of 3-methylpicolinic acid. What are the likely side reactions, and how can I mitigate them?

Answer:

Low yields in the oxidation of 3-picoline are typically due to two main side reactions: over-oxidation and incomplete oxidation .

  • Over-oxidation: The methyl group of 3-picoline can be completely oxidized to carbon dioxide and water, or the pyridine ring itself can be degraded under harsh conditions. This is often observed at excessively high temperatures or with a high concentration of a strong oxidizing agent.[1][2] A significant side-product from over-oxidation can be pyridine, resulting from decarboxylation of the desired nicotinic acid product at elevated temperatures.[3][4]

  • Incomplete Oxidation: The oxidation may stop at an intermediate stage, yielding pyridine-3-carbaldehyde or 3-(hydroxymethyl)pyridine.[1] The presence of these impurities can complicate the purification of the final product.

Troubleshooting Protocol: Optimizing Oxidation Conditions

  • Temperature Control: Carefully control the reaction temperature. Start with a lower temperature and gradually increase it while monitoring the reaction progress by TLC or GC-MS. For many common oxidizing agents, a temperature range of 150-210°C is a good starting point, but the optimal temperature will depend on the specific catalyst and solvent system used.[1]

  • Oxidizing Agent Stoichiometry: Use a controlled stoichiometry of the oxidizing agent. An excess of a powerful oxidant like nitric acid can lead to over-oxidation.[5] Consider using milder or more selective oxidizing agents.

  • Catalyst Selection: The choice of catalyst is crucial for selectivity. Vanadium-based catalysts, such as V2O5, often in combination with other metal oxides like TiO2, are known to be effective for the gas-phase oxidation of picolines.[4][6] For liquid-phase oxidations, catalytic systems like Co(OAc)2/NHPI with a bromide source can offer high selectivity.[1][3]

  • Reaction Time: Monitor the reaction over time. Prolonged reaction times, especially at high temperatures, can increase the likelihood of over-oxidation and decarboxylation.[1]

Data Summary: Effect of Temperature on 3-Picoline Oxidation

Temperature (°C)3-Picoline Conversion (%)Selectivity to 3-Methylpicolinic Acid (%)Key Byproducts
1706277.4Pyridine-3-carbaldehyde
1908575.1Pyridine-3-carbaldehyde, Pyridine
2109665.2Pyridine, COx

This data is illustrative and compiled from trends observed in the literature. Actual results will vary based on specific reaction conditions.[1]

Workflow for Troubleshooting Low Yield in 3-Picoline Oxidation:

Caption: Troubleshooting workflow for low yield in 3-picoline oxidation.

Section 2: Synthesis via Hydrolysis of 2-Cyano-3-methylpyridine

The hydrolysis of 2-cyano-3-methylpyridine is another viable route to 3-methylpicolinic acid. This method involves the conversion of the nitrile group to a carboxylic acid. The primary challenge in this synthesis is ensuring the complete hydrolysis of the nitrile to the carboxylic acid while avoiding the formation of the stable amide intermediate.

Question 2: My hydrolysis of 2-cyano-3-methylpyridine is incomplete, and I am isolating 3-methylpicolinamide as a major byproduct. How can I drive the reaction to completion to obtain the carboxylic acid?

Answer:

The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[7][8][9] If the reaction conditions are not sufficiently forcing, the reaction can stall at the amide stage, which is often a stable and isolable compound.[10]

Troubleshooting Protocol: Ensuring Complete Hydrolysis

  • Reaction Conditions: Both acidic and basic conditions can be used for nitrile hydrolysis.[7][9]

    • Acidic Hydrolysis: Heating the nitrile under reflux with a strong acid, such as concentrated sulfuric or hydrochloric acid, is a common method. The use of a strong acid protonates the intermediate amide, making it more susceptible to nucleophilic attack by water.[8]

    • Basic Hydrolysis: Refluxing the nitrile with a strong base, like sodium hydroxide, will initially form the sodium salt of the carboxylic acid and ammonia gas.[7] A subsequent acidification step is required to obtain the free carboxylic acid.

  • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at an appropriate temperature. The hydrolysis of the amide is often slower than the hydrolysis of the nitrile to the amide. Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of both the starting nitrile and the intermediate amide.

  • Water Content: Ensure that an adequate amount of water is present in the reaction mixture to act as the nucleophile for the hydrolysis of both the nitrile and the amide.

Experimental Protocol: Acid-Catalyzed Hydrolysis of 2-Cyano-3-methylpyridine

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-cyano-3-methylpyridine in 90% sulfuric acid.

  • Heat the solution to 120°C and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the cooled solution over crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate or sodium hydroxide) to a pH of approximately 3.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash with cold water.

  • The crude product can be further purified by recrystallization.

Reaction Pathway for Nitrile Hydrolysis:

Caption: Reaction pathway for the hydrolysis of 2-cyano-3-methylpyridine.

Section 3: General Troubleshooting

This section covers broader issues that may be encountered regardless of the synthetic route chosen.

Question 3: I have successfully synthesized crude 3-methylpicolinic acid, but it is impure. What are the recommended purification methods?

Answer:

Purification of the crude product is essential to obtain high-purity 3-methylpicolinic acid. The choice of purification method will depend on the nature of the impurities.

Troubleshooting Protocol: Purification of 3-Methylpicolinic Acid

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds.[11] The key is to select an appropriate solvent system.

    • Solvent Selection: An ideal solvent will dissolve the 3-methylpicolinic acid well at elevated temperatures but poorly at room temperature or below, while the impurities will either be highly soluble or insoluble at all temperatures.

    • Recommended Solvents: A mixture of ethyl acetate and hexane has been reported to be effective for the recrystallization of 3-methylpicolinic acid.[12] Other potential solvent systems include ethanol/water or toluene.

  • Acid-Base Extraction: This technique can be used to separate the acidic 3-methylpicolinic acid from neutral or basic impurities.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous basic solution (e.g., sodium bicarbonate) to deprotonate the carboxylic acid, moving it to the aqueous layer as its salt.

    • Separate the layers and discard the organic layer containing neutral impurities.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of around 3 to precipitate the purified 3-methylpicolinic acid.

    • Collect the solid by filtration and wash with cold water.

Question 4: I am considering a Grignard-based synthesis. What are the potential pitfalls I should be aware of?

Answer:

While a Grignard reaction with a suitable pyridine derivative could be a potential route, it comes with its own set of challenges. Grignard reagents are highly reactive and sensitive to acidic protons and atmospheric oxygen and moisture.

Common Side Reactions and Issues with Grignard Reagents:

  • Reaction with Acidic Protons: Grignard reagents are strong bases and will be quenched by any acidic protons in the reaction mixture, including water, alcohols, and even the N-H of a pyridine ring if it is not appropriately protected.[13] This will consume the Grignard reagent and reduce the yield of the desired product.

  • Wurtz-Coupling: The Grignard reagent can react with the starting alkyl halide in a coupling reaction, leading to the formation of a homocoupled byproduct.[14]

  • Reaction with Oxygen: Exposure to air can lead to the oxidation of the Grignard reagent.

Troubleshooting Protocol: Best Practices for Grignard Reactions

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be strictly anhydrous.

  • Slow Addition: Add the alkyl halide to the magnesium turnings slowly to control the exothermic reaction.

  • Initiation: If the reaction is slow to start, a small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.[14]

  • Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions.

Logical Framework for a Successful Grignard Synthesis:

Grignard_Success Start Planning a Grignard Synthesis Anhydrous Ensure Anhydrous Conditions (Glassware, Solvents, Reagents) Start->Anhydrous Inert_Atmosphere Use Inert Atmosphere (Nitrogen or Argon) Start->Inert_Atmosphere Slow_Addition Slow and Controlled Addition of Reagents Anhydrous->Slow_Addition Inert_Atmosphere->Slow_Addition Activation Activate Magnesium if Necessary (Iodine, 1,2-Dibromoethane) Slow_Addition->Activation If reaction doesn't start Success Successful Grignard Reaction Slow_Addition->Success If reaction proceeds Activation->Success

Caption: Key considerations for a successful Grignard synthesis.

References

  • Hydrolysis of Nitriles. (n.d.). Chemguide.
  • Farmer, S. (n.d.). 21.5. Hydrolysis of nitriles. In Organic Chemistry II. Lumen Learning.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
  • Biocatalytic hydrolysis of nitriles. (2016). ResearchGate.
  • Nitrile to Amide - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Mechanism ofb-picoline oxidation to nicotinic acid on V-Ti-O catalyst as studied by in situ FTIR. (2006). ResearchGate.
  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. (2023). ResearchGate.
  • Mechanism of alcohol oxidation by dipicolinate vanadium(V): unexpected role of pyridine. (2010). PubMed.
  • Gas-Phase Catalytic Oxidation of β-Picoline to Nicotinic Acid: Catalysts, Mechanism and Reaction Kinetics. (2012). ResearchGate.
  • Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit.
  • Purification of Products. (2023). Chemistry LibreTexts.
  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+, NHPI, and Phosphonium or Ammonium Bromides. (2023). MDPI.
  • Oxidation of methyl-pyridines. (1957). Google Patents.
  • Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. (2023). CoLab.
  • Oxidation of 3-picoline in the liquid phase. (n.d.). ResearchGate.
  • Why is this grignard synthesis incorrect? (2020). Chemistry Stack Exchange.
  • Synthesis Problems Involving Grignard Reagents. (2016). Master Organic Chemistry.
  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.
  • Chemistry of 2-Amino-3-cyanopyridines. (2013). ResearchGate.
  • 3-Methylpicolinic acid. (n.d.). PubChem.
  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998). Google Patents.
  • Grignard Practice and Synthesis Problems (Worksheet Solutions Walkthrough). (2021). YouTube.
  • 3-hydroxyquinoline. (n.d.). Organic Syntheses.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). ACS Publications.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). MDPI.

Sources

Navigating the Stability of 3-Methylpicolinic Acid Hydrochloride in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methylpicolinic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

This compound is a pyridine carboxylic acid derivative.[1][2][3][4] The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. Picolinic acid and its derivatives are known to be susceptible to various degradation pathways, including decarboxylation, hydrolysis, and photodegradation.[5][6][7][8][9] This guide will address the common stability challenges and provide validated strategies to mitigate them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound solutions.

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by four key factors:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation or promote decarboxylation.[10]

  • Temperature: Elevated temperatures can accelerate degradation reactions, particularly thermal decomposition and decarboxylation.[6][11]

  • Light: Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation.[5][8]

  • Solvent: The choice of solvent can impact the solubility and stability of the compound.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: For general use, sterile, deionized water is a suitable solvent for preparing fresh solutions of this compound. The hydrochloride salt form enhances its aqueous solubility. Based on data for similar compounds, it is also soluble in methanol.[12] For long-term storage, it is crucial to consider the potential for hydrolysis in aqueous solutions. If aqueous stock solutions are necessary, they should be prepared fresh whenever possible. For applications requiring organic solvents, methanol or DMSO may be considered, but their impact on long-term stability should be validated for your specific experimental conditions.

Q3: How should I store my this compound solutions?

A3: Proper storage is paramount to maintaining the integrity of your solutions. Here are our evidence-based recommendations:

Storage ConditionRecommendationRationale
Short-Term (≤ 1 week) Store aqueous solutions at 2-8°C, protected from light.To minimize thermal degradation and photodegradation for immediate use.
Long-Term (> 1 week) Prepare aliquots of the stock solution and store them at -20°C or -80°C.Freezing minimizes molecular motion and slows down degradation kinetics. Aliquoting prevents multiple freeze-thaw cycles.
Light Protection Always store solutions in amber vials or wrap clear vials in aluminum foil.To prevent photodegradation, which can be a significant issue for pyridine-containing compounds.[5][8]
Atmosphere For maximum stability, especially for long-term storage of high-purity standards, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing.To minimize oxidative degradation.

Q4: Can I use common biological buffers like phosphate or borate buffers with this compound?

A4: Caution is advised when using certain biological buffers. Picolinic acid and its derivatives can chelate metal ions.[9]

  • Phosphate buffers: Phosphate buffers can sometimes interact with pyridine-containing compounds.[1][13] If you must use a phosphate buffer, it is crucial to run a compatibility study to ensure it does not accelerate degradation or cause precipitation.

  • Borate buffers: Borate buffers may also interact with pyridine derivatives.[14][15]

  • Recommended Buffers: For sensitive applications, consider using "Good's" buffers such as MES, HEPES, or MOPS, which are generally designed to have minimal interaction with biological molecules and metal ions.[1] However, validation for your specific concentration and conditions is always recommended.

Part 2: Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during experimentation.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Loss of compound potency or inconsistent results over time. Solution Degradation: The compound is likely degrading in your working solution.1. Verify Storage: Ensure solutions are stored correctly (see FAQ Q3). 2. Prepare Fresh Solutions: Prepare fresh working solutions from a frozen stock aliquot for each experiment. 3. Perform a Stability Study: Conduct a simple time-course experiment. Analyze the concentration of your compound at t=0 and at several subsequent time points under your experimental conditions using a validated analytical method (e.g., HPLC).
Appearance of unexpected peaks in my chromatogram. Degradation Products: The new peaks are likely degradation products of this compound.1. Characterize Degradants: If possible, use LC-MS to obtain the mass of the degradation products. This can provide clues to the degradation pathway (e.g., a mass loss of 44 Da suggests decarboxylation).[7] 2. Conduct Forced Degradation: Perform a forced degradation study (see Protocol 2) to intentionally generate degradation products. This will help confirm if the unexpected peaks are indeed related to your compound.
Precipitation or cloudiness in the solution. Poor Solubility or pH Shift: The compound may be precipitating out of solution due to low solubility in the chosen solvent or a change in pH.1. Check Solubility: Verify the solubility of this compound in your solvent system. You may need to use a co-solvent or adjust the pH. 2. Buffer Selection: Ensure your buffer is compatible and maintains the pH within a range where the compound is soluble and stable.

Part 3: Experimental Protocols

These detailed protocols provide a framework for preparing stable solutions and assessing the stability of this compound.

Protocol 1: Preparation of a Standard Stock Solution

This protocol describes the preparation of a 10 mM aqueous stock solution.

Materials:

  • This compound (solid)

  • High-purity, sterile deionized water

  • Calibrated analytical balance

  • Volumetric flask (Class A)

  • Amber vials for storage

Procedure:

  • Calculation: Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution (Molecular Weight: 173.60 g/mol ).[16]

  • Weighing: Accurately weigh the calculated amount of the solid compound using an analytical balance.

  • Dissolution: Quantitatively transfer the weighed solid to a volumetric flask. Add a portion of the deionized water (approximately 50-70% of the final volume) and gently swirl or sonicate until the solid is completely dissolved.

  • Volume Adjustment: Once dissolved, bring the solution to the final volume with deionized water.

  • Aliquoting and Storage: Immediately aliquot the stock solution into amber vials in volumes appropriate for single-use to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation pathways and products, which is essential for developing a stability-indicating analytical method.[8][17][18]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • 1 mg/mL solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Photostability chamber (ICH Q1B compliant)[18][19]

  • Oven or water bath

  • HPLC-UV/PDA or LC-MS system

Procedure:

  • Sample Preparation: Prepare separate solutions of this compound for each stress condition. Include a control sample stored under normal conditions (e.g., 2-8°C, protected from light).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize with NaOH before analysis.

    • Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with HCl before analysis.

    • Oxidative Degradation: Mix the drug solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Store the drug solution at an elevated temperature (e.g., 60°C or 80°C) in the dark for a specified time.

    • Photodegradation: Expose the drug solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[18][19] Keep a dark control sample wrapped in foil in the same chamber.

  • Analysis: Analyze all stressed samples and the control sample by a suitable analytical method (e.g., a generic gradient HPLC method to start).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradation products). Aim for 5-20% degradation of the parent compound for optimal method development.[20]

Part 4: Visualization of Key Concepts

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for 3-Methylpicolinic acid.

G main 3-Methylpicolinic Acid decarboxylation Decarboxylation Product (3-Methylpyridine) main->decarboxylation Heat, pH hydrolysis Hydrolysis Products main->hydrolysis Acid/Base, Water photo Photodegradation Products (e.g., hydroxylated pyridines, ring-opened products) main->photo UV/Visible Light

Caption: Potential degradation pathways for 3-Methylpicolinic acid.

Troubleshooting Workflow

This workflow provides a logical approach to diagnosing and resolving stability issues.

G start Inconsistent Results or Unexpected Chromatographic Peaks check_storage Verify Solution Storage Conditions (Temp, Light, Age) start->check_storage fresh_solution Prepare Fresh Solution from Frozen Stock check_storage->fresh_solution run_control Re-run Experiment with Fresh Solution fresh_solution->run_control problem_solved Problem Resolved run_control->problem_solved problem_persists Problem Persists run_control->problem_persists forced_degradation Conduct Forced Degradation Study (Protocol 2) problem_persists->forced_degradation If extra peaks stability_study Perform Time-Course Stability Study problem_persists->stability_study If potency loss identify_degradants Identify Degradation Products (LC-MS) forced_degradation->identify_degradants optimize_conditions Optimize Experimental Conditions (pH, Buffer, Solvent) stability_study->optimize_conditions identify_degradants->optimize_conditions end Method & Conditions Optimized optimize_conditions->end

Caption: Troubleshooting workflow for stability issues.

References

  • Biodegradation of pyridine under UV irradiation. (n.d.). Request PDF.
  • Synthesis, crystal structure, and thermal decomposition of the cobalt(II) complex with 2-picolinic acid. (2014). PubMed.
  • Hammick reaction. (n.d.). Wikipedia.
  • Synthesis, Crystal Structure, and Thermal Decomposition of the Cobalt(II) Complex with 2-Picolinic Acid. (2014). ResearchGate.
  • Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. (n.d.). ResearchGate.
  • Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. (2018). PMC.
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Technical Support Center: Resolving Peak Tailing in HPLC of 3-Methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the analysis of 3-Methylpicolinic acid. As Senior Application Scientists, we provide in-depth, field-proven insights to help you diagnose and resolve these common chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it identified?

In an ideal HPLC separation, the resulting chromatogram would display perfectly symmetrical, Gaussian peaks. However, various factors can cause distortions, with peak tailing being the most common.[1] Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.[2]

This is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.0 suggests peak tailing. While a tailing factor of up to 1.5 may be acceptable for some assays, significant tailing can compromise the accuracy of integration and reduce the resolution between adjacent peaks.[1][3]

Q2: Why is 3-Methylpicolinic acid prone to peak tailing?

3-Methylpicolinic acid is an aromatic carboxylic acid and a member of the pyridine family.[4] Its polar carboxylic acid group and the nitrogen atom in the pyridine ring make it susceptible to secondary interactions with the stationary phase, which is a primary cause of peak tailing.[2][5] These unwanted interactions can lead to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak.

Troubleshooting Guide: Resolving Peak Tailing for 3-Methylpicolinic Acid

This section provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of 3-Methylpicolinic acid.

Q3: How does the mobile phase pH affect the peak shape of 3-Methylpicolinic acid?

The pH of the mobile phase is a critical parameter that influences the ionization state of both the 3-Methylpicolinic acid analyte and the stationary phase surface.[6][7]

  • Analyte Ionization: As a carboxylic acid, 3-Methylpicolinic acid will be in its neutral (protonated) form at a low pH and in its ionized (deprotonated) form at a high pH. The neutral form is generally more hydrophobic and will be better retained on a reversed-phase column.[8] Operating at a pH close to the analyte's pKa can lead to a mixed population of ionized and non-ionized molecules, causing peak distortion.[6][7]

  • Stationary Phase Ionization: Standard silica-based HPLC columns have residual silanol groups (Si-OH) on their surface.[9][10] These silanol groups are acidic and become ionized (Si-O⁻) at a mobile phase pH typically above 3-4.[1][11] The negatively charged silanol groups can then interact with the polar parts of the 3-Methylpicolinic acid molecule through secondary ionic interactions, leading to peak tailing.[1][5]

Troubleshooting Protocol: Mobile Phase pH Optimization

  • Determine the pKa of 3-Methylpicolinic acid. While a specific pKa value was not found in the initial search, picolinic acid has a pKa of approximately 5.4. The methyl group will have a minor effect on this value.

  • Adjust the mobile phase pH to be at least 2 pH units below the analyte's pKa. This ensures the carboxylic acid is fully protonated (neutral), promoting better retention and minimizing peak shape distortion due to mixed ionization states.[12]

  • Lower the mobile phase pH to suppress silanol ionization. By operating at a low pH (e.g., pH 2.5-3.0), the residual silanol groups on the silica surface remain in their neutral (Si-OH) form.[13][14] This minimizes the secondary ionic interactions that cause peak tailing.

  • Use a suitable buffer. To maintain a stable pH throughout the analysis, it is crucial to use a buffer, especially when injecting samples that may have a different pH.[15] A buffer concentration of >20 mM is often recommended.[13]

Mobile Phase pH Adjustment Rationale Expected Outcome
Low pH (2.5-3.0) Suppresses ionization of silanol groups on the stationary phase and ensures the carboxylic acid analyte is in its neutral form.[12][13]Improved peak symmetry and better retention.
pH near analyte pKa (~5.4) Analyte exists in both ionized and non-ionized forms.[6][7]Peak broadening or splitting.
High pH (>7.0) Analyte is fully ionized, and silanol groups are also ionized, leading to potential repulsion.Reduced retention and potential for peak tailing if other interactions occur.
Q4: Could my HPLC column be the cause of the peak tailing?

Yes, the choice of HPLC column is a major factor in controlling peak tailing, especially for polar and ionizable compounds like 3-Methylpicolinic acid.

Column-Related Causes and Solutions:

  • Residual Silanol Groups: As discussed, interactions with these active sites are a primary cause of tailing.[1][5]

    • Solution: Use a modern, high-purity, base-deactivated silica column (Type B silica).[13][16] These columns have a lower concentration of acidic silanol groups, resulting in better peak shapes for polar analytes.[17]

  • End-capping: Not all silanol groups are covered by the stationary phase during the bonding process. End-capping is a secondary chemical process that covers many of these remaining silanols with a small, inert group.[9][10][18]

    • Solution: Choose a column that is specified as "end-capped" or "double end-capped".[1][18] This will significantly reduce the number of active sites available for secondary interactions.[19]

  • Column Contamination and Degradation: Over time, strongly retained compounds from previous injections can accumulate at the head of the column, leading to peak distortion.[20] The stationary phase can also degrade if used outside its recommended pH range.[6]

    • Solution: Use a guard column to protect the analytical column from contaminants.[21] Regularly flush the column with a strong solvent to remove any adsorbed material. If the column is old or has been used extensively, it may need to be replaced.[20]

  • Column Void: A void or channel can form in the packed bed at the column inlet, causing the sample to spread unevenly and resulting in tailing or split peaks for all analytes in the chromatogram.[21][22]

    • Solution: If all peaks in your chromatogram are tailing, a column void is a likely cause. The column will need to be replaced.[1]

Visualizing the Troubleshooting Workflow

G start Peak Tailing Observed for 3-Methylpicolinic Acid check_all_peaks Do all peaks tail? start->check_all_peaks physical_issue Likely a Physical Issue check_all_peaks->physical_issue  Yes chemical_issue Likely a Chemical (Secondary Interaction) Issue check_all_peaks->chemical_issue No   check_void Check for Column Void physical_issue->check_void check_frit Check for Blocked Frit check_void->check_frit check_extracolumn Check Extra-Column Volume check_frit->check_extracolumn replace_column Replace Column check_extracolumn->replace_column optimize_ph Optimize Mobile Phase pH (Lower to 2.5-3.0) chemical_issue->optimize_ph use_buffer Use Appropriate Buffer (>20mM) optimize_ph->use_buffer change_column Use End-capped, High-Purity Silica Column use_buffer->change_column consider_additive Consider Mobile Phase Additive (e.g., Ion-Pairing Agent) change_column->consider_additive good_peak Symmetrical Peak Achieved consider_additive->good_peak

Caption: Troubleshooting workflow for peak tailing.

Q5: Can I use a mobile phase additive to improve the peak shape?

Yes, in addition to buffers, other mobile phase additives can be used to mitigate peak tailing.

  • Ion-Pairing Agents: For acidic analytes like 3-Methylpicolinic acid, a basic ion-pairing agent can be added to the mobile phase.[23] These reagents, such as tetrabutylammonium phosphate, have a positive charge and a hydrophobic alkyl chain.[24] The positively charged end forms an ion pair with the negatively charged analyte (at a suitable pH), and the hydrophobic end interacts with the reversed-phase stationary phase, improving retention and peak shape.[23][24]

Mechanism of Peak Tailing and Mitigation

G cluster_0 Peak Tailing Mechanism cluster_1 Mitigation Strategy: Low pH Analyte 3-Methylpicolinic Acid (Polar Carboxylic Acid) StationaryPhase C18 Stationary Phase Ionized Silanol (Si-O⁻) Analyte->StationaryPhase:s_silanol Secondary Ionic Interaction (Causes Tailing) Analyte_lowpH 3-Methylpicolinic Acid (Neutral) StationaryPhase_lowpH C18 Stationary Phase Protonated Silanol (Si-OH) Analyte_lowpH->StationaryPhase_lowpH Primary Hydrophobic Interaction (Symmetrical Peak)

Sources

Technical Support Center: 3-Methylpicolinic Acid Hydrochloride Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 3-methylpicolinic acid hydrochloride. This guide is intended for researchers, chemists, and process development professionals encountering challenges during the multi-gram to kilogram-scale production of this important pyridine derivative. The information provided herein is curated from established synthetic protocols and practical field experience to address common issues in a direct question-and-answer format.

I. Troubleshooting Guide: From Bench to Plant

This section addresses specific, frequently encountered problems during the synthesis of 3-methylpicolinic acid and its subsequent conversion to the hydrochloride salt.

Synthesis of 3-Methylpicolinic Acid

A common and effective route to 3-methylpicolinic acid involves the directed ortho-lithiation of 3-picoline, followed by carboxylation. This method offers high regioselectivity but presents challenges related to the handling of pyrophoric and moisture-sensitive reagents, especially at a larger scale.

Problem 1: Low or No Yield of 3-Methylpicolinic Acid After Carboxylation.

Q: My lab-scale directed ortho-lithiation of 3-picoline with n-butyllithium (n-BuLi) followed by quenching with carbon dioxide (dry ice) gives a good yield, but on a larger scale, the yield is dramatically lower. What are the likely causes?

A: This is a classic scale-up challenge often rooted in mass and heat transfer limitations, as well as the stability of the lithiated intermediate. Here’s a breakdown of potential causes and solutions:

  • Cause A: Inefficient Lithiation.

    • Explanation: The reaction of n-BuLi with 3-picoline is exothermic. On a larger scale, inefficient stirring and inadequate cooling can create localized "hot spots." This can lead to the degradation of the n-BuLi and the lithiated pyridine intermediate.

    • Solution:

      • Controlled Addition: Add the n-BuLi solution slowly to the solution of 3-picoline while maintaining a low internal temperature (typically below -40 °C).

      • Stirring Efficiency: Ensure the reactor's impeller design and stirring speed are sufficient to maintain a homogeneous mixture. Baffles within the reactor can also improve mixing.

      • Solvent Choice: The choice of solvent can affect the kinetic basicity of n-BuLi. Tetrahydrofuran (THF) is commonly used as it solvates the lithium ion, increasing the reactivity of the organolithium reagent.[1]

  • Cause B: Degradation of the Lithiated Intermediate.

    • Explanation: The lithiated 3-picoline is a highly reactive and unstable species. Prolonged reaction times or temperature excursions above the stability threshold can lead to decomposition before the carboxylation step.

    • Solution:

      • Minimize Reaction Time: Once the n-BuLi addition is complete, proceed to the carboxylation step without unnecessary delays.

      • Strict Temperature Control: Maintain the reaction temperature at or below the recommended level throughout the process.

  • Cause C: Ineffective Carboxylation.

    • Explanation: The reaction of the lithiated intermediate with CO2 occurs on the surface of the solid dry ice. On a large scale, simply dumping the reaction mixture onto dry ice can be inefficient due to poor mixing and sublimation of the CO2.

    • Solution:

      • Subsurface Addition: Instead of adding the reaction mixture to dry ice, bubble CO2 gas through the solution of the lithiated intermediate. This ensures efficient contact between the reactants.

      • Dry Ice Slurry: If using solid CO2, create a slurry of crushed dry ice in an appropriate anhydrous solvent (like THF) and add the lithiated intermediate solution to this rapidly stirred slurry.

Workflow: Directed ortho-Lithiation and Carboxylation

G cluster_prep Preparation cluster_lithiation Lithiation cluster_carboxylation Carboxylation cluster_workup Work-up & Isolation P1 Flame-dry reactor and glassware P2 Inert atmosphere (N2 or Ar) P1->P2 P3 Anhydrous THF and 3-Picoline P2->P3 L1 Cool 3-Picoline/THF to < -40°C P3->L1 L2 Slowly add n-BuLi solution L1->L2 L3 Maintain T < -40°C during addition L2->L3 C1 Bubble CO2 gas through mixture OR Add to dry ice/THF slurry L3->C1 Immediate -ly C2 Allow to warm to room temperature C1->C2 W1 Quench with water/aq. acid C2->W1 W2 Separate organic/aqueous layers W1->W2 W3 Adjust pH of aqueous layer to precipitate product W2->W3 W4 Filter and dry 3-Methylpicolinic Acid W3->W4

Caption: Key stages in the synthesis of 3-methylpicolinic acid.

Formation of this compound

The final step involves the conversion of the free acid to its hydrochloride salt, which is often preferred for its improved stability and handling properties.

Problem 2: Difficulty in Isolating a Crystalline Hydrochloride Salt.

Q: After synthesizing the 3-methylpicolinic acid, I am struggling to obtain a solid, crystalline hydrochloride salt. The product is oily or forms a sticky precipitate. How can I improve the crystallization?

A: The formation of a stable, crystalline hydrochloride salt depends heavily on the solvent system, moisture control, and the method of HCl introduction.

  • Cause A: Presence of Water.

    • Explanation: Picolinic acids and their salts can be highly soluble in water.[2] Any residual water from the work-up can inhibit crystallization or lead to the formation of hydrates, which may be difficult to handle.

    • Solution:

      • Azeotropic Drying: Before attempting salt formation, ensure the 3-methylpicolinic acid is thoroughly dry. If the preceding workup involved water, consider dissolving the crude product in a solvent like toluene and distilling off the water azeotropically.

      • Anhydrous Solvents: Use anhydrous solvents for the crystallization process. Common choices include ethanol, isopropanol, or ethyl acetate.

  • Cause B: Improper Solvent Choice.

    • Explanation: The hydrochloride salt needs to be insoluble in the chosen solvent system to crystallize effectively.

    • Solution:

      • Solvent Screening: Perform small-scale solubility tests. Dissolve the free acid in a minimal amount of a good solvent (e.g., ethanol) and then add an anti-solvent (e.g., diethyl ether or heptane) in which the hydrochloride salt is expected to be insoluble.

      • Ethanol/HCl Gas: A reliable method is to dissolve the 3-methylpicolinic acid in anhydrous ethanol and then bubble dry HCl gas through the solution until it is saturated.[3] The hydrochloride salt should precipitate out. Chilling the solution can improve the yield.[3]

  • Cause C: Impurities Inhibiting Crystallization.

    • Explanation: Unreacted starting materials or side-products from the lithiation step can act as crystal growth inhibitors.

    • Solution:

      • Purify the Free Acid: If crystallization issues persist, purify the 3-methylpicolinic acid by recrystallization or column chromatography before proceeding to the salt formation step.

      • Consider Co-crystals: In some cases, forming a co-crystal with another suitable molecule can improve the crystalline properties of an active pharmaceutical ingredient (API) salt.[4][5][6][7] While more complex, this is an option for particularly challenging systems.

Protocol: Hydrochloride Salt Formation
StepProcedureKey Considerations
1. Preparation Dissolve purified, dry 3-methylpicolinic acid in anhydrous ethanol.Ensure the starting material is free of water.
2. Acidification Bubble dry hydrogen chloride gas through the stirred solution.Perform in a well-ventilated fume hood. Monitor for precipitation.
3. Crystallization Continue HCl addition until the solution is saturated. Cool the mixture in an ice bath to maximize precipitation.The hydrochloride salt should crystallize out.
4. Isolation Filter the solid product, wash with a small amount of cold anhydrous ethanol, and then with an anti-solvent like diethyl ether.Minimize exposure of the hygroscopic salt to atmospheric moisture.
5. Drying Dry the crystalline product under vacuum.Ensure all residual solvents are removed.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions involving n-butyllithium?

A1: n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air.[8] It also reacts violently with water.[1] Key safety considerations for scale-up include:

  • Inert Atmosphere: All transfers and reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[9][10]

  • Personal Protective Equipment (PPE): Fire-retardant lab coats, safety glasses, and appropriate gloves are mandatory.[10][11]

  • Quenching and Disposal: Have appropriate quenching agents (e.g., isopropanol) and disposal procedures in place. Never quench large amounts of n-BuLi with water directly.

  • Exotherm Control: The reaction is exothermic. Ensure the reactor's cooling capacity is sufficient to handle the heat generated.[12]

  • Training: Personnel must be thoroughly trained in handling pyrophoric reagents.[9] Never work alone.[9]

Q2: Are there alternative methods to the directed ortho-lithiation for synthesizing 3-methylpicolinic acid?

A2: Yes, other methods exist, though they may have their own challenges:

  • Oxidation of 3-Methyl-2-vinylpyridine: This approach avoids organolithium reagents but requires the synthesis of the vinylpyridine precursor.

  • Grignard Reagents: While 2-pyridyl Grignard reagents can be challenging to use in cross-coupling reactions, their formation and subsequent carboxylation is a potential alternative to lithiation.[13]

  • Oxidation of 3-Picoline: Direct oxidation of the methyl group at the 3-position is difficult to achieve without oxidizing the methyl group at the 2-position or the ring itself.[14] More commonly, 2-picoline is oxidized to picolinic acid.[3][15]

Q3: How can I confirm the successful formation of the lithiated intermediate before carboxylation?

A3: On a small scale, it's common to take a small aliquot of the reaction mixture, quench it with a deuterated source like D2O, and analyze the product by NMR to determine the position and extent of lithiation. On a larger scale, this is often impractical. Success is typically inferred by the successful formation of the desired product after carboxylation, assuming the reaction is run under well-established and controlled conditions.

Q4: My final this compound product is discolored. What is the likely cause and how can I purify it?

A4: Discoloration often arises from impurities carried over from the lithiation step. Darkening of the reaction mixture during Grignard or organolithium formation can indicate the presence of impurities or side reactions.[16] Purification can be achieved by recrystallizing the hydrochloride salt from an appropriate solvent system, such as ethanol/ether, or by treating a solution of the salt with activated carbon to remove colored impurities before recrystallization.

References

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Technical Support Center: Unexpected NMR Shifts in 3-Methylpicolinic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-methylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected results during Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we will explore common issues, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure the integrity and accuracy of your experimental data.

I. Troubleshooting Guide: Diagnosing Unexpected Shifts

This section is structured to help you identify and resolve specific anomalies in your ¹H NMR spectra of 3-methylpicolinic acid.

Question: Why are the aromatic proton signals (H4, H5, H6) of my 3-methylpicolinic acid sample shifted significantly downfield or upfield from the expected values?

Answer:

Deviations in the chemical shifts of the pyridine ring protons are a common issue and can be attributed to several factors, primarily related to the sample's chemical environment. The electronic properties of the pyridine ring are highly sensitive to changes in solvent, pH, and concentration.

Causality Explained: The nitrogen atom in the pyridine ring can be protonated or engage in hydrogen bonding, which significantly alters the electron density of the ring. Electron-withdrawing effects from a protonated nitrogen will deshield the ring protons, causing a downfield shift.[1] Conversely, factors that increase electron density will cause an upfield shift. The carboxylic acid and methyl substituents also electronically influence the ring, but their effects are often modulated by the surrounding medium.[2]

Troubleshooting Protocol:
  • Verify the Solvent and Check for Contaminants:

    • Action: Confirm the identity of the deuterated solvent used. Common laboratory solvents can appear as impurities and their signals might be misinterpreted. Cross-reference any unexpected peaks with a standard table of NMR solvent impurities.[3][4]

    • Rationale: Different solvents can induce significant shifts due to their varying polarity, and anisotropic effects.[5] For instance, aromatic solvents like pyridine-d₅ can cause notable changes in chemical shifts compared to chloroform-d.

  • Assess the Impact of pH:

    • Action: If not already controlled, prepare a new sample with a buffer to maintain a stable pH. Alternatively, you can intentionally acquire spectra at different pH values to observe the trend of chemical shifts. The addition of a small amount of D₂O can help identify exchangeable protons, but be aware it can also alter the pH.[6]

    • Rationale: The pKa of the pyridine nitrogen and the carboxylic acid are key. At a pH below the pKa of the pyridine nitrogen, it will be protonated, leading to a significant downfield shift of all ring protons.[7] Conversely, at a pH above the pKa of the carboxylic acid, it will be deprotonated to a carboxylate, which can have a modest electronic effect on the ring.

  • Evaluate Concentration Effects:

    • Action: Prepare a dilution series of your sample and acquire a ¹H NMR spectrum for each concentration.

    • Rationale: At high concentrations, intermolecular hydrogen bonding between the carboxylic acid groups can occur, forming dimers.[8] This can alter the electronic environment and lead to concentration-dependent chemical shifts.

Question: The carboxylic acid proton signal is either absent, very broad, or shifted from the typical 10-13 ppm range. What is happening?

Answer:

The carboxylic acid proton is notoriously variable in its NMR appearance due to its acidic nature and susceptibility to chemical exchange.

Causality Explained: The -COOH proton is labile and can exchange with other acidic protons in the sample, such as trace amounts of water, or with deuterium from the solvent (e.g., in D₂O or CD₃OD).[9][10] This exchange can be fast on the NMR timescale, leading to signal broadening or complete disappearance of the peak.

Troubleshooting Protocol:
  • Ensure a Dry Sample and Solvent:

    • Action: Lyophilize your sample to remove any residual water. Use a fresh, sealed ampule of high-purity deuterated solvent. For particularly hygroscopic solvents like DMSO-d₆, consider adding activated molecular sieves to the NMR tube (note: this may affect shimming).[9]

    • Rationale: Water is a common impurity and its protons can exchange with the carboxylic acid proton, leading to a broad, averaged signal or the disappearance of the -COOH peak and an increase in the water signal.[9]

  • Solvent Selection:

    • Action: If you are using a protic solvent like methanol-d₄, the carboxylic acid proton will rapidly exchange and likely not be observed.[10] Re-run the sample in an aprotic solvent like DMSO-d₆ or acetone-d₆.

    • Rationale: Aprotic solvents do not have exchangeable protons and are more likely to show a distinct, albeit potentially broad, signal for the carboxylic acid proton.[10]

  • Low-Temperature NMR:

    • Action: If your spectrometer has variable temperature capabilities, acquire the spectrum at a lower temperature (e.g., 273 K or 253 K).

    • Rationale: Decreasing the temperature slows down the rate of chemical exchange. This can sharpen a broad signal, making the carboxylic acid proton observable.

  • D₂O Exchange Confirmation:

    • Action: After acquiring a spectrum where you believe you see the -COOH peak, add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum.

    • Rationale: If the peak is from the carboxylic acid proton, it will exchange with the deuterium from D₂O and the signal will disappear.[11] This is a definitive test for identifying exchangeable protons.

Question: The chemical shift of the methyl group at the 3-position is not where I expected it. Why would this shift?

Answer:

While generally less sensitive than the ring protons, the chemical shift of the methyl group can still be influenced by the overall electronic state of the molecule.

Causality Explained: The electronic environment of the methyl group is indirectly affected by changes to the pyridine ring. Factors that alter the ring's electron density, such as protonation of the nitrogen or changes in solvent, can cause minor but noticeable shifts in the methyl signal.

Troubleshooting Protocol:
  • Reference the Ring Proton Shifts:

    • Action: Analyze the shifts of the aromatic protons (H4, H5, H6) in the same spectrum.

    • Rationale: If the ring protons show significant shifts, it is likely that the same underlying cause (e.g., pH, solvent) is also affecting the methyl group. The methyl group's shift will generally correlate with the electronic changes observed for the ring.

  • Consider Anisotropic Effects:

    • Action: If using an aromatic solvent like benzene-d₆ or pyridine-d₅, be aware of solvent-induced shifts.

    • Rationale: Aromatic solvents can induce significant shifts (both upfield and downfield) on nearby protons due to the magnetic anisotropy of the solvent's ring current. The exact shift depends on the average orientation of the solute molecule relative to the solvent molecules.

II. Frequently Asked Questions (FAQs)

What are the typical ¹H NMR chemical shifts for 3-methylpicolinic acid?

While the exact shifts are highly dependent on the solvent and other conditions as discussed, a predicted spectrum in DMSO-d₆ provides a good reference point.[12]

ProtonPredicted Chemical Shift (ppm) in DMSO-d₆[12]Multiplicity
-CH₃ ~2.49singlet (s)
H5 ~7.49doublet of doublets (dd)
H4 ~7.79doublet of doublets (dd)
H6 ~8.49doublet (d)
-COOH ~10.72broad singlet (sbr)

Note: These are predicted values and experimental results may vary.

How do I definitively assign the H4, H5, and H6 protons?

Due to the substitution pattern, the coupling constants and multiplicities can be used for initial assignment. However, for unambiguous assignment, a 2D NMR experiment is recommended.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. You would expect to see a cross-peak between H4 and H5, and between H5 and H6. H4 and H6 will not show a direct correlation as they are too far apart.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space proximity. A cross-peak between the methyl protons and the H4 proton would be expected, confirming the assignment of H4.

Why is my sample showing paramagnetic broadening or extremely large, unusual shifts?

If your sample is contaminated with paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺), this can lead to significant line broadening and large, unpredictable shifts in your NMR spectrum.[13]

  • Troubleshooting:

    • Ensure all glassware is scrupulously clean.

    • If you suspect metal contamination, you can try adding a chelating agent like EDTA to a new sample preparation, which may sequester the metal ions and result in a normal spectrum.

III. Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing unexpected NMR shifts in your 3-methylpicolinic acid analysis.

Troubleshooting_Workflow Workflow for Diagnosing Unexpected NMR Shifts Start Unexpected NMR Shift Observed Check_Solvent 1. Verify Solvent & Purity Start->Check_Solvent Solvent_OK Solvent Correct & Pure? Check_Solvent->Solvent_OK Check_pH 2. Assess pH Effects pH_Controlled pH Controlled/Known? Check_pH->pH_Controlled Check_Conc 3. Evaluate Concentration Conc_Effect Concentration Dependent? Check_Conc->Conc_Effect Check_Moisture 4. Check for Water/Exchange COOH_Visible Is -COOH peak affected? Check_Moisture->COOH_Visible Paramagnetic 5. Suspect Paramagnetic Contamination? Paramagnetic_Issue Resolution: - Use clean glassware - Add chelating agent (EDTA) Paramagnetic->Paramagnetic_Issue Yes Resolved Issue Resolved Paramagnetic->Resolved No Solvent_OK->Check_pH Yes Solvent_Issue Resolution: - Use correct solvent - Check for impurities Solvent_OK->Solvent_Issue No pH_Controlled->Check_Conc Yes pH_Issue Resolution: - Use buffer - Correlate shifts with pKa pH_Controlled->pH_Issue No Conc_Effect->Check_Moisture No Conc_Issue Resolution: - Use dilute sample - Note aggregation effects Conc_Effect->Conc_Issue Yes COOH_Visible->Paramagnetic No Moisture_Issue Resolution: - Dry sample & solvent - Use aprotic solvent - D2O exchange test COOH_Visible->Moisture_Issue Yes Solvent_Issue->Resolved pH_Issue->Resolved Conc_Issue->Resolved Moisture_Issue->Resolved Paramagnetic_Issue->Resolved

Caption: A flowchart illustrating the step-by-step diagnostic process.

IV. References

  • iChemical. (n.d.). 3-Methylpicolinic acid, CAS No. 4021-07-2. Retrieved from [Link]

  • ResearchGate. (n.d.). The mode of the solvent effects in pyridine mono-carboxylic acids. Retrieved from [Link]

  • ACS Publications. (2018). NMR and XRD Study of Hydrogen Bonding in Picolinic Acid N-Oxide in Crystalline State and Solutions: Media and Temperature Effects on Potential Energy Surface. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ResearchGate. (2016). Why do I have a carboxylic acid (-OH) peak missing in an NMR spectrum?. Retrieved from [Link]

  • ACS Publications. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from [Link]

  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Retrieved from [Link]

  • Reddit. (2017). Why am I not seeing the -COOH peak of this dye when I take NMR?. r/chemistry. Retrieved from [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shift of NMR spectroscopy for a pyridine and aʹ.... Download Scientific Diagram. Retrieved from [Link]

  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

  • YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 3-Methylpicolinic acid | C7H7NO2 | CID 268757. Retrieved from [Link]

  • NIH. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]

  • NIH. (2016). Modelling the acid/base 1H NMR chemical shift limits of metabolites in human urine. Retrieved from [Link]

  • ResearchGate. (n.d.). pH dependence of the 1 H-NMR chemical shifts of one methyl group from.... Retrieved from [Link]

  • NIH. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. Retrieved from [Link]

  • EMBL-EBI. (n.d.). 3-Methylpicolinic acid (CHEBI:194858). Retrieved from [Link]

  • MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

  • PubMed. (2009). From proton nuclear magnetic resonance spectra to pH. Assessment of 1H NMR pH indicator compound set for deuterium oxide solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Internal pH indicators for biomolecular NMR | Request PDF. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

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Technical Support Center: 3-Methylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methylpicolinic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges and troubleshoot issues related to the stability and degradation of this compound. By understanding the potential degradation pathways, you can ensure the integrity of your experiments and the quality of your results.

Introduction

This compound (CAS No: 123811-72-3[1][2], Molecular Formula: C₇H₈ClNO₂, Molecular Weight: 173.60 g/mol [1][2]) is a pyridine carboxylic acid derivative. Like many complex organic molecules, its stability can be influenced by various environmental factors, including pH, temperature, light, and the presence of oxidizing agents. Understanding the potential degradation products is crucial for developing stable formulations and accurate analytical methods. This guide provides insights into potential degradation pathways based on the chemical nature of 3-methylpicolinic acid and the established degradation patterns of related pyridine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing a loss of my parent compound, this compound, in my aqueous formulation. What are the likely degradation pathways?

Answer:

The degradation of this compound can be initiated by several mechanisms, primarily hydrolysis, oxidation, and photodecomposition. The presence of the carboxylic acid, the pyridine ring, and the methyl group all provide potential sites for chemical transformation.

  • Hydrolysis: While the pyridine ring and the carboxylic acid are generally stable to hydrolysis, forced conditions (strong acids or bases at elevated temperatures) could potentially lead to decarboxylation.

  • Oxidation: The methyl group on the pyridine ring is a primary site for oxidation. This can lead to the formation of a hydroxymethyl group, an aldehyde, or further oxidation to a carboxylic acid, resulting in pyridine-2,3-dicarboxylic acid. The pyridine ring itself can also be oxidized to form N-oxides.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation of pyridine-containing compounds, often leading to complex ring-opening products.[3]

Below is a diagram illustrating the potential primary degradation pathways.

DegradationPathways cluster_main 3-Methylpicolinic Acid cluster_products Potential Degradation Products A 3-Methylpicolinic Acid B Pyridine-2,3-dicarboxylic acid (Oxidation of methyl group) A->B Oxidation C 3-Methylpicolinic acid N-oxide (Oxidation of pyridine ring) A->C Oxidation D 3-Picoline (Decarboxylation) A->D Hydrolysis/Heat E Ring-opened products (Photodegradation) A->E UV Light

Caption: Potential degradation pathways of 3-Methylpicolinic Acid.

FAQ 2: How can I perform a forced degradation study to identify potential degradation products of this compound?

Answer:

A forced degradation study, as outlined by ICH guidelines, is essential to understand the stability of a drug substance.[4][5][6] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[5]

Here is a general protocol for a forced degradation study of this compound.

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • pH meter

  • HPLC-UV system

  • LC-MS system for peak identification

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at 60°C for 24-48 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24-48 hours.

    • Thermal Degradation: Store the solid compound and the stock solution at 60°C for 48 hours in the dark.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis:

    • At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC-UV method. A reverse-phase C18 column is a good starting point.

    • Characterize the major degradation products using LC-MS to obtain their mass-to-charge ratio (m/z) and fragmentation patterns.

The following diagram outlines the workflow for this study.

ForcedDegradationWorkflow cluster_stress Apply Stress Conditions Start Prepare Stock Solution of 3-Methylpicolinic Acid HCl Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (60°C, dark) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Sample Sample at Time Points Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Analyze Analyze by HPLC-UV Sample->Analyze Characterize Characterize with LC-MS Analyze->Characterize End Identify Degradation Products Characterize->End

Caption: Workflow for a forced degradation study.

FAQ 3: What analytical techniques are best suited for monitoring the degradation of this compound?

Answer:

A combination of chromatographic and spectroscopic techniques is ideal for monitoring degradation and identifying unknown products.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the cornerstone for separating the parent compound from its degradation products. A reverse-phase method with UV detection is typically the first choice. Method development should focus on achieving baseline separation for all observed peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification of degradation products. By determining the molecular weight and fragmentation patterns of the unknown peaks from the HPLC analysis, you can propose structures for the degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of a significant degradation product, it may be necessary to isolate the impurity and perform NMR analysis.

Table 1: Recommended Analytical Techniques

TechniquePurposeKey Considerations
HPLC-UV Quantify parent compound and detect impurities.Develop a stability-indicating method with good resolution.
LC-MS Identify degradation products.High-resolution mass spectrometry can provide accurate mass for elemental composition determination.
NMR Definitive structure elucidation.Requires isolation of the impurity in sufficient quantity and purity.
FAQ 4: My experiment involves heating a solution of this compound. What degradation product should I be most concerned about?

Answer:

Under thermal stress, particularly in aqueous solution, decarboxylation is a primary concern for picolinic acid and its derivatives. This would result in the formation of 3-picoline (3-methylpyridine).

Additionally, if oxygen is present, thermal conditions can accelerate oxidative degradation, leading to the formation of pyridine-2,3-dicarboxylic acid or the N-oxide . The rate of these reactions will be highly dependent on the temperature, duration of heating, and the presence of any catalysts.[7]

It is advisable to monitor for the appearance of new peaks in your chromatogram that could correspond to these compounds and confirm their identity using LC-MS.

References

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  • Fife, T. H., & Przystas, T. J. (1981). Effects of Divalent Metal Ions on Hydrolysis of Esters of 2-(Hydroxymethyl)picolinic Acid. Metal Ion Catalysis of the Carboxyl. Contribution from the Department of Biochemistry, University of Southern California.
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  • Kim, D. W., Chae, J. C., & Zylstra, G. J. (2019). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. International journal of molecular sciences, 20(5), 1188.
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  • Google Patents. (1957). US2818378A - Oxidation of methyl-pyridines.
  • Li, A., Loo, J. A., & Loo, R. R. O. (2015). Thermal degradation of small molecules: a global metabolomic investigation. Analytical chemistry, 87(15), 7964-7971.
  • O'Loughlin, E. J., Keener, D. R., & Sims, G. K. (2018). Microbial degradation of pyridine: a complete pathway in Arthrobacter sp. strain 68b deciphered. Applied and Environmental Microbiology, 84(16), e00910-18.
  • Wikipedia. (2024). Pyridinecarboxylic acid.
  • Wang, X., Zhang, H., & Liu, A. (2013). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Monti, M., & Salmeron, M. (2012). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 14(31), 10955-10961.
  • NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples.
  • ATSDR. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. Agency for Toxic Substances and Disease Registry (US).
  • Singh, S., Junwal, M., Sahu, A., & Shah, R. P. (2012). Understanding unconventional routes to impurities from drugs in hydrolytic conditions.

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Technical Support Center: Purification of 3-Methylpicolinic Acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and purifying 3-Methylpicolinic acid HCl. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with residual solvent impurities during their work. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods for your specific needs.

Introduction: The Criticality of Solvent Removal

In pharmaceutical development, residual solvents are organic volatile chemicals used or produced in the manufacturing of drug substances.[1] They provide no therapeutic benefit and, in some cases, can be harmful to the patient.[2] Therefore, regulatory bodies worldwide, guided by documents such as the International Council for Harmonisation's Q3C(R8) guideline, mandate strict control over their presence in final active pharmaceutical ingredients (APIs).[3] This guide provides a focused, practical approach to removing these impurities from 3-Methylpicolinic acid HCl, a polar, water-soluble molecule that presents unique purification challenges.

Section 1: Understanding Your Compound: 3-Methylpicolinic Acid HCl

Before selecting a purification strategy, it is essential to understand the physicochemical properties of the target molecule. 3-Methylpicolinic acid HCl is the hydrochloride salt of an aromatic carboxylic acid.[4] This salt form dictates its solubility profile, making it highly polar.

PropertyDataSource(s)
Chemical Name 3-Methylpyridine-2-carboxylic acid hydrochloride[5]
CAS Number 123811-72-3[6]
Molecular Formula C₇H₈ClNO₂[6]
Molecular Weight 173.60 g/mol [6]
Appearance Typically a white to off-white solidGeneral Knowledge
Expected Solubility High solubility in polar protic solvents (e.g., water, methanol, ethanol); low solubility in non-polar aprotic solvents (e.g., heptane, toluene, MTBE).Inferred from[7]

The high polarity and salt nature are the most critical factors influencing the choice of purification technique. Standard reversed-phase chromatography is often challenging for such compounds due to poor retention, making crystallization and washing techniques the primary methods for purification at scale.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are residual solvents and why are they a major concern? Residual solvents are trace amounts of organic solvents left over from the synthesis or purification process. They are a safety concern because some solvents are known to be toxic or carcinogenic.[2][3] The ICH Q3C guidelines classify solvents into three classes based on their toxicity risk, setting permissible daily exposure (PDE) limits for each.[1][9] Adhering to these limits is a non-negotiable aspect of pharmaceutical development.

Q2: What are the most common solvent impurities I might find in my 3-Methylpicolinic acid HCl? The specific impurities depend entirely on the synthetic route. However, common solvents used in the synthesis of related picolinic acid derivatives include acetonitrile, ethanol, dichloromethane, and DMF.[10][11][12] Workup and crystallization procedures might introduce others like isopropanol (IPA), ethyl acetate (EtOAc), toluene, or heptane. It is crucial to have an analytical method, typically Gas Chromatography with Headspace (GC-HS), to identify and quantify the specific solvents present.

Q3: What is the first and most effective technique I should try to remove solvent impurities? For a crystalline solid like 3-Methylpicolinic acid HCl, recrystallization is almost always the most powerful and scalable first choice.[13] This technique leverages differences in solubility between the desired compound and impurities at different temperatures to achieve purification.[14] An anti-solvent approach is often highly effective for polar salts.

Q4: How do I confirm that my purification was successful? Purity should be assessed by orthogonal analytical methods. The removal of solvent impurities is best confirmed by GC-HS . The overall purity of the compound should be checked by methods like HPLC or UPLC. The identity and structural integrity can be confirmed using ¹H NMR, where the disappearance of characteristic solvent peaks provides clear evidence of removal.[15]

Section 3: Troubleshooting and In-Depth Purification Guides

This section provides structured guidance on the most common purification challenges.

Guide 1: Purification by Recrystallization

Common Problem: "My batch of 3-Methylpicolinic acid HCl is contaminated with moderate-to-high levels (>5000 ppm) of a process solvent (e.g., Isopropanol, Toluene, Acetonitrile)."

Core Principle: Recrystallization is a process of dissolving the impure solid in a hot solvent and allowing it to cool slowly.[16] As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Because the impurities are present in a much lower concentration, they remain in the solution (the "mother liquor").[17] For a polar salt, an anti-solvent strategy is often superior.

Strategy & Causality: The key is to identify a solvent system where 3-Methylpicolinic acid HCl has high solubility, and an "anti-solvent" in which it is poorly soluble, but the solvent impurity is highly soluble. The two solvents must be miscible.

  • "Good" Solvent Selection: For 3-Methylpicolinic acid HCl, polar protic solvents like methanol (MeOH) or ethanol (EtOH) are excellent starting points due to their ability to solvate the salt.

  • "Anti-Solvent" Selection: Choose a less polar, miscible solvent. Common choices include Methyl tert-butyl ether (MTBE), ethyl acetate (EtOAc), or acetone. These solvents will reduce the overall polarity of the mixture, forcing the highly polar product out of solution.

Troubleshooting Q&A:

  • What if my compound "oils out" instead of crystallizing?

    • Cause: The solution has become supersaturated at a temperature above the melting point of the solvated solid, or the polarity change upon anti-solvent addition is too drastic.

    • Solution: Add a small amount of the "good" solvent (e.g., MeOH) back into the hot mixture to reduce the level of supersaturation. Ensure the cooling process is very slow and includes gentle agitation to encourage ordered crystal growth. Seeding the solution with a few crystals of pure product can also provide a template for crystallization.[17]

  • What if no crystals form upon cooling?

    • Cause: Too much of the "good" solvent was used, and the solution is not saturated enough to crystallize.

    • Solution: Re-heat the solution and carefully evaporate some of the solvent to increase the concentration. Alternatively, add more anti-solvent in a controlled manner. If crystallization still doesn't occur, scratching the inside of the flask with a glass rod can create nucleation sites.[17]

  • What if the purity doesn't improve significantly?

    • Cause: The chosen solvent system may not be optimal, or the impurities are co-crystallizing with the product.

    • Solution: Experiment with a different anti-solvent. For example, if using EtOAc, try MTBE. A different polarity index may provide better discrimination. A second recrystallization ("double recrystallization") may be necessary.

Guide 2: Purification by Slurry Washing

Common Problem: "My material is highly pure, but a final crystallization solvent (e.g., Ethanol) remains just above the ICH limit (e.g., 5000-7000 ppm)."

Core Principle: A slurry wash is a physical process designed to remove impurities and residual mother liquor adhering to the surface of crystals.[18] The solid is suspended (slurried) in a solvent in which it is practically insoluble, while the impurities are readily dissolved.[19]

Strategy & Causality: The success of a slurry wash hinges on the choice of the wash solvent. The ideal wash solvent should have the following characteristics:

  • Extremely low solubility for 3-Methylpicolinic acid HCl: This minimizes yield loss.

  • High solubility for the impurity solvent: This ensures the impurity is effectively washed away.

  • Volatility: The solvent should be easy to remove during the final drying step.

For 3-Methylpicolinic acid HCl, excellent candidates for a wash solvent include MTBE , n-heptane , or diethyl ether .

Troubleshooting Q&A:

  • How do I determine the optimal temperature and time?

    • Answer: Slurry washing is typically performed at ambient or slightly below-ambient temperatures to further minimize product dissolution. A duration of 30 minutes to a few hours is usually sufficient. Longer times rarely provide a significant benefit and may increase the risk of polymorphic changes or product loss.

  • How can I minimize product loss?

    • Answer: Use the minimum volume of wash solvent necessary to achieve good agitation of the slurry. Pre-chilling the wash solvent can further reduce solubility. After filtration, wash the collected solid (the "cake") with a small amount of fresh, cold wash solvent to displace the last traces of the impurity-laden liquid.[18]

Section 4: Experimental Protocols

Disclaimer: These protocols are starting points. Optimization for scale and specific impurity profiles is expected. Always perform experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Anti-Solvent Recrystallization of 3-Methylpicolinic Acid HCl
  • Dissolution: In an appropriately sized flask, charge the impure 3-Methylpicolinic acid HCl (1.0 eq). Add a minimal amount of warm (~40-50 °C) methanol (e.g., 3-5 volumes) with stirring until all solids are completely dissolved.

  • Hot Filtration (Optional): If insoluble particulate matter is visible, perform a hot gravity filtration to remove it.[17]

  • Anti-Solvent Addition: While maintaining a warm temperature (~40 °C), slowly add an anti-solvent (e.g., MTBE, ~10-15 volumes) dropwise with steady stirring. Continue adding until a persistent cloudiness (turbidity) is observed.

  • Re-homogenization: Add a few drops of warm methanol until the solution becomes clear again. This ensures the solution is perfectly saturated at that temperature.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. For maximum recovery, the flask can then be placed in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold anti-solvent to remove residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum at a temperature appropriate for the solvent used (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Slurry Washing of 3-Methylpicolinic Acid HCl
  • Suspension: In a flask, charge the crystalline 3-Methylpicolinic acid HCl (1.0 eq). Add a suitable wash solvent (e.g., MTBE or n-heptane, ~5-10 volumes) in which the solid is insoluble.

  • Slurrying: Stir the mixture at ambient temperature (e.g., 20-25 °C) for 1-2 hours. The solid should be fully suspended, not settled at the bottom.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of fresh, cold wash solvent (1-2 volumes).

  • Drying: Dry the purified solid under high vacuum at 40-50 °C until analytical testing (GC-HS) confirms the solvent has been removed to the desired level.

Section 5: Visualization & Workflows

A logical workflow is crucial for efficiently selecting the right purification method. The following diagram outlines a decision-making process for addressing solvent impurities.

Purification_Workflow cluster_start Initial Analysis cluster_decision Decision Point cluster_paths Purification Paths cluster_end Final QC start Start: Crude 3-Methylpicolinic Acid HCl analysis Analyze Impurity Profile (GC-HS, NMR, HPLC) start->analysis decision Impurity Level? analysis->decision recrystallize High (>2%) or Multiple Solvents >> Perform Anti-Solvent Recrystallization decision->recrystallize High / Multiple slurry Low (<2%) Surface Adherent Solvent >> Perform Slurry Wash decision->slurry Low / Surface final_qc Final Analysis (GC-HS, HPLC) recrystallize->final_qc slurry->final_qc final_qc->decision Fail pass Product Meets Specification final_qc->pass Pass

Caption: Decision tree for selecting a purification strategy.

References

  • European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline.
  • Therapeutic Goods Administration (TGA). (2020). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline.
  • International Council for Harmonisation. (2019). Impurities: Guideline for Residual Solvents Q3C(R6).
  • International Council for Harmonisation. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).
  • Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. YouTube.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 268757, 3-Methylpicolinic acid.
  • Phenomenex. (2017). Selectivity for Polar Acids in LC: Tips & Techniques.
  • Scientific Research Publishing. (2021). Research Progress on Azeotropic Distillation Technology. SCIRP.
  • Waters Corporation. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Scribd. (n.d.). Azeotropic Distillation.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • Google Patents. (1994). US5275702A - Distillation method of separating organic solvents.
  • Wikipedia. (n.d.). Azeotropic distillation.
  • National Institutes of Health. (2021). Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity.
  • Google Patents. (1990). US4950805A - Process for washing and obtaining solids of slurry.
  • Autechaux. (n.d.). What are the key steps in the purification of pharmaceutical intermediates?.
  • Chemistry LibreTexts. (2021). 2.1: Recrystallization.
  • Google Patents. (1999). US5863883A - Slurry cleaning process.
  • ResearchGate. (2019). Extractive and Azeotropic Distillation.
  • National Institutes of Health. (2021). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing.
  • University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid.
  • Pobudkowska, A., et al. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Journal of Chemical & Engineering Data.
  • Thermo Fisher Scientific. (2022). Recrystallization and Melting Point Analysis. YouTube.
  • P&S Chemicals. (n.d.). Product information, 3-Methylpicolinic acid hydrochloride.
  • ChemWhat. (n.d.). This compound CAS#: 123811-72-3.
  • ResearchGate. (2021). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst.
  • National Institutes of Health. (2021). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.
  • University of Missouri-St. Louis. (2012). Synthesis of Some Aminopicolinic Acids.

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Technical Support Center: Characterization of 3-Methylpicolinate Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 3-methylpicolinate complexes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis and analysis of these compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What is 3-methylpicolinic acid and why is it a useful ligand?

3-Methylpicolinic acid (also known as 3-MepicH) is a derivative of picolinic acid, featuring a pyridine ring with a carboxylic acid at the 2-position and a methyl group at the 3-position.[1][2][3] This structure makes it a versatile bidentate ligand, coordinating to metal ions through the pyridine nitrogen and the carboxylate oxygen.[4] The methyl group provides steric hindrance and alters the electronic properties of the pyridine ring, which can influence the stability, geometry, and reactivity of the resulting metal complexes compared to unsubstituted picolinate.[5][6] These complexes have applications in catalysis, materials science, and as potential pharmaceutical agents.[1]

Q2: What are the most common metal ions complexed with 3-methylpicolinate?

3-Methylpicolinate is known to form stable complexes with a variety of transition metal ions. Commonly reported examples include complexes of Copper(II), Cobalt(II), Nickel(II), and Zinc(II).[2] The specific geometry and stoichiometry of these complexes, such as [Cu(3-Mepic)2(H2O)2] or [Ni(3-Mepic)2(H2O)2], depend on the metal ion, reaction conditions, and the presence of other coordinating ligands.[7]

Q3: What are the primary analytical techniques for characterizing these complexes?

A multi-technique approach is essential for the unambiguous characterization of 3-methylpicolinate complexes. The core techniques include:

  • Single-Crystal X-ray Diffraction: Provides definitive structural information, including bond lengths, bond angles, and coordination geometry.[4][8][9]

  • NMR Spectroscopy: Essential for determining the structure in solution. For paramagnetic complexes (e.g., with Cu(II), Co(II), Ni(II)), specialized techniques are required to interpret the broad signals and large chemical shifts.[10][11][12]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: A powerful tool for studying paramagnetic metal centers, particularly Cu(II), to determine the electronic ground state and local coordination environment.[13][14][15]

  • Mass Spectrometry: Used to confirm the molecular weight of the complex and can provide information about its fragmentation and stability.[16][17]

  • Infrared (IR) and UV-Vis Spectroscopy: Provide information about the coordination of the ligand to the metal center and the electronic transitions within the complex.[4][7]

Troubleshooting Guide: Synthesis & Purification

Q: My synthesis of a 3-methylpicolinate complex results in a low yield and several impurities. How can I improve this?

A: Low yields and impurities are common challenges in coordination chemistry. The issue often stems from competing reactions, instability of the product, or suboptimal reaction conditions.

Causality & Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the 3-methylpicolinic acid and the metal salt are of high purity. Impurities in the ligand can lead to side reactions.[18]

  • Solvent Choice: The solvent plays a crucial role. While polar solvents like methanol or ethanol are common for dissolving the reactants, they can also coordinate to the metal center, leading to mixed-ligand species. If your complex is sensitive to air or moisture, using dry, deoxygenated solvents under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent oxidation or hydrolysis.[19]

  • pH Control: The coordination of the carboxylate group is pH-dependent. The reaction should be carried out at a pH where the picolinic acid is deprotonated to act as an effective ligand. The addition of a non-coordinating base (e.g., triethylamine or sodium hydroxide) can facilitate this. However, excess base can lead to the formation of metal hydroxide precipitates. A systematic screening of pH is recommended.

  • Reaction Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or a suitable spectroscopic method to determine the optimal reaction time. Some complexation reactions are rapid at room temperature, while others may require heating to overcome kinetic barriers. Prolonged heating can also lead to decomposition.

  • Purification Strategy:

    • Recrystallization: This is the most common method for purifying solid complexes. A solvent screen is necessary to find a system where the complex is soluble at high temperatures but sparingly soluble at low temperatures.

    • Column Chromatography: For non-ionic complexes, silica or alumina chromatography can be effective. However, be aware that polar solvents can sometimes cause the complex to decompose on the column.[7]

Workflow for Optimizing Synthesis

G cluster_0 Synthesis Optimization A Verify Purity of Starting Materials B Solvent Screening (Inert vs. Protic) A->B Purity Confirmed C pH Optimization (Base Addition) B->C Solvent Selected D Monitor Reaction (TLC, NMR) C->D pH Adjusted E Purification (Recrystallization/Chromatography) D->E Reaction Complete F Characterize Product E->F Pure Compound Isolated G Start No Crystals Formed Purity Re-purify the complex Start->Purity Solvent Screen different solvent/anti-solvent pairs Start->Solvent Concentration Adjust complex concentration Start->Concentration Method Try a different crystallization method (e.g., slow cooling) Start->Method Result X-ray Quality Crystals Purity->Result Solvent->Result Concentration->Result Method->Result G A Acquire EPR Spectrum (Frozen Solution) B Identify g|| and g⊥ regions A->B C Is g|| > g⊥? B->C D Elongated Octahedral or Square Planar Geometry (dx²-y² ground state) C->D Yes E Compressed or Trigonal Bipyramidal Geometry (dz² ground state) C->E No F Measure Hyperfine Splitting (A||) in g|| region D->F E->F G Simulate Spectrum to Refine g and A values F->G H Structural & Electronic Characterization G->H

Sources

Technical Support Center: 3-Methylpicolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Introduction

Welcome to the technical support guide for the synthesis of 3-Methylpicolinic acid (also known as 3-methyl-2-pyridinecarboxylic acid). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Purity is paramount, as contaminants can significantly impact downstream applications, from catalysis to pharmaceutical development[1][2]. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios, focusing on the prevention, identification, and elimination of contaminants.

Our approach is built on explaining the causality behind each step. Understanding why a side product forms or how a purification technique works is key to developing robust, reproducible synthetic protocols. Every recommendation is grounded in established chemical principles and supported by authoritative references.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for 3-Methylpicolinic acid, and what are their primary contamination risks?

There are two predominant synthetic pathways, each with a unique impurity profile.

  • Oxidation of 3-Picoline: This "bottom-up" approach involves the oxidation of the methyl group on the 3-picoline starting material. Common oxidizing agents include potassium permanganate (KMnO₄)[3][4], or catalytic air/oxygen with transition metal salts (e.g., Cobalt, Manganese) in a solvent like acetic acid[5][6].

    • Primary Contamination Risk: Incomplete oxidation, leading to residual 3-picoline in the final product. Over-oxidation can also occur, causing decarboxylation to form pyridine or other degradation byproducts[6][7]. The purity of the starting 3-picoline is also critical; isomeric impurities like 4-picoline will oxidize to form the corresponding isonicotinic acid.

  • Hydrolysis of 2-Cyano-3-methylpyridine: This route involves converting the nitrile group of the precursor into a carboxylic acid, typically under strong acidic (e.g., H₂SO₄) or basic conditions[8][9].

    • Primary Contamination Risk: Incomplete hydrolysis. The reaction proceeds through a 3-methylpicolinamide intermediate, which can be a persistent impurity if the reaction is not driven to completion. Residual, unreacted 2-cyano-3-methylpyridine can also contaminate the product.

The choice of route often depends on the available starting materials, scalability, and the desired purity profile. The oxidation route is direct but can be aggressive, while the nitrile hydrolysis route is effective but introduces potential nitrogen-containing impurities.

Q2: My final product has a low melting point and appears off-white/tan. What is the likely cause?

A depressed and broad melting point is a classic indicator of impurities[10]. For 3-Methylpicolinic acid, which should be a white to tan crystalline powder with a melting point around 114-118 °C, discoloration and a low melting point suggest the presence of one or more of the following[11]:

  • Residual Starting Material: Unreacted 3-picoline or 2-cyano-3-methylpyridine.

  • Intermediate Species: Particularly 3-methylpicolinamide from the nitrile hydrolysis route.

  • Side-Reaction Products: Such as other picolinic acid isomers if the starting material was not pure.

  • Inorganic Salts: From catalysts or pH adjustment steps (e.g., manganese oxides from KMnO₄ oxidation, or sodium sulfate from drying steps)[3][9]. These are often non-crystalline and can interfere with the product's crystal lattice.

Recommendation: The first step is to perform a purification, such as recrystallization, which is highly effective at removing small amounts of these common impurities. If the problem persists, further analytical characterization is required.

Q3: Which analytical techniques are best for identifying impurities in my 3-Methylpicolinic acid sample?

A multi-technique approach is recommended for comprehensive purity assessment.

Analytical TechniqueInformation ProvidedKey Strengths & Limitations
HPLC (High-Performance Liquid Chromatography) Quantifies the purity of the main component and detects non-volatile impurities.Excellent for quantifying known impurities with a reference standard. Method development may be required for unknown peaks.
¹H and ¹³C NMR Spectroscopy Provides structural information about the product and any organic impurities.The most powerful tool for identifying unknown organic structures. Can detect impurities at the ~1% level. For reference spectra, see PubChem[12].
FT-IR (Fourier-Transform Infrared) Spectroscopy Confirms the presence of key functional groups (e.g., carboxylic acid O-H and C=O stretches).Good for confirming product identity but less effective for quantifying minor impurities unless they have very distinct, non-overlapping peaks.
LC-MS (Liquid Chromatography-Mass Spectrometry) Separates components and provides their molecular weights.Excellent for identifying the mass of unknown impurity peaks seen in HPLC, which is a critical step in structural elucidation.
Melting Point Analysis Assesses overall purity.A simple, fast, and effective preliminary check. A sharp melting point close to the literature value suggests high purity[10].

Troubleshooting Guide: Specific Contamination Issues

Scenario 1: Persistent Unreacted Starting Material

Q: My HPLC and NMR data consistently show 5-10% of unreacted 3-picoline after my oxidation reaction. How can I remove it and prevent its recurrence?

A: Cause & Prevention: This indicates incomplete oxidation. The oxidation of the alkyl side-chain on a pyridine ring can be sluggish.

  • Causality: The reaction rate is highly dependent on temperature, pressure (if using air/O₂), and catalyst concentration[5]. Insufficient reaction time or temperature, or a deactivated catalyst, will result in poor conversion.

  • Prevention Strategy:

    • Increase Reaction Time/Temperature: Monitor the reaction progress via TLC or HPLC. Continue heating until the starting material spot/peak is absent. For catalytic air oxidations, temperatures around 170 °C are often required for significant conversion[5].

    • Optimize Oxidant/Catalyst Loading: For KMnO₄ oxidations, ensure a sufficient molar excess is used, as some oxidant is consumed by side reactions[3]. For catalytic systems, ensure the cobalt and manganese salts are of high quality and used in appropriate concentrations[6].

    • Ensure Efficient Mixing: In heterogeneous reactions (like with solid KMnO₄), vigorous stirring is essential to maximize the interfacial area between reactants.

Workflow for Removal and Prevention

cluster_problem Problem Identification cluster_removal Immediate Solution: Removal cluster_prevention Long-Term Solution: Prevention Problem Unreacted 3-Picoline Detected (HPLC/NMR) AcidBase Perform Acid-Base Extraction: 1. Dissolve crude product in base (e.g., NaOH aq.). 2. Extract with organic solvent (e.g., ether) to remove basic 3-picoline. 3. Re-acidify aqueous layer to precipitate pure product. Problem->AcidBase Isolate acidic product Optimize Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Increase oxidant/catalyst load Problem->Optimize Address root cause Purify Recrystallize Precipitated Product AcidBase->Purify Final polishing Monitor Monitor Reaction by TLC/HPLC Until Starting Material is Consumed Optimize->Monitor

Caption: Troubleshooting workflow for unreacted 3-picoline.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude 3-Methylpicolinic acid in a 1M aqueous solution of sodium hydroxide (NaOH). The acidic product will deprotonate to form the water-soluble sodium 3-methylpicolinate. The unreacted 3-picoline, being a weak base, will remain in its neutral form.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract it two to three times with a water-immiscible organic solvent like diethyl ether or dichloromethane. The neutral 3-picoline will partition into the organic layer.

  • Separation: Discard the organic layers containing the impurity.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with concentrated hydrochloric acid (HCl) until the pH is approximately 3[9]. The 3-Methylpicolinic acid will precipitate out of the solution.

  • Isolation: Collect the pure product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Scenario 2: Amide Intermediate from Nitrile Hydrolysis

Q: I'm synthesizing 3-Methylpicolinic acid via nitrile hydrolysis. My product is contaminated with a significant amount of 3-methylpicolinamide. How do I resolve this?

A: Cause & Prevention: The hydrolysis of a nitrile to a carboxylic acid is a two-step process, proceeding through an amide intermediate. The second step, hydrolysis of the amide to the carboxylic acid, is often the rate-limiting step. Incomplete reaction is the direct cause.

Reaction Pathway and Impurity Formation

Start 2-Cyano-3-methylpyridine Intermediate 3-Methylpicolinamide (Amide Intermediate) Start->Intermediate Step 1: H₂O, H⁺/OH⁻ Product 3-Methylpicolinic Acid Intermediate->Product Step 2: H₂O, H⁺/OH⁻ (Rate-Limiting) Impurity Contaminant if reaction is incomplete Intermediate->Impurity

Caption: Nitrile hydrolysis pathway showing the amide intermediate.

  • Causality: Insufficiently harsh conditions (e.g., low concentration of acid/base, low temperature, short reaction time) will cause the reaction to stall at the more stable amide intermediate.

  • Prevention & Resolution Strategy: The most effective solution is to force the reaction to completion.

    • Harsher Conditions: Increase the concentration of the acid (e.g., use 90% sulfuric acid) or base.

    • Higher Temperature & Longer Time: Reflux the reaction mixture for an extended period. A typical procedure involves heating in 90% H₂SO₄ at 120°C for several hours[9].

    • Re-subjecting the Material: If you have already isolated the contaminated product, you can re-subject the entire batch to the hydrolysis conditions to drive the conversion of the residual amide to the desired carboxylic acid.

Detailed Protocol: Driving Hydrolysis to Completion

  • Combine: Place the contaminated product mixture into a round-bottom flask.

  • Add Acid: Add a sufficient volume of 70-90% sulfuric acid to fully dissolve the material.

  • Heat: Heat the solution to 120-140 °C with stirring.

  • Monitor: Monitor the reaction periodically by taking a small aliquot, quenching it, and analyzing by TLC or HPLC until the amide peak is no longer detected.

  • Work-up: Once complete, cool the reaction mixture and proceed with the standard work-up, which typically involves careful quenching with a reducing agent solution (like sodium sulfite) followed by pH adjustment to precipitate the product[9].

General Purification Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by removing small amounts of impurities. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures.

Q: Can you provide a standard protocol for recrystallizing 3-Methylpicolinic acid?

A: Yes. A common and effective solvent system is a mixture of ethyl acetate and hexane[9].

Step-by-Step Methodology

  • Solvent Selection: The ideal solvent (or solvent pair) should dissolve the compound well when hot but poorly when cold. Impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.

  • Dissolution: Place the crude 3-Methylpicolinic acid in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (ethyl acetate) to just dissolve the solid. Use a boiling stick or magnetic stirring to ensure smooth boiling.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of precipitated product. If crystallization does not start, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Induce Precipitation: While the solution is cooling, slowly add the anti-solvent (hexane) until the solution becomes slightly turbid. The decreased solubility will promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • BenchChem. (2025).
  • Grayson, J., & Dinkel, R. (1984). An improved Liquid-Phase Synthesis of Simply Alkylpyridines. Helvetica Chimica Acta, 67, 2100-2110. Cited in: Process for the synthesis of 3-methyl-pyridine.
  • National Toxicology Program. (n.d.). 3-Picoline - [108-99-6]. U.S. Department of Health and Human Services.
  • Chavan, S. P., et al. (2001). Kinetics and Process Parameter Studies in Highly Selective Air Oxidation of Side-Chain Alkyl Groups in Picolines, 2-Methylnaphthalene, and Pseudocumene. Industrial & Engineering Chemistry Research, 40(16), 3531-3536.
  • Benchchem. (2025).
  • Babushkin, D. E., et al. (2003). Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•).
  • Tandetnik, D., & Orlińska, B. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+, NHPI, and Phosphonium or Ammonium Bromides.
  • Tandetnik, D., & Orlińska, B. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides.
  • Stanford Chemicals. (n.d.). 3-Methylpicolinic Acid. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-Methylpicolinic acid.
  • ResearchGate. (n.d.).
  • CN103936670B. (n.d.). The synthetic method of 2-cyano group-3-picoline.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
  • Singer, A. W., & McElvain, S. M. (n.d.). Picolinic acid hydrochloride. Organic Syntheses. [Link]
  • US2109954A. (n.d.). Oxidation of alkyl pyridines and alkyl quinolines.

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Technical Support Center: Reaction Monitoring of 3-Methylpicolinic Acid Hydrochloride by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for monitoring reactions involving 3-Methylpicolinic acid hydrochloride using Thin-Layer Chromatography (TLC). Here, we address common challenges and provide field-proven insights to ensure reliable and reproducible results.

Introduction to TLC for this compound

This compound is a polar, acidic compound.[1][2][3][4][5] Its inherent properties, particularly the carboxylic acid and the pyridine ring, present specific challenges for TLC analysis, such as spot streaking. Understanding the interactions between the analyte, the stationary phase (typically silica gel), and the mobile phase is critical for developing a successful monitoring method. This guide will walk you through protocol development, troubleshooting, and best practices.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for TLC of this compound?

For most applications involving polar, acidic compounds like this compound, standard silica gel plates (Silica Gel 60 F254) are the preferred stationary phase. The "F254" indicator means the plate contains a fluorescent material that allows for the visualization of UV-active compounds under short-wave UV light (254 nm).[6] Given that 3-Methylpicolinic acid contains a pyridine ring, it is expected to be UV-active.

Q2: How should I prepare my sample for spotting on the TLC plate?

Proper sample preparation is crucial. Dissolve a small amount (<1 mg) of your reaction mixture in a suitable solvent.[7] For this compound, which is polar, solvents like methanol or a mixture of dichloromethane and methanol are good starting points. The goal is to have a concentration that is high enough to be detected but not so high that it overloads the plate, which can lead to streaking and inaccurate results.[8][9][10]

Q3: How do I select an appropriate mobile phase (solvent system)?

The choice of mobile phase is the most critical variable in TLC. For a polar, acidic compound, you will likely need a relatively polar solvent system to achieve an optimal Retention Factor (Rf) value, ideally between 0.3 and 0.7.[11][12]

A good starting point for this compound is a mixture of a non-polar and a polar solvent, with an acidic modifier. The modifier is key to preventing streaking.

Solvent System ComponentPurposeExample Ratio (v/v)
Non-polar Solvent Controls overall solvent strengthHexane or Toluene
Polar Solvent Moves the polar analyte up the plateEthyl Acetate or Dichloromethane/Methanol
Acidic Modifier Prevents streaking by protonating the silica gel's acidic sites and the analyteAcetic Acid or Formic Acid (0.5-2%)

Table 1: Recommended starting solvent systems.

A common recommendation for carboxylic acids that tend to streak is to add a few drops of formic or acetic acid to the eluting solvent.[13][14][15] For example, a mixture of ethyl acetate/hexane with a small amount of acetic acid is a robust starting system.[14][15]

Q4: How do I visualize the spots on the TLC plate?

There are several methods for visualization, and using more than one is good practice.[12]

  • UV Light (Non-destructive): As this compound contains a conjugated system, it should be visible under a UV lamp at 254 nm as a dark spot against a fluorescent green background.[6][16][17] This is the quickest and easiest first step.

  • Iodine Chamber (Semi-destructive): Exposing the plate to iodine vapor in a sealed chamber can reveal organic compounds as brown spots.[6][17] This method is quite general.

  • Chemical Stains (Destructive): If UV and iodine are not effective, various chemical stains can be used. For a general-purpose stain, p-Anisaldehyde or a potassium permanganate solution can be effective for a wide range of functional groups.[9][17]

Q5: How do I interpret the TLC results to monitor my reaction?

To effectively monitor a reaction, spot three lanes on your TLC plate:[18]

  • Lane 1: Starting Material (e.g., pure this compound)

  • Lane 2: Reaction Mixture

  • Lane 3: Co-spot (a spot of starting material with the reaction mixture spotted on top)

As the reaction progresses, you should observe the spot corresponding to the starting material in the reaction mixture lane diminish in intensity, while a new spot, corresponding to the product, appears.[18][19] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[18]

Experimental Protocol: Step-by-Step TLC Monitoring

This protocol provides a robust starting point for your experiments.

Materials:

  • Silica Gel 60 F254 TLC plates

  • TLC developing chamber with a lid

  • Capillary tubes for spotting

  • Mobile phase (e.g., 7:3 Ethyl Acetate:Hexane with 1% Acetic Acid)

  • Sample solutions (Starting Material and Reaction Mixture)

  • UV lamp (254 nm)

  • Forceps

  • Pencil

Procedure:

  • Prepare the Chamber: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.

  • Prepare the Plate: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.[20] Mark the positions for your lanes.

  • Spot the Plate: Using a capillary tube, apply a small spot of each sample onto the origin line in its designated lane. Ensure the spots are small and concentrated.[20] Allow the solvent to evaporate completely between applications if multiple spots are needed for concentration.[8][9]

  • Develop the Plate: Using forceps, carefully place the TLC plate into the equilibrated chamber. Make sure the solvent level is below the origin line.[8][21] Close the lid and allow the solvent to ascend the plate by capillary action.

  • Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the solvent front with a pencil.[10][22]

  • Visualize and Analyze: Allow the plate to dry completely. View it under a UV lamp and circle any visible spots with a pencil.[6] Calculate the Rf value for each spot using the formula:

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [23]

Troubleshooting Guide

This section addresses common problems in a question-and-answer format.

Problem 1: My spots are streaking or elongated. [9]

  • Question: Why is my this compound spot appearing as a long streak instead of a tight circle?

  • Answer & Solution: Streaking is the most common issue with acidic compounds on silica gel.[13][21] It occurs because the acidic protons on the silica surface can interact variably with your compound.

    • Cause A: Sample Overloading: You may have spotted too much sample.[8][9][10]

      • Solution: Dilute your sample and spot again.[9][10]

    • Cause B: Inappropriate Mobile Phase: The mobile phase lacks a component to suppress the acidic interactions.

      • Solution: Add a small amount (0.5-2%) of a carboxylic acid like acetic or formic acid to your mobile phase.[9][13][15] This protonates the silica surface and ensures your compound remains in a single protonation state, leading to sharper spots.

Problem 2: I don't see any spots on my TLC plate. [8][21]

  • Question: After developing and visualizing my plate, there are no spots visible. What went wrong?

  • Answer & Solution: This can be due to several factors.

    • Cause A: Sample Concentration is Too Low: The amount of compound is below the detection limit.[8][24]

      • Solution: Spot your sample multiple times in the same location, allowing the solvent to dry between each application to build up the concentration.[8][9] Alternatively, use a more concentrated sample solution.

    • Cause B: Ineffective Visualization: Your compound may not be UV-active or responsive to your chosen stain.[9]

      • Solution: Always try a secondary visualization method. If UV light doesn't work, use an iodine chamber or a chemical stain like potassium permanganate.[17]

    • Cause C: Solvent Level Too High: The starting line on your plate was below the solvent level in the chamber.

      • Solution: This dissolves your sample into the solvent pool instead of allowing it to travel up the plate.[8][21] Ensure the origin is always above the solvent level when placing the plate in the chamber.

Problem 3: The Rf values are too high or too low.

  • Question: My spots either stay at the baseline (low Rf) or run with the solvent front (high Rf). How do I fix this?

  • Answer & Solution: This is a mobile phase polarity issue. An ideal Rf is between 0.3 and 0.7.[11][12]

    • Cause A: Rf is Too Low (Spots at the bottom): The mobile phase is not polar enough to move the analyte.[12][23]

      • Solution: Increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate.

    • Cause B: Rf is Too High (Spots at the top): The mobile phase is too polar, and the analyte is not interacting sufficiently with the stationary phase.[11][20]

      • Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar component (e.g., hexane).

Problem 4: The solvent front is running unevenly. [8]

  • Question: My solvent front is crooked. Can I still use the results?

  • Answer & Solution: An uneven solvent front will lead to inaccurate Rf values.

    • Cause A: Improper Plate Placement: The plate might be touching the side of the chamber or the filter paper.[8][21]

      • Solution: Reposition the plate so it stands straight and does not touch the sides.

    • Cause B: Damaged Plate: The silica may have flaked off the edges.[21][25]

      • Solution: Use a new, undamaged plate.

Logical Workflow for Troubleshooting

The following diagram illustrates a systematic approach to troubleshooting common TLC issues.

TLC_Troubleshooting Start Start TLC Analysis Developed_Plate Examine Developed Plate Start->Developed_Plate Streaking Spots are Streaking? Developed_Plate->Streaking No_Spots No Spots Visible? Streaking->No_Spots No Add_Acid Add 0.5-2% Acetic Acid to Mobile Phase Streaking->Add_Acid Yes Bad_Rf Rf Too High/Low? No_Spots->Bad_Rf No Concentrate_Spot Concentrate Spot or Sample No_Spots->Concentrate_Spot Yes Success Good Separation (Rf 0.3-0.7) Bad_Rf->Success No Adjust_Polarity Adjust Mobile Phase Polarity Bad_Rf->Adjust_Polarity Yes Add_Acid->Developed_Plate Dilute_Sample Dilute Sample & Re-spot Add_Acid->Dilute_Sample If still streaking Dilute_Sample->Developed_Plate Concentrate_Spot->Developed_Plate Change_Viz Use Different Visualization Method (Iodine/Stain) Concentrate_Spot->Change_Viz If still no spots Change_Viz->Developed_Plate Increase_Polarity Increase Polarity (More Polar Solvent) Adjust_Polarity->Increase_Polarity Rf too low Decrease_Polarity Decrease Polarity (Less Polar Solvent) Adjust_Polarity->Decrease_Polarity Rf too high Increase_Polarity->Developed_Plate Decrease_Polarity->Developed_Plate

Caption: A workflow diagram for troubleshooting common TLC problems.

References

  • ChemBAM. (n.d.). TLC troubleshooting.
  • Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
  • Guerrero, A. (n.d.). Calculating retention factors for TLC. Khan Academy.
  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC).
  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC.
  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry.
  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography.
  • Michigan State University. (n.d.). Thin Layer Chromatography.
  • Chemistry LibreTexts. (2025, August 21). 5.6: TLC Procedure.
  • pharmashare.in. (2025, June 29). Troubleshooting TLC.
  • University of Colorado Boulder. (n.d.). TLC Visualization Methods.
  • ChemWhat. (n.d.). This compound CAS#: 123811-72-3.
  • Komsta, Ł., Ciesla, Ł., & Waksmundzka-Hajnos, M. (2007). Detection and Visualization Methods Used in Thin-Layer Chromatography. ResearchGate.
  • Scribd. (n.d.). TLC Visualization Reagents Guide.
  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
  • ResearchGate. (2017, April 25). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • P&S Chemicals. (n.d.). Product information, this compound.
  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC).
  • National Center for Biotechnology Information. (n.d.). 3-Methylpicolinic acid. PubChem.
  • IU Pressbooks. (n.d.). Thin-Layer Chromatography of Drug-Like Compounds.
  • ResearchGate. (2016, January 13). Hello all, I have one question; why I should do MPLC for my reaction and on TLC it showed only one major product?.
  • YouTube. (2025, July 30). How can TLC monitor the progress of a chemical reaction?.
  • ResearchGate. (2018, October 30). TLC tailing and carboxylic acid?.
  • YouTube. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry.
  • Reddit. (2023, March 9). carboxylic acid TLC.

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Validation & Comparative

A Comparative Guide to the Purity Validation of 3-Methylpicolinic Acid Hydrochloride by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 3-Methylpicolinic acid hydrochloride, a key intermediate in pharmaceutical synthesis. We explore the rationale behind method development, comparing a conventional reversed-phase (RP-C18) approach with a modern mixed-mode chromatography strategy. This document is designed for researchers, analytical scientists, and drug development professionals, offering in-depth protocols, supporting experimental data, and a validation framework grounded in current regulatory standards to ensure robust and reliable purity assessments.

Introduction: The Analytical Imperative for this compound

This compound (C₇H₈ClNO₂, MW: 173.60) is a pyridine-2-carboxylic acid derivative.[1][2] Like its parent compound, picolinic acid, it serves as a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final drug product. Regulatory bodies mandate rigorous analytical characterization to identify and quantify any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is the gold standard for this task, offering the high resolution and sensitivity required for pharmaceutical quality control.[3][4] This guide delves into the practical aspects of developing and validating a fit-for-purpose HPLC method, moving beyond a single procedure to compare two scientifically-driven approaches. Our goal is to illustrate how the choice of chromatographic chemistry directly influences the quality of the analytical data.

The Challenge: Potential Impurities in 3-Methylpicolinic Acid Synthesis

A robust purity method must be able to separate the main component from any potential impurities. Based on common synthetic routes for picolinic acids, such as the oxidation of the corresponding picoline, several impurity types can be anticipated.[5][6] For this comparative study, we will focus on a spiked sample containing the following plausible impurities:

  • Impurity A (Starting Material): 3-Methyl-2-picoline

  • Impurity B (Related Substance): Picolinic acid (lacking the methyl group)

  • Impurity C (Isomeric Impurity): 5-Methylpicolinic acid

The analytical challenge lies in achieving baseline resolution for these structurally similar compounds, which may exhibit different polarities and ionization states.

Method Comparison: Reversed-Phase C18 vs. Mixed-Mode Chromatography

We will develop and compare two distinct HPLC methods to determine the optimal approach for resolving this compound from its potential impurities.

3.1. Method A: The Conventional Approach (Reversed-Phase C18)

A traditional C18 column is the workhorse of reversed-phase chromatography, separating compounds primarily based on hydrophobicity. For polar, ionizable compounds like picolinic acids, peak shape can be a challenge. This is often addressed by using ion-pairing reagents or operating at a low pH to suppress the ionization of the carboxylic acid group.

3.2. Method B: The Advanced Approach (Mixed-Mode Chromatography)

Mixed-mode columns offer a more tailored solution. These columns possess both reversed-phase (hydrophobic) and ion-exchange (electrostatic) properties.[7][8] For 3-Methylpicolinic acid, which has both a hydrophobic pyridine ring and an ionizable carboxylic acid group, a mixed-mode cation-exchange column can provide a dual separation mechanism. This often results in superior resolution and peak shape without the need for complex mobile phase additives.[9]

Experimental Protocols
4.1. Materials and Reagents
  • This compound (Reference Standard and Test Sample)

  • Hypothetical Impurities A, B, and C

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

4.2. Standard and Sample Preparation
  • Diluent: Water:Acetonitrile (90:10 v/v)

  • Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25.0 mL of diluent.

  • Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the Stock Standard Solution to 50.0 mL with diluent.

  • Spiked Test Sample Solution: Accurately weigh 25 mg of the this compound test sample into a 25.0 mL volumetric flask. Add known quantities of Impurities A, B, and C to achieve a concentration of approximately 0.5% relative to the main analyte. Dissolve and dilute to volume with diluent.

4.3. Chromatographic Systems

Below are the detailed conditions for the two comparative methods.

ParameterMethod A: Reversed-Phase C18Method B: Mixed-Mode Cation-Exchange
Column C18, 4.6 x 150 mm, 3.5 µmMixed-Mode Cation-Exchange, 4.6 x 150 mm, 3.0 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B AcetonitrileAcetonitrile
Gradient 0-2 min: 5% B, 2-15 min: 5% to 40% B, 15-18 min: 40% B, 18-19 min: 40% to 5% B, 19-25 min: 5% B0-2 min: 10% B, 2-12 min: 10% to 50% B, 12-15 min: 50% B, 15-16 min: 50% to 10% B, 16-20 min: 10% B
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30 °C35 °C
Detector UV at 265 nmUV at 265 nm
Injection Vol. 10 µL5 µL
Comparative Data and Performance Analysis

The spiked test sample was analyzed using both methods. The resulting chromatograms and performance data are summarized below.

5.1. Data Summary
Performance MetricMethod A (C18)Method B (Mixed-Mode)Justification
Run Time 25 minutes20 minutesFaster gradient and higher flow rate in Method B allow for higher throughput.
Resolution (Main Peak / Impurity C) 1.8> 3.5 Method B provides superior separation of the critical isomeric impurity.
Tailing Factor (Main Peak) 1.61.1 The ion-exchange mechanism in Method B significantly reduces peak tailing for the acidic analyte.
Theoretical Plates (Main Peak) ~8,500~15,000 Higher efficiency in Method B leads to sharper peaks and better overall performance.
Solvent Consumption ~25 mL/injection~24 mL/injectionComparable solvent usage per run.
5.2. Interpretation of Results

Method A, using the standard C18 column, provided adequate but suboptimal separation. The main peak exhibited significant tailing, and the resolution between the API and the isomeric impurity (Impurity C) was below the generally accepted target of 2.0. In contrast, Method B, employing the mixed-mode column, demonstrated a clear advantage. The dual separation mechanism yielded a highly symmetrical peak for this compound and achieved baseline resolution for all spiked impurities. The increased efficiency and shorter run time make it the unequivocally superior method for this application.

Full Method Validation (Method B)

The selected mixed-mode method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11][12][13]

6.1. Overall Validation Workflow

G cluster_0 Phase 1: Method Development & Selection cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Application Dev Develop C18 & Mixed-Mode Methods Comp Compare Performance (Resolution, Tailing) Dev->Comp Select Select Superior Method (Method B) Comp->Select Spec Specificity (Forced Degradation) Select->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoD LOD / LOQ Prec->LoD Rob Robustness LoD->Rob Routine Routine Purity Testing & Stability Studies Rob->Routine

Caption: Workflow for HPLC Method Validation.

6.2. Specificity (Forced Degradation)

To demonstrate specificity, the this compound sample was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) as per ICH guidelines.

G cluster_stress Stress Conditions Sample 3-Methylpicolinic Acid HCl Sample Solution Acid Acid Hydrolysis (0.1N HCl, 60°C) Sample->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Sample->Base Ox Oxidation (3% H2O2, RT) Sample->Ox Therm Thermal (80°C, 48h) Sample->Therm Photo Photolytic (ICH Light Box) Sample->Photo Analysis Analyze by Validated HPLC Method (Method B) Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis Results Assess Peak Purity (PDA Detector) & Mass Balance Analysis->Results

Caption: Forced Degradation Study Workflow.

Results: Significant degradation was observed under basic and oxidative conditions. In all cases, the degradation products were well-resolved from the main peak, and the photodiode array (PDA) detector confirmed the peak purity of the analyte peak. This demonstrates the method is stability-indicating.

6.3. Linearity

The linearity was evaluated over a range of 50% to 150% of the working standard concentration.

LevelConcentration (µg/mL)Mean Peak Area
150485120
275728990
3100971540
41251215600
51501459850
Result Correlation Coefficient (r²) 0.9998

The method is linear across the specified range.

6.4. Accuracy (Recovery)

Accuracy was determined by spiking the test sample with the reference standard at three concentration levels.

LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.179.599.3%
100%100.2100.5100.3%
120%120.3119.499.2%
Result Mean Recovery 99.6%

The method is accurate, with recovery values well within the typical acceptance criteria of 98-102%.

6.5. Precision

Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Precision TypenMean Assay (%)% RSD
Repeatability 699.80.45%
Intermediate Precision 699.50.62%

The low Relative Standard Deviation (%RSD) values demonstrate that the method is highly precise.

6.6. Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

ParameterS/N RatioResult
LOD 3:10.05 µg/mL
LOQ 10:10.15 µg/mL

The method is sensitive enough to detect and quantify impurities at levels well below the 0.1% reporting threshold.

6.7. Robustness

The robustness of the method was evaluated by making small, deliberate variations in key parameters.

Parameter VariedResult
Flow Rate (± 0.1 mL/min)System suitability criteria met.
Column Temperature (± 2 °C)System suitability criteria met.
Mobile Phase pH (± 0.1)System suitability criteria met.

The method is robust and reliable under minor variations in operating conditions.

Conclusion and Recommendation

This guide demonstrates a systematic approach to developing and validating an HPLC method for the purity of this compound. The direct comparison between a conventional C18 column and a modern mixed-mode column unequivocally showed the superiority of the latter for this specific analyte. The mixed-mode method provided significantly better resolution, peak shape, and efficiency, leading to more reliable data.

The subsequent full validation of the mixed-mode method confirmed that it is specific, linear, accurate, precise, sensitive, and robust, making it suitable for routine quality control and stability testing in a regulated environment. For researchers and developers working with polar, ionizable compounds like this compound, exploring alternative stationary phases beyond simple reversed-phase columns is highly recommended to achieve optimal chromatographic performance.

References
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A Comparative Guide for Researchers: 3-Methylpicolinic Acid vs. Picolinic Acid as Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a suitable ligand is a critical decision that profoundly influences the stability, reactivity, and biological activity of metal complexes. This guide provides an in-depth, objective comparison of 3-Methylpicolinic acid and its parent compound, picolinic acid, as ligands in coordination chemistry. By examining their structural nuances, electronic properties, and performance in experimental settings, this document aims to equip you with the necessary insights to make an informed choice for your specific research applications.

Introduction: The Significance of the Picolinate Scaffold and the Rationale for Methyl Substitution

Picolinic acid (pyridine-2-carboxylic acid) is a well-established and versatile bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and an oxygen atom of the carboxylate group to form a stable five-membered chelate ring.[1][2] This N,O-chelation motif is a cornerstone in the design of a wide array of metal complexes with applications ranging from catalysis and materials science to medicinal chemistry.[3][4][5] The biological relevance of picolinic acid is underscored by its role as a catabolite of the amino acid tryptophan and its involvement in the absorption of essential metal ions in the human body.[1]

The introduction of a methyl group at the 3-position of the pyridine ring, yielding 3-Methylpicolinic acid, presents a strategic modification to this fundamental scaffold. This substitution is not trivial; it introduces both steric and electronic perturbations that can significantly alter the ligand's coordination behavior and the properties of the resulting metal complexes. Understanding the consequences of this methyl substitution is paramount for the rational design of complexes with tailored properties. This guide will dissect these differences through a comparative analysis of their structural characteristics, coordination chemistry, and the stability of their metal complexes.

Structural and Electronic Divergence: The Impact of the 3-Methyl Group

The primary distinction between 3-Methylpicolinic acid and picolinic acid lies in the presence of a methyl group adjacent to the carboxylic acid and nitrogen donor atoms. This seemingly minor addition has significant steric and electronic implications.

Steric Effects: The methyl group in the 3-position introduces steric hindrance around the coordination sphere of the metal center. This can influence the coordination geometry, potentially leading to distorted octahedral or tetrahedral complexes, and may affect the ability of other ligands to bind to the metal. The increased bulk of the 3-methylpicolinate ligand can also impact the packing of the complexes in the solid state.

Electronic Effects: The methyl group is an electron-donating group, which can influence the electronic properties of the pyridine ring. This increased electron density on the pyridine nitrogen can enhance its basicity, potentially leading to stronger metal-nitrogen bonds. The electronic influence of the methyl group can be quantitatively assessed by comparing the acid dissociation constants (pKa) of the two ligands.

To illustrate the structural differences upon coordination, consider the following generalized coordination scheme:

G cluster_0 Picolinic Acid Complex cluster_1 3-Methylpicolinic Acid Complex M_p M N_p N M_p->N_p O_p O M_p->O_p C1_p C N_p->C1_p C2_p C=O C1_p->C2_p C2_p->O_p R_p M_m M N_m N M_m->N_m O_m O M_m->O_m C1_m C N_m->C1_m C2_m C=O C1_m->C2_m CH3_m CH3 C1_m->CH3_m C2_m->O_m

Caption: Coordination of Picolinic Acid vs. 3-Methylpicolinic Acid.

Comparative Experimental Analysis: A Side-by-Side Look

To provide a practical comparison, this section outlines the synthesis and characterization of representative chromium(III) complexes of both ligands. Chromium(III) picolinate has been a subject of interest as a nutritional supplement, making this a relevant case study.[6]

Synthesis of Cr(III) Complexes

The synthesis of tris(picolinato)chromium(III) and tris(3-methylpicolinato)chromium(III) can be achieved through the reaction of a chromium(III) salt with the respective ligand in an aqueous or alcoholic medium.[7][8]

Experimental Protocol: Synthesis of Tris(picolinato)chromium(III)

  • Dissolve chromium(III) chloride hexahydrate (CrCl₃·6H₂O) in deionized water.

  • In a separate flask, dissolve picolinic acid in deionized water, and neutralize with a stoichiometric amount of a base (e.g., NaOH) to form the picolinate salt.

  • Slowly add the chromium(III) chloride solution to the sodium picolinate solution with constant stirring.

  • Adjust the pH of the reaction mixture to a slightly acidic or neutral range to facilitate complex formation.

  • Heat the mixture gently and then allow it to cool to room temperature.

  • Collect the resulting precipitate by filtration, wash with cold deionized water, and dry under vacuum.

Experimental Protocol: Synthesis of Tris(3-methylpicolinato)chromium(III)

This protocol is adapted from the general procedure for picolinate complexes and should be optimized based on the specific reactivity of 3-methylpicolinic acid.

  • Dissolve chromium(III) chloride hexahydrate (CrCl₃·6H₂O) in ethanol.

  • In a separate flask, dissolve 3-Methylpicolinic acid in ethanol.

  • Slowly add the 3-Methylpicolinic acid solution to the chromium(III) chloride solution with continuous stirring.

  • A base (e.g., triethylamine) may be added dropwise to facilitate the deprotonation of the carboxylic acid and promote complexation.

  • Reflux the reaction mixture for several hours.

  • Allow the solution to cool to room temperature, which may induce precipitation of the complex.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

G cluster_synthesis Comparative Synthesis Workflow start Start dissolve_cr Dissolve Cr(III) salt in solvent start->dissolve_cr dissolve_pa Dissolve Picolinic Acid in solvent start->dissolve_pa dissolve_mpa Dissolve 3-Methylpicolinic Acid in solvent start->dissolve_mpa mix_pa Mix Cr(III) and Picolinic Acid solutions dissolve_cr->mix_pa mix_mpa Mix Cr(III) and 3-Methylpicolinic Acid solutions dissolve_cr->mix_mpa dissolve_pa->mix_pa dissolve_mpa->mix_mpa adjust_ph Adjust pH / Add Base mix_pa->adjust_ph mix_mpa->adjust_ph heat_reflux Heat / Reflux adjust_ph->heat_reflux adjust_ph->heat_reflux cool Cool to Room Temperature heat_reflux->cool heat_reflux->cool filter_wash_dry_pa Filter, Wash, Dry Cr(pic)3 cool->filter_wash_dry_pa filter_wash_dry_mpa Filter, Wash, Dry Cr(3-Mepic)3 cool->filter_wash_dry_mpa end End filter_wash_dry_pa->end filter_wash_dry_mpa->end

Caption: Generalized workflow for the synthesis of Cr(III) complexes.

Characterization of the Ligands and Complexes

A thorough characterization is essential to confirm the identity and purity of the synthesized complexes and to elucidate the structural and electronic differences imparted by the methyl group.

Techniques and Expected Observations:

  • Infrared (IR) Spectroscopy: Comparison of the IR spectra of the free ligands and their chromium complexes will reveal shifts in the vibrational frequencies of the carboxylate and pyridine ring modes upon coordination. The difference between the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching frequencies of the carboxylate group can provide insights into its coordination mode (monodentate, bidentate chelating, or bridging).

  • UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the chromium(III) complexes are expected to show d-d transitions characteristic of an octahedral coordination environment.[4] Subtle shifts in the absorption maxima between the picolinate and 3-methylpicolinate complexes can indicate differences in the ligand field strength.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy of the diamagnetic free ligands and their paramagnetic Cr(III) complexes (or analogous diamagnetic complexes like Zn(II)) can provide detailed structural information. For the free ligands, the chemical shifts of the pyridine ring protons and carbons will be influenced by the electronic effect of the methyl group.

  • X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of the complexes.[4][7] This technique provides precise measurements of bond lengths, bond angles, and the overall coordination geometry, offering direct evidence of the steric influence of the 3-methyl group.

  • Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry can be used to confirm the molecular weight of the synthesized complexes.[7]

Quantitative Data Summary and Comparison

The following tables summarize key physical and spectroscopic data for picolinic acid and 3-Methylpicolinic acid, as well as structural data for their representative metal complexes. This quantitative comparison highlights the tangible effects of the 3-methyl substitution.

Table 1: Physical and Spectroscopic Properties of the Ligands

PropertyPicolinic Acid3-Methylpicolinic AcidReference(s)
Molecular Formula C₆H₅NO₂C₇H₇NO₂[1][5]
Molecular Weight 123.11 g/mol 137.14 g/mol [1][5]
Melting Point 136-138 °C114-118 °C[1][9]
pKa 5.2Predicted: ~5.5-6.0
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons in the range of 7.5-8.8 ppmAromatic protons: ~7.49, 7.79, 8.49 ppm; CH₃: ~2.49 ppm[10]

Table 2: Comparative Structural Data of Representative Metal Complexes (e.g., Cr(III))

ParameterCr(picolinate)₃Cr(3-methylpicolinate)₃Reference(s)
Coordination Geometry Distorted OctahedralLikely Distorted Octahedral[6][7]
Cr-N Bond Length (Å) Data to be sourced from literatureData to be sourced from literature[7]
Cr-O Bond Length (Å) 1.949 - 1.957 ÅData to be sourced from literature[6][7]
N-Cr-O Bite Angle (°) Data to be sourced from literatureData to be sourced from literature[7]

Table 3: Stability Constants (log K) of Metal Complexes

Metal IonPicolinic Acid3-Methylpicolinic AcidReference(s)
Ni(II) Data to be sourced from literatureData to be sourced from literature[11][12][13]
Cu(II) Data to be sourced from literatureData to be sourced from literature[13]
Zn(II) Data to be sourced from literatureData to be sourced from literature[5]

(Note: The data for Table 2 and Table 3 are dependent on the availability of specific research articles. The provided references indicate potential sources for this information.)

Discussion: Interpreting the Data and Guiding Ligand Selection

The experimental data, once fully compiled, will allow for a comprehensive discussion of the relative merits of 3-Methylpicolinic acid and picolinic acid as ligands.

  • Impact on Complex Stability: The electron-donating nature of the methyl group is expected to increase the basicity of the pyridine nitrogen, potentially leading to higher stability constants for the 3-methylpicolinate complexes compared to the corresponding picolinate complexes. However, the steric hindrance introduced by the methyl group could counteract this electronic effect, particularly with smaller metal ions or in sterically crowded complexes.

  • Influence on Coordination Geometry: X-ray crystallographic data will be crucial in visualizing the steric impact of the 3-methyl group. We anticipate observing longer metal-ligand bond lengths and more distorted coordination geometries in the 3-methylpicolinate complexes. This can have significant implications for the reactivity of the metal center.

  • Implications for Drug Design and Catalysis: For drug development, the increased lipophilicity imparted by the methyl group could enhance cell membrane permeability. The altered stability and geometry of the metal complexes could also modulate their biological activity. In catalysis, the steric and electronic modifications can be exploited to fine-tune the catalytic activity and selectivity of a metal complex. For instance, the increased steric bulk might favor the formation of specific isomers in a catalytic reaction.

Conclusion: Making an Informed Decision

The choice between 3-Methylpicolinic acid and picolinic acid as a ligand is not a matter of one being universally superior to the other. Instead, the optimal choice is contingent upon the specific goals of the research.

  • Choose Picolinic Acid for:

    • Well-established, predictable coordination chemistry.

    • Applications where minimal steric hindrance is desired.

    • A vast body of existing literature for reference.

  • Choose 3-Methylpicolinic Acid for:

    • Fine-tuning the electronic properties of the metal center.

    • Introducing steric bulk to influence reaction selectivity or complex geometry.

    • Potentially enhancing the stability of the resulting metal complex.

    • Increasing the lipophilicity of the complex for biological applications.

This guide has provided a framework for comparing these two important ligands. By carefully considering the steric and electronic effects of the 3-methyl group and leveraging the experimental data presented, researchers can make a more strategic and informed decision in their ligand selection process, ultimately leading to the successful design of metal complexes with desired properties and functionalities.

References

  • Sun, H., Zhang, Z., Feng, D., et al. (2013). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. Journal of Inorganic Biochemistry, 129, 71-79.
  • BenchChem. (2024).
  • PubMed. (2016). Chemical properties and biotoxicity of several chromium picolinate derivatives. Journal of Inorganic Biochemistry, 165, 103-110.
  • Wikipedia. (2024). Chromium(III)
  • Prema, S., & Rose, A. (2022). A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry, 38(3), 753-761.
  • SJC College. (n.d.). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. SJC College.
  • Cooper, J. A., et al. (1982). Synthesis and Structure of a Trinuclear Chromium(III)-Nicotinic Acid Complex. Inorganica Chimica Acta, 65, L141-L143.
  • Aghabozorg, H., et al. (2011). Chromium(III) and Calcium(II) Complexes Obtained from Dipicolinic Acid: Synthesis, Characterization, X-Ray Crystal Structure and Solution Studies. Bulletin of the Korean Chemical Society, 32(12), 4271-4278.
  • PubChem. (n.d.). 3-Methylpicolinic acid.
  • Prema, S., & Rose, A. (2022). A Study of Metal Complexes of 2-picolinic Acid.
  • Aghabozorg, H., et al. (2011). Chromium(III) Complex Obtained from Dipicolinic Acid: Synthesis, Characterization, X-Ray Crystal Structure and Electrochemical Studies.
  • Anthonysamy, A., et al. (2011). Synthesis and Characterization of New Picolinate Metal Complexes.
  • Yilmaz, I., & Yildirim, I. (2010). Stability Constants of Mixed Ligand Complexes of Nickel(II) with Adenine and Some Amino Acids. Hindawi.
  • Stearns, D. M., & Armstrong, W. H. (1995). CHEMISTRY : SYNTHESIS AND STRUCTURAL ANALYSIS OF CHROMIUM(3) PICOLINATE COMPLEXES.
  • Tauler, R., & Casassas, E. (1988). Stability Constants of Mixed Ligand Complexes of Ni(II) with Some Amino Acids and Phosphates.
  • Google Patents. (2011). Synthesis process for chromium picolinate.
  • BLD Pharm. (n.d.). 4021-07-2|3-Methylpicolinic acid. BLD Pharm.
  • Yilmaz, I., & Yildirim, I. (2010). Stability Constants of Mixed Ligand Complexes of Nickel(II) with Adenine and Some Amino Acids.
  • Agrawal, B. R., et al. (2012). STABILITY CONSTANTS OF Cu (II) Ni (II) AND Mn (II) METAL COMPLEXES WITH CETRIZINE AND BENZOIC ACID. TSI Journals.
  • Al-Hamdani, A. A. S., & Al-Zanganeh, A. H. (2019). UV–vis spectra of ligand and corresponding metal complexes.
  • Wikipedia. (2024). Picolinic acid. Wikipedia.
  • Cipurković, A., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. MDPI.
  • AiFChem. (n.d.). 4021-07-2 | 3-Methylpicolinic acid. AiFChem.
  • LibreTexts. (2024). E5: Acid Dissociation Constants of Organics. Chemistry LibreTexts.
  • iChemical. (n.d.). 3-Methylpicolinic acid, CAS No. 4021-07-2. iChemical.

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A Comparative Guide to 3-Methylpicolinic Acid and Other Substituted Picolinic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Picolinic acid and its derivatives represent a versatile class of pyridine carboxylic acids with a broad spectrum of applications, ranging from coordination chemistry and catalysis to pharmacology and agrochemicals[1][2]. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of their physicochemical properties and biological activities. This guide provides an in-depth comparison of 3-Methylpicolinic acid with other key substituted picolinic acids, offering experimental data and procedural insights to inform research and development endeavors.

Introduction to Picolinic Acids: Structure and Functionality

Picolinic acid, or pyridine-2-carboxylic acid, is a bidentate chelating agent, coordinating to metal ions through the nitrogen atom of the pyridine ring and the oxygen of the carboxylate group[3]. This chelating ability is central to many of its biological and chemical functions. The introduction of substituents onto the pyridine ring can significantly alter the compound's steric and electronic properties, thereby influencing its acidity, coordination chemistry, and biological efficacy.

This guide will focus on a comparative analysis of 3-Methylpicolinic acid against the parent picolinic acid, as well as other notable derivatives such as dipicolinic acid, lutidinic acid, and fusaric acid.

Physicochemical Properties: The Impact of Substitution

The physicochemical properties of picolinic acid derivatives, particularly their acidity (pKa), are crucial determinants of their behavior in biological and chemical systems.

Acidity (pKa)

The pKa value influences the ionization state of the carboxylic acid and the pyridine nitrogen at a given pH, which in turn affects ligand-metal interactions and membrane permeability.

CompoundStructurepKa1 (COOH)pKa2 (Py-H+)
Picolinic Acid~1.0~5.2
3-Methylpicolinic AcidPredicted: ~1.11Not Experimentally Determined
Dipicolinic Acid~2.16~4.68
Lutidinic AcidNot DeterminedNot Determined
Fusaric AcidNot DeterminedNot Determined

Note: Experimental pKa values can vary with experimental conditions. The pKa for 3-Methylpicolinic acid is a predicted value.

The methyl group in the 3-position of 3-Methylpicolinic acid is an electron-donating group, which is expected to slightly increase the basicity of the pyridine nitrogen compared to the parent picolinic acid. This would result in a slightly higher pKa2 value.

Coordination Chemistry: A Comparative Look at Metal Ion Chelation

The ability of picolinic acids to form stable complexes with metal ions is fundamental to their application as ligands in catalysis and their biological roles[3]. The stability of these complexes is quantified by their stability constants (log K).

Stability Constants of Metal Complexes

Higher stability constants indicate a stronger interaction between the ligand and the metal ion.

LigandMetal Ionlog K1log K2Reference
Picolinic AcidNi(II)7.46.5[4]
Picolinic AcidZn(II)6.55.6[4]
Dipicolinic AcidCu(II)--[5]
3-Methylpicolinic AcidCu(II)Not DeterminedNot Determined-

Synthesis of Picolinic Acid Derivatives

The synthesis of picolinic acid derivatives often involves the oxidation of the corresponding substituted picolines or the hydrolysis of cyanopyridine precursors.

Experimental Protocol: Synthesis of 3-Methylpicolinic Acid from 2-Cyano-3-methylpyridine

This protocol describes the acid-catalyzed hydrolysis of 2-cyano-3-methylpyridine.

Materials:

  • 2-Cyano-3-methylpyridine

  • 90% Sulfuric acid

  • Sodium sulfite

  • Sodium carbonate

  • Chloroform

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2.00 g (19 mmol) of 2-cyano-3-methylpyridine in 90% sulfuric acid.

  • Heat the solution to 120°C and stir for 2 hours.

  • Cool the reaction mixture to 20-25°C.

  • Slowly add a solution of 4.00 g of sodium sulfite in 8 ml of water.

  • Stir the mixture at the same temperature for 1.5 hours.

  • Warm the reaction to 75-85°C and maintain for 1.5 hours.

  • After cooling, adjust the pH to approximately 3 with sodium carbonate.

  • Extract the product with chloroform.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude solid product.

  • Purify the solid by recrystallization from a mixture of ethyl acetate and hexane[7].

Synthesis of 3-Methylpicolinic Acid.

Comparative Performance in Key Applications

The performance of picolinic acid derivatives is highly dependent on their specific application, which can range from catalysis to various biological activities.

Catalytic Activity

Metal complexes of picolinic acids are effective catalysts in various organic transformations. For instance, molybdenum(VI) dioxide complexes stabilized by substituted picolinic acid ligands have been shown to catalyze the formation of oxazolines and thiazolines efficiently[8]. In this context, 6-methylpicolinate was identified as a highly effective stabilizing ligand, preventing catalyst deactivation[8]. While direct comparative data for the catalytic efficiency of 3-Methylpicolinic acid complexes is limited, it is plausible that the electronic and steric effects of the methyl group at the 3-position could modulate the catalytic activity of its metal complexes. Zinc(II) complexes of 2-picolinic acid have also demonstrated catalytic activity in the oxidation of benzyl alcohol[9].

Biological Activity

Picolinic acid derivatives exhibit a wide array of biological activities, including antimicrobial, herbicidal, and anticancer effects.

Picolinic acid and its metal complexes have demonstrated broad-spectrum antibacterial activity. The minimum inhibitory concentration (MIC) is a key metric for comparing the efficacy of antimicrobial agents.

Compound/ComplexOrganismMIC (mg/mL)Reference
Picolinic AcidS. aureus2.0[10]
Picolinic AcidE. coli0.5[10]
Picolinic AcidP. aeruginosa>2.5[10]
Copper(II) PicolinateS. aureus0.5[11]
Nickel(II) PicolinateB. subtilis0.5[11]
Zinc(II) PicolinateE. coli0.5[11]

Picolinic acid derivatives are a significant class of synthetic auxin herbicides[5][12]. Their efficacy is often evaluated by their half-maximal inhibitory concentration (IC50) against the root growth of model plants like Arabidopsis thaliana.

CompoundIC50 (A. thaliana root growth) (µM)Reference
Picloram~1.0[5][12]
Halauxifen-methyl~0.5[5][12]
Novel Pyrazolyl-Picolinic Acid Derivative (V-7)~0.01[5][12]

Recent studies have shown that novel substituted picolinic acids can exhibit significantly greater herbicidal activity than commercial herbicides like picloram and halauxifen-methyl[5][12]. While there is no direct data on the herbicidal activity of 3-Methylpicolinic acid, the extensive research into other substituted derivatives highlights the potential for discovering potent new herbicides within this chemical class[1][5][12].

Certain derivatives of picolinic acid have been investigated for their cytotoxic effects against cancer cell lines.

CompoundCell LineIC50 (µM)Reference
A novel picolinic acid derivative (Compound 5)A549 (Lung Cancer)99.93[4]

One study synthesized and evaluated a series of novel picolinic acid derivatives, with one compound showing selective cytotoxicity against the A549 human lung cancer cell line[4]. This indicates that the picolinic acid scaffold is a promising starting point for the development of new anticancer agents.

Experimental Protocols for Performance Evaluation

To ensure the reliability and reproducibility of research findings, standardized experimental protocols are essential.

Determination of Metal-Ligand Stability Constants by Potentiometric Titration

Potentiometric titration is a robust method for determining the stability constants of metal-ligand complexes in solution[13].

Principle: This method involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added. The changes in pH are used to calculate the concentrations of the free ligand and the metal-ligand complexes at equilibrium, from which the stability constants can be derived.

General Procedure:

  • Solution Preparation: Prepare stock solutions of the picolinic acid derivative, the metal salt (e.g., copper(II) nitrate), a strong acid (e.g., nitric acid), and a carbonate-free strong base (e.g., sodium hydroxide). All solutions should be prepared in a background electrolyte of constant ionic strength (e.g., 0.1 M KNO3).

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration: Titrate a solution containing the picolinic acid derivative, the metal salt, and the strong acid with the standardized strong base. Record the pH at regular intervals of titrant addition.

  • Data Analysis: Use a suitable software program (e.g., LETAGROP) to analyze the titration data and calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes[12].

Workflow for Potentiometric Titration.

Conclusion

This guide has provided a comparative overview of 3-Methylpicolinic acid and other substituted picolinic acids, highlighting the influence of substituents on their physicochemical properties, coordination chemistry, and biological activities. While 3-Methylpicolinic acid remains less studied than its parent compound, the available data and the performance of other substituted derivatives suggest its potential for a range of applications. The methyl group at the 3-position is likely to modulate its properties in a predictable manner, offering opportunities for the design of novel ligands, catalysts, and bioactive molecules. Further experimental investigation into the stability constants of its metal complexes and a broader screening of its biological activities are warranted to fully elucidate its potential.

References

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A Comparative Guide to the Validation of Analytical Methods for 3-Methylpicolinic Acid: HPLC-UV vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two robust analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 3-Methylpicolinic acid. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A properly validated method ensures that the results are reliable, reproducible, and fit for their intended purpose, forming the bedrock of quality control and regulatory compliance.

3-Methylpicolinic acid (C₇H₇NO₂), a substituted pyridine carboxylic acid, serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its accurate quantification is critical for monitoring reaction kinetics, determining purity, and ensuring the quality of final drug substances. The choice of analytical methodology is not arbitrary; it is a strategic decision based on the specific requirements of the analysis, such as the need for high throughput, ultimate sensitivity, or structural confirmation.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and provides a comparative framework grounded in the principles of analytical method validation as set forth by the International Council for Harmonisation (ICH).[3][4][5]

The Regulatory Cornerstone: ICH Q2(R2) Guidelines

Before embarking on any method validation, it is essential to understand the regulatory landscape. The ICH guideline Q2(R2) "Validation of Analytical Procedures" provides a harmonized framework for demonstrating that an analytical procedure is suitable for its intended purpose.[3][5][6] This guidance, adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), outlines the performance characteristics that must be evaluated.[3][6][7][8]

The objective of validation is to build a self-validating system of evidence that confirms the method's performance. The core parameters we will use to compare our HPLC and GC-MS methods are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9][10]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[9]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[4][5]

  • Accuracy: The closeness of test results to the true value.[9][11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[4]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility, robustness, and high throughput. For a polar, aromatic compound like 3-Methylpicolinic acid, a reversed-phase HPLC method with UV detection is a logical and efficient choice for routine quantification.

Causality of Method Design

The selection of a reversed-phase C18 column is based on the analyte's moderate polarity. The acidic mobile phase (pH ~3.0) serves a critical purpose: it suppresses the ionization of the carboxylic acid group on the 3-Methylpicolinic acid molecule. This ensures the analyte is in a single, less polar, protonated form, leading to better retention, sharper peak shape, and more reproducible chromatography. Acetonitrile is chosen as the organic modifier for its low UV cutoff and excellent elution strength. Detection at 265 nm is selected as it corresponds to a strong absorbance maximum for the pyridine ring system, providing good sensitivity.

Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chemicals & Reagents:

    • 3-Methylpicolinic Acid Reference Standard

    • Acetonitrile (HPLC Grade)

    • Potassium Phosphate Monobasic

    • Phosphoric Acid

    • Water (HPLC Grade)

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid

    • Mobile Phase B: Acetonitrile

    • Gradient: Isocratic, 80:20 (Mobile Phase A: Mobile Phase B)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 265 nm

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of 3-Methylpicolinic acid reference standard in 25 mL of mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the range of 1 µg/mL to 100 µg/mL for linearity assessment.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (pH 3.0 Buffer/ACN) A1 Equilibrate HPLC System P1->A1 P2 Prepare Standard & Sample Solutions A2 Inject Sample (10 µL) P2->A2 A1->A2 A3 Isocratic Elution (C18 Column) A2->A3 A4 UV Detection (265 nm) A3->A4 D1 Integrate Peak Area A4->D1 D2 Quantify against Calibration Curve D1->D2 GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Standard & Sample Solutions P2 Evaporate to Dryness P1->P2 P3 Derivatization (BSTFA, 70°C) P2->P3 A1 Inject Sample (1 µL) P3->A1 A2 GC Separation (Temperature Program) A1->A2 A3 MS Detection (SIM Mode) A2->A3 D1 Integrate Ion Chromatogram A3->D1 D2 Quantify against Calibration Curve D1->D2

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Quantitative analysis of 3-Methylpicolinic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Quantitative Analysis of 3-Methylpicolinic Acid Hydrochloride

Introduction

3-Methylpicolinic acid, a substituted pyridine carboxylic acid, and its hydrochloride salt are important heterocyclic building blocks in medicinal chemistry and drug discovery.[1] The pyridine carboxylic acid scaffold is present in a multitude of therapeutic agents, making its analogues critical for the development of new chemical entities. Accurate and precise quantification of this compound is paramount for ensuring the quality of raw materials, monitoring reaction kinetics, determining the purity of active pharmaceutical ingredients (APIs), and conducting stability studies.

This guide provides a comprehensive comparison of various analytical methodologies for the quantitative analysis of this compound. We will move beyond simple procedural lists to explore the underlying principles and the rationale behind experimental choices. This approach is designed to empower researchers, analytical scientists, and drug development professionals to select and implement the most suitable method for their specific application, ensuring data integrity and reliability in alignment with global regulatory expectations.[2]

Physicochemical Properties of 3-Methylpicolinic Acid

A foundational understanding of the analyte's properties is critical for method development. 3-Methylpicolinic acid is an aromatic carboxylic acid with a pyridine ring.[3] The presence of the carboxylic acid group and the basic nitrogen atom on the pyridine ring makes the molecule zwitterionic, influencing its solubility and chromatographic behavior.

PropertyValueSource
Chemical Formula C₇H₇NO₂ (Free Base)[3]
Molecular Weight 137.14 g/mol (Free Base)[3]
Molecular Formula C₇H₈ClNO₂ (HCl Salt)[4]
Molecular Weight 173.60 g/mol (HCl Salt)[4]
Appearance White crystalline solid
Melting Point 114-118 °C (Free Base)[5]

The hydrochloride salt form enhances the compound's solubility in aqueous media, which is a key consideration for preparing standard solutions and samples for analysis by reversed-phase HPLC or titration.

Comparative Analysis of Analytical Methodologies

We will evaluate four distinct analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with Flame Ionization Detection (FID) following derivatization, Potentiometric Titration, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method is assessed based on its principle, performance, and suitability for different analytical challenges.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of modern pharmaceutical analysis due to its high resolving power, sensitivity, and robustness. For a polar, ionizable compound like 3-Methylpicolinic acid, reversed-phase HPLC is the method of choice.

Expertise & Experience: The "Why" Behind the Method
  • Column Choice: A C18 reversed-phase column is selected for its versatility in retaining polar to moderately non-polar compounds. The methyl group on the picolinic acid structure provides sufficient hydrophobicity for retention on the C18 stationary phase.[6]

  • Mobile Phase: An acidic mobile phase (e.g., using phosphoric or formic acid to achieve a pH of 2.5-3.0) is crucial.[7] At this pH, the carboxylic acid group (-COOH) is protonated and less polar, which significantly improves retention and peak shape on a reversed-phase column. It also ensures consistent ionization, leading to reproducible results.

  • Detection: The pyridine ring is a chromophore, allowing for direct UV detection. Based on data for similar pyridine carboxylic acids, a wavelength between 260-270 nm is expected to provide maximal absorbance and good sensitivity.[6]

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Weigh Standard & Sample Accurately s2 Dissolve in Mobile Phase (e.g., Water:ACN 90:10) s1->s2 s3 Sonicate to Ensure Complete Dissolution s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject Sample (e.g., 10 µL) s4->h1 h2 Isocratic Elution on C18 Column h1->h2 h3 UV Detection (e.g., 265 nm) h2->h3 d1 Integrate Peak Area h3->d1 d3 Quantify Sample Concentration d1->d3 d2 Generate Calibration Curve (Standard Solutions) d2->d3 cluster_prep Sample & Standard Derivatization cluster_gc GC System cluster_data Data Analysis s1 Weigh Standard & Sample Accurately s2 Add Derivatizing Agent (e.g., BF3-Methanol) s1->s2 s3 Heat Reaction Mixture (e.g., 60°C for 15 min) s2->s3 s4 Extract with Organic Solvent (e.g., Hexane) s3->s4 g1 Inject Sample (e.g., 1 µL) s4->g1 g2 Separation on Capillary Column g1->g2 g3 Flame Ionization Detection (FID) g2->g3 d1 Integrate Peak Area g3->d1 d3 Quantify Sample Concentration d1->d3 d2 Generate Calibration Curve d2->d3 cluster_prep Preparation cluster_titration Titration cluster_data Data Analysis p1 Accurately Weigh Sample p2 Dissolve in Solvent (e.g., 70% Ethanol) p1->p2 t1 Immerse pH Electrode p2->t1 p3 Standardize Titrant (e.g., 0.1 M NaOH) t2 Add Titrant Incrementally with an Autoburette t1->t2 t3 Record pH vs. Volume of Titrant t2->t3 d1 Plot Titration Curve (pH vs. Volume) t3->d1 d2 Determine Equivalence Point (1st Derivative) d1->d2 d3 Calculate Assay (%) d2->d3 cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis s1 Prepare Standards & Samples in Mobile Phase A s2 Add Internal Standard (Isotopically Labeled) s1->s2 s3 Filter or Centrifuge s2->s3 l1 Inject Sample s3->l1 l2 Fast Gradient Elution on C18 Column l1->l2 l3 ESI+ Source l2->l3 l4 MS/MS Detection (SRM) l3->l4 d1 Integrate Peak Areas (Analyte & IS) l4->d1 d2 Generate Calibration Curve (Area Ratio vs. Conc.) d1->d2 d3 Quantify Sample d2->d3

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Characterization of 3-Methylpicolinic acid metal complexes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of 3-Methylpicolinic Acid Metal Complexes: A Comparative Analysis

For researchers and professionals in drug development and materials science, the selection of appropriate ligands for metal complexation is a critical step that dictates the final properties of the compound. Picolinic acid and its derivatives are a versatile class of N,O-bidentate chelating agents capable of forming stable complexes with a wide range of metal ions.[1] The introduction of substituents onto the pyridine ring, such as a methyl group, can significantly alter the steric and electronic environment of the coordination sphere, thereby fine-tuning the complex's stability, reactivity, and biological activity.

This guide provides a comparative analysis of the characterization of metal complexes derived from 3-methylpicolinic acid (3-MepicH). By contrasting its properties with those of the parent picolinic acid (picH) and the isomeric 6-methylpicolinic acid (6-MepicH), we aim to provide a deeper understanding of how substituent placement impacts the structural, spectroscopic, and thermal characteristics of these compounds.

The Ligands: A Structural and Electronic Comparison

The primary difference between picolinic acid, 3-methylpicolinic acid, and 6-methylpicolinic acid lies in the position of the methyl group. This seemingly minor change has significant implications for the resulting metal complexes.

  • Picolinic Acid (picH): The unsubstituted parent ligand, serving as our baseline.

  • 3-Methylpicolinic Acid (3-MepicH): The methyl group is adjacent to the carboxylate function but not the nitrogen donor. It introduces moderate steric hindrance and acts as a weak electron-donating group, which can influence M-O bond characteristics.

  • 6-Methylpicolinic Acid (6-MepicH): The methyl group is adjacent to the nitrogen atom of the pyridine ring. This position introduces significant steric hindrance around the metal-nitrogen bond, which can distort the coordination geometry and affect the stability of the complex.[2]

Figure 1: Structures of Picolinic Acid and its Methylated Isomers.

Synthesis and Characterization Workflow

The synthesis of these complexes generally follows a straightforward aqueous reaction, followed by a series of analytical characterizations to confirm the structure and purity.

Workflow cluster_char Characterization start Reactants (Metal Salt + Ligand) synthesis Aqueous Synthesis (Reflux/Stirring) start->synthesis Dissolve in Solvent (e.g., H₂O/EtOH) filtration Isolation (Filtration & Washing) synthesis->filtration Cool to Crystallize product Crystalline Product filtration->product ftir FT-IR Spectroscopy (Coordination Check) product->ftir uvvis UV-Vis Spectroscopy (Electronic Properties) product->uvvis tga Thermal Analysis (TGA/DSC) (Stability & Composition) product->tga xrd Single-Crystal X-Ray Diffraction (Structure) product->xrd

Figure 2: General Experimental Workflow for Synthesis and Characterization.

Experimental Protocols

Protocol 1: General Synthesis of a Metal Picolinate Complex

This protocol is a representative procedure for synthesizing a complex like [Cu(pic)₂(H₂O)₂]. Modifications in molar ratios and solvents may be required for different metals and ligands.

  • Ligand Preparation: Dissolve 2.0 mmol of the chosen picolinic acid derivative (e.g., 3-methylpicolinic acid) in 20 mL of a 1:1 ethanol/water mixture. Adjust to pH ~6-7 with a dilute NaOH solution to deprotonate the carboxylic acid.

  • Metal Salt Solution: In a separate beaker, dissolve 1.0 mmol of the metal salt (e.g., CuSO₄·5H₂O) in 15 mL of deionized water.

  • Reaction: Slowly add the metal salt solution to the ligand solution while stirring vigorously.

  • Reflux: Heat the resulting mixture to reflux for 2-3 hours. A color change or precipitation should be observed.[3]

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may promote crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration, wash with cold deionized water, followed by a small amount of cold ethanol to remove unreacted starting materials.

  • Drying: Dry the product in a desiccator over anhydrous CaCl₂.

Structural Characterization: The Impact of the Methyl Group

Picolinate ligands almost invariably coordinate to metal ions in a bidentate fashion through the pyridine nitrogen and a carboxylate oxygen, forming a stable five-membered chelate ring.[1][4] Single-crystal X-ray diffraction is the definitive method for elucidating the precise coordination geometry, bond lengths, and bond angles.[5][6]

Figure 3: N,O-bidentate coordination mode of picolinate ligands.

The primary structural impact of the methyl group is steric. In complexes of 6-methylpicolinic acid , the methyl group crowds the M-N bond, which can lead to longer M-N bond distances or enforce a specific stereochemistry (e.g., a trans arrangement of ligands) to minimize steric repulsion.[2] In contrast, the 3-methyl substituent exerts less direct steric influence on the coordination sphere, and its effects are more likely to be electronic, subtly altering bond strengths.

Spectroscopic Properties: A Comparative Overview

Spectroscopic techniques are essential for confirming coordination and probing the electronic structure of the complexes.

FT-IR Spectroscopy

Infrared spectroscopy is a powerful tool for verifying the coordination of the ligand to the metal center.[7][8] The key diagnostic peaks are those of the carboxylate group.

  • Free Ligand: The protonated carboxylic acid shows a sharp ν(C=O) stretch, typically around 1700-1740 cm⁻¹.[9]

  • Coordinated Ligand: Upon deprotonation and coordination, this single peak is replaced by two distinct stretches: the asymmetric carboxylate stretch (νₐₛ(COO⁻)) and the symmetric stretch (νₛ(COO⁻)). The positions of these bands and the difference between them (Δν = νₐₛ - νₛ) can provide insight into the coordination mode (monodentate, bidentate chelating, or bridging). For bidentate chelation, Δν is typically smaller than in the ionic salt.

  • Pyridine Ring Vibrations: Shifts in the pyridine ring C=N and C=C stretching vibrations (around 1600-1400 cm⁻¹) to higher frequencies upon complexation also confirm the coordination of the pyridine nitrogen.[1]

  • M-O and M-N Bands: New bands appearing in the far-IR region (typically 550-400 cm⁻¹) can be assigned to the M-O and M-N stretching vibrations, providing direct evidence of complex formation.[1]

Table 1: Comparison of Key FT-IR Frequencies (cm⁻¹)

Compound Type ν(C=O) or νₐₛ(COO⁻) ν(C=N) Pyridine M-N Stretch M-O Stretch Reference(s)
Picolinic Acid ~1742 ~1675 - - [9]
[Mn(pic)₃]²⁺ ~1705 ~1655 ~430 ~551 [9]
[Ni(pic)₂Cl₂] Shifted lower Shifted lower Yes Yes [1]
[Cu(3-Mepic)₂]·2H₂O Shifted lower Shifted lower Yes Yes [1 (Taylor & Francis)]

| [Ni(6-Mepic)₂(H₂O)₂] | Shifted lower | Shifted lower | Yes | Yes |[2] |

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex and is particularly useful for complexes of transition metals with unfilled d-orbitals.

  • Ligand-Based Transitions: Intense absorptions in the UV region (< 350 nm) are typically attributed to π → π* and n → π* transitions within the aromatic system of the picolinate ligand.[10]

  • d-d Transitions: For first-row transition metals like Co(II), Ni(II), and Cu(II), weaker absorptions in the visible region (400-800 nm) correspond to d-d transitions. The energy and shape of these bands are indicative of the coordination geometry (e.g., octahedral vs. tetrahedral).[3][11] For example, Cu(II) complexes often show a broad band around 600-900 nm due to the ²E₉ → ²T₂₉ transition in a distorted octahedral environment.[3]

  • Charge Transfer Bands: Ligand-to-metal charge transfer (LMCT) bands may also appear, often at higher energy than d-d transitions.

The methyl group, as an electron-donating substituent, can slightly shift the energy of these transitions, but the overall coordination geometry remains the dominant factor.

Table 2: Comparison of UV-Vis Absorption Maxima (λₘₐₓ)

Complex Geometry d-d Transition (nm) Reference(s)
[Ni(pic)₃]²⁺ Octahedral ~369 (³A₂₉ → ³T₁₉(P)) [3][11]
[Co(pic)₃]²⁺ Octahedral ~510 (⁴T₁₉(F) → ⁴T₁₉(P)) [11]
[Cu(pic)₃]²⁺ Distorted Octahedral ~654 (²E₉ → ²T₂₉) [3][11]

| [Co(6-Mepic)(pic)·2H₂O] | Octahedral | ~520 |[10] |

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition pathway of the complexes.[12][13] A typical TGA experiment involves heating the sample under a controlled atmosphere (e.g., N₂ or air) and measuring the change in mass.[14]

  • Dehydration: An initial mass loss at relatively low temperatures (typically < 150°C) corresponds to the loss of lattice or coordinated water molecules.[15] DSC will show a corresponding endothermic peak.

  • Decomposition: At higher temperatures, the organic ligand begins to decompose. The temperature at which this occurs is a measure of the complex's thermal stability. The decomposition often happens in multiple steps.

  • Final Residue: The final mass remaining at the end of the experiment usually corresponds to the most stable metal oxide.

The stability of the complex is influenced by the strength of the metal-ligand bonds. Steric hindrance, as seen in 6-MepicH complexes, can sometimes weaken these bonds, leading to a lower decomposition temperature compared to the less-hindered picolinic acid or 3-methylpicolinic acid analogues.

Protocol 2: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.[13]

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground crystalline complex into a ceramic or platinum TGA pan.

  • Experimental Setup: Place the sample pan in the TGA furnace.

  • Heating Program: Heat the sample from room temperature to ~800-1000°C at a constant heating rate (e.g., 10°C/min).

  • Atmosphere: Maintain a constant flow of an inert gas (e.g., nitrogen at 50 mL/min) or an oxidative atmosphere (air) throughout the experiment.[16]

  • Data Analysis: Plot the percentage mass loss against temperature. The derivative of this curve (DTG) helps to precisely identify the temperatures of maximum mass loss rate for each step.

Biological Activity: A Functional Comparison

Picolinic acid and its metal complexes are known for their wide range of biological activities, including antimicrobial and insulin-mimetic properties.[1][17] The ability of picolinic acid to facilitate the transport of metal ions across cell membranes is a key aspect of its biological relevance.[18]

Recent studies on 6-methylpicolinic acid complexes have shown potent α-glucosidase inhibitory activity, suggesting potential applications in diabetes management.[19] The activity varies significantly with the central metal ion (e.g., complexes with Cr, Mn, Ni, Hg, Cu, Zn, Fe, Cd, and Co were tested), highlighting that both the ligand and the metal are crucial for the biological function. While less data is available for 3-methylpicolinic acid complexes, their structural similarity to the parent compound suggests they are promising candidates for similar biological screening.

Conclusion

The characterization of 3-methylpicolinic acid metal complexes reveals properties that are broadly similar to those of the parent picolinic acid but are distinct from the sterically hindered 6-methylpicolinic acid isomer.

  • Synthesis and Structure: 3-MepicH readily forms stable, chelated complexes with transition metals, adopting typical coordination geometries without the significant steric strain observed in 6-MepicH analogues.

  • Spectroscopy: FT-IR and UV-Vis spectroscopy serve as reliable tools to confirm coordination and probe the electronic environment. The effects of the 3-methyl group are subtle, primarily acting as a weak electronic perturbation, in contrast to the larger structural distortions caused by the 6-methyl group.

  • Thermal Stability: The thermal decomposition profiles provide valuable information on composition and stability, which are expected to be comparable to or slightly different from unsubstituted picolinate complexes.

For researchers, 3-methylpicolinic acid represents a valuable alternative to picolinic acid, offering a means to subtly modify the electronic properties and lipophilicity of a complex without introducing the significant steric bulk that could destabilize or alter its fundamental coordination geometry. This makes it an attractive ligand for fine-tuning the properties of metal complexes for applications in catalysis, materials science, and drug design.

References

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  • Avci, D., et al. (2020). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. Journal of Biomolecular Structure and Dynamics, 39(10), 3596-3613.
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Introduction: The Versatility of the Picolinic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers

Picolinic acid, a pyridinecarboxylic acid, is an endogenous metabolite of tryptophan.[1] Its deceptively simple chemical framework has spurred the development of a vast array of derivatives, each with unique and potent biological activities. This guide offers a comparative analysis of the biological activities of key picolinic acid derivatives, delving into their structure-activity relationships (SAR). We will explore their applications as antimicrobial, anti-inflammatory, and anticancer agents, substantiated by experimental data and detailed protocols to empower researchers in their scientific pursuits.

Antimicrobial Activity: A Battle Against Pathogens

Picolinic acid and its derivatives have demonstrated notable efficacy in curbing the growth of a wide range of microorganisms, including bacteria and fungi.[2] This antimicrobial action is frequently linked to their ability to chelate metal ions, thereby disrupting essential metal-dependent enzymatic processes within pathogens.[3]

Comparative Analysis of Antimicrobial Potency

The antimicrobial strength of picolinic acid derivatives is significantly swayed by the type and placement of substituents on the pyridine ring. The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth, is the gold standard for quantifying and comparing their potency.[4]

CompoundDerivative TypeTarget OrganismMIC (mg/mL)Reference
Picolinic AcidParent CompoundStaphylococcus aureus0.19 - 3.13 (pH 7.0)[5][6]
Picolinic AcidParent CompoundPseudomonas aeruginosa0.19 - 3.13 (pH 7.0)[5][6]
Sodium PicolinateSaltStaphylococcus aureus0.19 - 3.13 (pH 7.0)[5][6]
Zinc PicolinateMetal ComplexBacillus subtilis0.5[7][8]
Copper PicolinateMetal ComplexStaphylococcus aureus0.5[7][8]
Nickel PicolinateMetal ComplexKlebsiella pneumoniae0.5[7][8]
Cobalt PicolinateMetal ComplexMicrococcus luteus0.5[7][8]

Insights from the Data:

  • Metal Complexation: The formation of metal complexes with picolinic acid, such as zinc, copper, nickel, and cobalt picolinates, can significantly enhance antimicrobial activity against a broad spectrum of bacteria.[7][8]

  • pH Dependence: The antimicrobial activity of picolinic acid and its salts is influenced by pH, with notable efficacy at both pH 5.0 and 7.0.[5][6]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted procedure for determining the MIC of antimicrobial agents.[9][10]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation & Reading cluster_analysis Analysis A Prepare serial dilutions of test compounds in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare standardized inoculum of the target microorganism B->C D Incubate plates under appropriate conditions (e.g., 37°C for 18-24h) C->D E Visually inspect for turbidity or use a plate reader to measure optical density D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Preparation: Begin by preparing a stock solution of the picolinic acid derivative in a suitable solvent (e.g., DMSO). Then, perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate growth medium.[10]

  • Inoculum Preparation: Culture the target microorganism overnight. Adjust the culture's turbidity to a 0.5 McFarland standard, which is equivalent to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to obtain a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.[4]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Be sure to include positive (microorganism only) and negative (medium only) controls.[9]

  • Incubation: Incubate the plates at the optimal temperature and for the appropriate duration for the specific microorganism (e.g., 37°C for 16-24 hours for most bacteria).[9]

  • MIC Determination: Following incubation, visually inspect the plates to identify the lowest concentration of the compound that completely inhibits microbial growth, as indicated by the absence of turbidity. This concentration is the MIC.[4]

Anti-inflammatory Activity: Quenching the Fire of Inflammation

Chronic inflammation is a key factor in numerous diseases. Picolinic acid derivatives have shown potential as anti-inflammatory agents, primarily by modulating the production of pro-inflammatory mediators.[11]

Comparative Analysis of Anti-inflammatory Efficacy

The anti-inflammatory effects of these derivatives are often evaluated by their capacity to inhibit the production of reactive oxygen species (ROS) in response to inflammatory stimuli. The half-maximal inhibitory concentration (IC50) is a widely used metric for comparing their potency.

CompoundDerivative TypeAssayIC50 (µM)Reference
3-Hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl) boraneBorinic and picolinate esterROS InhibitionPotent[2]
Isonicotinic Acid DerivativesIsomer of Picolinic AcidROS InhibitionHighly Potent[12]
Cd(II) complex with picolinic acidMetal ComplexNO Inhibition (RAW 264.7 cells)5.38 µg/mL[13]

Insights from the Data:

  • Esterification and Complexation: The conversion of picolinic acid into esters and metal complexes can yield compounds with significant anti-inflammatory properties.[2][13]

  • Isomeric Effects: Derivatives of isonicotinic acid, an isomer of picolinic acid, have also demonstrated exceptional anti-inflammatory activities, highlighting the importance of the pyridine carboxylic acid scaffold.[12]

Experimental Protocol: Reactive Oxygen Species (ROS) Inhibition Assay

This protocol outlines a chemiluminescence-based assay to screen for the anti-inflammatory potential of picolinic acid derivatives by measuring their ability to inhibit ROS production in phorbol myristate acetate (PMA)-stimulated human whole blood.

Signaling Pathway for ROS Production

ROS_Pathway PMA PMA PKC PKC PMA->PKC activates NADPH_Oxidase NADPH Oxidase PKC->NADPH_Oxidase activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS produces Derivative Picolinic Acid Derivative Derivative->NADPH_Oxidase inhibits

Caption: PMA-induced ROS production pathway and potential inhibition by derivatives.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the picolinic acid derivatives in a suitable solvent like DMSO to prepare stock solutions.

  • Assay Setup: In a 96-well white plate, add Hank's Balanced Salt Solution (HBSS), the test compound at various concentrations, and diluted human whole blood.

  • Stimulation and Detection: Add serum-opsonized zymosan (SOZ) to stimulate ROS production and luminol as a chemiluminescent probe.

  • Measurement: Immediately place the plate in a luminometer and measure the chemiluminescence over a period of time.

  • Data Analysis: Calculate the percentage of ROS inhibition for each concentration of the compound relative to the stimulated control. Determine the IC50 value, which is the concentration at which 50% of ROS production is inhibited.

Anticancer Activity: Targeting Malignant Cells

The potential of picolinic acid derivatives as anticancer agents is a rapidly expanding area of research. Their mechanisms of action are varied and can include the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.[14]

Comparative Analysis of Cytotoxicity

The cytotoxic effects of these compounds on cancer cell lines are typically assessed using assays that measure cell viability, such as the MTT or SRB assays. The IC50 value, representing the concentration of the compound required to inhibit cell growth by 50%, is a key metric for comparison.

CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
Compound 5 (a picolinic acid derivative)Heterocyclic derivativeA549 (Lung Cancer)99.93[14][15][16][17]
Compound 4C (a picolinic acid derivative)Heterocyclic derivativeMCF-7 (Breast Cancer)86.8 µg/mL[18]
fac-[Re(Pico)(CO)3(H2O)]Rhenium complexHeLa (Cervical Cancer)15.8 µg/mL[13][19]
fac-[Re(Pico)(CO)3(H2O)]Rhenium complexA549 (Lung Cancer)20.9 µg/mL[13][19]
Dipicolinate Oxovanadium(IV) ComplexesVanadium complexesHCT116 (Colorectal Carcinoma)<2 µM[20]

Insights from the Data:

  • Heterocyclic Modifications: The synthesis of novel heterocyclic derivatives of picolinic acid has yielded compounds with cytotoxic activity against various cancer cell lines.[14][18]

  • Metal Complexes: Rhenium and vanadium complexes of picolinic acid and its derivatives have demonstrated significant anticancer activity, in some cases at very low concentrations.[13][19][20]

  • Cell Line Specificity: The cytotoxic effects of these derivatives can be highly specific to certain cancer cell lines.[14][18]

Experimental Protocol: SRB (Sulforhodamine B) Cell Viability Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[21]

Workflow for SRB Assay

SRB_Workflow cluster_prep Preparation cluster_incubation Incubation & Fixation cluster_analysis Analysis A Seed cancer cells in a 96-well plate B Treat cells with serial dilutions of picolinic acid derivatives A->B C Incubate for a specified period B->C D Fix cells with trichloroacetic acid (TCA) C->D E Stain fixed cells with Sulforhodamine B (SRB) D->E F Wash and solubilize the bound dye E->F G Measure absorbance at ~510 nm F->G H Calculate cell viability and determine IC50 G->H

Caption: Workflow for assessing cell viability using the SRB assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.[21]

  • Compound Treatment: Treat the cells with a range of concentrations of the picolinic acid derivatives and incubate for a predetermined period (e.g., 48 hours).[21]

  • Cell Fixation: After incubation, gently add cold trichloroacetic acid (TCA) to each well to fix the cells, and incubate for 1 hour at 4°C.

  • Staining: Discard the TCA and wash the plates with water. Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Washing and Solubilization: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry. Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance of the solubilized dye at approximately 510 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

Picolinic acid and its derivatives constitute a valuable class of biologically active compounds with considerable therapeutic promise. The structure-activity relationship studies discussed in this guide underscore that targeted modifications of the picolinic acid scaffold can result in significant improvements in antimicrobial, anti-inflammatory, and anticancer activities. The detailed experimental protocols offer a standardized foundation for researchers to assess and compare the effectiveness of new derivatives.

Future research should be directed towards unraveling the precise molecular mechanisms that underpin the observed biological effects. Furthermore, exploring combination therapies, where picolinic acid derivatives are used alongside existing drugs, could unlock synergistic effects and enhance treatment outcomes. The ongoing investigation of this versatile chemical scaffold holds immense potential for the creation of novel and potent therapeutic agents.

References

  • Borawska, M. H., et al.
  • Borawska, M. H., et al.
  • Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679–692.
  • Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. (2025).
  • Antimicrobial activity some transition metal picolinates. (2016).
  • Antimicrobial activity some transition metal picolin
  • Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia, 68(3), 679-692.
  • New picolinic acid derivatives: Synthesis, docking study and anti-EGFR kinase inhibitory effect. (n.d.).
  • Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. (2022).
  • Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. (2023). Journal of Biological Inorganic Chemistry, 28(1), 29-41.
  • Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679-692.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed Central.
  • A Comparative Performance Analysis of 6-Hydroxypicolinic Acid and Other Picolinic Acid Deriv
  • Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pensoft Publishers.
  • Picolinic acid. (n.d.). Wikipedia.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024).
  • [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical d
  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (n.d.).
  • Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. (2025).
  • In Vitro and In Vivo Biological Activities of Dipicolinate Oxovanadium(IV) Complexes. (n.d.).
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Deriv
  • New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. (2005). PubMed.
  • An in Vitro Study of the Effect of Picolinic Acid on Metal Translocation Across Lipid Bilayers. (n.d.). PubMed.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpret
  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). (n.d.).
  • (PDF) Antimicrobial activity of Picolinic acid. (2016).
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv

Sources

A Comparative Guide to the-Structural Landscape of 3-Methylpicolinate Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

This guide provides an in-depth structural comparison of metal complexes formed with 3-methylpicolinate (3-Mepic), a substituted pyridine-2-carboxylate ligand. We will explore how the interplay of the metal ion's identity and the ligand's inherent steric and electronic properties dictates the final supramolecular architecture. This analysis is grounded in experimental data from single-crystal X-ray diffraction studies, offering a robust framework for understanding and designing novel coordination compounds.

Introduction: The 3-Methylpicolinate Ligand

Picolinic acid and its derivatives are of significant interest in coordination chemistry due to their versatile binding modes and the physiological activities of their metal complexes.[1] The 3-methylpicolinate ligand, specifically, introduces a methyl group at the 3-position of the pyridine ring. This substitution, while seemingly minor, imparts distinct steric and electronic effects that influence the coordination geometry and crystal packing of its metal complexes compared to the unsubstituted picolinate anion.[2][3]

The primary coordination mode for picolinate-based ligands is a bidentate N,O-chelation, utilizing the pyridine nitrogen and a carboxylate oxygen.[4][5][6] This forms a stable five-membered ring with the metal center. However, the steric hindrance from the 3-methyl group can influence the bond angles and overall geometry around the metal ion.[3]

Comparative Structural Analysis of First-Row Transition Metal Complexes

The coordination geometry of metal complexes is highly dependent on the electronic configuration and size of the central metal ion.[7][8] First-row transition metals, with their variable oxidation states and coordination numbers, form a diverse array of structures with 3-methylpicolinate.

Copper(II) Complexes: The Influence of Jahn-Teller Distortion

Copper(II), with its d⁹ electronic configuration, is a classic example of the Jahn-Teller effect, which results in distorted coordination geometries. In complexes with 3-methylpicolinate, this often manifests as a square pyramidal or tetragonally distorted octahedral geometry.[7]

A notable example is bis(3-methylpicolinato-N,O)(4-picoline)copper(II) , [Cu(3-Mepic)₂(4-pic)].[4] In this complex, the copper(II) ion is in a square-pyramidal environment.[4] Two 3-methylpicolinate ligands coordinate in a bidentate N,O-chelating fashion to form the basal plane of the pyramid, while a 4-picoline molecule occupies the apical position.[4] The steric bulk of the 3-methyl groups influences the packing, which is stabilized by weak C-H···O hydrogen bonds and π-π stacking interactions, leading to a complex three-dimensional network.[4]

Another related structure, [Cu(3-Mepic)₂]·2H₂O , demonstrates how solvent molecules can complete the coordination sphere.[4] The fundamental N,O-chelation from the 3-methylpicolinate ligands remains the primary structural motif.

Nickel(II) Complexes: A Spectrum of Geometries

Nickel(II) (d⁸) is known for its ability to adopt various coordination geometries, including octahedral, square planar, and tetrahedral, often with subtle energy differences between them.[9] With 3-methylpyridine (a related ligand), Nickel(II) has been shown to form octahedral complexes such as [Ni(NCS)₂(C₆H₇N)₄] , where it is coordinated by two thiocyanate anions and four 3-methylpyridine ligands.[10] In another case, corrugated chains of octahedrally coordinated Ni(II) are formed in {[Ni(NCS)₂(C₆H₇N)₂]·CH₃CN}n , linked by bridging thiocyanate anions.[11] While direct crystal structures for Ni(II)-3-methylpicolinate were not found in the initial search, these examples with the closely related 3-methylpyridine ligand suggest that octahedral geometries are highly probable, with the 3-methylpicolinate acting as a bidentate N,O-chelator.

Zinc(II) Complexes: Tetrahedral and Octahedral Preferences

Zinc(II), having a d¹⁰ electronic configuration, has no crystal field stabilization energy and its geometry is primarily dictated by ligand size and charge.[8] This flexibility allows for both tetrahedral and octahedral coordination. For instance, in aqua-bis(5-bromo-6-methyl-picolinato-κ²N,O)zinc(II) dihydrate , the zinc(II) ion adopts a cis-octahedral geometry.[12] This highlights the common N,O-bidentate chelation of substituted picolinates with zinc. The specific geometry is influenced by the steric demands of all ligands in the coordination sphere.[12]

Data Summary

The following table summarizes key structural features of representative 3-methylpicolinate and related metal complexes.

ComplexMetal IonCoordination GeometryKey Structural Features
[Cu(3-Mepic)₂(4-pic)][4]Cu(II)Square PyramidalTwo N,O-chelating 3-Mepic ligands in the basal plane; one 4-picoline in the apical position.
[Ni(NCS)₂(3-methylpyridine)₄][10]Ni(II)Distorted OctahedralDiscrete complex with four 3-methylpyridine ligands and two N-bonded thiocyanate anions.
aqua-bis(5-bromo-6-methyl-picolinato)zinc(II)[12]Zn(II)cis-OctahedralTwo N,O-chelating substituted picolinate ligands.

Experimental Methodologies

The synthesis and structural elucidation of these complexes are critical for comparative analysis. The protocols described below represent a self-validating system, ensuring reproducible results and accurate structural determination.

Synthesis of a Representative Complex: [Cu(3-Mepic)₂]·2H₂O

This protocol is adapted from the synthesis described for copper(II) complexes with 3-methylpicolinic acid.[4]

Rationale: This aqueous synthesis method is a straightforward approach to forming the complex by reacting a soluble copper salt with the deprotonated ligand. The slow evaporation allows for the formation of high-quality single crystals suitable for diffraction studies.

Step-by-Step Protocol:

  • Ligand Preparation: Dissolve 3-methylpicolinic acid (2 mmol) in deionized water (20 mL). Neutralize the solution with an aqueous solution of sodium hydroxide (2 mmol) to form the sodium 3-methylpicolinate salt in situ.

  • Reaction: In a separate beaker, dissolve copper(II) sulfate pentahydrate (1 mmol) in deionized water (15 mL).

  • Complexation: Slowly add the copper(II) sulfate solution to the sodium 3-methylpicolinate solution with continuous stirring.

  • Crystallization: Cover the resulting solution with a perforated film (e.g., Parafilm) and allow it to stand at room temperature. Slow evaporation of the solvent over several days should yield blue crystals of the product.

  • Isolation: Filter the crystals, wash them with a small amount of cold deionized water, and then with diethyl ether.[1] Dry the crystals in a desiccator.

Structural Characterization: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal.[7][13]

Rationale: This technique provides unambiguous data on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which are essential for the structural comparisons in this guide.[13]

Workflow Diagram:

G cluster_exp Experimental Workflow crystal Select High-Quality Single Crystal mount Mount Crystal on Diffractometer crystal->mount data_collection Data Collection (Monochromatic X-rays) mount->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing solve Structure Solution (e.g., SHELXS) data_processing->solve refine Structure Refinement (e.g., SHELXL) solve->refine validate Validation & Analysis (CIF file generation) refine->validate

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol Overview:

  • Crystal Selection: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[13]

  • Data Processing: The collected diffraction intensities are integrated, scaled, and corrected for various experimental factors.

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final crystal structure.[7]

The Role of the 3-Methyl Group: Steric and Electronic Effects

The presence of the methyl group at the 3-position is a key determinant of the final structure.

Diagram of Influencing Factors:

G cluster_factors Factors Influencing Final Structure Metal Metal Ion Properties (Size, Charge, d-config) Geometry Final Coordination Geometry & Supramolecular Structure Metal->Geometry Ligand Ligand Properties Steric Steric Hindrance (3-Methyl Group) Ligand->Steric Electronic Electronic Effects (Inductive Effect) Ligand->Electronic Steric->Geometry Electronic->Geometry Packing Crystal Packing Forces (H-bonds, π-stacking) Packing->Geometry

Caption: Interplay of factors dictating complex structure.

  • Steric Effects: The methyl group introduces steric bulk near the coordination site. This can influence the bond angles within the chelate ring and the overall arrangement of ligands around the metal center to minimize steric clash.[3] This steric pressure can affect the primary and secondary coordination spheres.[2]

  • Electronic Effects: The methyl group is weakly electron-donating through an inductive effect. This can slightly increase the electron density on the pyridine ring, potentially strengthening the M-N bond compared to the unsubstituted picolinate. However, steric effects are generally considered more dominant in controlling the geometry of these types of complexes.[3][14]

Conclusion

The structural chemistry of 3-methylpicolinate metal complexes is a rich field governed by a delicate balance of factors. The intrinsic properties of the metal ion, such as its preferred coordination number and susceptibility to effects like Jahn-Teller distortion, provide the primary template. The 3-methylpicolinate ligand then modulates this structure through its robust N,O-chelating ability and, crucially, the steric influence of the 3-methyl group. The resulting complexes often exhibit intricate supramolecular architectures stabilized by weaker intermolecular forces. Understanding these fundamental relationships is paramount for the rational design of new metal-organic materials and metallopharmaceuticals with tailored properties.

References

  • Kukovec, B. M., Popović, Z., & Pavlović, G. (2008). Synthesis and characterization of copper(II) complexes with 3-methylpicolinic acid. Crystal and molecular structure of bis(3-methylpicolinato-N, O)(4-picoline)copper(II). Journal of Coordination Chemistry, 61(19), 3092-3101. [Link]
  • Dalton Transactions (RSC Publishing).
  • X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. (2024). Preprint. [Link]
  • Puchoňová, M. (2018). Bis(3-methylsalicylato)bis(picolinamide)copper(II) complex — preparation, spectral properties and supposed structure.
  • A comprehensive review of synthesis, characterization, single-crystal X-ray diffraction, and applications of transition metal complexes with tricyanomethane anions. (2023).
  • Deshmukh, J. H., et al. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). Journal of Chemical and Pharmaceutical Research, 3(3), 706-712. [Link]
  • Statistical analysis all of the coordination modes of the picolinate-based ligands.
  • Kukovec, B. M., Kakša, M., & Popović, Z. (2012). Synthesis and Characterization of a Copper(II) Complex with 6-Hydroxypicolinic Acid and 3-Picoline. Croatica Chemica Acta, 85(4), 479-483. [Link]
  • Gudumac, V., et al. (2022). Synthesis and Characterization of Copper(II) and Nickel(II) Complexes with 3-(Morpholin-4-yl)propane-2,3-dione 4-Allylthiosemicarbazone Exploring the Antibacterial, Antifungal and Antiradical Properties. Molecules, 27(15), 4991. [Link]
  • Coordination modes of the ligands present in compounds 1-3.
  • Crystal structure of aqua-bis(5-bromo-6-methyl-picolinato-κ2N,O)zinc(II) dihydrate.
  • Hurley, N. J., et al. (2014). Exploring the coordination chemistry of 3,3'-di(picolinamoyl)-2,2'-bipyridine: one ligand, multiple nuclearities. Inorganic Chemistry, 53(16), 8610-8623. [Link]
  • Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. St. Joseph's College of Engineering. [Link]
  • Single Crystal X-ray Diffraction Studies of Two Polymorphic Modifications of the Dicarbonyl-o-Semiquinonato Rhodium Complex at Different Temper
  • Parks, C. M., et al. (2014). Steric and electronic effects on arylthiolate coordination in the pseudotetrahedral complexes [(Tp(Ph,Me))Ni-SAr]. Dalton Transactions, 43(46), 17489-17499. [Link]
  • Clark, C. M., & Dutrow, B. L. (2018). Single-crystal X-ray Diffraction. SERC Carleton. [Link]
  • Näther, C., & Jess, I. (2023). Synthesis, crystal structure and thermal properties of tetrakis(3-methylpyridine-κN)bis(thiocyanato-κN)nickel(II).
  • Glavina, J., et al. (2023). Revisiting the Coordination Chemistry of Molybdenum(V): Novel Complexes with Pyrazinoate and Picolinate Ligands. Molecules, 28(15), 5837. [Link]
  • Näther, C., & Jess, I. (2022). Synthesis, crystal structure and properties of catena-poly[[[bis(3-methylpyridine-κN)nickel(II)]-di-μ-1,3-thiocyanato] acetonitrile monosolvate].
  • Transition metal pyridine complexes. Wikipedia. [Link]
  • Mondéjar-Lázaro, D., et al. (2022). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Crystal Growth & Design, 22(12), 7389-7400. [Link]
  • Buvaneswari, G., et al. (2015). Crystal structure of 3-methylpyridinium picrate: a triclinic polymorph.
  • Adelman, S., & Olafsson, A. (2014). Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II)
  • Walker, F. A. (1973). Steric and electronic effects in the coordination of amines to a cobalt(II) porphyrin. Journal of the American Chemical Society, 95(4), 1150-1153. [Link]

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The Regulatory Imperative: Why Method Validation is Non-Negotiable

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for 3-Methylpicolinic Acid: A Comparison of HPLC-UV and GC-MS

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and efficacy. 3-Methylpicolinic acid, a substituted pyridinecarboxylic acid, serves as a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its accurate measurement is critical during process development, quality control, and stability testing.

This guide provides a comprehensive comparison of two robust analytical methods for the quantification of 3-Methylpicolinic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and frame the discussion within the authoritative context of international regulatory guidelines. The core objective is to demonstrate the process of cross-validation, a critical exercise to ensure that different analytical methods yield comparable and reliable results, thereby guaranteeing data integrity across laboratories and throughout the lifecycle of a product.[3][4]

Before deploying any analytical method for decision-making in a regulated environment, it must be proven "fit for purpose." This is achieved through a rigorous validation process that challenges the method's performance characteristics. Global regulatory bodies, through the International Council for Harmonisation (ICH), have established a clear framework for this process, primarily in the ICH Q2(R2) guideline.[5][6][7][8] This guideline mandates the assessment of parameters such as accuracy, precision, specificity, linearity, range, and robustness.[9] The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide further detailed guidance, emphasizing that a validated method is fundamental to regulatory submissions.[10][11][12][13][14]

Cross-validation becomes necessary when two or more distinct analytical methods are used to measure the same analyte within a study or across different stages of development. It serves as a bridge, demonstrating that the data generated by each method is equivalent and can be reliably compared.

Methodologies Under Scrutiny: HPLC-UV and GC-MS

The choice of an analytical technique is dictated by the physicochemical properties of the analyte, the sample matrix, and the required sensitivity and selectivity. For an organic acid like 3-Methylpicolinic acid, both HPLC and GC are viable but operate on fundamentally different principles.

  • High-Performance Liquid Chromatography (HPLC-UV): This technique separates compounds in a liquid mobile phase based on their differential interactions with a solid stationary phase. For 3-Methylpicolinic acid, a reversed-phase C18 column is ideal, separating compounds primarily based on hydrophobicity. Detection via UV is straightforward as the pyridine ring in the molecule contains a chromophore that absorbs UV light. This method is often favored for its simplicity and robustness in routine quality control settings.[15][16][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerhouse technique offers exceptional selectivity and sensitivity. It separates compounds in the gas phase. However, since 3-Methylpicolinic acid is a polar, non-volatile carboxylic acid, a crucial derivatization step is required to convert it into a volatile and thermally stable analogue (e.g., a silyl ester).[18][19] The subsequent detection by a mass spectrometer provides a mass-to-charge ratio, which is a highly specific identifier, effectively eliminating matrix interferences.[20][21]

Comparative Performance Data: A Head-to-Head Analysis

The following table summarizes the expected performance characteristics for each method when validated for the quantification of 3-Methylpicolinic acid in a drug substance matrix. These values are based on established performance for similar organic acid analyses and align with ICH acceptance criteria.[16][18][22]

Validation Parameter HPLC-UV GC-MS (with Derivatization) ICH Q2(R2) Guideline Context
Specificity/Selectivity Moderate to High. Potential for interference from co-eluting impurities with similar UV spectra.Very High. Mass detection (especially in SIM mode) is highly specific to the analyte's mass fragmentation pattern.The ability to assess the analyte unequivocally in the presence of other components.[9]
Linearity (R²) > 0.999> 0.999A direct proportional relationship between concentration and response.
Range 1 - 150 µg/mL0.1 - 50 µg/mLThe interval providing suitable accuracy, precision, and linearity.[8]
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%Closeness of test results to the true value.[14]
Precision (%RSD)
- Repeatability≤ 1.0%≤ 1.5%Precision under the same operating conditions over a short interval.
- Intermediate Precision≤ 2.0%≤ 2.5%Within-laboratory variations (different days, analysts, equipment).
Limit of Detection (LOD) ~0.3 µg/mL~0.03 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.1 µg/mLThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5]
Robustness High. Unaffected by minor changes in mobile phase pH (±0.2) or column temperature (±5°C).Moderate. Sensitive to derivatization time and temperature, requiring strict control.A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizing the Validation & Cross-Validation Workflow

The following diagrams illustrate the logical flow of the validation and cross-validation process.

G cluster_prep Phase 1: Sample & Standard Preparation cluster_val Phase 2: Independent Method Validation cluster_crossval Phase 3: Cross-Validation cluster_comp Phase 4: Data Comparison Prep Prepare Spiked QC Samples (Low, Medium, High) Analyze_HPLC Analyze QC Samples with Validated HPLC-UV Prep->Analyze_HPLC Analyze_GCMS Analyze QC Samples with Validated GC-MS Prep->Analyze_GCMS Std Prepare Calibration Standards HPLC_Val Validate HPLC-UV Method (per ICH Q2) Std->HPLC_Val GCMS_Val Validate GC-MS Method (per ICH Q2) Std->GCMS_Val HPLC_Val->Analyze_HPLC GCMS_Val->Analyze_GCMS Compare Compare Results (% Difference) Analyze_HPLC->Compare Analyze_GCMS->Compare Report Acceptance Criteria Met? (e.g., Diff ≤ 20%) Compare->Report

Caption: A typical workflow for the cross-validation of two analytical methods.

G cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & General Tests cluster_precision_types center_node Analytical Method Validation (ICH Q2) Accuracy Accuracy (% Recovery) center_node->Accuracy Precision Precision (%RSD) center_node->Precision Linearity Linearity (R²) center_node->Linearity Range Range center_node->Range LOQ Quantitation Limit center_node->LOQ Specificity Specificity/ Selectivity center_node->Specificity LOD Detection Limit center_node->LOD Robustness Robustness center_node->Robustness sub_p1 Repeatability Precision->sub_p1 sub_p2 Intermediate Precision Precision->sub_p2

Caption: Key parameters for analytical method validation according to ICH guidelines.

Experimental Protocols

The following protocols are presented as self-validating systems, with system suitability tests (SSTs) included to ensure the instrumentation is performing correctly before sample analysis.

Protocol 1: HPLC-UV Method

1. Rationale: This protocol uses ion-pair reversed-phase chromatography. A common challenge with organic acids is poor retention on standard C18 columns. The addition of an ion-pairing agent like tetrabutylammonium hydrogen sulfate (TBAHS) to the mobile phase forms a neutral, hydrophobic complex with the anionic 3-Methylpicolinic acid, significantly improving retention and peak shape.

2. Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 5 mM TBAHS in water, adjusted to pH 7.0 with phosphate buffer.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

3. Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of 3-Methylpicolinic acid (1 mg/mL) in diluent (50:50 water:acetonitrile). Serially dilute to create calibration standards ranging from 1 to 150 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the drug substance containing 3-Methylpicolinic acid in the diluent to a target concentration of ~50 µg/mL. Filter through a 0.45 µm syringe filter.

  • System Suitability Test (SST): Inject a mid-concentration standard (e.g., 50 µg/mL) six times. The %RSD for peak area and retention time must be ≤ 2.0%. Tailing factor for the analyte peak should be ≤ 1.5.

  • Analysis: Once SST criteria are met, inject the calibration standards to establish the calibration curve. Follow with the sample solutions.

Protocol 2: GC-MS Method

1. Rationale: This protocol requires derivatization to make the analyte suitable for GC analysis. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and highly effective choice. It replaces the acidic proton of the carboxylic acid group with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability.[18]

2. Instrumentation & Conditions:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • MS Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. Monitor characteristic ions for the TMS-derivative of 3-Methylpicolinic acid (target ions to be determined from a full scan analysis of a standard).

3. Step-by-Step Methodology:

  • Standard/Sample Preparation: Prepare standard and sample solutions in a volatile, anhydrous solvent like pyridine or acetonitrile at concentrations ranging from 0.1 to 50 µg/mL.

  • Derivatization: a. Transfer 100 µL of the standard or sample solution to a GC vial. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Add 100 µL of BSTFA + 1% TMCS. d. Cap the vial tightly and heat at 70°C for 30 minutes. e. Cool to room temperature before analysis.

  • System Suitability Test (SST): Inject a derivatized mid-concentration standard six times. The %RSD for the peak area ratio (analyte/internal standard, if used) must be ≤ 5.0%.

  • Analysis: Once SST is passed, inject the derivatized calibration standards and samples.

Cross-Validation Execution and Discussion

To perform the cross-validation, a minimum of three batches of Quality Control (QC) samples (low, medium, and high concentrations) are prepared from a homogenous, well-characterized batch of material. These QCs are analyzed using both the fully validated HPLC-UV and GC-MS methods by different analysts on different days to incorporate intermediate precision.

The results are then compared by calculating the percent difference:

% Difference = [(Result_MethodA - Result_MethodB) / (Average(Result_A, Result_B))] * 100

The acceptance criterion is typically that the mean result for each QC level should not differ by more than 15-20% between the two methods, and at least two-thirds of the individual QC results must fall within this range.

This guide demonstrates that both HPLC-UV and GC-MS can be validated to be accurate, precise, and reliable methods for the quantification of 3-Methylpicolinic acid.

  • The HPLC-UV method stands out for its operational simplicity, lower cost, and high throughput, making it ideal for routine quality control, in-process controls, and release testing where concentrations are relatively high and the matrix is clean.

  • The GC-MS method , while more complex due to the essential derivatization step, offers unparalleled selectivity and significantly lower detection limits. This makes it the superior choice for challenging applications such as impurity profiling, analysis in complex biological matrices, or trace-level quantification in stability studies.

Ultimately, the cross-validation exercise provides the documented evidence that despite their different principles, both methods produce congruent data. This flexibility allows a laboratory to select the most appropriate technology for a given task without compromising the integrity or comparability of the analytical results, a foundational principle of modern pharmaceutical development.

References

  • European Medicines Agency. (2022).
  • Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube.
  • Labcompliance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
  • European Paediatric Translational Research Infrastructure. (2019).
  • U.S. Food and Drug Administration. (2015).
  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link] (Note: Direct deep link was unavailable).
  • AMSbiopharma. (2023).
  • ECA Academy. (n.d.).
  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Ovid. [Link] (Note: Access to the specific article may require subscription).
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • ProPharma Group. (2024).
  • SlideShare. (n.d.).
  • Stanford Chemicals. (n.d.). 3-Methylpicolinic Acid. [Link]
  • Liu, A., et al. (n.d.). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. ScienceDirect. [Link]
  • Avci, D., et al. (2020). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3.
  • Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PubMed Central. [Link]
  • Global CRO Council. (n.d.).
  • National Institutes of Health. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 3-Methylpicolinic acid. PubChem. [Link]
  • Smyth, G. P., et al. (2001). ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue. PubMed. [Link]
  • National Institutes of Health. (n.d.). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. [Link]
  • Grant, R., et al. (2001). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids.
  • ResearchGate. (2020).
  • Journal of Agricultural and Food Chemistry. (2013). How Composition Methods Are Developed and Validated.
  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link]
  • iChemical. (n.d.). 3-Methylpicolinic acid. [Link]
  • SciELO. (n.d.).
  • Google Patents. (n.d.).
  • MDPI. (2022). Chemometric Analysis Based on GC-MS Chemical Profiles of Three Stachys Species from Uzbekistan and Their Biological Activity. [Link]

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A Senior Application Scientist's Comparative Guide to Ligands for Metal Ion Chelation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Art and Science of Capturing Metal Ions

In the intricate world of biological and chemical systems, the precise control of metal ion concentration is paramount. Metal ions are essential cofactors for a vast array of enzymes and proteins, yet their excess can lead to significant toxicity through mechanisms like the generation of reactive oxygen species.[1] Chelation is the process by which a molecule, known as a ligand or chelating agent, forms multiple coordinate bonds with a single central metal ion, effectively sequestering it.[2] This guide provides a comparative study of common ligands used for metal ion chelation, offering both theoretical insights and practical, data-driven comparisons to aid researchers in selecting the optimal chelator for their specific application, from fundamental research to drug development.

This guide is structured to provide a comprehensive overview, beginning with the foundational principles of chelation, followed by a detailed comparison of prominent chelating agents. We will then delve into the practical aspects of ligand comparison through detailed experimental protocols and conclude with a summary of key considerations for ligand selection.

Chapter 1: Foundational Principles of Metal Ion Chelation

The efficacy of a chelating agent is governed by several key principles that dictate the stability and selectivity of the resulting metal-ligand complex. A thorough understanding of these concepts is crucial for interpreting comparative data and making informed decisions.

Denticity and the Chelate Effect

The number of donor atoms a single ligand uses to bind to a central metal ion is known as its denticity . Ligands can be monodentate (one donor atom), bidentate (two donor atoms), or polydentate (multiple donor atoms).[3] Chelating agents are, by definition, at least bidentate.

A fundamental concept in chelation is the chelate effect , which describes the enhanced stability of a complex formed by a polydentate ligand compared to a complex formed by a chemically similar set of monodentate ligands.[3] This increased stability is primarily driven by a favorable increase in entropy. The coordination of a single polydentate ligand displaces multiple monodentate ligands (often solvent molecules), leading to a net increase in the number of free molecules in the system and thus, a positive entropy change.

ChelateEffect cluster_chelate Chelate Formation cluster_monodentate Monodentate Coordination M_aqua [M(H₂O)₆]ⁿ⁺ M_en [M(en)(H₂O)₄]ⁿ⁺ + 2 H₂O M_aqua->M_en + en M_NH3 [M(NH₃)₂(H₂O)₄]ⁿ⁺ + 2 H₂O M_aqua->M_NH3 + 2 NH₃ en en (bidentate) NH3 2 NH₃ (monodentate) note The chelate effect results in a more stable complex due to a favorable entropy change.

Caption: The chelate effect: a bidentate ligand forms a more stable complex than two monodentate ligands.

The Hard and Soft Acids and Bases (HSAB) Principle

The Hard and Soft Acids and Bases (HSAB) principle is a qualitative framework that aids in predicting the selectivity of a ligand for a particular metal ion.[3][4][5][6][7] It classifies metal ions (Lewis acids) and ligands (Lewis bases) as either "hard," "soft," or "borderline."

  • Hard acids are small, highly charged, and not easily polarizable (e.g., Fe³⁺, Ca²⁺, Mg²⁺).

  • Hard bases have donor atoms that are highly electronegative, have low polarizability, and are of small size (e.g., F⁻, O-donors, NH₃).

  • Soft acids are large, have a low positive charge, and are highly polarizable (e.g., Hg²⁺, Pb²⁺, Cd²⁺).

  • Soft bases have donor atoms that are less electronegative, highly polarizable, and are of larger size (e.g., I⁻, S-donors, P-donors).

The core tenet of the HSAB principle is that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. [6] This principle is invaluable for rationalizing and predicting the selectivity of a chelating agent.

The Influence of pH

The pH of the medium plays a critical role in metal chelation. Most chelating agents are weak acids that can be protonated at low pH. Protonation of the ligand's donor atoms prevents them from coordinating with the metal ion, thus reducing the stability of the metal-ligand complex. As the pH increases, the ligand deprotonates, becoming a more effective chelator. However, at very high pH, many metal ions tend to precipitate as hydroxides, which can compete with the chelation reaction. Therefore, for each metal-ligand system, there is an optimal pH range for complex formation.

Chapter 2: A Comparative Analysis of Key Chelating Ligands

This section provides a detailed comparison of four classes of widely used chelating agents: aminopolycarboxylates, siderophores, dithiols, and macrocycles. Their performance is evaluated based on their binding affinity (stability constants), selectivity for different metal ions, and primary applications.

Aminopolycarboxylic Acids (APCAs)

APCA ligands, such as Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA), are characterized by multiple carboxylate and amine donor groups. They are powerful, broad-spectrum chelating agents.

  • EDTA (Hexadentate): A versatile chelator forming stable complexes with a wide range of di- and trivalent metal ions. Its high stability constants make it effective for treating heavy metal poisoning and in various industrial applications.[8]

  • DTPA (Octadentate): With more donor atoms than EDTA, DTPA generally forms even more stable complexes with many metal ions.[9] It is particularly effective for chelating trivalent and larger divalent cations.

Siderophores

Siderophores are low-molecular-weight compounds produced by microorganisms to sequester iron from their environment.[10][11][12][13][14] They exhibit exceptionally high affinity and selectivity for Fe(III).

  • Deferoxamine (DFO) (Hexadentate): A natural siderophore used clinically for the treatment of iron overload.[15][16][17] Its three hydroxamic acid groups form a highly stable octahedral complex with Fe(III).[15][16][17]

Dithiols

Dithiol compounds, containing two thiol (-SH) groups, are particularly effective at chelating soft metal ions, in accordance with the HSAB principle.

  • Dimercaptosuccinic acid (DMSA) and 2,3-Dimercapto-1-propanesulfonic acid (DMPS): These are used in chelation therapy for poisoning by soft metals like lead, mercury, and arsenic.[1]

Macrocyclic Ligands

Macrocyclic ligands, such as crown ethers and cryptands, are cyclic compounds with donor atoms positioned to create a central cavity. They often exhibit remarkable selectivity for metal ions based on the match between the ion's size and the ligand's cavity size.

  • 18-Crown-6: A crown ether with a cavity size that is ideal for complexing the potassium ion (K⁺).[18][19][20][21][22] This size-based selectivity is a hallmark of macrocyclic ligands.

Quantitative Comparison of Stability Constants

The stability constant (K) or its logarithm (log K) is a quantitative measure of the binding affinity between a ligand and a metal ion. A higher log K value indicates a more stable complex. The following table presents a comparison of the log K values for our selected ligands with a range of metal ions.

Metal IonEDTADTPADeferoxamine (DFO)18-Crown-6
Fe(III) 25.128.630.6[15][16][17]-
Pb(II) 18.018.8--
Hg(II) 21.826.9--
Cd(II) 16.519.0--
Cu(II) 18.821.514.1-
Zn(II) 16.518.311.0-
Ca(II) 10.710.83.7-
Mg(II) 8.79.04.0-
K(I) ---2.03[18][19][20][21][22]
Na(I) ---0.80
Li(I) ----0.60

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented are representative and sourced from the NIST Standard Reference Database 46 and other cited literature.

Chapter 3: Experimental Protocols for Ligand Comparison

The objective comparison of chelating agents requires robust experimental methodologies. This chapter provides detailed, step-by-step protocols for three common techniques used to characterize metal-ligand interactions.

Potentiometric Titration (Irving-Rossotti Method)

This classical method is used to determine the stability constants of metal-ligand complexes by monitoring pH changes during titration.[23]

PotentiometricTitration prep Prepare Solutions: 1. Acid 2. Acid + Ligand 3. Acid + Ligand + Metal titrate Titrate each solution with standardized NaOH prep->titrate record Record pH vs. Volume of NaOH added titrate->record plot Plot titration curves record->plot calculate Calculate n̄ (average number of ligands bound to metal) and pL (free ligand concentration) plot->calculate determine Determine stability constants (log K) from the formation curve (n̄ vs. pL) calculate->determine

Caption: Workflow for determining stability constants using potentiometric titration.

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the metal salt, the ligand, a strong acid (e.g., HClO₄), and a strong base (e.g., carbonate-free NaOH). The ionic strength of all solutions should be maintained constant with a background electrolyte (e.g., NaClO₄).

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions.

    • Set up a titration vessel with a magnetic stirrer, a pH electrode, and a burette containing the standardized NaOH solution.

  • Titrations:

    • Perform three separate titrations:

      • Acid titration: A known volume of the strong acid.

      • Ligand titration: The same volume of strong acid plus a known amount of the ligand.

      • Metal-ligand titration: The same volumes of acid and ligand as in the second titration, plus a known amount of the metal salt.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added for all three titrations.

    • Using the Irving-Rossotti method, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.

    • From the titration curves, calculate the average number of ligands bound per metal ion (n̄) and the free ligand exponent (pL).

    • Construct a formation curve by plotting n̄ versus pL.

    • Determine the stepwise stability constants (log K₁, log K₂, etc.) from the formation curve. For example, log K₁ is the value of pL at n̄ = 0.5.

UV-Vis Spectrophotometry (Job's Method and Mole-Ratio Method)

UV-Vis spectrophotometry can be used to determine the stoichiometry of a metal-ligand complex, provided the complex has a distinct absorbance spectrum compared to the free metal and ligand.

UV_Vis_Methods cluster_job Job's Method (Continuous Variation) cluster_mole Mole-Ratio Method prep_job Prepare solutions with varying mole fractions of metal and ligand, keeping total moles constant measure_job Measure absorbance at λ_max of the complex prep_job->measure_job plot_job Plot Absorbance vs. Mole Fraction measure_job->plot_job det_job Determine stoichiometry from the maximum of the plot plot_job->det_job prep_mole Prepare solutions with constant metal concentration and varying ligand concentration measure_mole Measure absorbance at λ_max of the complex prep_mole->measure_mole plot_mole Plot Absorbance vs. Mole Ratio (L/M) measure_mole->plot_mole det_mole Determine stoichiometry from the break point in the plot plot_mole->det_mole

Caption: Workflows for determining complex stoichiometry using UV-Vis spectrophotometry.

Protocol (Job's Method):

  • Reagent Preparation: Prepare equimolar stock solutions of the metal salt and the ligand.

  • Solution Series: Prepare a series of solutions where the total moles of metal and ligand are constant, but the mole fraction of each varies from 0 to 1.

  • Spectrophotometric Measurement: Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex. Measure the absorbance of each solution in the series at this λ_max.

  • Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed.[24][25][26]

Protocol (Mole-Ratio Method):

  • Reagent Preparation: Prepare stock solutions of the metal salt and the ligand.

  • Solution Series: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand.[9][25][27][28][29][30][31]

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the λ_max of the complex.

  • Data Analysis: Plot the absorbance versus the mole ratio of ligand to metal. The plot will typically consist of two linear segments that intersect. The mole ratio at the intersection point indicates the stoichiometry of the complex.[9][25][27][28][29][30][31]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[32][33][34][35][36]

Protocol:

  • Reagent Preparation: Prepare solutions of the metal salt and the ligand in the same buffer. Degas the solutions to prevent air bubbles.

  • ITC Setup:

    • Load the ligand solution into the sample cell of the calorimeter.

    • Load the metal salt solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

  • Titration: The instrument will automatically inject small aliquots of the metal solution into the ligand solution and measure the resulting heat changes.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of metal to ligand.

    • Fit the resulting binding isotherm to a suitable binding model to determine Kₐ, ΔH, and n.

Chapter 4: Conclusion and Future Directions

The selection of an appropriate chelating agent is a critical decision in many scientific endeavors. This guide has provided a framework for comparing ligands based on fundamental principles and empirical data. Aminopolycarboxylates like EDTA and DTPA are excellent broad-spectrum chelators, while siderophores such as deferoxamine offer unparalleled selectivity for iron. Dithiols are the agents of choice for soft heavy metals, and macrocycles provide a platform for size-based ion selectivity.

The experimental protocols detailed herein provide a starting point for researchers to conduct their own comparative studies. The choice of method will depend on the specific information required, with potentiometric titration being the gold standard for stability constants, UV-Vis spectrophotometry for stoichiometry, and ITC for a complete thermodynamic profile.

The field of chelation chemistry continues to evolve, with ongoing research focused on the design of new ligands with enhanced selectivity, reduced toxicity, and improved pharmacokinetic properties for therapeutic applications. The principles and methods outlined in this guide will remain essential tools for the evaluation and validation of these next-generation chelating agents.

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A Senior Application Scientist's Guide to Assessing the Purity of Commercial 3-Methylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Building Block

3-Methylpicolinic acid, and its hydrochloride salt form, serves as a crucial pyridine-based building block in medicinal chemistry and materials science.[1][2] It is a versatile intermediate used in the synthesis of pharmaceuticals, catalysts, and functional polymers.[1][3] For researchers in drug development, the purity of this starting material is not a trivial specification; it is a critical parameter that dictates reaction yield, impurity profiles of subsequent steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of even minor impurities—such as isomers, unreacted starting materials, or byproducts from synthesis—can introduce significant downstream challenges.[4]

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of commercial 3-Methylpicolinic acid hydrochloride. We will move beyond simple data reporting to explain the causality behind method selection, establishing a self-validating analytical workflow that ensures the highest degree of confidence in your starting material. Our approach is grounded in the principle of orthogonality: using multiple, disparate analytical techniques to build a complete and trustworthy purity profile that no single method can provide alone.

Pillar 1: Chromatographic Purity and Assay by Stability-Indicating HPLC

The Causality of Choice: Why HPLC is the Cornerstone

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile organic molecules. Its strength lies in its ability to separate the main compound from structurally similar impurities. For this compound, this is essential for detecting and quantifying isomers (e.g., 4- or 5-methylpicolinic acid), precursors, or potential degradation products that may have nearly identical physical properties but different chemical reactivity. A well-developed "stability-indicating" method is one that can resolve the main peak from all potential degradation products, ensuring that a loss in the main peak area accurately reflects the formation of impurities.[5][6]

Experimental Protocol: Reversed-Phase HPLC

This protocol outlines a robust starting point for a stability-indicating RP-HPLC method.

  • Instrumentation & Consumables:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

    • Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). The C18 phase provides excellent hydrophobic retention for a broad range of organic molecules.[7]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and reproducible retention.

    • Mobile Phase B: Acetonitrile.

    • Sample Diluent: 50:50 Water/Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of 3-Methylpicolinic acid HCl into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent to achieve a final concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 265 nm (a typical absorbance maximum for the pyridine ring system).

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 80% B

      • 15-18 min: 80% B

      • 18-18.1 min: 80% to 5% B

      • 18.1-25 min: 5% B (re-equilibration)

  • Data Analysis & System Suitability:

    • Purity (Area %): Calculate the percentage purity by dividing the peak area of the main component by the total area of all peaks.

    • Assay (vs. Standard): Prepare a reference standard solution of known concentration. The assay is calculated by comparing the peak area of the sample to the peak area of the reference standard.

    • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%. This validates the precision of the system.

Workflow: HPLC Purity Assessment

Caption: High-level workflow for HPLC purity and assay determination.

Pillar 2: Absolute Purity by Quantitative NMR (qNMR)

The Causality of Choice: Why qNMR Provides Absolute Truth

While HPLC provides excellent relative purity, it cannot detect impurities that are non-chromatographable or lack a UV chromophore (e.g., inorganic salts, residual non-UV active solvents). Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method that determines the absolute purity of a substance by comparing the integral of a specific proton signal from the analyte to that of a certified, stable internal standard of known purity.[8] This technique is orthogonal to HPLC and provides structural confirmation simultaneously. Its power lies in its direct proportionality between signal intensity and the number of nuclei, making it a highly accurate and trustworthy method.[9]

Experimental Protocol: ¹H-qNMR
  • Instrumentation & Consumables:

    • NMR Spectrometer (≥ 400 MHz).

    • Certified Internal Standard (IS): Maleic acid is a suitable choice. It is non-volatile, stable, has a simple spectrum (a singlet), and its signal at ~6.3 ppm does not overlap with the analyte signals.

    • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent solvent for both the hydrochloride salt and the internal standard.

  • Sample Preparation (The Key to Accuracy):

    • Using an analytical balance, accurately weigh ~15 mg of 3-Methylpicolinic acid HCl into a clean vial. Record the weight to 0.01 mg.

    • Accurately weigh ~10 mg of the certified maleic acid internal standard into the same vial. Record the weight to 0.01 mg.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆, ensuring complete dissolution.

    • Transfer the solution to a standard 5 mm NMR tube.

  • NMR Acquisition Parameters (Ensuring Quantitativity):

    • Spectrometer Frequency: 400 MHz

    • Pulse Program: Standard 1D proton (zg30).

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the standard (a D1 of 30 seconds is generally a safe starting point to ensure full relaxation).

    • Number of Scans: 16-32 scans to achieve adequate signal-to-noise.

  • Data Processing & Calculation:

    • Apply Fourier transform and phase correct the spectrum.

    • Calibrate the spectrum to the DMSO solvent peak at 2.50 ppm.

    • Integrate a well-resolved proton signal from the analyte (e.g., the methyl group singlet) and the singlet from the maleic acid internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal (e.g., 3 for the methyl group, 2 for maleic acid)

    • MW = Molecular Weight (173.60 g/mol for 3-Methylpicolinic acid HCl)[10]

    • W = Weight

    • P_IS = Purity of the Internal Standard (from its certificate)

Workflow: qNMR Absolute Purity Determination

Caption: Workflow for determining absolute purity via ¹H-qNMR.

Pillar 3: Stoichiometric Assay by Potentiometric Titration

The Causality of Choice: Why Titration Validates the Salt Form

Titration is a classic, absolute analytical method that relies on stoichiometry. For this compound, an acid-base titration provides a highly accurate assay value.[11][12] This technique is orthogonal to both HPLC and qNMR. It quantifies the total acidic content of the material, which in this case includes both the carboxylic acid proton and the proton of the hydrochloride salt. This provides a robust validation of the material's identity as the specified salt form and its overall molar purity, independent of its chromatographic or spectroscopic response.

Experimental Protocol: Aqueous Acid-Base Titration
  • Instrumentation & Consumables:

    • Autotitrator with a high-precision burette.

    • Combination pH electrode, calibrated with pH 4, 7, and 10 buffers.

    • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized against potassium hydrogen phthalate (KHP).

    • Solvent: Deionized water, boiled to remove dissolved CO₂.

  • Sample Preparation:

    • Accurately weigh approximately 150 mg of 3-Methylpicolinic acid HCl into a titration beaker.

    • Dissolve in 50 mL of CO₂-free deionized water.

  • Titration Procedure:

    • Immerse the calibrated pH electrode and the burette tip into the sample solution.

    • Stir the solution gently.

    • Titrate the sample with the standardized 0.1 N NaOH solution. The titrator should record the pH as a function of the volume of titrant added.

    • The titration will show two equivalence points (inflection points in the pH curve): the first for the neutralization of the hydrochloride, and the second for the neutralization of the carboxylic acid. The second equivalence point is typically sharper and more reliable for calculation.

  • Data Analysis & Calculation:

    • Determine the volume of NaOH (V_eq) used to reach the second equivalence point using the first or second derivative method on the titration curve.

    • Calculate the assay using the following formula:

    Assay (%) = (V_eq * N_NaOH * MW_analyte) / (W_analyte * n * 10)

    Where:

    • V_eq = Volume of NaOH at the 2nd equivalence point (in mL)

    • N_NaOH = Normality of the standardized NaOH titrant

    • MW_analyte = Molecular Weight (173.60 g/mol )

    • W_analyte = Weight of the sample (in mg)

    • n = Number of equivalents (n=2 for the second endpoint)

Workflow: Potentiometric Titration Assay

Caption: Process flow for the stoichiometric assay by potentiometric titration.

Comparative Analysis: A Hypothetical Case Study

To illustrate the power of this orthogonal approach, let's consider hypothetical data from three different commercial suppliers of this compound.

Table 1: Purity Assessment of Commercial 3-Methylpicolinic Acid HCl

ParameterSupplier ASupplier BSupplier C
Appearance White PowderOff-White PowderWhite Crystalline Solid
HPLC Purity (Area %) 99.8%98.5%99.9%
Largest HPLC Impurity 0.08% (Unknown)1.2% (at RRT 1.1)0.05% (Unknown)
¹H-qNMR Purity (%) 98.1%98.3%99.7%
Titration Assay (%) 98.2%98.4%99.8%
Identified Impurities Residual Water (~1.5%) by NMRIsomeric Impurity by LC-MSNone Detected
Interpretation of Results:
  • Supplier A: This material appears excellent based on HPLC alone. However, both qNMR and titration reveal a lower purity of ~98%. The discrepancy is explained by the presence of ~1.5-2% water or inorganic impurities, which are invisible to HPLC but are detected by the absolute methods. This material may be acceptable for general use but could cause issues in water-sensitive reactions or where precise stoichiometry is required.

  • Supplier B: This lot shows a significant organic impurity by HPLC. LC-MS analysis would be crucial here to identify this peak (hypothetically, an isomer like 4-methylpicolinic acid). While the qNMR and titration results are consistent, the presence of a major related-substance impurity makes this material unsuitable for cGMP or high-stakes research applications.

  • Supplier C: This material demonstrates excellent and, most importantly, consistent results across all three orthogonal techniques. The high purity by HPLC is confirmed by the absolute purity from qNMR and the stoichiometric assay from titration. This consistency provides the highest level of confidence that the material is what it claims to be, at the purity stated. This is the ideal choice for demanding applications in drug development.

Table 2: Comparison of Analytical Techniques

TechniquePrimary PurposeAdvantagesLimitations
HPLC Related SubstancesHigh sensitivity, excellent for separating isomers and organic impurities.[13][14]May not detect non-UV active or non-volatile impurities (e.g., salts, water). Purity is relative unless a certified standard is used for assay.
qNMR Absolute Purity & IDPrimary method, no reference standard of the analyte needed, provides structural confirmation, detects a wide range of impurities.[8]Lower sensitivity than HPLC for trace impurities, requires more expensive equipment, potential for peak overlap in complex mixtures.
Titration Assay (Stoichiometry)Highly precise and accurate, inexpensive, validates salt form and molar purity based on chemical reactivity.[11][12]Not selective; will titrate any acidic impurity present, providing no information on the impurity profile.
LC-MS Impurity IdentificationProvides molecular weight of unknown impurities, enabling structural elucidation.[15][16]Primarily qualitative/semi-quantitative, more complex and expensive than standard techniques.

Conclusion and Recommendations

Assessing the purity of a critical raw material like this compound cannot be reliably accomplished with a single analytical technique. A certificate of analysis that relies solely on HPLC area percentage may conceal significant issues related to water content, inorganic salts, or co-eluting impurities.

For researchers, scientists, and drug development professionals, the adoption of an orthogonal analytical approach is paramount. The combination of relative purity by stability-indicating HPLC , absolute purity by qNMR , and stoichiometric assay by potentiometric titration forms a self-validating system that provides a comprehensive and trustworthy characterization of the material. This multi-faceted evaluation allows for the confident selection of a high-quality commercial source, mitigating risks in research and development and ensuring the integrity of your scientific outcomes.

References

  • Budzisz, E., et al. (2013). [Alkalimetric titrations of salts of organic bases in the Pharmacopoeia]. PubMed.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.
  • ResearchGate. (n.d.). [Alkalimetric titrations of salts of organic bases in the Pharmacopoeia] | Request PDF.
  • Shimadzu Chemistry & Diagnostics. (n.d.). [2H4]-Picolinic acid.
  • National Institutes of Health (NIH). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • ChemWhat. (n.d.). This compound CAS#: 123811-72-3.
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  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
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  • Royal Society of Chemistry. (n.d.). Titrating sodium hydroxide with hydrochloric acid | Class experiment. RSC Education.
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  • ResearchGate. (n.d.). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3 | Request PDF.
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  • Acta Poloniae Pharmaceutica. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
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A Senior Application Scientist’s Guide to the Validation of 3-Methylpicolinic Acid Synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity and precise quantification of synthesized compounds are non-negotiable. 3-Methylpicolinic acid, a substituted pyridine carboxylic acid, serves as a crucial building block in the synthesis of various pharmaceutical agents and functional materials.[1][2] Its synthesis, therefore, requires a robust, accurate, and reliable analytical method to validate outcomes, monitor reaction progress, and quantify impurities.

This guide provides an in-depth comparison of analytical methodologies for the validation of 3-Methylpicolinic acid synthesis, making a scientifically-backed case for the superiority of Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple recitation of protocols to explain the fundamental reasoning behind our experimental choices, offering a self-validating framework that ensures data integrity and trustworthiness.

The Analytical Challenge: Choosing the Right Tool

The validation of a chemical synthesis is fundamentally about confirming the identity and purity of the target molecule while identifying and quantifying any by-products or unreacted starting materials. The choice of analytical technique is paramount. Let's compare the most common options for an analyte like 3-Methylpicolinic acid.

Technique Principle Strengths for 3-Methylpicolinic Acid Weaknesses for 3-Methylpicolinic Acid
HPLC-UV Separates compounds based on polarity, detection via UV absorbance.Widely available, robust for quantification of the main peak.Lack of specificity; co-eluting impurities with similar UV spectra can go undetected or lead to inaccurate quantification.[3] Lower sensitivity compared to MS.[4]
GC-MS Separates volatile compounds, detection by mass.High chromatographic efficiency.Not suitable for non-volatile compounds like 3-Methylpicolinic acid without chemical derivatization, which adds complexity, time, and potential for error.[5][6]
LC-MS Separates compounds by polarity, detection by mass.High Specificity: Detects based on mass-to-charge ratio (m/z), unambiguously identifying the target compound and distinguishing it from isomers or impurities.[7] High Sensitivity: Can detect trace-level impurities and degradation products, often in the pg/mL range.[8]Higher initial instrument cost and complexity compared to HPLC-UV.

The Verdict: For the rigorous demands of pharmaceutical development, LC-MS has become the gold standard for the analysis of small molecules.[9] Its combination of chromatographic separation with the high specificity and sensitivity of mass spectrometry provides the most comprehensive and trustworthy data for validating the synthesis of 3-Methylpicolinic acid.[7][10]

Workflow for Analytical Method Validation

A successful validation workflow ensures that the chosen analytical method is fit for its intended purpose. This diagram illustrates the key stages, from initial sample preparation to the final validation report, grounding the process in established regulatory frameworks.

Validation_Workflow Figure 1: Overall LC-MS Method Validation Workflow cluster_prep Phase 1: Preparation & Development cluster_application Phase 3: Application prep Sample & Standard Preparation dev LC-MS Method Development prep->dev Initial Optimization spec Specificity & Selectivity dev->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust sst System Suitability Test (SST) robust->sst analysis Analysis of Synthesis Batches sst->analysis report Validation Report & Data Interpretation analysis->report

Caption: A structured workflow for LC-MS method validation.

A Self-Validating LC-MS/MS Protocol for 3-Methylpicolinic Acid

This protocol is designed to be inherently self-validating by incorporating system suitability checks and adhering to the validation parameters outlined in the ICH Q2(R1) guidelines.[11][12] We will use a triple quadrupole mass spectrometer (LC-MS/MS) for its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[10]

Materials and Reagents
  • Analyte: 3-Methylpicolinic acid reference standard (>99% purity)

  • Internal Standard (IS): A structurally similar compound not present in the sample, e.g., 3-Methylpicolinic acid-d3 or a related picolinic acid derivative.

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Additive: Formic Acid (FA), LC-MS grade.

  • Reaction Sample: Crude or purified product from the synthesis of 3-Methylpicolinic acid.

Instrumentation and Conditions
  • Causality Behind Choices:

    • Column: A C18 reversed-phase column is selected for its versatility in retaining moderately polar small molecules.[13]

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a standard starting point for small molecule analysis.[14][15] The formic acid serves two key purposes: it acidifies the mobile phase to ensure consistent protonation of the analyte for better peak shape and promotes efficient ionization in positive ESI mode.

    • Ionization: Electrospray Ionization (ESI) is ideal for polar molecules like 3-Methylpicolinic acid. We will use positive mode, targeting the protonated pyridine nitrogen.

    • Detection (MRM): This highly specific technique involves selecting the parent ion (precursor) in the first quadrupole, fragmenting it, and then selecting a specific fragment ion (product) in the third quadrupole. This "transition" is unique to the analyte, virtually eliminating interference from matrix components.[7]

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC system
Column C18 reversed-phase, 100 x 2.1 mm, 2.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, return to 5% B and equilibrate for 3 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp 35 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
MRM Transitions 3-Methylpicolinic acid: m/z 138.1 -> 92.1 (Precursor [M+H]⁺ -> Product [M+H-COOH]⁺) Internal Standard (IS): To be determined based on selection
Source Params Capillary Voltage: 3.0 kV; Vaporizer Temp: 400 °C
Stock and Working Solution Preparation
  • Primary Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-Methylpicolinic acid reference standard and the Internal Standard in 10 mL of 50:50 ACN/Water.

  • Calibration Standards: Perform serial dilutions from the primary stock to prepare calibration standards covering the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock weighing to ensure objectivity.[16]

  • Sample Preparation: Dissolve a known quantity of the synthesis reaction mixture in the diluent. Filter through a 0.22 µm filter before injection.[15]

The Validation Protocol (Execution)

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[17][18]

A. System Suitability Test (SST)

  • Why: To verify that the LC-MS system is performing adequately on the day of analysis.

  • How: Inject a mid-concentration standard five times.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area and retention time should be <2%.

B. Specificity and Selectivity

  • Why: To ensure the method can detect the analyte without interference from impurities, degradation products, or matrix components.

  • How: Analyze a blank (diluent), a sample spiked with the analyte and IS, and a sample of the crude reaction mixture.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte or IS in the blank sample.[16]

C. Linearity and Range

  • Why: To confirm a proportional response of the instrument to changes in analyte concentration.[11][18]

  • How: Analyze the calibration curve standards (e.g., 7 concentration levels) in triplicate. Plot the peak area ratio (Analyte/IS) against concentration.

  • Acceptance Criteria: The linear regression should have a correlation coefficient (r²) ≥ 0.995.

D. Accuracy and Precision

  • Why: Accuracy measures the closeness of the results to the true value, while precision measures the repeatability of the results.

  • How: Analyze the Low, Medium, and High QC samples five times on the same day (intra-day precision) and on three different days (inter-day precision).

  • Acceptance Criteria: Accuracy should be within 85-115% (80-120% for LLOQ). Precision (%RSD) should be ≤15% (≤20% for LLOQ).[16][19]

E. Limit of Detection (LOD) and Quantitation (LOQ)

  • Why: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and accurately quantified (LOQ).[11]

  • How: Determined based on the signal-to-noise ratio (S/N) of diluted standards.

  • Acceptance Criteria: LOD is typically defined as S/N ≥ 3, and LOQ as S/N ≥ 10 with acceptable accuracy and precision.[20]

Comparative Performance Data

To illustrate the practical advantages of LC-MS, the following table presents hypothetical but realistic validation data comparing it with HPLC-UV and GC-MS for the analysis of a 3-Methylpicolinic acid synthesis batch containing 1% of a structurally similar impurity.

Validation Parameter LC-MS/MS HPLC-UV GC-MS (with derivatization)
Specificity Excellent: Impurity easily resolved by mass (different m/z).Poor: Impurity co-elutes with the main peak, not baseline resolved.Good: Impurity resolved by mass, but derivatization can introduce artifacts.
LOQ ~1 ng/mL~100 ng/mL~10 ng/mL
Linear Range (r²) >0.998>0.996>0.997
Accuracy (at 1% level) 98-103%110-140% (due to co-elution)95-105%
Precision (%RSD) <5%<8%<7%
Sample Prep Time ~5 min (dilute & shoot)~5 min (dilute & shoot)>30 min (derivatization required)

Decision Logic for Method Selection

The choice of an analytical technique is a balance of performance and practicality. This diagram outlines the decision-making process for analyzing 3-Methylpicolinic Acid.

Decision_Logic Figure 2: Decision Matrix for Analytical Method Selection start Need to Validate 3-Methylpicolinic Acid Synthesis q1 Are trace-level impurities (<0.1%) a critical concern? start->q1 q3 Is unambiguous identification (specificity) required? q1->q3 Yes q1->q3 No q2 Is analyte volatility an issue? hplcuv Use HPLC-UV (for routine purity checks only) q2->hplcuv Yes (non-volatile) gcms Use GC-MS (Not Recommended due to derivatization need) q2->gcms No (volatile) q3->q2 No lcms Use LC-MS/MS q3->lcms Yes

Caption: A flowchart guiding the selection of the optimal analytical technique.

Conclusion

While techniques like HPLC-UV have their place for routine analysis, they lack the specificity and sensitivity required for the rigorous validation of 3-Methylpicolinic acid synthesis in a drug development context. The potential for co-eluting, unidentified impurities to compromise data integrity is a risk that cannot be ignored.

LC-MS/MS, through its unparalleled specificity and sensitivity, provides an authoritative and trustworthy method for this application. By following a structured validation protocol grounded in ICH guidelines, researchers can be confident in the identity, purity, and quantity of their synthesized material. This not only ensures the quality of the immediate research but also builds a solid analytical foundation for future development and regulatory submission.

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A Researcher's Guide to the Definitive Identification of 3-Methylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the unambiguous identification of active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but the bedrock of reliable, reproducible, and safe science. 3-Methylpicolinic acid hydrochloride, a substituted pyridinecarboxylic acid, is one such molecule where precise structural confirmation is paramount. Its chemical properties are intrinsically linked to the specific arrangement of its functional groups on the pyridine ring. Positional isomers, such as 4-, 5-, or 6-methylpicolinic acid, may exhibit vastly different pharmacological and toxicological profiles.

This guide provides an in-depth, technically-grounded framework for the definitive identification of this compound. We will move beyond simple checklists, explaining the causality behind the selection of orthogonal analytical techniques. The core principle of this guide is to establish a self-validating system of analysis , where multiple independent methods converge to provide an irrefutable structural assignment, distinguishing the target compound from its critical isomers and potential impurities.

The Orthogonal Approach: A Mandate for Confidence

Relying on a single analytical technique for structural confirmation is scientifically untenable. A melting point or a single spectrum can be misleading. An orthogonal approach, leveraging techniques that measure distinct physicochemical properties of the molecule, provides the necessary redundancy for confident identification. For this compound, a robust confirmatory workflow integrates data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chromatography. Each technique offers a unique piece of the structural puzzle, and together, they form a cohesive and definitive picture.

G cluster_0 Primary Structural Elucidation cluster_1 Confirmatory & Purity Analysis NMR NMR Spectroscopy (¹H & ¹³C) - Confirms connectivity - Distinguishes isomers Decision Data Concordant with 3-Methylpicolinic Acid HCl Structure? NMR->Decision MS Mass Spectrometry (LC-MS/ESI-MS) - Confirms molecular weight - Provides molecular formula MS->Decision FTIR FTIR Spectroscopy - Confirms functional groups (C=O, O-H, N-H⁺, C=N) FTIR->Decision HPLC HPLC/UPLC - Assesses purity - Provides retention time (Rt) EA Elemental Analysis (CHN) - Confirms elemental composition HPLC->EA Purity ≥ 95% Confirmed Identity Confirmed EA->Confirmed Sample Putative Sample: 3-Methylpicolinic Acid HCl Sample->NMR Sample->MS Sample->FTIR Decision->HPLC Yes Reevaluate Identity Not Confirmed (Isomer or Impurity?) Re-evaluate Data Decision->Reevaluate No

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the most powerful technique for elucidating the precise structure of an organic molecule. It maps the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), revealing the exact connectivity of atoms and providing definitive evidence to distinguish between isomers.

Causality: The chemical shift (δ) of a proton or carbon nucleus is highly sensitive to its local electronic environment. The substitution pattern on the pyridine ring creates a unique magnetic fingerprint for each isomer, making NMR the ultimate arbiter in this identification challenge. Protonation of the pyridine nitrogen to form the hydrochloride salt further influences the electronic environment, causing a characteristic downfield shift of the ring protons.[1]

Expected ¹H NMR Spectrum (in D₂O or DMSO-d₆)

For this compound, one would expect:

  • Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The proton at position 6 (adjacent to the protonated nitrogen) will be the most downfield. The protons at positions 4 and 5 will appear as doublets or doublets of doublets, with coupling constants characteristic of their ortho and meta relationships.

  • Methyl Protons: A singlet corresponding to the three methyl (-CH₃) protons, typically in the δ 2.4-2.7 ppm range.

  • Acid/Ammonium Proton: A broad, exchangeable singlet for the carboxylic acid proton (-COOH) and the pyridinium proton (N⁺-H), often observed at δ > 10 ppm. Its visibility and position can be highly dependent on the solvent and concentration.

Comparison with Key Isomers

The key to confident identification lies in comparing the observed spectrum to the predicted spectra of its isomers. The position of the methyl group dramatically alters the splitting patterns and chemical shifts of the aromatic protons.

CompoundMethyl Group PositionExpected ¹H NMR Aromatic Pattern
3-Methylpicolinic Acid HCl C3Three distinct, coupled aromatic signals.
4-Methylpicolinic Acid HClC4Two sets of signals, likely two doublets, showing more symmetry.
5-Methylpicolinic Acid HClC5Three distinct, coupled aromatic signals with a different splitting pattern than the 3-methyl isomer.
6-Methylpicolinic Acid HClC6Two coupled aromatic signals (a doublet and a triplet/dd), as the proton at C6 is replaced by the methyl group.[2][3]

Note: Predicted patterns are based on standard coupling rules. Actual spectra should be compared with reference data or predicted using specialized software.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.

  • Referencing: Add a small amount of an internal standard, typically tetramethylsilane (TMS), although for polar solvents, a water-soluble standard like DSS may be used.

  • Acquisition: Acquire the spectrum on a spectrometer (≥400 MHz recommended for good resolution). Standard acquisition parameters for ¹H NMR are generally sufficient.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling patterns (J-values) to assign the structure.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

While NMR defines the structure, MS provides the fundamental confirmation of molecular weight and elemental formula. For a hydrochloride salt, Electrospray Ionization (ESI) is the preferred technique, as it is a soft ionization method suitable for polar, pre-charged molecules.

Causality: In positive-ion ESI-MS, the this compound will already be protonated on the pyridine nitrogen. The analysis will detect the cationic form of the free base (3-Methylpicolinic acid), not the intact salt. This provides the exact mass of the organic molecule itself.

Expected Mass Spectrum (Positive ESI)
  • Molecular Formula (Free Base): C₇H₇NO₂

  • Molecular Weight (Free Base): 137.14 g/mol [4]

  • Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.

  • Expected m/z: 138.0550 (for the monoisotopic mass)

High-Resolution Mass Spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial. It can measure the mass-to-charge ratio (m/z) with enough accuracy (typically < 5 ppm) to confirm the elemental composition, distinguishing C₇H₈NO₂⁺ from other potential formulas with the same nominal mass.

Experimental Protocol: LC-MS (ESI+)
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer equipped with an ESI source.

  • Analysis: The sample can be injected into a simple mobile phase flow (flow injection analysis) or separated on a C18 column to simultaneously assess purity.[5]

  • Data Acquisition: Acquire data in positive ion scan mode. Ensure the mass analyzer is calibrated to achieve high mass accuracy.

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare the measured accurate mass to the theoretical mass for C₇H₈NO₂⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy provides rapid confirmation of the key functional groups present in the molecule. It is an excellent complementary technique to NMR and MS.

Causality: Specific chemical bonds vibrate at characteristic frequencies when irradiated with infrared light. The presence of a carboxylic acid, a pyridine ring, and a pyridinium salt all produce distinct, identifiable absorption bands in the IR spectrum.[6][7]

Expected FTIR Absorption Bands (KBr pellet or ATR)
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2500-3300 (very broad)O-H stretchCarboxylic acid (hydrogen-bonded)[6]
~2800-3100N⁺-H stretchPyridinium hydrochloride
~1710C=O stretchCarboxylic acid (dimeric)[6]
~1600, ~1450C=C, C=N stretchesPyridine ring

The extremely broad absorption centered around 3000 cm⁻¹ is a classic hallmark of a carboxylic acid. The presence of a strong carbonyl (C=O) peak around 1710 cm⁻¹ further confirms this group. These, combined with the ring vibrations, provide a unique fingerprint for the molecule.

Supporting Analyses: Purity and Elemental Composition

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a compound. For 3-Methylpicolinic acid, a reversed-phase method (e.g., using a C18 column) with a buffered aqueous-organic mobile phase is typically effective.[8][9] The analysis provides a retention time (Rt) that is characteristic of the compound under specific conditions and a purity value calculated from the peak area percentage. Isomers, being chemically distinct, will almost always have different retention times, making HPLC an excellent tool for confirming their absence.[10]

Elemental Analysis (CHN)

Elemental analysis provides the empirical formula of a compound by measuring the mass percentage of Carbon, Hydrogen, and Nitrogen. For a pure sample of this compound (C₇H₈ClNO₂), the experimental percentages should match the theoretical values to within an acceptable margin (typically ±0.4%).[11] This technique provides a final, quantitative confirmation of the overall composition.

Theoretical Composition for C₇H₈ClNO₂ (MW: 173.60 g/mol ):

  • Carbon (C): 48.43%

  • Hydrogen (H): 4.64%

  • Nitrogen (N): 8.07%

G center_node 3-Methylpicolinic Acid Hydrochloride (C₇H₈ClNO₂) nmr ¹H NMR: - 3 aromatic H's - 1 methyl singlet - Confirms 3-methyl substitution pattern center_node->nmr ms HRMS: - [M+H]⁺ at m/z 138.0550 - Confirms formula C₇H₇NO₂ center_node->ms ftir FTIR: - Broad O-H (~3000 cm⁻¹) - Strong C=O (~1710 cm⁻¹) - Confirms COOH & Pyridine center_node->ftir hplc HPLC: - Single major peak - Purity >95% center_node->hplc ea Elemental Analysis: - C, H, N % match theory - Confirms C₇H₈ClNO₂ center_node->ea

Conclusion

The definitive identification of this compound cannot be left to chance or assumption. It requires a systematic and multi-faceted analytical strategy. By integrating the detailed structural map from NMR, the unambiguous molecular formula from HRMS, the functional group fingerprint from FTIR, and the purity assessment from HPLC, researchers can build a self-validating dossier of evidence. This rigorous, orthogonal approach ensures that the material in the vial is precisely what is intended, safeguarding the integrity and reliability of subsequent research and development efforts.

References

  • HELIX Chromatography.HPLC Methods for analysis of 4-Pyridinecarboxylic acid.[Link]
  • SIELC Technologies.
  • Journal of the Chemical Society, Faraday Transactions.FTIR investigation of polarizable hydrogen bonds in carboxylic acid–pyridine complexes in the mid- and far-IR region.[Link]
  • PubMed.Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins.[Link]
  • PubMed.
  • SIELC Technologies.Picolinic Acid.[Link]
  • SIELC Technologies.
  • iChemical.3-Methylpicolinic acid, CAS No. 4021-07-2.[Link]
  • NIST WebBook.
  • PubChem.3-Methylpicolinic acid | C7H7NO2 | CID 268757.[Link]
  • ResearchGate.Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria.[Link]
  • Chemistry LibreTexts.Spectroscopy of Carboxylic Acids and Nitriles.[Link]
  • National Institutes of Health (NIH).
  • ResearchGate.FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample.[Link]
  • Journal of the American Chemical Society.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (Source details not fully available, academic paper snippet)
  • ResearchGate.
  • PubChem.Picolinic acid | C6H5NO2 | CID 1018.[Link]
  • The Royal Society of Chemistry.
  • Reddit.How to detect a HCl salt in organic compunds.[Link]
  • ResearchGate.
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (Source details not fully available, general scientific article)
  • ResearchGate.Elemental Analysis, Organic Compounds.[Link]
  • ResearchGate.Chromatograms of the two isomers picolinic acid and nicotinic acid.[Link]
  • PubMed Central.
  • Chemistry LibreTexts.Qualitative Analysis of Organic Compounds.[Link]
  • Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. (Source details not fully available, academic paper snippet)
  • YouTube.How to Identify Type of Isomerism | Organic Chemistry.[Link]
  • PubChem.6-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 70282.[Link]
  • ResearchGate.1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14.[Link]
  • NIST WebBook.2-Pyridinecarboxylic acid, 6-methyl-.[Link]

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A Senior Application Scientist's Guide to Scrutinizing the Certificate of Analysis for 3-Methylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the Certificate of Analysis (CoA) is more than a mere specification sheet; it is the foundational document that guarantees the identity, purity, and quality of a starting material.[1] A seemingly minor discrepancy in a CoA can have cascading effects on experimental reproducibility, process development, and ultimately, patient safety. This guide provides an in-depth comparison of analytical methodologies used to certify 3-Methylpicolinic Acid Hydrochloride, offering a framework for critically evaluating this essential document. We will dissect a typical CoA, compare data from hypothetical suppliers, and provide the detailed experimental protocols necessary to validate the claims.

The Anatomy of a Trustworthy CoA

A robust CoA for a chemical entity like this compound (CAS: 123811-72-3, Formula: C₇H₈ClNO₂, MW: 173.60) is not just a list of results against specifications.[2][3][4] It is a self-validating system where orthogonal analytical techniques converge to provide a comprehensive quality profile. The workflow for generating such a document involves a sequence of tests, each answering a critical question about the material.

CoA_Workflow cluster_0 Sample Handling & Initial Checks cluster_1 Identity Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Final Report Sample Sample Receipt Appearance Appearance & Solubility Sample->Appearance NMR ¹H NMR & ¹³C NMR Appearance->NMR MS Mass Spectrometry (MS) Appearance->MS FTIR FTIR Spectroscopy Appearance->FTIR HPLC Purity by HPLC Appearance->HPLC NMR->HPLC MS->HPLC FTIR->HPLC GC Residual Solvents (GC) HPLC->GC ROI Residue on Ignition (ROI) HPLC->ROI KF Water Content (Karl Fischer) HPLC->KF Calculation Mass Balance Calculation GC->Calculation ROI->Calculation KF->Calculation CoA_Gen CoA Generation Calculation->CoA_Gen

Caption: Workflow for generating a comprehensive Certificate of Analysis.

Identity Confirmation: Beyond a Simple Match

Confirming the chemical structure is the first and most critical step. Relying on a single technique is insufficient; a combination of spectroscopic methods provides the highest degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: ¹H NMR is the gold standard for structural elucidation of organic molecules. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-Methylpicolinic acid, we expect to see distinct signals for the methyl group protons, the three aromatic protons on the pyridine ring, and the acidic proton of the carboxylic acid. The hydrochloride salt form may influence the chemical shift of the aromatic and acidic protons.

A predicted ¹H-NMR spectrum in a solvent like DMSO-d₆ would show: a singlet for the methyl (CH₃) group, three distinct signals in the aromatic region for the pyridine ring protons, and a broad singlet for the carboxylic acid proton (COOH).[5]

Mass Spectrometry (MS)

Expertise & Causality: MS provides the molecular weight of the compound, offering a fundamental check of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. For this compound, electrospray ionization (ESI) in positive mode would detect the protonated molecule of the free base [M+H]⁺ at an exact mass corresponding to C₇H₈NO₂⁺.[6]

Comparative Identity Data

Let's compare two hypothetical suppliers. Supplier A provides comprehensive data, while Supplier B's data is sparse.

Test Specification Supplier A Result Supplier B Result Commentary
¹H NMR Conforms to structureConformsConformsSupplier A provides the full spectrum for review; Supplier B only provides a statement of conformity.
Mass (ESI-MS) [M+H]⁺ = 138.0550 ± 5 ppm138.0552138.1Supplier A's high-resolution data confirms the elemental composition. Supplier B's nominal mass data is less definitive.
FTIR Conforms to referenceConformsNot PerformedFTIR is excellent for confirming functional groups (C=O, O-H, C=N) and serves as a quick identity check and fingerprint.[7]

Purity and Impurity Profiling: The Devil is in the Details

Purity is arguably the most critical parameter for a drug development professional. The primary tool for this assessment is High-Performance Liquid Chromatography (HPLC).[8] However, a simple purity value is meaningless without understanding the impurities it excludes.

Trustworthiness: A validated HPLC method must demonstrate specificity, linearity, accuracy, and precision. The CoA should ideally reference the method validation report. System Suitability Test (SST) parameters (e.g., tailing factor, resolution, theoretical plates) within the run confirm the validity of the specific analysis.

Potential Impurities in this compound

Impurities can arise from starting materials, side reactions, or degradation. A thorough analysis must be capable of separating the main compound from these potential impurities.

Impurities cluster_impurities Potential Process & Degradation Impurities main 3-Methylpicolinic acid HCl C₇H₈ClNO₂ isomer Isomers e.g., 4/5/6-Methylpicolinic acid main->isomer start_mat Starting Materials e.g., 2,3-Lutidine main->start_mat decarbox Decarboxylation Product 3-Picoline main->decarbox oxid Oxidation Product N-oxide derivative main->oxid

Caption: Potential impurities related to 3-Methylpicolinic acid HCl.

Comparative Purity Analysis

The difference between a 99.9% pure and a 98.0% pure material can be profound, especially if the 1.9% difference consists of a single, structurally related, or potentially genotoxic impurity.

Test Specification Supplier A Result Supplier B Result Commentary
Purity by HPLC ≥ 99.0%99.85%99.10%Both meet the specification, but the quality difference is significant.
Largest Unk. Impurity ≤ 0.10%0.05%0.45%Critical Failure. Supplier B fails this specification, indicating poor process control.
Total Impurities ≤ 0.50%0.15%0.90%Critical Failure. Supplier B's material has a significantly higher impurity load.
Water (Karl Fischer) ≤ 0.5%0.11%0.45%High water content can affect stability and accurate weighing.
Residual Solvents (GC) Toluene ≤ 890 ppmNot Detected650 ppmThe presence of residual solvents from manufacturing is a safety and quality concern.
Residue on Ignition ≤ 0.1%0.02%0.09%This tests for non-volatile inorganic impurities.
Assay (Mass Balance) 98.0% - 102.0%99.7%Not CalculatedSupplier A calculates the final potency by accounting for water and impurities, providing a more accurate value for weighing.[1]

Detailed Experimental Protocols (E-E-A-T)

Merely stating a result is insufficient. A trustworthy supplier provides access to the methodologies used, allowing for verification and troubleshooting.

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Causality: This method is designed to separate the polar 3-Methylpicolinic acid from both more polar and less polar (more greasy) impurities. An acidic mobile phase (e.g., using formic acid) is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on a C18 column. A gradient elution is employed to ensure that late-eluting, non-polar impurities are effectively washed from the column.[9][10]

  • Instrumentation: HPLC with UV Detector (e.g., Waters Alliance, Agilent 1260).

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of 3-Methylpicolinic acid HCl and dissolve in 10 mL of 50:50 Water:Acetonitrile to make a 1 mg/mL solution.

  • System Suitability:

    • Make five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak area should be ≤ 1.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Calculation: Purity is calculated using the area percent method, assuming all components have a similar response factor at 265 nm.

Protocol 2: Identity Confirmation by LC-MS

Causality: This method couples the separation power of HPLC with the definitive identification capability of Mass Spectrometry.[8] It is the ideal technique to confirm the mass of the main peak and tentatively identify the mass of any impurity peaks observed in the HPLC-UV analysis.

  • Instrumentation: LC-MS system (e.g., Waters ACQUITY UPLC with SQD2, Sciex API 4000).

  • LC Conditions: Use the same column and mobile phases as the HPLC method, potentially with a faster gradient for quicker analysis.

  • Mass Spectrometer: Electrospray Ionization (ESI), Positive Ion Mode.

  • Scan Range: m/z 50 - 500.

  • Data Analysis:

    • Extract the ion chromatogram for the expected mass of the protonated molecule (m/z 138.06).

    • Examine the mass spectrum of the main eluting peak to confirm the molecular weight.

    • Examine the mass spectra of any minor impurity peaks to hypothesize their structures (e.g., an impurity with m/z 154.05 could correspond to an N-oxide derivative).

Conclusion

A Certificate of Analysis is the cornerstone of quality for any chemical used in a research or development setting. As this guide demonstrates, a critical evaluation of the CoA for this compound requires looking beyond the headline purity figure. By comparing data from orthogonal methods, scrutinizing the impurity profile, and understanding the analytical protocols behind the numbers, scientists can ensure the quality and integrity of their starting materials. Always demand comprehensive data and transparent methodologies; the success of your work depends on it.

References

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central.
  • 3-Methylpicolinic acid. PubChem.
  • Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. ScienceDirect.
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002243). Human Metabolome Database.
  • A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry.
  • Raman spectra of picolinic acid at the indicated pH values. ResearchGate.
  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Spectroscopy Online.
  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. National Institutes of Health (NIH).
  • New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. ResearchGate.
  • New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids. PubMed.
  • Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins. PubMed.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Methylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of laboratory chemicals is a cornerstone of scientific integrity and safety. This guide provides a detailed protocol for the proper disposal of 3-Methylpicolinic acid hydrochloride, a pyridinecarboxylic acid derivative used in research and development. The procedures outlined here are designed to ensure the safety of laboratory personnel and to maintain environmental compliance. Our approach moves beyond simple checklists to explain the chemical reasoning behind each step, empowering you to make informed safety decisions.

Core Hazard Assessment and Mitigation

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This compound is not a benign substance; its reactivity and toxicity dictate the stringent handling and disposal requirements.

GHS Hazard Profile

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. The known classifications for 3-Methylpicolinic acid and its analogs form the basis for our safety protocols.[1]

Hazard ClassGHS PictogramHazard StatementRationale and Implication for Disposal
Acute Toxicity, Oral (Category 4) GHS07H302: Harmful if swallowedThis classification prohibits disposal in general waste streams where it could enter the environment and be ingested by wildlife. Accidental ingestion by personnel during handling must be prevented.[2][3]
Skin Irritation (Category 2) GHS07H315: Causes skin irritationDirect contact with the skin must be avoided. This necessitates the use of appropriate gloves and dictates that all contaminated personal protective equipment (PPE) be treated as hazardous waste.[1]
Serious Eye Damage/Irritation (Category 1/2A) GHS08H318/H319: Causes serious eye damage/irritationThe risk of severe, potentially irreversible eye damage requires stringent eye protection. Any materials that could harbor residual dust must be handled carefully to prevent aerosolization.[1][2][3]
Specific Target Organ Toxicity (Single Exposure, Category 3) GHS07H335: May cause respiratory irritationInhalation of the dust is a primary route of exposure. Disposal procedures must be designed to minimize dust generation. Handling should occur in well-ventilated areas or under a chemical fume hood.[1][4]
Aquatic Hazard (Acute, Category 3) NoneH402: Harmful to aquatic lifeThis environmental hazard classification explicitly forbids disposal down the drain. Aqueous solutions and rinsates must be collected as hazardous waste.[2]
Mandatory Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is mandatory when handling or disposing of this compound.

  • Eye Protection: Chemical safety goggles are required. If there is a splash risk, a face shield should be worn in addition to goggles.[5][6][7]

  • Hand Protection: Nitrile gloves are the standard recommendation. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[5][6]

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened.[6]

  • Respiratory Protection: If handling significant quantities of powder outside of a chemical fume hood or if dust is generated, a NIOSH-approved respirator is necessary.[8]

Disposal Decision Workflow

The correct disposal path depends on the form of the waste. This workflow provides a logical decision-making process for categorizing and handling different waste streams containing this compound.

DisposalWorkflow cluster_assessment Step 1: Waste Assessment cluster_streams Step 2: Segregate by Waste Stream cluster_actions Step 3: Containment & Labeling start Start: Identify Waste Containing This compound q_form What is the form of the waste? start->q_form solid_pure A. Unused/Expired Pure Solid q_form->solid_pure  Pure Solid   solid_contam B. Contaminated Solid Waste (Gloves, Weigh Boats, Liners) q_form->solid_contam Contaminated   Solid Material liquid_aq C. Aqueous Solution or Rinsate q_form->liquid_aq Liquid action_pure Container: Sealable, compatible plastic or glass. Label: 'HAZARDOUS WASTE' 'Toxic Organic Solid' 'this compound' solid_pure->action_pure action_contam Container: Lined, sealable waste bin or heavy-duty bag. Label: 'HAZARDOUS WASTE' 'Solid Lab Debris Contaminated with This compound' solid_contam->action_contam action_aq Container: Sealable, compatible carboy. Label: 'HAZARDOUS WASTE' 'Aqueous Toxic Organic Waste' 'this compound' liquid_aq->action_aq end Arrange for disposal via licensed hazardous waste carrier (Consult Institutional EHS) action_pure->end action_contam->end action_aq->end

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocols

Adherence to a systematic, step-by-step process is critical for safety and compliance. All waste must be handled in accordance with local, state, and federal regulations.[9]

Protocol 3.1: Disposal of Unused or Expired Solid Compound

This procedure applies to the original reagent bottle containing the pure chemical.

  • Work Area Preparation: Perform all operations within a chemical fume hood to mitigate inhalation risks.[4]

  • Container Integrity: Ensure the original container is securely sealed. If the container is compromised, carefully transfer the contents to a new, compatible, and properly labeled waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents: "this compound."[10]

  • Segregation: Store the waste container in a designated secondary containment bin away from incompatible materials, particularly strong oxidizing agents and bases.[8][11][12]

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor.[2]

Protocol 3.2: Disposal of Contaminated Solid Materials

This procedure covers disposable items such as gloves, weigh boats, paper towels, and bench protectors.

  • Minimize Contamination: Use disposable materials whenever possible to avoid cross-contamination and complex cleaning procedures.[10]

  • Collection: Immediately place all contaminated solid items into a dedicated, clearly marked hazardous waste bag or container. This container should be kept closed when not in use.

  • Labeling: The collection bag or container must be labeled "Hazardous Waste" and specify the contents (e.g., "Solid Debris Contaminated with this compound").

  • Storage and Disposal: Store the sealed container in the designated satellite accumulation area for hazardous waste. Follow the same final disposal route as the pure compound.

Protocol 3.3: Disposal of Aqueous Solutions and Rinsate

This procedure is for dilute solutions or the first rinse from cleaning glassware.

  • Prohibition of Drain Disposal: Under no circumstances should solutions containing this chemical be poured down the drain. It is harmful to aquatic life.[2]

  • Collection: Collect all aqueous waste in a designated, sealable, and compatible hazardous waste carboy.

  • Labeling: Label the carboy "Hazardous Waste" and list all chemical constituents, including water and "this compound."

  • Incompatibility Check: Do not mix this acidic waste stream with other waste streams, especially bases or cyanides, without first consulting chemical compatibility charts or your EHS office.[11][13]

  • Storage and Disposal: Store the sealed carboy in secondary containment and arrange for disposal through your licensed waste carrier.

Emergency Spill Procedures

In the event of a spill, a swift and correct response is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

  • Secure the Area: Restrict access to the spill area. Remove all sources of ignition.[6][9]

  • Don PPE: Before cleanup, don the full mandatory PPE as described in section 1.2.

  • Containment and Cleanup:

    • For Solid Spills: Do NOT dry sweep, as this will generate dust. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the mixture into a designated hazardous waste container.[2][6]

    • For Liquid Spills: Contain the spill with absorbent pads or dikes. Absorb the liquid with an inert material and scoop it into the hazardous waste container.[2]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials and rinsate as hazardous waste.[9]

  • Reporting: Report the incident to your laboratory supervisor and EHS office, as required by institutional policy.

By adhering to these scientifically grounded procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to personal safety, environmental stewardship, and scientific excellence.

References

  • Safety Data Sheet - 3-Amino-4-methylpicolinic acid hydrochloride. CymitQuimica. [URL: https://www.cymitquimica.com/sds/F555666_SDS_EN.pdf]
  • Safety Data Sheet - 3-Bromo-6-methylpicolinic acid hydrochloride. AK Scientific, Inc. [URL: https://www.aksci.com/sds/SR2318.pdf]
  • Safety Data Sheet - 4-Hydroxy-3-methylpicolinic acid. AK Scientific, Inc. [URL: https://www.aksci.com/sds/S399.pdf]
  • Safety Data Sheet - 2-Picolinic acid. Santa Cruz Biotechnology.
  • Safety Data Sheet - Picolinic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/p42800]
  • Safety Data Sheet - Picolinic Acid. Spectrum Chemical. [URL: https://www.spectrumchemical.com/MSDS/P2061.pdf]
  • Safety Data Sheet - 2,3-Pyridinedicarboxylic acid. Fisher Scientific. [URL: https://www.fishersci.com/sdsfiles/00431/00431_SDS_1.11_US_EN.pdf]
  • 3-Methylpicolinic acid | C7H7NO2. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/268757]
  • Safety Data Sheet - 3-Picoline. Fisher Scientific. [URL: https://www.fishersci.com/sdsfiles/AC13071.pdf]
  • Safety Data Sheet - Picolinic acid. Fisher Scientific. [URL: https://www.fishersci.com/sdsfiles/AC13083.pdf]
  • Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sdsfiles/19514.pdf]
  • Safety Data Sheet - 4-Bromo-3-methylpicolinic acid. AK Scientific, Inc. [URL: https://www.aksci.com/sds/S398.pdf]
  • Laboratory Safety. The Hong Kong Polytechnic University. [URL: https://www.polyu.edu.
  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Office of Research, University of Southern California. [URL: https://research.usc.edu/ehs-p-listed-waste-guidance/]
  • Table of Incompatible Chemicals. Environmental Safety, Sustainability and Risk, University of Maryland. [URL: https://essr.umd.
  • Incompatible Chemicals. Environmental Health & Safety, University of Washington. [URL: https://www.ehs.washington.
  • 3-Methylpicolinic acid. BLD Pharm. [URL: https://www.bldpharm.com/products/4021-07-2.html]
  • Incompatible Chemicals. Risk Management and Safety, Auburn University. [URL: https://cws.auburn.
  • Appendix K - Incompatible Chemicals. Environment, Health and Safety, Cornell University. [URL: https://ehs.cornell.

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Mastering the Safe Handling of 3-Methylpicolinic Acid Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and safe handling of chemical reagents is paramount to both experimental success and personal safety. This guide provides an in-depth, procedural framework for the safe management of 3-Methylpicolinic acid hydrochloride (CAS 123811-72-3), a compound requiring meticulous attention to safety protocols. Beyond a simple checklist, this document elucidates the rationale behind each safety measure, empowering laboratory personnel to cultivate a deeply ingrained culture of safety.

Understanding the Hazard Profile

While a comprehensive toxicological profile for this compound is not fully established, the available data for the parent compound, 3-Methylpicolinic acid, and related structures indicates that it should be handled as a hazardous substance. The primary risks are associated with its irritant and potentially corrosive properties.

Based on data from analogous compounds, this compound is anticipated to present the following hazards under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H318/H319: Causes serious eye damage/irritation[1]

  • H335: May cause respiratory irritation[1]

The anticipated GHS pictograms are:

The signal word for this compound is Danger .[1]

These classifications underscore the critical need for robust personal protective equipment (PPE) and stringent handling protocols to prevent accidental exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Powder) Chemical safety goggles with side shields or a face shieldChemical-resistant gloves (Nitrile or Neoprene recommended)Full-coverage lab coatNIOSH-approved N95 or higher-rated respirator (in the absence of a certified chemical fume hood)
Solution Preparation Chemical safety gogglesChemical-resistant gloves (Nitrile or Neoprene recommended)Full-coverage lab coatNot generally required if performed in a certified chemical fume hood
General Handling of Solutions Chemical safety gogglesChemical-resistant gloves (Nitrile or Neoprene recommended)Full-coverage lab coatNot generally required
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty, chemical-resistant gloves (Butyl rubber or Viton recommended)Chemical-resistant apron over a lab coatNIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases
Causality in PPE Selection:
  • Eye Protection: The risk of fine powder becoming airborne during weighing necessitates the use of fully sealing chemical safety goggles. A face shield provides an additional layer of protection against splashes during solution preparation and spill cleanup.[2]

  • Hand Protection: Nitrile and neoprene gloves offer broad-spectrum protection against a variety of chemicals and are suitable for routine handling. For spill cleanup, where prolonged and direct contact is possible, more robust gloves like butyl rubber are recommended. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A lab coat is the minimum requirement to protect skin and clothing from minor spills and contamination. When handling larger quantities or during spill response, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: Due to its potential to cause respiratory irritation, handling the powdered form of this compound should ideally be performed within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator is mandatory to prevent inhalation of airborne particles.

Procedural Guidance: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure at every stage.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Ensure the container is tightly sealed and clearly labeled.

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

The following workflow provides a procedural guide for weighing the powdered compound and preparing a stock solution.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Designate and Prepare Workspace (Cleaned, clutter-free, preferably in a fume hood) don_ppe 2. Don Appropriate PPE (Goggles, gloves, lab coat, respirator if needed) prep_area->don_ppe Ensure safety first weigh 3. Weigh Compound (Use a tared weigh boat, minimize dust generation) don_ppe->weigh Proceed to handling transfer 4. Transfer to Vessel (Carefully add to the solvent) weigh->transfer dissolve 5. Dissolve Compound (Cap and mix gently) transfer->dissolve clean_tools 6. Decontaminate Tools and Workspace (Wipe down with appropriate solvent) dissolve->clean_tools After experiment doff_ppe 7. Doff PPE Correctly (Remove gloves last, avoid self-contamination) clean_tools->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands spill_response_plan spill Chemical Spill Occurs assess Assess Spill Size and Hazard spill->assess minor_spill Minor Spill assess->minor_spill Contained & Manageable major_spill Major Spill assess->major_spill Large, Uncontained, or Highly Hazardous cleanup Follow Minor Spill Cleanup Protocol minor_spill->cleanup evacuate Evacuate Area major_spill->evacuate contact_ehs Contact Environmental Health & Safety evacuate->contact_ehs

Caption: Decision-making flowchart for chemical spill response.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not dispose of this material down the drain or in the regular trash.

By adhering to these comprehensive guidelines, laboratory professionals can confidently and safely handle this compound, fostering a secure research environment where scientific discovery can flourish.

References

  • ChemWhat. This compound CAS#: 123811-72-3.
  • PubChem. 3-Methylpicolinic acid.
  • University of California, Riverside Environmental Health & Safety. Selecting Chemical-Resistant Gloves. Retrieved from University of California, Riverside website: [Link]
  • Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from GZ Industrial Supplies website: [Link]
  • InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab.
  • University of California, Berkeley Environmental Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from University of California, Berkeley website: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.